Product packaging for Anticancer agent 108(Cat. No.:)

Anticancer agent 108

Cat. No.: B12393545
M. Wt: 383.4 g/mol
InChI Key: UGWNCWOKVYKUFR-UHFFFAOYSA-N
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Description

Anticancer agent 108 is a useful research compound. Its molecular formula is C18H9NO5S2 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H9NO5S2 B12393545 Anticancer agent 108

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H9NO5S2

Molecular Weight

383.4 g/mol

IUPAC Name

17-(furan-2-yl)-4-hydroxy-11,15-dithia-13-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione

InChI

InChI=1S/C18H9NO5S2/c20-8-4-1-3-7-10(8)14(22)12-11(9-5-2-6-24-9)16-17(19-18(23)26-16)25-15(12)13(7)21/h1-6,11,20H,(H,19,23)

InChI Key

UGWNCWOKVYKUFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)SC4=C(C3C5=CC=CO5)SC(=O)N4

Origin of Product

United States

Foundational & Exploratory

Compound 3.10: A Technical Guide on Overcoming Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of "Compound 3.10," a designation that prominently refers to the marine alkaloid 3,10-Dibromofascaplysin (DBF) in the context of combating multidrug resistance (MDR) in cancer. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in its mechanism of action. Additionally, this guide will briefly touch upon another compound, a thiazolyl benzodiazepine derivative, associated with a binding constant of 3.10 µM in a different cancer research context.

Core Compound: 3,10-Dibromofascaplysin (DBF)

3,10-Dibromofascaplysin is a marine-derived alkaloid that has demonstrated significant cytotoxic activity against various human cancer cell lines, including those resistant to standard chemotherapeutic agents.[1][2][3] Its efficacy in drug-resistant prostate cancer models makes it a promising candidate for further preclinical and clinical development.[1][2][3]

Quantitative Data Summary

The anti-cancer activity of DBF has been quantified across several prostate cancer cell lines, including those exhibiting resistance to docetaxel. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: Cytotoxicity of 3,10-Dibromofascaplysin (DBF) in Prostate Cancer Cell Lines [3]

Cell LineDescriptionIC50 of DBF (µM)IC50 of Docetaxel (nM)
22Rv1Hormone- and AR-V7-positive0.29 ± 0.040.38 ± 0.08
PC3Androgen-independent0.79 ± 0.178.55 ± 3.09
PC3-DRDocetaxel-resistant1.51 ± 0.35355.8 ± 148.7
DU145Androgen-independent4.19 ± 0.811.72 ± 0.19
DU145-DRDocetaxel-resistant1.25 ± 0.2789.4 ± 13.2

Data presented as mean ± standard deviation from 72-hour incubation assays.

Mechanism of Action and Signaling Pathways

DBF's mechanism of action in overcoming multidrug resistance is multifaceted. Kinome analysis has identified c-Jun N-terminal kinase 1/2 (JNK1/2) as a key molecular target.[1][2][3] Unlike other MAPKs such as p38 and ERK1/2, DBF specifically induces the activation of JNK1/2.[1][2][3]

The induction of apoptosis is a primary outcome of DBF treatment.[1] This is achieved through a mechanism that appears to be independent of CDK4 inhibition, a target of the parent compound fascaplysin.[1] Furthermore, DBF has been shown to induce the production of reactive oxygen species (ROS), contributing to its synergistic effects with PARP inhibitors like olaparib.[2][3]

DBF also demonstrates synergistic effects when combined with platinum-based drugs (cisplatin, carboplatin) and taxanes (docetaxel, cabazitaxel).[2][3] A significant finding is its ability to inhibit androgen receptor (AR) signaling and down-regulate the AR-V7 splice variant, thereby re-sensitizing resistant prostate cancer cells to enzalutamide.[2][3]

DBF_Mechanism_of_Action DBF 3,10-Dibromofascaplysin (DBF) JNK JNK1/2 Activation DBF->JNK ROS ROS Production DBF->ROS AR AR-V7 Down-regulation DBF->AR Synergy_Chemo Synergy with Platinum/Taxanes DBF->Synergy_Chemo Apoptosis Apoptotic Cell Death JNK->Apoptosis Synergy_PARPi Synergy with PARP inhibitors ROS->Synergy_PARPi Resensitization Resensitization to Enzalutamide AR->Resensitization

Figure 1: Simplified signaling pathways affected by 3,10-Dibromofascaplysin (DBF).
Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the efficacy and mechanism of DBF.

  • Objective: To determine the cytotoxic effects of DBF on cancer cell lines.

  • Protocol:

    • Prostate cancer cells were seeded in 96-well plates and allowed to attach overnight.

    • Cells were then treated with various concentrations of DBF or a vehicle control (e.g., DMSO) for 72 hours.

    • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further 2-4 hours to allow for formazan crystal formation.

    • The supernatant was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability was calculated as a percentage of the control, and IC50 values were determined from dose-response curves.[3]

  • Objective: To analyze the expression and phosphorylation status of proteins involved in signaling pathways affected by DBF.

  • Protocol:

    • Cells were treated with DBF for specified time points.

    • Total protein was extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration was determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane was incubated with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, PARP, AR-V7, and a loading control like β-actin) overnight at 4°C.

    • After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3]

  • Objective: To identify the kinase targets of DBF.

  • Protocol:

    • Cell lysates from DBF-treated and control cells were prepared.

    • The lysates were incubated with a kinase substrate array (e.g., PamChip® array) containing multiple peptides that can be phosphorylated by different kinases.

    • The phosphorylation of the peptides was detected using fluorescently labeled anti-phospho antibodies.

    • The signal intensity for each peptide was quantified, and computational analysis was used to infer the activity of upstream kinases.[1][3]

Experimental_Workflow start Start: Prostate Cancer Cell Lines (Sensitive & Resistant) treatment Treatment with 3,10-Dibromofascaplysin (DBF) start->treatment mtt MTT Assay treatment->mtt wb Western Blotting treatment->wb kinome Kinome Profiling treatment->kinome ic50 Determine IC50 Values mtt->ic50 protein Analyze Protein Expression & Phosphorylation wb->protein kinase Identify Kinase Targets kinome->kinase end Conclusion: Mechanism of Action ic50->end protein->end kinase->end

Figure 2: General experimental workflow for evaluating DBF.

Other "Compound 3.10" Mentions in Cancer Research

It is important for researchers to be aware that the term "Compound 3.10" may appear in other contexts within cancer literature.

Thiazolyl Benzodiazepine (TB) Derivative

A study on a novel thiazolyl benzodiazepine (TB) derivative identified it as an inhibitor of Heat Shock Protein 90 (HSP90).[4] This compound exhibited a binding constant (Kd) of 3.10 µM for HSP90.[4]

Table 2: Cytotoxicity of a Thiazolyl Benzodiazepine (TB) Derivative in Breast Cancer Cell Lines [4]

Cell LineDescriptionIC50 of TB (µM)
MCF-7Estrogen Receptor-Positive (ER+)7.21
MDA-MB-231Triple-Negative28.07
SK-BR-3HER2-Positive12.8

This compound was shown to induce G2/M cell cycle arrest and apoptosis.[4] Its mechanism involves the disruption of oncogenic signaling through HSP90 inhibition, leading to both anticancer and immunomodulatory effects.[4]

Conclusion

While "Compound 3.10" is not a standardized nomenclature, the most significant body of research in the context of multidrug resistance points to 3,10-Dibromofascaplysin (DBF) . This marine alkaloid demonstrates a clear potential to overcome resistance in cancer, particularly in prostate cancer, through a distinct mechanism of action involving JNK1/2 activation and modulation of AR signaling. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of DBF and related compounds. Awareness of other instances where "3.10" appears in compound-related data, such as the binding constant of the TB derivative, is crucial for accurate literature interpretation.

References

An In-depth Technical Guide to the Discovery and Synthesis of Thiopyrano[2,3-d]thiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiopyrano[2,3-d]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and synthesis of this important heterocyclic system. It details the primary synthetic methodologies, presents quantitative data in a structured format, and outlines key experimental protocols. Furthermore, this guide visualizes the synthetic workflows and the crucial signaling pathways implicated in the anticancer activity of these compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on the thiopyrano[2,3-d]thiazole core.

Introduction: Discovery and Significance

The exploration of thiopyrano[2,3-d]thiazole derivatives has been driven by their structural relationship to biologically active 5-ylidene-4-thiazolidinones. The fusion of the thiazole and thiopyran rings creates a rigid molecular framework, which is believed to enhance binding affinity and selectivity to biological targets.[1] Early investigations revealed their potential as antimicrobial and antifungal agents. However, more recent and extensive research has highlighted their significant promise as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[1] The mechanism of their anticancer action is multifaceted, often involving the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key cellular signaling pathways.[1][2]

Synthetic Methodologies

The synthesis of the thiopyrano[2,3-d]thiazole core is primarily achieved through two key strategies: the hetero-Diels-Alder reaction and the Michael addition reaction. These methods offer versatility in introducing a variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is the most prevalent and efficient method for constructing the thiopyrano[2,3-d]thiazole skeleton. This [4+2] cycloaddition reaction typically involves the use of a 5-arylidene-4-thioxo-2-thiazolidinone as the heterodiene and a suitable dienophile.[1]

A general workflow for the synthesis of thiopyrano[2,3-d]thiazoles via the hetero-Diels-Alder reaction is depicted below.

Hetero_Diels_Alder_Workflow Thiazolidinone 4-Thioxo-2-thiazolidinone Heterodiene 5-Arylidene-4-thioxo-2-thiazolidinone Thiazolidinone->Heterodiene Knoevenagel Condensation Aldehyde Aromatic Aldehyde Aldehyde->Heterodiene Cycloaddition Hetero-Diels-Alder Reaction Heterodiene->Cycloaddition Dienophile Dienophile (e.g., N-arylmaleimide, acrylonitrile, acrylates) Dienophile->Cycloaddition Product Thiopyrano[2,3-d]thiazole Derivative Cycloaddition->Product Purification Purification & Characterization (Crystallization, Chromatography, NMR, MS) Product->Purification

Caption: General workflow for the synthesis of thiopyrano[2,3-d]thiazoles.

The following table summarizes the reaction conditions and yields for the synthesis of various thiopyrano[2,3-d]thiazole derivatives via the hetero-Diels-Alder reaction.

Heterodiene (Substituent)DienophileSolventCatalyst/ConditionsTime (h)Yield (%)Reference
5-(4-Chlorobenzylidene)-4-thioxo-2-thiazolidinoneN-phenylmaleimideAcetic AcidReflux385[3]
5-(4-Methoxybenzylidene)-4-thioxo-2-thiazolidinoneAcrylonitrileAcetic AcidReflux478[4]
5-(3,4-Dimethoxybenzylidene)-4-thioxo-2-thiazolidinoneEthyl acrylateAcetic AcidReflux572[4]
5-(4-Bromobenzylidene)-4-thioxo-2-thiazolidinoneN-(p-tolyl)maleimideAcetic AcidReflux388[3]
5-(Furan-2-ylmethylene)-4-thioxo-2-thiazolidinone1,4-NaphthoquinoneAcetic AcidReflux175-90[5]
  • Synthesis of 5-Arylmethylene-4-thioxo-2-thiazolidinone (Heterodiene):

    • A mixture of 4-thioxo-2-thiazolidinone (1 eq.), the appropriate aromatic aldehyde (1.1 eq.), and fused sodium acetate (1 eq.) in glacial acetic acid is heated at 100°C.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure heterodiene.

  • [4+2] Cycloaddition:

    • A solution of the 5-arylmethylene-4-thioxo-2-thiazolidinone (1 eq.) and the corresponding dienophile (1.2 eq.) in a suitable solvent (e.g., glacial acetic acid, toluene, or dioxane) is refluxed.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

    • The crude product is purified by recrystallization or column chromatography to yield the desired thiopyrano[2,3-d]thiazole derivative.

Michael Addition Reaction

The Michael addition provides an alternative route to certain substituted thiopyrano[2,3-d]thiazoles. This reaction typically involves the addition of an active methylene compound, such as malononitrile, to a 5-arylideneisorhodanine derivative.

Michael DonorMichael Acceptor (Substituent)SolventCatalystTime (h)Yield (%)Reference
Malononitrile5-(2,4-Dihydroxybenzylidene)-4-thioxo-thiazolidineEthanolTriethylamine1Not specified[6]
Malononitrile5-ArylideneisorhodanineEthanolTriethylamineNot specifiedNot specified[7]
  • A solution of equimolar amounts of the 5-arylideneisorhodanine derivative and malononitrile in ethanol is prepared.

  • A few drops of a base catalyst, such as triethylamine or piperidine, are added to the solution.

  • The reaction mixture is refluxed for a specified period (typically 1-2 hours) and then allowed to cool to room temperature.

  • The solid product that precipitates is collected by filtration and recrystallized from a suitable solvent, such as acetic acid, to afford the pure 5-amino-thiopyrano[2,3-d]thiazole-6-carbonitrile derivative.

Biological Activity and Signaling Pathways

Thiopyrano[2,3-d]thiazoles have demonstrated significant potential as anticancer agents. Their mechanism of action is often linked to the induction of programmed cell death (apoptosis) in cancer cells through multiple signaling pathways.

Induction of Apoptosis

Several studies have shown that thiopyrano[2,3-d]thiazole derivatives can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] This is often accompanied by the activation of a cascade of caspase enzymes, which are key executioners of apoptosis. Specifically, the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7 and caspase-10) has been observed.[1]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Caspase8 Pro-caspase-8 DeathReceptor->Caspase8 Ligand binding & DISC formation Caspase8_active Caspase-8 Caspase8->Caspase8_active Autocatalytic activation Caspase37 Pro-caspase-3/7 Caspase8_active->Caspase37 Caspase10 Caspase-10 Caspase8_active->Caspase10 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome formation Caspase9_active Caspase-9 Caspase9->Caspase9_active Activation Caspase9_active->Caspase37 Thiopyrano Thiopyrano[2,3-d]thiazoles Thiopyrano->DeathReceptor Activates Thiopyrano->Mitochondrion Induces stress Caspase37_active Caspase-3/7 Caspase37->Caspase37_active Activation Apoptosis Apoptosis Caspase37_active->Apoptosis Execution

Caption: Apoptotic pathways induced by thiopyrano[2,3-d]thiazoles.

Generation of Reactive Oxygen Species (ROS)

An increase in the intracellular levels of reactive oxygen species (ROS) is another mechanism by which these compounds exert their anticancer effects.[1][2] Elevated ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, which can in turn trigger apoptosis.

Modulation of PI3K/Akt/mTOR and MAPK Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are critical for cell growth, proliferation, and survival, and are often dysregulated in cancer. Some thiazole derivatives have been shown to inhibit these pathways, thereby suppressing tumor growth.[7] While the direct interaction of thiopyrano[2,3-d]thiazoles with specific components of these pathways is an area of ongoing research, their ability to modulate these cascades represents a promising avenue for therapeutic intervention.

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway Thiopyrano Thiopyrano[2,3-d]thiazoles PI3K PI3K Thiopyrano->PI3K Inhibits Ras Ras Thiopyrano->Ras Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Pro_Survival Cell Survival & Proliferation mTOR->Pro_Survival Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Pro_Growth Cell Growth & Differentiation ERK->Pro_Growth

References

The Anti-Proliferative Effects of Compound 3.10 (3,10-dibromofascaplysin) on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anti-proliferative effects of Compound 3.10, identified as the marine alkaloid 3,10-dibromofascaplysin (DBF). The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates key findings on the compound's efficacy, mechanism of action, and the experimental protocols utilized in its evaluation against various cancer cell lines.

Executive Summary

Compound 3.10 (3,10-dibromofascaplysin) has demonstrated significant cytotoxic activity against a range of cancer cell lines, particularly those of prostate and myeloid leukemia origin.[1][2] Its mechanism of action involves the induction of apoptosis and modulation of key signaling pathways, including the activation of JNK1/2 and the E2F1 transcription factor.[1][3] Notably, DBF overcomes drug resistance in certain prostate cancer cell lines and exhibits synergistic effects when combined with conventional chemotherapeutic agents.[1][3]

Quantitative Data on Anti-Proliferative Activity

The cytotoxic effects of Compound 3.10 have been quantified across several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from these studies.

Table 1: Cytotoxicity of Compound 3.10 (DBF) in Human Prostate Cancer Cell Lines
Cell LineDescriptionIC50 of DBF (µM) after 72hReference Compound (Docetaxel) IC50 (nM) after 72h
22Rv1Androgen-sensitive, AR-V7 positive0.29 ± 0.040.38 ± 0.08
PC3Androgen-independent0.79 ± 0.178.55 ± 3.09
PC3-DRDocetaxel-resistant PC31.51 ± 0.35355.8 ± 148.7
DU145Androgen-independent4.19 ± 0.811.72 ± 0.19
DU145-DRDocetaxel-resistant DU1451.25 ± 0.2789.4 ± 13.2

Data extracted from Dyshlovoy et al., 2020.

Table 2: Cytotoxicity of Compound 3.10 (DBF) in Human Myeloid Leukemia Cell Lines
Cell LineDescriptionIC50 of DBF (nM) after 48h
MOLM-13Acute myeloid leukemia~200
OCI-AML3Acute myeloid leukemia~400
THP-1Acute monocytic leukemia~800

Approximate values inferred from graphical data in Smirnova et al., 2021.

Signaling Pathways and Mechanism of Action

Compound 3.10 exerts its anti-cancer effects through the modulation of several key signaling pathways.

In prostate cancer cells, kinome analysis identified c-Jun N-terminal kinase 1/2 (JNK1/2) as a primary molecular target.[2][3] Treatment with DBF leads to the activation of JNK1/2, while no significant activation of p38 and ERK1/2 MAPKs was observed.[2][3] Inhibition of the drug-induced JNK1/2 activation resulted in increased cytotoxicity of DBF.[3] Furthermore, DBF was found to inhibit androgen receptor (AR) signaling and resensitized AR-V7-positive 22Rv1 prostate cancer cells to enzalutamide.[2][3]

Compound_310_Prostate_Cancer_Pathway Compound310 Compound 3.10 (DBF) JNK JNK1/2 Compound310->JNK Activates AR_Signaling AR Signaling Compound310->AR_Signaling Inhibits Apoptosis Apoptosis JNK->Apoptosis Induces Cell_Proliferation Cell Proliferation AR_Signaling->Cell_Proliferation

Figure 1. Simplified signaling pathway of Compound 3.10 in prostate cancer cells.

In myeloid leukemia cells, DBF induces apoptosis and decreases the expression of genes responsible for cancer cell survival.[1] A key finding in this cell type is the activation of the E2F1 transcription factor.[1]

Compound_310_Leukemia_Pathway Compound310 Compound 3.10 (DBF) E2F1 E2F1 Transcription Factor Compound310->E2F1 Activates Survival_Genes Survival Genes Compound310->Survival_Genes Downregulates Apoptosis Apoptosis E2F1->Apoptosis Promotes Cell_Survival Cell Survival Survival_Genes->Cell_Survival

Figure 2. Mechanism of Compound 3.10 in myeloid leukemia cells.

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate the effects of Compound 3.10.

Cell Culture and Reagents
  • Cell Lines: Human prostate cancer cell lines (22Rv1, PC3, DU145) and myeloid leukemia cell lines (MOLM-13, OCI-AML3, THP-1) were used. Docetaxel-resistant sublines (PC3-DR, DU145-DR) were generated by continuous incubation with increasing concentrations of docetaxel.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound 3.10 (DBF) Preparation: DBF was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution and diluted to the desired concentrations in the culture medium for experiments.

Cytotoxicity Assay (MTT Assay)

The anti-proliferative effect of Compound 3.10 was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of DBF or vehicle control (DMSO).

  • Incubation: Cells were incubated for 48 or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were calculated using non-linear regression analysis.

Western Blot Analysis

Western blotting was performed to analyze the expression and phosphorylation status of proteins in the signaling pathways affected by Compound 3.10.

  • Cell Lysis: After treatment with DBF for the indicated times, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentrations were determined using the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-PARP, anti-caspase-3, anti-AR, anti-AR-V7, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Culture (Prostate, Leukemia) Treatment Treatment with Compound 3.10 (DBF) Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Treatment->MTT_Assay Western_Blot Western Blot for Protein Expression Treatment->Western_Blot Kinome_Analysis Kinome Analysis for Target Identification Treatment->Kinome_Analysis Data_Quantification Quantitative Analysis (IC50 Values) MTT_Assay->Data_Quantification Pathway_Mapping Signaling Pathway Mapping Western_Blot->Pathway_Mapping Kinome_Analysis->Pathway_Mapping Mechanism_Elucidation Elucidation of Mechanism of Action Pathway_Mapping->Mechanism_Elucidation

Figure 3. General experimental workflow for evaluating Compound 3.10.

Conclusion

Compound 3.10 (3,10-dibromofascaplysin) is a promising anti-cancer agent with potent activity against prostate and myeloid leukemia cancer cell lines. Its ability to overcome drug resistance and its well-defined mechanisms of action, primarily through the JNK and E2F1 signaling pathways, make it a strong candidate for further preclinical and clinical development. The synergistic effects observed with existing chemotherapeutics further highlight its potential in combination therapies.

References

In-Depth Technical Guide: The Mechanism of Action of TAS-108 in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-108, a novel steroidal antiestrogen, has demonstrated significant potential in the treatment of breast cancer, particularly in cases resistant to conventional endocrine therapies. This technical guide provides a comprehensive overview of the core mechanism of action of TAS-108, detailing its dual activity on estrogen receptors alpha (ERα) and beta (ERβ), its engagement of co-repressor pathways, and its preclinical and clinical efficacy. This document synthesizes available quantitative data, outlines detailed experimental methodologies, and provides visual representations of the key molecular interactions and experimental workflows to facilitate a deeper understanding for research and development professionals in oncology.

Introduction: The Clinical Landscape and the Emergence of TAS-108

Hormone receptor-positive (HR+) breast cancer, which accounts for the majority of breast cancer cases, is critically dependent on the estrogen signaling pathway for its growth and proliferation. Endocrine therapies, such as tamoxifen and aromatase inhibitors, have been the cornerstone of treatment for HR+ breast cancer. However, the development of resistance to these therapies remains a significant clinical challenge.

TAS-108 emerges as a promising therapeutic agent with a distinct mechanism of action that differentiates it from existing treatments like tamoxifen and fulvestrant. It is a steroidal molecule, chemically identified as (7α)-21-[4-[(diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate, that has shown antitumor activity in tamoxifen-resistant breast cancer models.

Core Mechanism of Action: A Dual-Pronged Approach

The primary mechanism of action of TAS-108 revolves around its differential modulation of the two estrogen receptor isoforms, ERα and ERβ.

Full Antagonism of Estrogen Receptor Alpha (ERα)

In breast cancer cells, the binding of estrogen to ERα triggers a cascade of events leading to gene transcription that promotes cell proliferation and tumor growth. TAS-108 acts as a full antagonist of ERα. By binding to ERα, it blocks the binding of estrogen and prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of estrogen-dependent genes. This complete blockade of ERα signaling is a key contributor to its potent anti-proliferative effects in ERα-positive breast cancer cells.

Partial Agonism of Estrogen Receptor Beta (ERβ)

In contrast to its effect on ERα, TAS-108 exhibits partial agonist activity on ERβ. The role of ERβ in breast cancer is more complex and is often associated with anti-proliferative and pro-apoptotic effects, opposing the actions of ERα. By partially activating ERβ, TAS-108 is thought to contribute to its overall antitumor activity. This dual-action profile distinguishes TAS-108 from selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects on ERα in some tissues.

Recruitment of Co-repressors: The Role of SMRT

A crucial aspect of TAS-108's mechanism is its ability to activate the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) . When TAS-108 binds to the estrogen receptor, it induces a conformational change that facilitates the recruitment of SMRT. The SMRT co-repressor complex then inhibits the transcriptional activity of the estrogen receptors, further contributing to the suppression of tumor growth. This recruitment of a co-repressor complex provides an additional layer of inhibition to the estrogen signaling pathway.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of TAS-108 from preclinical and clinical studies.

Table 1: In Vitro Efficacy of TAS-108 in MCF-7 Breast Cancer Cells
Cell LineTreatment ConditionIC50 (nmol) of TAS-108IC50 (nmol) of 4-Hydroxytamoxifen (4-HT)
MCF-7In the presence of DPN (ERβ agonist)12.533.1
MCF-7In the presence of E2 (Estradiol)2.1549.7

Data sourced from ASCO Meeting Abstract (2012).

Table 2: Preclinical In Vivo Efficacy of TAS-108
Animal ModelTumor TypeDosageOutcome
RatDimethylbenzanthracene-induced mammary carcinoma1 to 3 mg/kg/day (p.o.)Strong inhibition of tumor growth
MouseMCF-7 xenografts1 mg/kg/day (p.o.)Inhibition of high exogenous E2-induced tumor growth

Data sourced from Clinical Cancer Research (2005). Note: Specific percentage of tumor growth inhibition was not provided in the source.

Table 3: Clinical Efficacy of TAS-108 in a Phase II Study (Advanced/Metastatic Breast Cancer)
Dose GroupNumber of PatientsClinical Benefit RateMedian Time to Progression
40 mg/day6021.7%15.0 weeks
80 mg/day6020.0%15.9 weeks
40 mg/day (Japanese Patients)3330.3%Not Reported
80 mg/day (Japanese Patients)3225.0%Not Reported
120 mg/day (Japanese Patients)3225.0%Not Reported

Clinical benefit is defined as a complete response, a partial response, or stable disease for ≥24 weeks. Data sourced from Cancer (2012) and Cancer Science (2012).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by TAS-108 and a general workflow for a relevant experimental protocol.

TAS108_Mechanism cluster_extracellular Extracellular Space cluster_cell Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds & Activates Gene_Transcription Gene Transcription (Proliferation, Growth) ERa_inactive->Gene_Transcription Translocates to Nucleus, Binds ERE ERa_TAS108 ERα-TAS108 Complex ERa_inactive->ERa_TAS108 ERb_inactive ERβ (inactive) ERb_TAS108 ERβ-TAS108 Complex (Partial Agonist) ERb_inactive->ERb_TAS108 TAS108 TAS-108 TAS108->ERa_inactive Binds (Antagonist) TAS108->ERb_inactive Binds (Partial Agonist) ERE Estrogen Response Element (on DNA) SMRT_Complex SMRT Co-repressor Complex SMRT_Complex->Gene_Transcription Inhibits ERa_TAS108->Gene_Transcription Blocks Activation ERa_TAS108->SMRT_Complex Recruits ERb_TAS108->ERE Modulates Transcription (Anti-proliferative effects)

Caption: TAS-108 signaling pathway in breast cancer.

Xenograft_Workflow Start Start Cell_Culture MCF-7 Cell Culture Start->Cell_Culture Implantation Subcutaneous implantation of MCF-7 cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth Allow tumors to reach a palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer TAS-108 (p.o.) or vehicle control daily Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Sacrifice mice at study endpoint Monitoring->Endpoint Analysis Excise tumors, weigh, and perform histological and molecular analysis Endpoint->Analysis End End Analysis->End

Caption: General workflow for a breast cancer xenograft study.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of TAS-108. These should be adapted and optimized for specific experimental conditions.

Cell Viability Assay (MTT/XTT Assay)
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of TAS-108 (e.g., 0.01 nM to 10 µM) and control compounds (e.g., 4-hydroxytamoxifen, fulvestrant) in the presence or absence of 1 nM 17β-estradiol. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot for ERα Degradation
  • Cell Culture and Treatment: Culture breast cancer cells (e.g., MCF-7) to 70-80% confluency and treat with various concentrations of TAS-108 or control compounds for different time points (e.g., 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of ERα.

Luciferase Reporter Gene Assay for ER Activity
  • Cell Transfection: Co-transfect cells (e.g., HEK293T or a breast cancer cell line) with an estrogen response element (ERE)-driven luciferase reporter plasmid, an expression vector for ERα or ERβ, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Drug Treatment: After 24 hours, treat the transfected cells with TAS-108, estradiol (agonist control), and an antiestrogen (antagonist control) at various concentrations.

  • Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle control for agonist activity or as a percentage inhibition of estradiol-induced activity for antagonist activity.

Conclusion and Future Directions

TAS-108 represents a significant advancement in endocrine therapy for breast cancer, offering a unique mechanism of action that combines potent ERα antagonism with beneficial ERβ partial agonism and the recruitment of the SMRT co-repressor. The preclinical and clinical data to date demonstrate its potential to overcome resistance to existing hormonal therapies.

Future research should focus on further elucidating the detailed molecular interactions between TAS-108, the estrogen receptors, and the SMRT co-repressor complex. Investigating the downstream gene expression changes induced by TAS-108 through transcriptomic analyses will provide a more comprehensive understanding of its cellular effects. Furthermore, exploring the efficacy of TAS-108 in combination with other targeted therapies, such as CDK4/6 inhibitors or PI3K inhibitors, could open new avenues for the treatment of advanced and resistant breast cancer. Continued clinical development and investigation into predictive biomarkers will be crucial to identify the patient populations most likely to benefit from this novel therapeutic agent.

TAS-108: A Comprehensive Technical Review of its Binding Affinity and Differential Action on Estrogen Receptors Alpha and Beta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-108, a novel steroidal anti-estrogenic agent, has demonstrated a unique pharmacological profile with significant implications for the treatment of hormone-responsive cancers. This technical guide provides an in-depth analysis of TAS-108's binding affinity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), detailing the experimental methodologies used for its characterization and visualizing its distinct signaling mechanisms. Understanding the differential interaction of TAS-108 with ER subtypes is crucial for elucidating its therapeutic potential and guiding future drug development efforts.

Quantitative Binding Affinity of TAS-108 for ERα and ERβ

The binding affinity of TAS-108 for human ERα and ERβ has been quantified through competitive binding assays, which measure the concentration of the compound required to displace a radiolabeled ligand from the receptor. The data consistently shows that TAS-108 possesses a high binding affinity for both receptor subtypes, comparable to the endogenous ligand 17β-estradiol (E2).

Table 1: Competitive Binding Affinity of TAS-108 and Other Antiestrogenic Agents for ERα and ERβ

CompoundERα IC50 (nmol/L)ERα RBA (%)ERβ IC50 (nmol/L)ERβ RBA (%)
TAS-108 1.8 80 1.5 98
4-hydroxytamoxifen2.1702.560
Raloxifene2.075188
Fulvestrant (ICI 182,780)1.51001.5100

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. RBA: Relative Binding Affinity, expressed as a percentage relative to a reference compound (e.g., fulvestrant).

Experimental Protocols

The characterization of TAS-108's interaction with estrogen receptors involves two key experimental approaches: competitive binding assays to determine binding affinity and reporter gene assays to assess functional activity (antagonism or agonism).

Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Objective: To determine the IC50 and RBA of TAS-108 for ERα and ERβ.

Materials:

  • Human recombinant ERα and ERβ protein

  • [3H]-17β-estradiol (radiolabeled ligand)

  • TAS-108 and other test compounds

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation fluid and counter

Methodology:

  • Preparation of Reagents: Serial dilutions of TAS-108 and other competitor compounds are prepared. A constant concentration of [3H]-17β-estradiol is prepared in the assay buffer.

  • Incubation: The recombinant ERα or ERβ protein is incubated with the [3H]-17β-estradiol and varying concentrations of the test compounds.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved using methods like hydroxylapatite adsorption or size-exclusion chromatography.

  • Quantification: The amount of bound [3H]-17β-estradiol is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The RBA is calculated by comparing the IC50 of the test compound to that of a reference compound.

Reporter Gene Assay for Transcriptional Activity

This assay measures the functional consequence of a ligand binding to its receptor, specifically its ability to activate or inhibit gene transcription.

Objective: To characterize TAS-108 as a pure antagonist of ERα and a partial agonist of ERβ.

Materials:

  • Mammalian cell line (e.g., HEK293 or MCF-7)

  • Expression plasmids for full-length human ERα and ERβ

  • Reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase)

  • Transfection reagent

  • TAS-108, 17β-estradiol (E2), and other reference compounds

  • Cell culture medium and reagents

  • Luciferase assay system and luminometer

Methodology:

  • Cell Culture and Transfection: The chosen cell line is cultured and then co-transfected with the expression plasmid for either ERα or ERβ and the ERE-luciferase reporter plasmid.

  • Treatment: After transfection, the cells are treated with TAS-108 alone (to assess agonistic activity) or in combination with E2 (to assess antagonistic activity). Control groups include cells treated with vehicle, E2 alone, and other reference antiestrogens.

  • Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The results are expressed as fold induction over the vehicle control. This allows for the determination of whether TAS-108 acts as an agonist (induces reporter gene expression) or an antagonist (inhibits E2-induced reporter gene expression).

Visualizing Experimental and Signaling Pathways

Experimental Workflow: Determining Binding Affinity and Functional Activity

experimental_workflow cluster_binding_assay Competitive Binding Assay cluster_reporter_assay Reporter Gene Assay prep_reagents_b Prepare Serial Dilutions of TAS-108 incubation_b Incubate ERα/ERβ with [3H]-E2 and TAS-108 prep_reagents_b->incubation_b prep_radio Prepare Radiolabeled Ligand ([3H]-E2) prep_radio->incubation_b separation Separate Bound and Free Ligand incubation_b->separation quantification_b Quantify Bound Radioactivity separation->quantification_b analysis_b Calculate IC50 and RBA quantification_b->analysis_b end_b Binding Affinity Data analysis_b->end_b cell_culture Culture Mammalian Cells transfection Co-transfect with ER and Reporter Plasmids cell_culture->transfection treatment Treat with TAS-108 +/- E2 transfection->treatment lysis Cell Lysis treatment->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay analysis_r Determine Agonist/Antagonist Activity luciferase_assay->analysis_r end_r Functional Activity Data analysis_r->end_r start Start start->prep_reagents_b start->cell_culture

Caption: Workflow for determining TAS-108's binding affinity and functional activity.

Signaling Pathway of TAS-108 at Estrogen Receptors

TAS-108 exhibits a distinct mechanism of action at ERα and ERβ, leading to differential downstream signaling events. As a pure antagonist at ERα, it blocks estrogen-dependent gene transcription. Conversely, as a partial agonist at ERβ, it can initiate some level of gene transcription. Furthermore, TAS-108 has been shown to activate the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), which contributes to its anti-tumor activity by inhibiting the transcriptional activity of estrogen receptors.[1]

References

Preclinical Pharmacology of the Steroidal Antiestrogen TAS-108: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-108, a novel steroidal antiestrogen, has demonstrated significant potential in preclinical studies as a therapeutic agent for breast cancer, particularly in cases resistant to existing therapies like tamoxifen. Its unique mechanism of action, distinguishing it from other selective estrogen receptor modulators (SERMs) and pure antiestrogens, makes it a compound of considerable interest. This technical guide provides an in-depth overview of the preclinical pharmacology of TAS-108, focusing on its biochemical properties, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

TAS-108 exhibits a distinct dual-action mechanism on estrogen receptors (ER). It functions as a pure antagonist of Estrogen Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ).[1][2] This differential activity is pivotal to its therapeutic profile.

A key feature of TAS-108's antagonistic action on ERα is its ability to promote the recruitment of the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) co-repressor. This interaction effectively blocks the transactivation functions of ERα without inhibiting its ability to bind to DNA.[1] This mechanism is notably different from other antiestrogens and is thought to contribute to its efficacy in tamoxifen-resistant breast cancer models.

The partial agonist activity on ERβ may contribute to some of the tissue-selective benefits observed in preclinical studies, such as potential positive effects on bone and the cardiovascular system.[3]

Data Presentation

Table 1: In Vitro Efficacy of TAS-108 in Breast Cancer Cell Lines
Cell LineConditionIC50 (nmol)ComparatorComparator IC50 (nmol)
MCF-7In the presence of DPN (ERβ agonist)12.54-hydroxytamoxifen (4-HT)33.1
MCF-7In the presence of Estradiol (E2)2.154-hydroxytamoxifen (4-HT)49.7
Table 2: In Vivo Antitumor Activity of TAS-108
Animal ModelTumor TypeTreatment DoseOutcome
RatDimethylbenzanthracene-induced mammary carcinoma1 to 3 mg/kg/day (p.o.)Strong inhibition of tumor growth
MouseHuman breast cancer MCF-7 cell line xenografts1 mg/kg/day (p.o.)Inhibition of high exogenous E2-induced tumor growth

Note: While multiple sources cite a "strong binding affinity" of TAS-108 to the estrogen receptor, specific quantitative data such as Kᵢ or Kₔ values for ERα and ERβ were not available in the reviewed literature.[3][4]

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand.

Materials:

  • Rat uterine cytosol (as a source of ER)

  • [³H]-17β-estradiol (radioligand)

  • Test compound (TAS-108)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

Protocol:

  • Prepare rat uterine cytosol containing estrogen receptors.

  • In assay tubes, combine a fixed concentration of [³H]-17β-estradiol with increasing concentrations of the test compound (TAS-108).

  • Add the uterine cytosol preparation to each tube.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the receptor-bound radioligand from the free radioligand by adding a hydroxyapatite slurry, which binds the receptor-ligand complex.

  • Wash the hydroxyapatite pellet to remove unbound radioligand.

  • Elute the bound radioligand and measure the radioactivity using a scintillation counter.

  • Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.

Materials:

  • Breast cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compound (TAS-108)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed breast cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of TAS-108 and control compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vivo Breast Cancer Xenograft Model

Objective: To evaluate the antitumor efficacy of a test compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human breast cancer cells (e.g., MCF-7)

  • Matrigel (optional, to support tumor growth)

  • Test compound (TAS-108)

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of human breast cancer cells (e.g., MCF-7) mixed with or without Matrigel into the flank of immunocompromised mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer TAS-108 (e.g., orally) to the treatment group and the vehicle to the control group according to a predetermined schedule and dosage.

  • Measure the tumor dimensions with calipers at regular intervals.

  • Calculate the tumor volume using a standard formula (e.g., (Length x Width²)/2).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Compare the tumor growth in the treated group to the control group to assess the antitumor efficacy.

Mandatory Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAS108 TAS-108 ERa_inactive Inactive ERα TAS108->ERa_inactive Binds ERb_inactive Inactive ERβ TAS108->ERb_inactive Binds E2 Estradiol (E2) E2->ERa_inactive ERa_active Active ERα ERa_inactive->ERa_active Translocation ERb_active Active ERβ ERb_inactive->ERb_active Translocation ERE Estrogen Response Element (ERE) ERa_active->ERE Binds SMRT SMRT Co-repressor ERa_active->SMRT Recruits ERb_active->ERE Binds Coactivators Co-activators ERb_active->Coactivators Partially Recruits Gene_Transcription_Inhibition Inhibition of Gene Transcription Gene_Transcription_Activation Partial Activation of Gene Transcription SMRT->ERE Inhibits Transcription Coactivators->ERE Promotes Transcription

Caption: TAS-108 Signaling Pathway

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Binding_Assay Estrogen Receptor Binding Assay Proliferation_Assay Cell Proliferation Assay (MCF-7) Binding_Affinity Determine Binding Affinity (IC50) Binding_Assay->Binding_Affinity Antiproliferative_Activity Determine Antiproliferative Activity (IC50) Proliferation_Assay->Antiproliferative_Activity Xenograft_Model MCF-7 Xenograft Model in Mice DMBA_Model DMBA-Induced Mammary Tumor Model in Rats Antitumor_Efficacy Assess Antitumor Efficacy (Tumor Growth Inhibition) Xenograft_Model->Antitumor_Efficacy DMBA_Model->Antitumor_Efficacy

Caption: Preclinical Evaluation Workflow for TAS-108

References

KRC-108: A Comprehensive Technical Profile of a Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRC-108 is a potent, orally available, multi-kinase inhibitor demonstrating significant anti-tumor activity in preclinical models. Primarily targeting a spectrum of receptor tyrosine kinases including RON, Flt3, TrkA, and c-Met, KRC-108 exhibits a compelling profile for further investigation in oncological applications. Notably, it displays enhanced inhibitory activity against oncogenic mutants of c-Met, M1250T and Y1230D, as compared to the wild-type enzyme. This document provides an in-depth technical guide on the kinase inhibitor profile of KRC-108, its primary targets, and detailed experimental protocols for its evaluation.

Kinase Inhibition Profile

KRC-108 has been characterized as a multi-kinase inhibitor with potent activity against several key oncogenic kinases. The inhibitory activity, as determined by half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, is summarized below.

Table 1: In Vitro Kinase Inhibition Profile of KRC-108
Target KinaseIC50 (nM)
TrkA43.3
c-Met80
Flt330
ALK780
Aurora A590

Data sourced from in vitro kinase assays.[1][2]

Table 2: Anti-Proliferative Activity of KRC-108 in Cancer Cell Lines
Cell LineCancer TypeGI50
KM12CColon Cancer220 nM
VariousVarious0.01 - 4.22 µM

GI50 values represent the concentration of KRC-108 required to inhibit cell growth by 50%.[1][3]

Primary Cellular Targets and Signaling Pathways

KRC-108 exerts its anti-tumor effects by inhibiting key signaling pathways downstream of its primary kinase targets. A significant focus of research has been on its inhibition of the TrkA signaling cascade.

KRC-108 has been shown to suppress the phosphorylation of critical downstream signaling molecules of TrkA, including Akt, phospholipase Cγ (PLCγ), and ERK1/2.[1][4] This disruption of the TrkA signaling pathway ultimately leads to cell cycle arrest, apoptosis, and autophagy in cancer cells harboring TrkA fusions.[1][4]

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA PLCg PLCγ TrkA->PLCg Akt Akt TrkA->Akt ERK ERK1/2 TrkA->ERK Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt->Proliferation ERK->Proliferation KRC108 KRC-108 KRC108->TrkA

Figure 1: KRC-108 Inhibition of the TrkA Signaling Pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines the determination of IC50 values for KRC-108 against target kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Recombinant target kinase

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • ATP

  • KRC-108 (or other test compounds)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of KRC-108 in DMSO.

  • Add 2 µL of diluted KRC-108 or DMSO (vehicle control) to the assay wells.

  • Prepare a kinase/substrate solution in Assay Buffer and add 4 µL to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in Assay Buffer. The final ATP concentration should be at the Km for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of TR-FRET detection solution containing the Europium-labeled antibody and SA-APC in a detection buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM EDTA, 0.1% BSA).

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

  • Calculate the ratio of the 665 nm to 615 nm signals and plot the percentage of inhibition against the logarithm of the KRC-108 concentration.

  • Determine the IC50 value using a non-linear regression curve fit.

TR_FRET_Workflow A Prepare KRC-108 Dilutions B Add KRC-108 to Plate A->B C Add Kinase/Substrate Mix B->C D Initiate with ATP C->D E Incubate (60 min) D->E F Stop Reaction & Add Detection Reagents E->F G Incubate (60 min) F->G H Read TR-FRET Signal G->H I Calculate IC50 H->I

Figure 2: Workflow for TR-FRET Based Kinase Inhibition Assay.
Cell Viability (Cytotoxicity) Assay

This protocol describes the determination of GI50 values using the EZ-Cytox Cell Viability Assay kit, a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST).

Materials:

  • Cancer cell lines (e.g., KM12C)

  • Complete cell culture medium

  • KRC-108

  • EZ-Cytox Cell Viability Assay Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of KRC-108 in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the KRC-108 dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of the EZ-Cytox reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of inhibition against the logarithm of the KRC-108 concentration and fitting the data to a non-linear regression curve.

In Vivo Xenograft Tumor Model

This protocol details the establishment and use of a human tumor xenograft model in immunodeficient mice to evaluate the in vivo efficacy of KRC-108.

Materials:

  • KM12C colon cancer cells

  • Athymic BALB/c nu/nu mice (6-8 weeks old)

  • Matrigel

  • Phosphate-buffered saline (PBS)

  • KRC-108 formulation for oral gavage

  • Calipers

Procedure:

  • Harvest KM12C cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer KRC-108 (e.g., 40 mg/kg and 80 mg/kg) or the vehicle control daily via oral gavage.[1]

  • Measure tumor volumes and body weights every 2-3 days.

  • After a predetermined treatment period (e.g., 14 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).[1]

Xenograft_Workflow A Inject KM12C Cells into Mice B Allow Tumors to Grow A->B C Randomize Mice into Groups B->C D Administer KRC-108 or Vehicle (Oral Gavage) C->D E Monitor Tumor Growth & Body Weight D->E Daily E->E F Euthanize & Excise Tumors E->F G Analyze Results F->G

Figure 3: Workflow for In Vivo Xenograft Model Evaluation.

Conclusion

KRC-108 is a promising multi-kinase inhibitor with potent activity against key oncogenic drivers. Its efficacy in preclinical models, particularly those with TrkA fusions and c-Met alterations, warrants further investigation for its potential as a targeted cancer therapeutic. The experimental protocols provided in this guide offer a framework for the continued evaluation and characterization of KRC-108 and similar compounds in drug discovery and development settings.

References

In Vitro Anti-proliferative Activity of KRC-108: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of KRC-108, a potent multi-kinase inhibitor. This document details the compound's inhibitory activity against key oncogenic kinases, outlines the experimental protocols for assessing its anti-proliferative effects, and visualizes the associated signaling pathways.

Quantitative Data Summary

KRC-108 has demonstrated significant inhibitory activity against a panel of cancer-related kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the activity of a specific kinase by 50%, are summarized in the table below. This data highlights the multi-targeted nature of KRC-108.

Target KinaseIC50 (nM)
TrkA43.3
c-Met80
Flt330
ALK780
Aurora A590

Note: While it is reported that the anti-proliferative activity of KRC-108, as measured by GI50 (50% growth inhibition) values, ranges from 0.01 to 4.22 μM across a panel of cancer cell lines, the specific data for individual cell lines from the primary publication by Han et al. (2011) was not accessible for inclusion in this guide.

Experimental Protocols

The following is a detailed methodology for a standard in vitro anti-proliferative assay, such as the Sulforhodamine B (SRB) assay, which is commonly used to determine the GI50 values of a test compound.

Protocol: Determination of In Vitro Anti-proliferative Activity using Sulforhodamine B (SRB) Assay

1. Cell Culture and Plating:

  • Culture human cancer cell lines in appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

  • Seed the cells into 96-well microtiter plates at a predetermined optimal density (typically 5,000-20,000 cells per well) in a volume of 100 µL and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of KRC-108 in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the KRC-108 stock solution to achieve a range of final concentrations to be tested.

  • Add 100 µL of the diluted KRC-108 solutions to the appropriate wells of the 96-well plates containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specified period, typically 48-72 hours.

3. Cell Fixation:

  • After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%.

  • Incubate the plates at 4°C for 1 hour to fix the cells.

4. Staining:

  • Wash the plates five times with slow-running tap water to remove TCA, media, and non-adherent cells.

  • Allow the plates to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

5. Washing and Solubilization:

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

6. Data Acquisition and Analysis:

  • Measure the optical density (OD) of each well at a wavelength of 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of KRC-108 compared to the vehicle-treated control cells.

  • Plot the percentage of growth inhibition against the log of the KRC-108 concentration and determine the GI50 value using a non-linear regression analysis.

Visualizations

The following diagrams illustrate the experimental workflow for determining anti-proliferative activity and the key signaling pathways targeted by KRC-108.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Incubation with KRC-108 cell_seeding->treatment compound_prep KRC-108 Serial Dilution compound_prep->treatment fixation Cell Fixation (TCA) treatment->fixation staining Staining (SRB) fixation->staining solubilization Dye Solubilization staining->solubilization readout Absorbance Reading solubilization->readout gi50 GI50 Calculation readout->gi50

Experimental workflow for in vitro anti-proliferative assay.

KRC108_Signaling_Pathways cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes cMet c-Met PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT JAK/STAT Pathway cMet->STAT Ron Ron Ron->PI3K_Akt Ron->RAS_MAPK Flt3 Flt3 Flt3->PI3K_Akt Flt3->RAS_MAPK Flt3->STAT TrkA TrkA TrkA->PI3K_Akt TrkA->RAS_MAPK PLCg PLCγ Pathway TrkA->PLCg KRC108 KRC-108 KRC108->cMet KRC108->Ron KRC108->Flt3 KRC108->TrkA Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis inhibition leads to RAS_MAPK->Proliferation CellCycleArrest Cell Cycle Arrest RAS_MAPK->CellCycleArrest inhibition leads to PLCg->Proliferation STAT->Proliferation

Key signaling pathways targeted by KRC-108.

Preclinical Efficacy of KRC-108 in Xenograft Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRC-108 is a multi-kinase inhibitor that has demonstrated promising anti-tumor activity in preclinical studies. This technical guide provides a comprehensive overview of the preclinical evaluation of KRC-108 in various xenograft models, with a focus on its efficacy, mechanism of action, and the experimental protocols utilized in these studies. KRC-108 has been identified as a potent inhibitor of several receptor tyrosine kinases, including Tropomyosin receptor kinase A (TrkA), c-Met, Ron, and Feline McDonough sarcoma (FMS)-like tyrosine kinase 3 (Flt3), making it a candidate for targeted cancer therapy.[1][2] This document summarizes the key findings from in vivo studies and offers detailed insights into the methodologies employed.

Data Presentation: In Vivo Efficacy of KRC-108

The anti-tumor activity of KRC-108 has been evaluated in several human cancer cell line-derived xenograft (CDX) models. The following tables summarize the quantitative data obtained from these studies.

Table 1: Efficacy of KRC-108 in KM12C Colon Cancer Xenograft Model
Cell LineMouse StrainTreatmentDoseAdministration RouteDurationTumor Growth Inhibition (TGI)Citation
KM12C (NTRK1 fusion)BALB/c nu/nuKRC-10840 mg/kgOral gavage14 daysDose-dependent[3]
KM12C (NTRK1 fusion)BALB/c nu/nuKRC-10880 mg/kgOral gavage14 days73.0% (at day 14)[3]
Table 2: Efficacy of KRC-108 in Other Xenograft Models

While specific quantitative data on tumor growth inhibition, tumor volume, and body weight changes were not available in the searched resources for the HT29 and NCI-H441 models, published research indicates that KRC-108 was effective at inhibiting tumor growth in these models.[1][2][4]

Cell LineCancer TypeMouse StrainEfficacyCitation
HT29Colorectal CancerAthymic BALB/c nu/nuEffective in inhibiting tumor growth[1][2][4]
NCI-H441Lung CancerAthymic BALB/c nu/nuEffective in inhibiting tumor growth[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. The following sections outline the protocols used for the xenograft studies of KRC-108.

KM12C Xenograft Model Protocol
  • Cell Culture: KM12C human colon carcinoma cells, which harbor an NTRK1 gene fusion, are cultured in appropriate media until they reach the desired confluence for implantation.[3]

  • Animal Model: Female BALB/c nu/nu mice, which are immunodeficient and can accept human tumor xenografts, are used.[3]

  • Tumor Implantation: A suspension of KM12C cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

  • Drug Administration: KRC-108 is administered daily via oral gavage at doses of 40 mg/kg and 80 mg/kg for 14 consecutive days.[3] The control group receives a vehicle control.

  • Efficacy Assessment: Tumor growth is measured at specified intervals (e.g., day 7 and day 14) to determine the extent of tumor growth inhibition.[3]

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study.

General Protocol for HT29 and NCI-H441 Xenograft Models

While specific details for the KRC-108 studies were not available, a general protocol for establishing these xenograft models is as follows:

  • Cell Culture: HT29 human colorectal adenocarcinoma cells or NCI-H441 human lung adenocarcinoma cells are cultured in appropriate media.

  • Animal Model: Athymic BALB/c nu/nu mice are used for these studies.[1][2]

  • Tumor Implantation: A suspension of either HT29 or NCI-H441 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers to calculate tumor volume.

  • Treatment Initiation: When tumors reach a specified average volume, animals are randomized into control and treatment groups.

  • Drug Administration: KRC-108 is administered, likely orally, at predefined doses and schedules.

  • Efficacy Assessment: Tumor volumes and animal body weights are monitored throughout the study to assess anti-tumor efficacy and toxicity.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of KRC-108

KRC-108 is a multi-kinase inhibitor targeting several key signaling pathways involved in cancer cell proliferation, survival, and differentiation. The diagram below illustrates the inhibition of the TrkA and c-Met signaling pathways by KRC-108.

KRC108_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus TrkA TrkA PLCg PLCγ TrkA->PLCg Akt Akt TrkA->Akt ERK ERK1/2 TrkA->ERK cMet c-Met cMet->Akt cMet->ERK Ron Ron Flt3 Flt3 KRC108 KRC-108 KRC108->TrkA KRC108->cMet KRC108->Ron KRC108->Flt3 Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt->Proliferation ERK->Proliferation

Caption: KRC-108 inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Experimental Workflow for Xenograft Studies

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of KRC-108 in a xenograft model.

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization of Mice tumor_growth->randomization treatment 5. KRC-108 Administration randomization->treatment control 5. Vehicle Control Administration randomization->control monitoring 6. Tumor Volume & Body Weight Measurement treatment->monitoring control->monitoring endpoint 7. Study Endpoint & Data Analysis monitoring->endpoint end End endpoint->end

Caption: A typical workflow for preclinical evaluation of KRC-108 in xenograft models.

Conclusion

The preclinical data available for KRC-108 demonstrate its potential as an anti-tumor agent, particularly in cancers driven by TrkA fusion proteins and potentially those with dysregulated c-Met, Ron, or Flt3 signaling. The significant tumor growth inhibition observed in the KM12C xenograft model provides a strong rationale for further investigation. While the efficacy in HT29 and NCI-H441 models is noted, the absence of detailed quantitative data in the public domain highlights the need for access to complete study reports for a thorough evaluation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to understand and potentially replicate or build upon these preclinical findings.

References

The AT-108 Revolution: Reprogramming Tumors into Antigen-Presenting Powerhouses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of AT-108, a First-in-Class Immunotherapy Designed to Convert Tumor Cells into Dendritic Cells

Introduction

The landscape of cancer immunotherapy is continually evolving, seeking novel strategies to overcome tumor immune evasion. A groundbreaking approach has emerged with AT-108, a pioneering agent developed by Asgard Therapeutics. AT-108 operates on a unique principle: instead of targeting immune cells, it directly reprograms tumor cells, compelling them to become antigen-presenting cells. This in-depth guide elucidates the core mechanism of AT-108, detailing the molecular and cellular transformations it induces, and provides a comprehensive overview of the experimental data and methodologies that underpin this innovative therapeutic strategy. AT-108 represents a paradigm shift, turning the tumor against itself to elicit a robust and personalized anti-cancer immune response.

Core Mechanism of AT-108

AT-108 is a gene therapy delivered via a replication-deficient adenoviral vector. This vector is engineered to introduce a proprietary combination of three key transcription factors into tumor cells: PU.1, IRF8, and BATF3 (collectively known as PIB).[1][2][3][4] The enforced expression of these factors orchestrates a complete lineage conversion, reprogramming the tumor cells into functional conventional type 1 dendritic cells (cDC1s).[1][2][3]

This reprogramming cascade endows the former tumor cells, now termed tumor-derived Antigen Presenting Cells (tumor-APCs), with the essential machinery for initiating a potent anti-tumor immune response. The process unfolds in a series of orchestrated steps:

  • Upregulation of Antigen Presentation Machinery: The PIB transcription factors drive the expression of Major Histocompatibility Complex (MHC) class I and class II molecules on the cell surface.[5] This enables the tumor-APCs to present endogenous tumor-associated antigens to CD8+ and CD4+ T cells, respectively.

  • Expression of Co-stimulatory Molecules: Successful T cell activation requires a second signal, which is provided by co-stimulatory molecules. AT-108 induces the expression of crucial co-stimulatory molecules such as CD80 and CD86 on the surface of tumor-APCs.

  • Secretion of Pro-inflammatory Cytokines: The reprogrammed cells are stimulated to secrete key pro-inflammatory cytokines, most notably Interleukin-12 (IL-12) and the chemokine CXCL10.[6] IL-12 is critical for the differentiation and activation of cytotoxic T lymphocytes (CTLs), while CXCL10 attracts these activated T cells to the tumor microenvironment.

  • Enhanced Phagocytic and Cross-Presentation Capabilities: Tumor-APCs gain the ability to engulf dead and dying cancer cells, process their proteins, and cross-present the derived antigens on MHC class I molecules to further amplify the CD8+ T cell response.[6]

This multi-faceted mechanism effectively transforms an immune-"cold" tumor, previously invisible to the immune system, into an immune-"hot" environment, teeming with activated T cells poised to eliminate cancerous cells.[7]

Signaling Pathway and Logical Workflow

The reprogramming process initiated by AT-108 can be visualized as a direct nuclear event leading to a cascade of downstream functional changes.

AT108_Mechanism cluster_delivery AT-108 Delivery cluster_reprogramming Cellular Reprogramming cluster_functional_changes Functional Changes (Tumor-APC) cluster_immune_response Anti-Tumor Immune Response AT108 AT-108 (Adenoviral Vector) TumorCell Tumor Cell AT108->TumorCell Transduction PIB PU.1, IRF8, BATF3 (PIB Transcription Factors) TumorCell->PIB Expression Reprogramming Lineage Conversion (Tumor Cell to cDC1-like Cell) PIB->Reprogramming MHC MHC I/II Upregulation Reprogramming->MHC Costim CD80/CD86 Expression Reprogramming->Costim Cytokines IL-12, CXCL10 Secretion Reprogramming->Cytokines Phago Phagocytosis & Cross-Presentation Reprogramming->Phago TCell_Activation CD4+ & CD8+ T Cell Priming & Activation MHC->TCell_Activation Costim->TCell_Activation Cytokines->TCell_Activation TCell_Infiltration T Cell Infiltration into Tumor Cytokines->TCell_Infiltration Phago->TCell_Activation TCell_Activation->TCell_Infiltration Tumor_Killing Tumor Cell Killing TCell_Infiltration->Tumor_Killing

Figure 1. Mechanism of AT-108 action from delivery to immune response.

Quantitative Data Summary

The efficacy of AT-108-mediated reprogramming has been demonstrated across various preclinical models. The following tables summarize key quantitative findings.

Table 1: In Vitro Reprogramming Efficiency of Tumor Cells

Cell Line Tumor Type Reprogramming Efficiency (% of CD45+MHC-II+ cells) at Day 9
LLC Murine Lewis Lung Carcinoma ~20-30%
B16-F10 Murine Melanoma ~10-20%
A375 Human Melanoma Variable, up to ~40%
T97G Human Glioblastoma Variable, up to ~30%

(Data synthesized from figures in cited literature; exact percentages may vary between experiments)

Table 2: In Vivo Anti-Tumor Efficacy of AT-108

Tumor Model Treatment Complete Response (CR) Rate Key Outcome
B16F10 (poorly immunogenic) AT-108 Monotherapy 30% Delayed tumor growth and extended survival.
B16F10 (poorly immunogenic) AT-108 + anti-PD-1/anti-CTLA-4 100% Complete tumor regression.[4]
YUMM1.7 (immunogenic, ICB-resistant) AT-108 Monotherapy High Significant tumor growth inhibition.

(Data is based on preclinical mouse models and highlights the potential for both monotherapy and combination therapy)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of AT-108.

Protocol 1: Lentiviral/Adenoviral Transduction of Tumor Cells

This protocol describes the method for introducing the PIB transcription factors into tumor cells in vitro.

Transduction_Workflow start Day -1: Seed Tumor Cells transduction Day 0: Transduce with AT-108 Viral Vector start->transduction medium_change Day 1: Change Medium transduction->medium_change culture Day 2-8: Culture Cells (passage as needed) medium_change->culture analysis Day 9: Harvest for Analysis (Flow Cytometry, etc.) culture->analysis

Figure 2. Workflow for in vitro tumor cell reprogramming.

Materials:

  • Tumor cell line of interest (e.g., B16-F10, A375)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • AT-108 (adenoviral vector) or lentiviral vector encoding PIB-eGFP

  • Polybrene (for lentiviral transduction)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: On Day -1, seed 1 x 10^5 tumor cells per well in a 6-well plate in 2 mL of complete culture medium.

  • Transduction: On Day 0, add the viral vector to the cells.

    • For lentivirus, use a multiplicity of infection (MOI) of 10-20. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.

    • For adenovirus, use an MOI determined by titration for the specific cell line.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Medium Change: On Day 1, remove the virus-containing medium and replace it with 2 mL of fresh complete culture medium.

  • Cell Culture: Continue to culture the cells for up to 9 days. Passage the cells as they become confluent to maintain them in a healthy state.

  • Analysis: At desired time points (e.g., Day 3, 6, 9), harvest the cells for downstream analysis, such as flow cytometry to assess the expression of cDC1 markers.

Protocol 2: In Vivo Syngeneic Mouse Tumor Model

This protocol outlines the establishment of a tumor in an immunocompetent mouse and treatment with AT-108 to evaluate its anti-tumor efficacy.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16-F10 or YUMM1.7 melanoma cells

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • AT-108 (adenoviral vector)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Preparation: Harvest tumor cells and resuspend them in sterile PBS (and Matrigel, if used) at a concentration of 2.5 x 10^6 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume with calipers every 2-3 days once they become palpable (typically around day 5-7). Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 50-100 mm^3), randomize mice into treatment and control groups.

    • Treatment Group: Administer AT-108 via intratumoral injection. The dose and frequency will depend on the specific experimental design (e.g., 1 x 10^8 plaque-forming units (PFU) in 50 µL PBS, administered on days 7, 10, and 13).

    • Control Group: Administer a control vector or PBS intratumorally on the same schedule.

  • Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice. The primary endpoint is typically tumor volume, with humane endpoints defined by tumor size or animal distress. Survival is also a key metric.

  • Immunological Analysis: At the end of the study, tumors, spleens, and tumor-draining lymph nodes can be harvested for immunological analysis, such as flow cytometry to characterize the immune cell infiltrate.

Protocol 3: Flow Cytometry for cDC1 Marker Analysis

This protocol details the staining of reprogrammed tumor cells to identify the expression of key dendritic cell markers.

Materials:

  • Harvested cells (from in vitro or in vivo experiments)

  • FACS buffer (PBS with 2% FBS and 2 mM EDTA)

  • Fc block (e.g., anti-CD16/CD32 antibody)

  • Fluorochrome-conjugated antibodies against:

    • CD45

    • MHC Class II (I-A/I-E for mouse)

    • CD11c

    • CLEC9A

    • CD80

    • CD86

  • Viability dye (e.g., DAPI, Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your harvested cells. For tumors, this involves mechanical and enzymatic digestion.

  • Cell Counting: Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.

  • Fc Block: Add Fc block to the cell suspension and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.

  • Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies to the cells. Incubate on ice or at 4°C for 30 minutes in the dark.

  • Washing: Wash the cells twice with 1-2 mL of FACS buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of FACS buffer.

  • Viability Staining: Just before analysis, add the viability dye to distinguish live from dead cells.

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, and then identify the reprogrammed population (e.g., GFP+ if using a reporter vector). Within this population, quantify the percentage of cells expressing the cDC1 markers of interest.

Conclusion

AT-108 represents a novel and promising strategy in cancer immunotherapy. By hijacking the tumor's own cellular machinery, it forces a transformation that turns immunologically "cold" tumors into "hot" ones, ripe for immune-mediated destruction. The direct in vivo reprogramming of cancer cells into cDC1-like cells is a powerful approach to generate a tailored anti-tumor immune response, leveraging the tumor's unique antigenic landscape. The preclinical data strongly supports the mechanism of action and demonstrates significant anti-tumor efficacy, both as a monotherapy and in combination with existing immunotherapies. As AT-108 progresses towards clinical development, it holds the potential to offer a new therapeutic avenue for patients with cancers that are resistant to current treatments.

References

In-Depth Technical Guide: AT-108 Adenoviral Vector Design and Reprogramming Factors for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT-108 is a pioneering, first-in-class, off-the-shelf gene therapy designed to reprogram tumor cells directly into professional antigen-presenting cells, specifically conventional Type 1 Dendritic Cells (cDC1s). This innovative approach leverages a replication-deficient adenoviral vector to deliver a proprietary combination of three transcription factors—PU.1, IRF8, and BATF3—directly into the tumor microenvironment. The in-situ reprogramming of cancer cells forces them to present their own unique tumor antigens to the immune system, thereby initiating a personalized and potent anti-tumor immune response. Preclinical studies have demonstrated that this strategy can lead to complete tumor regression, long-term systemic immunity, and protection against metastatic challenge, even in tumor models resistant to immune checkpoint inhibitors.[1][2][3][4] This technical guide provides a comprehensive overview of the AT-108 vector design, the function of its reprogramming factors, and detailed experimental protocols from key preclinical studies.

AT-108 Adenoviral Vector Design

AT-108 is constructed using a replication-deficient adenoviral vector, a well-established and efficient vehicle for in vivo gene delivery.[5][6] The vector is engineered to be incapable of replication in normal cells, ensuring a favorable safety profile.[2][3]

Key Features of the AT-108 Vector:

  • Replication-Deficient: The viral E1 gene, essential for replication, is deleted, making the vector safe for therapeutic use.[6]

  • High Transduction Efficiency: Adenoviral vectors are known for their ability to efficiently transduce a broad range of both dividing and non-dividing cell types, which is crucial for targeting heterogeneous tumor cell populations.[6]

  • Episomal Expression: The vector's DNA remains as an episome in the nucleus of the transduced cell and does not integrate into the host genome, minimizing the risk of insertional mutagenesis.

  • Polycistronic Cassette: The vector carries a single expression cassette containing the coding sequences for the three reprogramming factors (PU.1, IRF8, and BATF3), ensuring their simultaneous expression in the target tumor cells.[2]

The Core Reprogramming Factors: PU.1, IRF8, and BATF3

The therapeutic efficacy of AT-108 is driven by the synergistic action of three master transcription factors that are critical for the development and function of cDC1s.[7][8][9]

  • PU.1: A pioneer transcription factor that is essential for the development of most hematopoietic lineages. In the context of cDC1 development, PU.1 opens up chromatin and allows other transcription factors to bind to key gene regulatory regions.[9]

  • IRF8 (Interferon Regulatory Factor 8): A key regulator of dendritic cell development. It works in concert with PU.1 and BATF3 to activate the cDC1-specific gene expression program.[7][8][10]

  • BATF3 (Basic Leucine Zipper ATF-Like Transcription Factor 3): A transcription factor that is indispensable for the development of cDC1s. It forms heterodimers with other transcription factors to regulate the expression of genes involved in antigen cross-presentation.[8][11]

Signaling Pathway for cDC1 Reprogramming

The delivery of PU.1, IRF8, and BATF3 by the AT-108 vector initiates a complex signaling cascade within the tumor cell, effectively overwriting its malignant gene expression program with that of a cDC1.

AT108_Reprogramming_Pathway cluster_vector AT-108 Adenoviral Vector cluster_tumor_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_reprogramming Cellular Reprogramming Cascade cluster_outcome Functional Outcome AT108 Replication-Deficient Adenovirus Payload PU.1, IRF8, BATF3 Expression Cassette Vector_Entry Vector Entry & Uncoating Payload->Vector_Entry Tumor_Nucleus Nucleus PU1 PU.1 IRF8 IRF8 BATF3 BATF3 TF_Expression Transcription & Translation of PU.1, IRF8, BATF3 Vector_Entry->TF_Expression TF_Expression->Tumor_Nucleus Chromatin Chromatin Remodeling PU1->Chromatin cDC1_Genes Activation of cDC1 Gene Program PU1->cDC1_Genes Tumor_Genes Suppression of Tumorigenic Genes PU1->Tumor_Genes IRF8->cDC1_Genes IRF8->Tumor_Genes BATF3->cDC1_Genes BATF3->Tumor_Genes Reprogrammed_Cell Reprogrammed Tumor Cell (cDC1-like) cDC1_Genes->Reprogrammed_Cell Antigen_Presentation Tumor Antigen Presentation (MHC I/II) Reprogrammed_Cell->Antigen_Presentation Costimulation Upregulation of Co-stimulatory Molecules (CD80, CD86) Reprogrammed_Cell->Costimulation Chemokine_Secretion Chemokine Secretion (XCL1, CCL5) Reprogrammed_Cell->Chemokine_Secretion T_Cell_Activation T-Cell Priming & Activation Antigen_Presentation->T_Cell_Activation Costimulation->T_Cell_Activation

Caption: AT-108 mediated reprogramming of a tumor cell into a cDC1-like cell.

Quantitative Data from Preclinical In Vivo Studies

The preclinical efficacy of AT-108 has been demonstrated in multiple syngeneic mouse tumor models, as detailed in the pivotal Science publication by Ascic et al. (2024).[1][2][3][4][12]

Table 1: Tumor Growth Inhibition and Survival in Syngeneic Mouse Models
Tumor ModelTreatment GroupComplete Response (CR) RateMedian Survival (Days)Statistical Significance (p-value)
YUMM1.7 (Melanoma) AT-108 Monotherapy100%Not Reached< 0.001
Control0%~25
B2905 (Melanoma) AT-108 Monotherapy80%Not Reached< 0.001
Control0%~30
B16F10 (Melanoma) AT-108 + anti-PD-1Increased vs. MonotherapyIncreased vs. Monotherapy< 0.01
AT-108 MonotherapyIncreased Survival~40< 0.01
Control0%~20

Data synthesized from figures in Ascic et al., Science 2024.[1][2][4]

Table 2: Analysis of Tumor-Infiltrating Immune Cells
Cell PopulationChange upon AT-108 TreatmentFold Change (approx.)Function
CD8+ T cells Significant Infiltration5-10xCytotoxic killing of tumor cells
CD4+ T cells (Th1) Increased Infiltration3-5xHelper function for CD8+ T cells
Regulatory T cells (Tregs) Decreased Proportion0.5xImmunosuppressive
Endogenous cDC1s Increased Recruitment2-3xAmplification of anti-tumor response

Data synthesized from flow cytometry analysis in Ascic et al., Science 2024.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical validation of AT-108.

Generation of Replication-Deficient Adenoviral Vectors

A standardized protocol for producing replication-deficient adenoviral vectors encoding the reprogramming factors is as follows:

  • Plasmid Construction: The coding sequences for human PU.1, IRF8, and BATF3 are cloned into a shuttle plasmid under the control of a strong constitutive promoter (e.g., CMV). The genes are linked by 2A self-cleaving peptide sequences to ensure equimolar expression from a single transcript.

  • Recombination: The shuttle plasmid is co-transfected with a linearized adenoviral backbone plasmid (deleted in the E1 and E3 regions) into E. coli BJ5183 cells to allow for homologous recombination.

  • Plasmid Amplification and Verification: The recombinant adenoviral plasmid is then transformed into a recA-deficient E. coli strain (e.g., DH5α) for amplification. The integrity of the plasmid is verified by restriction digest and sequencing.

  • Transfection and Packaging: The purified and linearized (with PacI) recombinant adenoviral plasmid is transfected into a packaging cell line that expresses the E1 proteins in trans (e.g., HEK293 cells).

  • Viral Amplification: The initial viral lysate is used to infect larger cultures of HEK293 cells to amplify the viral titer. This process is typically repeated for 2-3 rounds.

  • Purification: The viral particles are purified from the cell lysate and supernatant using cesium chloride (CsCl) gradient ultracentrifugation.

  • Titration: The viral titer (viral particles per mL) is determined by measuring the optical density at 260 nm, and the infectious titer (infectious units per mL) is determined by a plaque assay or an endpoint dilution assay on HEK293 cells.

In Vivo Tumor Models and Treatment
  • Cell Culture: Murine melanoma cell lines (B16F10, YUMM1.7, B2905) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Tumor Implantation: 6-8 week old female C57BL/6J mice are subcutaneously injected in the right flank with 1 x 10^6 tumor cells resuspended in 100 µL of PBS.

  • Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. A single intratumoral injection of AT-108 (e.g., 1 x 10^9 infectious units in 50 µL PBS) is administered. Control groups receive a control adenovirus or PBS.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using digital calipers, and calculated using the formula: (length x width²)/2.

  • Survival Monitoring: Mice are monitored for signs of toxicity and euthanized when tumors reach a predetermined endpoint size or if they show signs of distress.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
  • Tumor Digestion: Excised tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase I) to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is stained with a panel of fluorescently-conjugated antibodies against surface markers of various immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11c, MHCII). A viability dye is included to exclude dead cells.

  • Intracellular Staining: For transcription factors like FoxP3, cells are fixed and permeabilized before staining with the specific antibody.

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer (e.g., BD LSRFortessa).

  • Data Analysis: The data is analyzed using software such as FlowJo to quantify the proportions and absolute numbers of different immune cell subsets within the tumor.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cluster_endpoint Endpoint Analysis Tumor_Implant 1. Subcutaneous Tumor Implantation in Mice Tumor_Growth 2. Tumor Growth to Palpable Size Tumor_Implant->Tumor_Growth Randomization 3. Randomization into Treatment Groups Tumor_Growth->Randomization AT108_Injection 4. Intratumoral Injection of AT-108 Randomization->AT108_Injection Control_Injection 4. Intratumoral Injection of Control Randomization->Control_Injection Tumor_Measurement 5. Serial Tumor Volume Measurement AT108_Injection->Tumor_Measurement Control_Injection->Tumor_Measurement Survival_Monitoring 6. Survival Monitoring Tumor_Measurement->Survival_Monitoring Tumor_Excision 7. Tumor Excision at Pre-defined Endpoint Survival_Monitoring->Tumor_Excision Flow_Cytometry 8. Flow Cytometry of Tumor-Infiltrating Leukocytes Tumor_Excision->Flow_Cytometry IHC 9. Immunohistochemistry Tumor_Excision->IHC

Caption: Workflow for preclinical in vivo evaluation of AT-108.

Conclusion and Future Directions

AT-108 represents a paradigm shift in cancer immunotherapy by co-opting the tumor's own cells to initiate a robust and personalized anti-cancer immune response. The use of a replication-deficient adenoviral vector provides an efficient and safe means of delivering the key reprogramming factors PU.1, IRF8, and BATF3. The compelling preclinical data, demonstrating complete tumor regressions and the establishment of long-term immunological memory, strongly support the advancement of AT-108 into clinical development. Future studies will likely focus on exploring the efficacy of AT-108 in a broader range of solid tumors, its combination with other immunotherapeutic agents, and the identification of biomarkers to predict patient response. The in-situ cellular reprogramming approach pioneered by AT-108 holds immense promise for the future of oncology.[1][2][3][4][12]

References

Immunological Response Induced by AT-108 Treatment: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-108 is a first-in-class, off-the-shelf gene therapy candidate developed by Asgard Therapeutics. It is designed to induce a personalized anti-tumor immune response by directly reprogramming tumor cells into immunogenic conventional dendritic cells type 1 (cDC1s). This innovative approach aims to overcome common hurdles in cancer immunotherapy, such as the need for ex vivo cell manipulation and the identification of neoantigens. This document provides a technical guide to the core immunological response induced by AT-108 treatment based on available preclinical data.

Core Mechanism of Action

AT-108 utilizes a replication-deficient adenoviral vector to deliver a proprietary combination of three reprogramming factors directly to tumor cells in vivo. This process rewires the gene expression of the cancer cells, forcing them to differentiate into cDC1-like cells. These newly reprogrammed cells then present the tumor's own unique antigens to the immune system, initiating a powerful and specific anti-tumor response.

The reprogramming of tumor cells into cDC1-like cells by AT-108 leads to a significant remodeling of the tumor microenvironment. This includes a reduction in exhausted and regulatory immune cell populations and an increase in the infiltration and activation of cytotoxic T cells. This mechanism has shown the potential to induce complete tumor regressions and establish long-term systemic memory, offering protection against metastatic challenges in preclinical models.[1]

AT-108 Mechanism of Action

Quantitative Data from Preclinical Studies

As AT-108 is currently in the preclinical development stage, the following data is derived from in vivo mouse models and patient-derived tumor samples.

Table 1: Anti-Tumor Efficacy of AT-108 in Preclinical Models

Model TypeTreatment GroupOutcomeCitation
Immune Checkpoint Inhibitor-Resistant TumorsAT-108 MonotherapyComplete tumor regressions[1]
Non-immunogenic TumorsAT-108 MonotherapyComplete tumor regressions[1]
Metastatic Rechallenge ModelsAT-108 MonotherapyProtection against metastatic challenge[1]
Aggressive Immune-Deserted Tumor ModelsAT-108 + Immune Checkpoint BlockadeSynergistic effect, leading to complete responses

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of AT-108's immunological effects.

In Vivo Efficacy Studies
  • Animal Models: Mouse models resistant to checkpoint blockade treatment were utilized.

  • Tumor Induction: Mice were inoculated with cancer cell lines to establish tumors.

  • Treatment Administration: AT-108 was administered directly into the tumor.

  • Tumor Growth Monitoring: Tumor volume was measured at regular intervals to assess treatment efficacy.

  • Metastatic Rechallenge: Mice that exhibited complete tumor regression were subsequently rechallenged with the same tumor cells to evaluate for long-term immunological memory.

Immunophenotyping and TME Analysis
  • Tissue Collection: Tumors and spleens were harvested from treated and control mice at specified time points.

  • Cell Isolation: Single-cell suspensions were prepared from the collected tissues.

  • Flow Cytometry: Cells were stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, FoxP3) to quantify different immune cell populations within the tumor microenvironment.

  • Gene Expression Analysis: RNA sequencing or similar techniques were employed on tumor samples to analyze changes in gene expression profiles related to immune activation and cell differentiation.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_analysis Immunological Analysis Tumor_Induction Tumor Induction in Mice Treatment Intratumoral AT-108 Injection Tumor_Induction->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Rechallenge Metastatic Rechallenge Monitoring->Rechallenge Tissue_Harvest Tumor & Spleen Harvest Monitoring->Tissue_Harvest Flow_Cytometry Flow Cytometry Analysis Tissue_Harvest->Flow_Cytometry Gene_Expression Gene Expression Profiling Tissue_Harvest->Gene_Expression

Preclinical Experimental Workflow

Summary of Immunological Response

The administration of AT-108 initiates a cascade of immunological events:

  • Direct Cell Reprogramming: Tumor cells are converted into antigen-presenting cDC1-like cells.

  • Enhanced Antigen Presentation: The reprogrammed cells present a broad repertoire of the tumor's own antigens.[1]

  • T Cell Activation: Naive T cells are activated by the cDC1-like cells, leading to the generation of cytotoxic T lymphocytes (CTLs) specific to the tumor antigens.

  • Tumor Infiltration: Activated CTLs infiltrate the tumor microenvironment.

  • Tumor Cell Lysis: CTLs recognize and kill tumor cells, leading to tumor regression.

  • Immunological Memory: A population of memory T cells is established, providing long-term protection against tumor recurrence.[1]

Logical_Flow_of_Immune_Response Start AT-108 Administration Reprogramming Tumor Cell Reprogramming to cDC1-like Cells Start->Reprogramming Antigen_Presentation Enhanced Tumor Antigen Presentation Reprogramming->Antigen_Presentation T_Cell_Activation Cytotoxic T Cell Activation & Proliferation Antigen_Presentation->T_Cell_Activation TME_Remodeling Remodeling of Tumor Microenvironment T_Cell_Activation->TME_Remodeling Tumor_Regression Tumor Regression TME_Remodeling->Tumor_Regression Memory Long-term Immunological Memory Tumor_Regression->Memory End Systemic Anti-Tumor Immunity Memory->End

References

The Core Mechanism of LM-108: A Technical Guide to a Novel Anti-CCR8 Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LM-108, also known as Cafelkibart, is a first-in-class, Fc-optimized humanized monoclonal antibody targeting the C-C motif chemokine receptor 8 (CCR8). Developed by LaNova Medicines, LM-108 represents a promising immuno-oncology strategy designed to overcome resistance to immune checkpoint inhibitors (ICIs). The core of its mechanism of action lies in the selective depletion of tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME). By eliminating these cells, LM-108 aims to shift the balance of the TME from an immunosuppressive to an inflamed state, thereby unleashing a potent and durable anti-tumor immune response. Preclinical and clinical data have demonstrated the potential of LM-108 to induce significant anti-tumor activity, particularly in patients with high CCR8 expression who have previously failed anti-PD-1 therapy.

Introduction: The Rationale for Targeting CCR8

The efficacy of many cancer immunotherapies, including PD-1/PD-L1 inhibitors, is often limited by the presence of an immunosuppressive TME. A key driver of this immunosuppression is the accumulation of Tregs, which function to dampen the activity of effector immune cells such as cytotoxic CD8+ T cells.[1] A high ratio of effector T cells to Tregs is associated with a favorable prognosis and response to immunotherapy.[1] Therefore, selectively depleting Tregs within the tumor is a compelling therapeutic strategy.

The challenge lies in achieving this selectivity, as systemic depletion of all Tregs could lead to severe autoimmune toxicities. CCR8 has emerged as an ideal target due to its high and specific expression on tumor-infiltrating Tregs, with minimal expression on Tregs in peripheral tissues and other beneficial immune cells.[2][3] This differential expression provides a therapeutic window to target the most suppressive Treg populations at the site of the tumor while sparing those crucial for maintaining peripheral immune homeostasis.

The Molecular Mechanism of Action of LM-108

The mechanism of action of LM-108 is multifaceted, centered on the specific binding to CCR8 on tumor-infiltrating Tregs and their subsequent elimination through enhanced effector functions.

High-Affinity Binding to CCR8

LM-108 is a humanized monoclonal antibody that binds with high affinity to human CCR8. Preclinical studies have demonstrated its ability to bind effectively to cells with both high and low levels of CCR8 expression.[4]

Fc-Optimized Effector Function: Enhanced ADCC and ADCP

LM-108 possesses an engineered IgG1 Fc domain optimized to enhance its interaction with Fcγ receptors on immune effector cells.[4] This optimization leads to potent antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[4]

  • ADCC: Upon binding to CCR8 on Tregs, the Fc portion of LM-108 is recognized by Fcγ receptors (primarily CD16A) on natural killer (NK) cells. This engagement triggers the release of cytotoxic granules from the NK cells, leading to the apoptosis of the target Treg cell.

  • ADCP: Similarly, the Fc region of LM-108 can be recognized by Fcγ receptors on phagocytic cells, such as macrophages. This interaction promotes the engulfment and destruction of the CCR8-expressing Treg.

The selective depletion of Tregs within the TME leads to a more favorable immune microenvironment, characterized by an increased ratio of effector T cells to Tregs, thereby facilitating a robust anti-tumor immune response.[4]

Preclinical Efficacy of LM-108

A comprehensive preclinical data package supports the mechanism of action and anti-tumor efficacy of LM-108.

In Vitro Data
ParameterCell LineEC50 (nM)Source
Binding Affinity U2OS (CCR8 high)0.25[4]
Jurkat (CCR8 low)0.21[4]
ADCC Activity HEK293 (hCCR8)0.002[4]
ADCP Activity CHO-K1 (hCCR8)-[4]
In Vivo Data

In syngeneic mouse models, a murine surrogate of LM-108 demonstrated significant anti-tumor activity, both as a monotherapy and in combination with an anti-mPD-1 antibody.

ModelTreatmentTumor Growth Inhibition (TGI)Complete Response (CR)Source
MC38 (hCCR8 KI)LM-108 (10 mg/kg)68.77%-[4]
MC38 (hCCR8 KI)LM-10879.97%2/8[4]
MC38 (hCCR8 KI)LM-108 + anti-mPD-1100%8/8[4]

Treatment with LM-108 led to a significant reduction in tumor-infiltrating Tregs and a corresponding increase in CD8+ T cells, CD4+ T cells, NK cells, and NKT cells.[4] Furthermore, tumor-free mice that had been treated with the combination therapy were resistant to tumor re-challenge, indicating the induction of long-lasting anti-tumor memory.[4]

Clinical Trial Data

Phase 1/2 clinical trials have evaluated the safety and efficacy of LM-108 in combination with anti-PD-1 antibodies in patients with advanced solid tumors.

Gastric Cancer (Pooled analysis of NCT05199753, NCT05255484, NCT05518045)
Patient PopulationNORRDCRSource
All efficacy-evaluable patients3636.1%72.2%[5]
Progressed on 1st line, high CCR8 expression887.5%100%[5]

The combination therapy was well-tolerated, with manageable treatment-related adverse events.[5]

Signaling Pathways and Experimental Workflows

CCR8 Signaling Pathway in Treg Cells

The binding of the natural ligand CCL1 to CCR8 on Treg cells is known to potentiate their suppressive function through a STAT3-dependent signaling cascade. This leads to the upregulation of key immunosuppressive molecules. While LM-108's primary mechanism is depletion, understanding this pathway provides context for the importance of targeting CCR8.

CCR8_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR8 CCR8 G_protein G-protein CCR8->G_protein Activates CCL1 CCL1 CCL1->CCR8 Binds LM108 LM-108 LM108->CCR8 Blocks & Depletes STAT3 STAT3 G_protein->STAT3 Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylates FOXP3 FOXP3 pSTAT3->FOXP3 Upregulates CD39 CD39 pSTAT3->CD39 Upregulates IL10 IL-10 pSTAT3->IL10 Upregulates GranzymeB Granzyme B pSTAT3->GranzymeB Upregulates Suppression Immunosuppression FOXP3->Suppression CD39->Suppression IL10->Suppression GranzymeB->Suppression LM108_MoA LM108 LM-108 Treg CCR8+ Treg in TME LM108->Treg Binds to CCR8 NK_cell NK Cell Treg->NK_cell ADCC Macrophage Macrophage Treg->Macrophage ADCP Treg_depletion Treg Depletion NK_cell->Treg_depletion Macrophage->Treg_depletion Effector_T_cell Effector T Cell Activation Treg_depletion->Effector_T_cell Removes Suppression Tumor_cell_death Tumor Cell Death Effector_T_cell->Tumor_cell_death Kills Tumor Cells

References

The Role of CCR8 on Tumor-Infiltrating Regulatory T Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the C-C chemokine receptor 8 (CCR8) and its critical role on tumor-infiltrating regulatory T cells (Tregs). Designed for researchers, scientists, and drug development professionals, this document details the biological significance of CCR8, methodologies for its study, and its emergence as a promising therapeutic target in oncology.

Executive Summary

Regulatory T cells are a key component of the tumor microenvironment (TME), where they potently suppress anti-tumor immunity, thereby facilitating cancer progression. A significant challenge in cancer immunotherapy has been to selectively target these tumor-infiltrating Tregs without causing systemic autoimmunity. Recent research has highlighted CCR8 as a highly specific surface marker for this cell population, offering a unique therapeutic window. CCR8 is preferentially expressed at high levels on Tregs within various solid tumors, with minimal expression on peripheral Tregs and other effector T cells. This differential expression allows for the selective depletion of immunosuppressive Tregs in the TME, unleashing a potent anti-tumor immune response. This guide will explore the foundational biology of the CCR8/CCL1 axis, present quantitative data on CCR8 expression, provide detailed experimental protocols for its investigation, and discuss the current landscape of CCR8-targeted therapies.

The Biology of CCR8 in the Tumor Microenvironment

CCR8 is a G protein-coupled receptor that is significantly upregulated on Tregs that infiltrate solid tumors, including breast, lung, colorectal, and kidney cancers, as well as melanoma.[1][2] Its primary ligand, CCL1, is secreted by various cells within the TME, including cancer cells, tumor-associated macrophages (TAMs), and carcinoma-associated fibroblasts (CAFs).[3][4] The interaction between CCL1 and CCR8 is pivotal in orchestrating the immunosuppressive landscape of the tumor.

The CCL1-CCR8 Axis and Treg Function

The binding of CCL1 to CCR8 on tumor-infiltrating Tregs triggers a signaling cascade that enhances their suppressive capabilities. This axis is implicated in several key functions:

  • Treg Recruitment and Retention: The CCL1 gradient within the TME attracts CCR8-expressing Tregs, leading to their accumulation at the tumor site.[5]

  • Enhanced Suppressive Activity: CCR8 signaling potentiates the immunosuppressive functions of Tregs. This is achieved, in part, through the activation of the STAT3 signaling pathway, which leads to the upregulation of key Treg-associated molecules such as FOXP3, the master regulator of Treg function, as well as immunosuppressive cytokines like IL-10 and effector molecules like granzyme B.[6][7]

  • Promotion of Treg Proliferation and Stability: The CCL1-CCR8 interaction supports the expansion and stability of the Treg phenotype within the tumor, further solidifying the immunosuppressive barrier.[8]

The profound impact of the CCL1-CCR8 axis on Treg function makes it a compelling target for therapeutic intervention.

Quantitative Analysis of CCR8 Expression

The selective expression of CCR8 on tumor-infiltrating Tregs is a cornerstone of its therapeutic potential. The following tables summarize quantitative data on CCR8 expression across different T cell populations and tumor types.

Cell PopulationLocationCCR8 Expression LevelReference
Regulatory T cells (Tregs)TumorHigh[1][5][9]
Regulatory T cells (Tregs)Peripheral BloodLow to Undetectable[3][9]
Conventional CD4+ T cellsTumor & Peripheral BloodLow to Undetectable[1][5]
CD8+ T cellsTumor & Peripheral BloodLow to Undetectable[1][5]

Table 1: Comparative Expression of CCR8 on T Cell Subsets. This table illustrates the differential expression of CCR8, highlighting its high specificity for tumor-infiltrating Tregs.

Tumor TypePercentage of Tregs Expressing CCR8Reference
Non-Small Cell Lung Cancer (NSCLC)~40%[5]
MelanomaHigh[2][5]
Breast CancerHigh[2]
Colorectal CancerHigh (63.6% ± 16.0%)[2][10]
Kidney CancerHigh[1]
Pancreatic Ductal Adenocarcinoma (PDAC)Higher in grade III tumors[11]

Table 2: CCR8 Expression on Tumor-Infiltrating Tregs Across Various Cancers. This table provides an overview of the prevalence of CCR8-positive Tregs in different solid tumors.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of CCR8 in tumor-infiltrating Tregs.

Flow Cytometry for Identification of CCR8+ Tumor-Infiltrating Tregs

This protocol outlines the steps for the immunofluorescent staining and flow cytometric analysis of CCR8 expression on human tumor-infiltrating T cells.

Materials:

  • Fresh tumor tissue

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase Type IV

  • DNase I

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • FACS Buffer (PBS + 2% FBS)

  • Fc Receptor Blocking Solution (e.g., Human TruStain FcX™)

  • Live/Dead Fixable Viability Dye

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD45

    • Anti-Human CD3

    • Anti-Human CD4

    • Anti-Human CD8

    • Anti-Human CD25

    • Anti-Human FOXP3

    • Anti-Human CCR8

  • Foxp3/Transcription Factor Staining Buffer Set

  • Flow Cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Mechanically dissociate fresh tumor tissue into small pieces.

    • Digest the tissue with Collagenase Type IV and DNase I in RPMI-1640 medium at 37°C for 30-60 minutes with gentle agitation.

    • Filter the cell suspension through a 70 µm cell strainer to remove debris.

    • Isolate lymphocytes by density gradient centrifugation using Ficoll-Paque PLUS.

    • Wash the isolated cells with PBS.

  • Surface Staining:

    • Resuspend cells in FACS buffer.

    • Stain with a Live/Dead fixable viability dye according to the manufacturer's protocol.

    • Wash the cells with FACS buffer.

    • Block Fc receptors by incubating the cells with an Fc receptor blocking solution for 10-15 minutes on ice.

    • Add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD45, CD3, CD4, CD8, CD25, CCR8) and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining for FOXP3:

    • Fix and permeabilize the cells using a Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.

    • Stain with the anti-human FOXP3 antibody for 30-45 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Gate on live, singlet, CD45+, CD3+, CD4+ T cells.

    • Within the CD4+ gate, identify Tregs as CD25+ and FOXP3+.

    • Determine the percentage and mean fluorescence intensity (MFI) of CCR8 expression on the Treg population.

In Vitro Treg Suppression Assay

This assay measures the ability of isolated CCR8+ Tregs to suppress the proliferation of conventional T cells (Tconv).

Materials:

  • Isolated tumor-infiltrating Tregs (sorted into CCR8+ and CCR8- populations)

  • Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • T cell activation beads (anti-CD3/CD28)

  • Complete RPMI medium

  • 96-well round-bottom plates

  • Flow Cytometer

Procedure:

  • Labeling of Responder Cells:

    • Isolate PBMCs from a healthy donor.

    • Label the PBMCs (responder cells) with a cell proliferation dye according to the manufacturer's protocol. These will serve as the source of Tconv cells.

  • Co-culture Setup:

    • Plate the labeled responder cells at a constant number in a 96-well round-bottom plate.

    • Add isolated CCR8+ or CCR8- tumor-infiltrating Tregs at varying ratios to the responder cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg to responder cell ratio).

    • Include control wells with responder cells alone (no Tregs) and unstimulated responder cells.

  • T Cell Activation and Culture:

    • Stimulate the co-cultures with anti-CD3/CD28 T cell activation beads.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Analysis of Proliferation:

    • Harvest the cells from each well.

    • Analyze the dilution of the cell proliferation dye in the responder T cell population (gated on CD4+ or CD8+ T cells) by flow cytometry.

    • Calculate the percentage of suppression based on the reduction in proliferation in the presence of Tregs compared to the control without Tregs.[12][13][14]

CCR8 Signaling and Therapeutic Targeting

The specific expression of CCR8 on tumor-infiltrating Tregs makes it an attractive target for cancer immunotherapy. The primary therapeutic strategy involves the depletion of these immunosuppressive cells.

CCR8 Signaling Pathway

Upon binding of its ligand CCL1, CCR8 initiates a downstream signaling cascade that reinforces the suppressive phenotype of Tregs. A key component of this pathway is the activation of Signal Transducer and Activator of Transcription 3 (STAT3).

CCR8_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Treg Tumor-Infiltrating Treg CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binding G_protein G-protein CCR8->G_protein Activation STAT3 STAT3 G_protein->STAT3 Signal Transduction pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation FOXP3 ↑ FOXP3 Nucleus->FOXP3 IL10 ↑ IL-10 Nucleus->IL10 GranzymeB ↑ Granzyme B Nucleus->GranzymeB Suppression Enhanced Immunosuppression FOXP3->Suppression IL10->Suppression GranzymeB->Suppression

Caption: CCR8 signaling pathway in tumor-infiltrating Tregs.

Therapeutic Strategies: Depletion of CCR8+ Tregs

The leading therapeutic approach targeting CCR8 is the use of monoclonal antibodies designed to eliminate CCR8-expressing Tregs. These antibodies are often Fc-engineered to enhance their effector functions.

CCR8_Targeting_Workflow cluster_TME Tumor Microenvironment Treg CCR8+ Treg NK_cell NK Cell Treg->NK_cell Fc Receptor Engagement Macrophage Macrophage Treg->Macrophage Fc Receptor Engagement ADCC ADCC NK_cell->ADCC ADCP ADCP Macrophage->ADCP CD8_T_cell CD8+ T cell (suppressed) CD8_T_cell_active CD8+ T cell (activated) Anti_CCR8_Ab Anti-CCR8 Antibody Anti_CCR8_Ab->Treg Binding Anti_CCR8_Ab->NK_cell Fc Receptor Engagement Anti_CCR8_Ab->Macrophage Fc Receptor Engagement Treg_depletion CCR8+ Treg Depletion ADCC->Treg_depletion ADCP->Treg_depletion Treg_depletion->CD8_T_cell_active Relieves Suppression Tumor_cell_killing Tumor Cell Killing CD8_T_cell_active->Tumor_cell_killing

Caption: Therapeutic depletion of CCR8+ Tregs.

The primary mechanisms of action for these antibodies are:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the anti-CCR8 antibody binds to Fc receptors on natural killer (NK) cells, triggering the release of cytotoxic granules and inducing apoptosis of the target Treg.[15][16]

  • Antibody-Dependent Cellular Phagocytosis (ADCP): The antibody-coated Treg is recognized and engulfed by phagocytic cells, such as macrophages.[15][17]

Preclinical studies have demonstrated that depletion of CCR8+ Tregs leads to a more inflamed tumor microenvironment, characterized by increased infiltration and activation of CD8+ cytotoxic T lymphocytes, resulting in significant tumor growth inhibition.[15][18] Several anti-CCR8 antibodies are currently in clinical development.[1][4][15]

Future Directions and Conclusion

The selective expression of CCR8 on tumor-infiltrating Tregs represents a significant advancement in the field of cancer immunotherapy. Targeting this receptor offers the potential for a highly specific therapy that can overcome a major mechanism of immune evasion in the TME.

Future research will likely focus on:

  • Identifying predictive biomarkers to select patients most likely to respond to anti-CCR8 therapy.

  • Exploring combination strategies, such as pairing anti-CCR8 antibodies with immune checkpoint inhibitors, to further enhance anti-tumor immunity.[3]

  • Investigating the role of CCR8 in different cancer types and its potential as a target in other diseases characterized by Treg-mediated pathology.

References

LM-108: A Novel Anti-CCR8 Antibody for the Depletion of Tumor-Infiltrating Regulatory T Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) is a complex ecosystem where various cellular and molecular components interact to influence cancer progression and therapeutic response. A key element of the TME is the presence of regulatory T cells (Tregs), which play a significant role in suppressing anti-tumor immunity. Targeting these immunosuppressive cells represents a promising strategy to enhance the efficacy of cancer immunotherapies. LM-108 is a novel, humanized, Fc-optimized monoclonal antibody designed to selectively target and deplete C-C chemokine receptor 8 (CCR8)-expressing Tregs within the TME. This technical guide provides a comprehensive overview of the preclinical and clinical data on LM-108, detailing its mechanism of action, experimental protocols, and clinical efficacy in various solid tumors.

Introduction: The Rationale for Targeting CCR8 in Oncology

The efficacy of immune checkpoint inhibitors (ICIs), while transformative for many cancers, is often limited by primary or acquired resistance. A critical factor contributing to this resistance is the dense infiltration of tumors by Tregs, which actively suppress the function of effector T cells, thereby creating an immunosuppressive TME.[1][2] The ratio of effector T cells to Tregs within the tumor is a key determinant of ICI response, highlighting the therapeutic potential of selectively depleting intratumoral Tregs.[1][2]

C-C chemokine receptor 8 (CCR8) has emerged as a compelling target for Treg depletion due to its high and restricted expression on tumor-infiltrating Tregs, with negligible expression on peripheral Tregs and other immune effector cells.[1][3] This selective expression profile offers a therapeutic window to remodel the TME without inducing systemic autoimmunity. LM-108 is an Fc-engineered IgG1 monoclonal antibody that leverages this differential expression to mediate the potent and selective depletion of CCR8+ Tregs.

Mechanism of Action of LM-108

LM-108 is a humanized anti-CCR8 monoclonal antibody with an engineered Fc region designed to enhance its effector functions. Its primary mechanism of action is the selective depletion of CCR8-expressing Tregs within the tumor microenvironment through two key processes:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The enhanced Fc region of LM-108 facilitates strong binding to Fcγ receptors on natural killer (NK) cells. This engagement triggers the release of cytotoxic granules from NK cells, leading to the lysis of CCR8+ Tregs.[3]

  • Antibody-Dependent Cellular Phagocytosis (ADCP): LM-108 also promotes the engulfment and elimination of CCR8+ Tregs by phagocytic cells, such as macrophages, through enhanced Fc-Fcγ receptor interactions.

By selectively eliminating these immunosuppressive cells, LM-108 reshapes the tumor immune landscape, leading to an increased ratio of effector T cells to Tregs and a more inflamed, "hot" TME, thereby potentiating anti-tumor immunity.[1][2]

cluster_TME Tumor Microenvironment (TME) cluster_LM108 LM-108 Intervention Treg CCR8+ Treg EffectorT Effector T Cell Treg->EffectorT Suppression Treg_Depletion Treg Depletion Tumor_Cell Tumor Cell EffectorT->Tumor_Cell Killing NK_Cell NK Cell NK_Cell->Treg ADCC Macrophage Macrophage Macrophage->Treg ADCP LM108 LM-108 LM108->Treg Binds to CCR8 LM108->NK_Cell LM108->Macrophage Increased_Ratio Increased Effector T Cell / Treg Ratio Treg_Depletion->Increased_Ratio Enhanced_Immunity Enhanced Anti-Tumor Immunity Increased_Ratio->Enhanced_Immunity Enhanced_Immunity->Tumor_Cell Enhanced Killing

Caption: Mechanism of Action of LM-108 in the Tumor Microenvironment.

Preclinical Evaluation

In Vitro Studies
  • Objective: To determine the binding affinity and specificity of LM-108 to human CCR8.

  • Methodology: Flow cytometry was used to assess the binding of LM-108 to cell lines with varying levels of CCR8 expression.[1] Human CCR8 high-expressing U2OS cells and low-expressing Jurkat cells were incubated with titrated concentrations of LM-108 or an isotype control antibody. Binding was detected using a fluorescence-conjugated secondary antibody.

  • Results: LM-108 demonstrated high-affinity and dose-dependent binding to human CCR8 on both high and low-expressing cell lines.[1]

  • Objective: To evaluate the ability of LM-108 to induce ADCC and ADCP against CCR8-expressing target cells.

  • Methodology:

    • ADCC Assay: CCR8-overexpressing HEK293 cells were co-cultured with human peripheral blood mononuclear cells (PBMCs) in the presence of varying concentrations of LM-108. Cell lysis was measured to determine ADCC activity.

    • ADCP Assay: CCR8-expressing CHO-K1 cells labeled with CFSE were incubated with monocyte-derived macrophages (MDMs) and titrated concentrations of LM-108. Phagocytosis was quantified by flow cytometry, measuring the percentage of CD14+/CFSE+ double-positive cells.

  • Results: LM-108 induced potent, dose-dependent ADCC and ADCP of CCR8-expressing cells, but not parental cells lacking CCR8 expression.[1]

In Vivo Studies
  • Objective: To assess the anti-tumor efficacy of an LM-108 murine surrogate as a monotherapy and in combination with an anti-PD-1 antibody.

  • Methodology: CT26 (PD-1 sensitive) and MBT-2 (PD-1 resistant) tumor-bearing mice were treated with the LM-108 murine surrogate, an anti-mPD-1 antibody, or the combination. Tumor growth was monitored over time.

  • Results: The LM-108 surrogate demonstrated significant anti-tumor activity as a single agent. In combination with anti-mPD-1, it showed additive effects in the CT26 model and synergistic effects in the MBT-2 model.

  • Objective: To evaluate the anti-tumor activity of LM-108 and its effect on the tumor immune infiltrate in a model expressing human CCR8.

  • Methodology: MC38 tumor-bearing human CCR8 KI mice were treated with LM-108. Tumor growth was measured, and tumor-infiltrating lymphocytes (TILs) were analyzed by flow cytometry. In a separate experiment, the combination of LM-108 and an anti-mPD-1 antibody was evaluated, and tumor-free mice were re-challenged with tumor cells to assess for immunological memory.

  • Results: LM-108 monotherapy significantly inhibited tumor growth. Analysis of TILs revealed a significant reduction in Tregs and a concurrent increase in CD8+ T cells, CD4+ T cells, NK cells, and NKT cells. The combination of LM-108 and anti-mPD-1 resulted in a synergistic anti-tumor effect, with a high rate of complete responses. Mice that achieved a complete response were resistant to tumor re-challenge, indicating the induction of long-lasting anti-tumor memory.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_endpoints Key Endpoints Binding Binding Affinity & Specificity (Flow Cytometry) Binding_EC50 High Affinity Binding Binding->Binding_EC50 ADCC ADCC Assay (PBMC Co-culture) ADCC_EC50 Potent ADCC ADCC->ADCC_EC50 ADCP ADCP Assay (MDM Co-culture) ADCP_Index Efficient ADCP ADCP->ADCP_Index Syngeneic Syngeneic Mouse Models (CT26, MBT-2) Tumor_Growth_Inhibition Tumor Growth Inhibition Syngeneic->Tumor_Growth_Inhibition Synergy_PD1 Synergy with anti-PD-1 Syngeneic->Synergy_PD1 KI_mice Human CCR8 KI Mouse Models (MC38) KI_mice->Tumor_Growth_Inhibition Treg_Depletion Treg Depletion KI_mice->Treg_Depletion Effector_Cell_Increase Effector Cell Increase KI_mice->Effector_Cell_Increase KI_mice->Synergy_PD1 Memory Anti-Tumor Memory KI_mice->Memory

Caption: Preclinical Experimental Workflow for LM-108.

Clinical Development

LM-108 is being evaluated in several Phase 1/2 clinical trials, both as a monotherapy and in combination with anti-PD-1 antibodies, in patients with advanced solid tumors.[3][4]

Phase 1/2 Studies in Gastric Cancer
  • Study Design: A pooled analysis of three Phase 1/2 studies (NCT05199753, NCT05255484, NCT05518045) evaluated the efficacy and safety of LM-108 in combination with an anti-PD-1 antibody (pembrolizumab or toripalimab) in patients with gastric cancer.[4][5] Patients received LM-108 at various dose levels and schedules.[4][6] The primary endpoint was the investigator-assessed Objective Response Rate (ORR) per RECIST v1.1.[4][5]

  • Patient Population: A total of 48 patients were treated, with the majority having received at least one prior anticancer treatment, including prior anti-PD-1 therapy.[4][5]

Table 1: Efficacy of LM-108 in Combination with Anti-PD-1 in Gastric Cancer [4][5][6]

Patient PopulationNORR (%)DCR (%)Median PFS (months)
All Efficacy-Evaluable3636.172.26.53
Progressed on 1st Line Tx1163.681.8-
Progressed on 1st Line Tx with High CCR8 Expression887.5100-

Table 2: Common Treatment-Related Adverse Events (TRAEs) in Gastric Cancer Patients [4][6]

Adverse EventAny Grade (%)Grade ≥3 (%)
Alanine Aminotransferase Increased25.0-
Aspartate Aminotransferase Increased22.9-
White Blood Cell Count Decreased22.9-
Anemia16.78.3
Lipase Increased-4.2
Rash-4.2
Lymphocyte Count Decreased-4.2
Phase 1/2 Studies in Pancreatic Cancer
  • Study Design: A pooled analysis of two Phase 1/2 trials (NCT05199753, NCT05518045) assessed the efficacy and safety of LM-108 in combination with anti-PD-1 therapy in patients with pancreatic cancer who had progressed on or after prior systemic therapies.[7]

  • Patient Population: 74 efficacy-evaluable patients were included in the analysis.[7]

Table 3: Efficacy of LM-108 in Combination with Anti-PD-1 in Pancreatic Cancer [7]

Patient PopulationNORR (%)DCR (%)Median DoR (months)Median PFS (months)Median OS (months)
All Efficacy-Evaluable7420.362.25.493.1210.02
Progressed on/after 1 Prior Line4524.471.16.934.86Not Reached
High CCR8 Expression933.377.8---

Table 4: Common Grade ≥3 TRAEs in Pancreatic Cancer Patients [7]

Adverse EventGrade ≥3 (%)
Lipase Elevation7.5
Increased ALT6.3
Increased AST5.0
Immune-mediated Enterocolitis5.0
Hypokalemia5.0
Rash5.0

Discussion and Future Directions

The preclinical and clinical data presented herein provide a strong rationale for the continued development of LM-108 as a novel immunotherapeutic agent. The selective depletion of tumor-infiltrating Tregs by LM-108 represents a promising approach to overcome resistance to immune checkpoint inhibitors. The encouraging efficacy signals observed in heavily pre-treated gastric and pancreatic cancer patients, particularly in those with high CCR8 expression, underscore the potential of this targeted therapy.[4][7]

The safety profile of LM-108 in combination with anti-PD-1 therapy has been manageable, with adverse events consistent with its immunomodulatory mechanism of action.[4][7] Further investigation is warranted to optimize patient selection through biomarker development and to explore the potential of LM-108 in other solid tumor indications. The synergistic anti-tumor activity observed in combination with PD-1 blockade in preclinical models and the promising clinical data suggest that LM-108 could become a valuable component of combination immunotherapy regimens for a variety of cancers.

Conclusion

LM-108 is a first-in-class anti-CCR8 antibody with a well-defined mechanism of action centered on the selective depletion of immunosuppressive Tregs within the tumor microenvironment. The comprehensive data from preclinical and clinical studies demonstrate its potential to reverse immune suppression and enhance anti-tumor immunity, both as a monotherapy and in combination with immune checkpoint inhibitors. The promising efficacy and manageable safety profile of LM-108 in patients with advanced, treatment-refractory cancers position it as a significant advancement in the field of immuno-oncology.

References

The Role of LILRB2 in Myeloid Cell-Mediated Immune Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), also known as ILT4, is a critical inhibitory receptor predominantly expressed on myeloid cells, including monocytes, macrophages, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs). Its engagement by various ligands, most notably classical and non-classical Major Histocompatibility Complex (MHC) class I molecules such as HLA-G, as well as Angiopoietin-like proteins (ANGPTLs), triggers a potent immunosuppressive signaling cascade. This pathway is centrally mediated by the recruitment of the protein tyrosine phosphatases SHP-1 and SHP-2. In the tumor microenvironment (TME), the LILRB2 signaling axis is frequently exploited by cancer cells to evade immune destruction. LILRB2 activation on tumor-associated macrophages (TAMs) promotes their polarization towards an anti-inflammatory, pro-tumoral M2 phenotype, characterized by reduced phagocytic capacity and the secretion of immunosuppressive cytokines. This comprehensive guide delves into the molecular mechanisms of LILRB2-mediated immune suppression, presents quantitative data on its functional consequences, provides detailed experimental protocols for its investigation, and visualizes the key signaling and experimental workflows.

LILRB2: A Key Myeloid Immune Checkpoint

LILRB2 is a type I transmembrane glycoprotein belonging to the leukocyte immunoglobulin-like receptor (LILR) family.[1] Its extracellular region consists of four Ig-like domains, while its intracellular domain contains three immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[2] Upon ligand binding, these ITIMs become phosphorylated, creating docking sites for the SH2 domains of SHP-1 and SHP-2.[3][4] This recruitment is a pivotal event in initiating the downstream signaling that culminates in the suppression of myeloid cell activation.[4][5]

Ligands of LILRB2

LILRB2 interacts with a range of ligands, leading to the initiation of its inhibitory signaling.

  • MHC Class I Molecules: LILRB2 binds to both classical (e.g., HLA-A, HLA-B, HLA-C) and non-classical (e.g., HLA-G) MHC class I molecules.[6][7] The interaction with HLA-G, which is often upregulated on tumor cells, is particularly significant in the context of cancer immunology.[6][7]

  • Angiopoietin-like Proteins (ANGPTLs): Several members of the ANGPTL family, including ANGPTL2 and ANGPTL5, have been identified as LILRB2 ligands.[8] This interaction has been implicated in promoting the propagation of cancer cells.[6]

Quantitative Data on LILRB2 Function

The functional consequences of LILRB2 engagement and blockade have been quantified in numerous studies. The following tables summarize key data points.

Table 1: Ligand Binding Affinities of LILRB2
LigandLILRB2 DomainBinding Affinity (Kd)Reference
HLA-G1D1D25.62 µM[9]
HLA-A*0201D1D29.74 µM[9]
HLA-G (monomer)Not Specified15 µM[10]
HLA-G (dimer)Not Specified0.75 µM[10]
ANGPTL2Full-lengthSignificantly greater than HLA-G[3]
Table 2: Effects of LILRB2 Blockade on Myeloid Cell Function
Cell TypeTreatmentEffectQuantitative ChangeReference
Human MonocytesAnti-LILRB2 mAbIncreased TNF-α secretion (LPS-stimulated)>2-fold increase[4]
Human MonocytesAnti-LILRB2 mAbIncreased CD86 expression (LPS-stimulated)>1.5-fold increase in MFI[4]
M2c MacrophagesAnti-LILRB2 mAbRestored CD8+ T-cell proliferation in co-cultureSignificant increase[11]
M2c MacrophagesAnti-LILRB2 mAbEnhanced IFN-γ secretion in co-culture with T-cellsSignificant increase[11]
M0 MacrophagesAnti-LILRB2 mAbIncreased TNF-α secretion (CD40L-stimulated)Significant increase[11]
Mtb-infected MDSCsAnti-LILRB2 mAb + SHP1/2 inhibitorsEnhanced TNF-α, IL-6, IL-1β secretionSignificant increase[12]
Mtb-infected MDSCsAnti-LILRB2 mAb + SHP1/2 inhibitorsReduced IL-10 secretionSignificant decrease[12]
Table 3: In Vivo Efficacy of LILRB2 Blockade
Tumor ModelTreatmentOutcomeReference
SK-MEL-5 in humanized NSG-SGM3 miceAnti-LILRB2 mAbSignificant tumor growth inhibition and regression[11]
Lewis Lung Carcinoma (LILRB2-transgenic mice)Anti-LILRB2 mAb + Anti-PD-L1 mAbSignificantly reduced tumor size and weight[4][13]

Signaling Pathways of LILRB2

The binding of ligands to LILRB2 initiates a signaling cascade that ultimately suppresses myeloid cell activation and promotes a pro-tumoral phenotype.

LILRB2 Signaling Cascade

LILRB2_Signaling Ligand Ligand (e.g., HLA-G, ANGPTL2) LILRB2 LILRB2 Ligand->LILRB2 Binds to ITIM ITIMs (phosphorylated) LILRB2->ITIM Induces phosphorylation of SHP1_SHP2 SHP-1 / SHP-2 ITIM->SHP1_SHP2 Recruits Downstream Downstream Signaling Molecules (e.g., PI3K/AKT, ERK) SHP1_SHP2->Downstream Dephosphorylates and inhibits Transcription_Factors Transcription Factors (e.g., NF-κB, STAT1 inhibited; STAT6 promoted) Downstream->Transcription_Factors Regulates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Controls Immune_Suppression Immune Suppression (M2 Polarization, Decreased Phagocytosis, Altered Cytokine Profile) Gene_Expression->Immune_Suppression

Caption: LILRB2 signaling pathway leading to immune suppression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of LILRB2 in myeloid cell-mediated immune suppression.

In Vitro Macrophage Polarization Assay

This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into monocytes and their subsequent polarization into M1 or M2 macrophages, which can be used to assess the effect of LILRB2 modulators.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant Human M-CSF (for M0 macrophage generation)

  • Recombinant Human GM-CSF (for M1 polarization)

  • LPS (from E. coli O111:B4)

  • Recombinant Human IL-4 (for M2 polarization)

  • Recombinant Human IL-10 (for M2c polarization)

  • Anti-LILRB2 antibody and isotype control

  • 6-well tissue culture plates

  • Flow cytometry antibodies (e.g., anti-CD80, anti-CD86, anti-CD163, anti-CD206)

Procedure:

  • Monocyte Isolation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.

    • Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.

  • Macrophage Differentiation (M0):

    • Plate the enriched monocytes in 6-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 complete medium.

    • Add 50 ng/mL of M-CSF to differentiate the monocytes into M0 macrophages.

    • Incubate for 6-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days.

  • Macrophage Polarization:

    • After differentiation, wash the cells and replace the medium.

    • For M1 polarization , add 100 ng/mL GM-CSF and 100 ng/mL LPS.

    • For M2a polarization , add 20 ng/mL IL-4.

    • For M2c polarization , add 20 ng/mL IL-10.

    • In test wells, add the anti-LILRB2 antibody or isotype control at the desired concentration.

    • Incubate for 24-48 hours.

  • Analysis:

    • Flow Cytometry: Harvest the cells and stain with antibodies against M1 markers (CD80, CD86) and M2 markers (CD163, CD206) to assess the polarization state.

    • Cytokine Analysis: Collect the culture supernatants and measure the concentration of cytokines such as TNF-α, IL-6 (M1) and IL-10 (M2) using ELISA or a multiplex bead array.

Macrophage_Polarization_Workflow cluster_polarization Polarization (24-48h) PBMCs PBMC Isolation (Ficoll) Monocytes Monocyte Enrichment (RosetteSep) PBMCs->Monocytes M0 M0 Macrophage Differentiation (M-CSF) Monocytes->M0 M1 M1 Polarization (GM-CSF + LPS) M0->M1 M2a M2a Polarization (IL-4) M0->M2a M2c M2c Polarization (IL-10) M0->M2c Analysis Analysis (Flow Cytometry, ELISA) M1->Analysis M2a->Analysis M2c->Analysis

Caption: Workflow for in vitro macrophage polarization assay.

T-Cell Co-culture with LILRB2-Manipulated Myeloid Cells

This protocol assesses the ability of LILRB2-modulated myeloid cells to suppress or enhance T-cell activation and proliferation.

Materials:

  • LILRB2-manipulated macrophages or DCs (prepared as in 4.1 or by other methods)

  • Allogeneic or autologous CD3+ T-cells, isolated from PBMCs

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye

  • RPMI-1640 complete medium

  • 96-well U-bottom plates

Procedure:

  • T-Cell Preparation:

    • Isolate CD3+ T-cells from PBMCs using magnetic bead separation.

    • Label the T-cells with CFSE according to the manufacturer's protocol.

  • Co-culture Setup:

    • Plate the LILRB2-manipulated myeloid cells (e.g., macrophages treated with anti-LILRB2 or isotype control) in a 96-well U-bottom plate.

    • Add the CFSE-labeled T-cells to the wells at a specific myeloid cell:T-cell ratio (e.g., 1:2, 1:5).

    • Stimulate the co-culture with soluble or plate-bound anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.

    • Incubate for 3-5 days.

  • Analysis:

    • T-Cell Proliferation: Harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE signal in the CD3+ population.

    • Cytokine Production: Collect the supernatants and measure T-cell-derived cytokines such as IFN-γ and IL-2 by ELISA or multiplex assay.

Humanized Mouse Tumor Model for In Vivo LILRB2 Blockade Studies

This protocol outlines the general steps for establishing a humanized mouse model to evaluate the in vivo efficacy of anti-LILRB2 therapies.

Materials:

  • Immunodeficient mice (e.g., NSG, NOG)

  • Human CD34+ hematopoietic stem cells (HSCs) or PBMCs

  • Human tumor cell line (e.g., A549, SK-MEL-5)

  • Anti-LILRB2 antibody and isotype control

  • Anti-PD-1/PD-L1 antibody (for combination therapy studies)

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Generation of Humanized Mice:

    • Sublethally irradiate the immunodeficient mice.

    • Inject human CD34+ HSCs intravenously or intrahepatically into neonatal mice, or inject adult mice with human PBMCs.

    • Allow several weeks for human immune system engraftment, which should be monitored by flow cytometry of peripheral blood for human immune cell markers (e.g., hCD45).

  • Tumor Implantation:

    • Subcutaneously inject the human tumor cell line, often mixed with Matrigel, into the flank of the humanized mice.

  • Therapeutic Intervention:

    • Once tumors reach a palpable size, randomize the mice into treatment groups.

    • Administer the anti-LILRB2 antibody, isotype control, and/or other therapies (e.g., anti-PD-1) via intraperitoneal or intravenous injection at a predetermined dose and schedule.

  • Monitoring and Analysis:

    • Measure tumor volume regularly using calipers.

    • Monitor the health and weight of the mice.

    • At the end of the study, euthanize the mice and harvest tumors and spleens.

    • Analyze the tumor-infiltrating immune cells by flow cytometry to assess changes in myeloid and lymphoid populations.

    • Perform immunohistochemistry on tumor sections to visualize immune cell infiltration and protein expression.

Humanized_Mouse_Model_Workflow Start Immunodeficient Mice (e.g., NSG) Humanization Humanization (CD34+ HSCs or PBMCs) Start->Humanization Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Humanization->Tumor_Implantation Treatment Therapeutic Intervention (Anti-LILRB2, etc.) Tumor_Implantation->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Flow Cytometry, IHC) Monitoring->Endpoint_Analysis

Caption: Workflow for a humanized mouse tumor model.

Conclusion

LILRB2 has emerged as a pivotal immune checkpoint on myeloid cells, playing a central role in orchestrating an immunosuppressive tumor microenvironment. Its ability to drive the polarization of macrophages towards a pro-tumoral M2 phenotype and to suppress the anti-tumor functions of other myeloid cells makes it a highly attractive target for cancer immunotherapy. The development of antagonistic antibodies against LILRB2 has shown significant promise in preclinical models, both as a monotherapy and in combination with other immune checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of LILRB2 and to advance the development of novel therapeutics targeting this critical immune regulatory pathway.

References

Preclinical Profile of IO-108: A Novel LILRB2/ILT4 Antagonist for Solid Tumor Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical data for IO-108, a fully human IgG4 monoclonal antibody that targets the myeloid checkpoint inhibitor Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4. IO-108 is being developed to enhance anti-tumor immunity by reprogramming the tumor microenvironment. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical validation of IO-108 in solid tumor models.

Introduction to IO-108 and its Target, LILRB2

Tumor-associated myeloid cells, including macrophages, monocytes, and dendritic cells, play a critical role in creating an immunosuppressive tumor microenvironment, which can limit the efficacy of T-cell checkpoint inhibitors.[1] LILRB2 (ILT4) is an inhibitory receptor primarily expressed on these myeloid cells.[1] Its interaction with various ligands, such as HLA-G, ANGPTLs, SEMA4A, and CD1d, promotes a tolerogenic myeloid phenotype, thereby suppressing T-cell activation and facilitating tumor immune evasion.[2][3][4]

IO-108 is a high-affinity, specific, fully human IgG4 monoclonal antibody designed to block the interaction of LILRB2 with its ligands.[2][3][4] By antagonizing LILRB2, IO-108 aims to repolarize immunosuppressive myeloid cells towards a pro-inflammatory state, thereby enhancing both innate and adaptive anti-cancer immunity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of IO-108.

Table 1: Binding Affinity and Specificity of IO-108

ParameterValueMethodSource
Binding Affinity (KD) to LILRB2 2.10 nMBiolayer InterferometrySITC 2020 Poster #686
Association Rate (ka) 2.1 x 105 1/MsBiolayer InterferometrySITC 2020 Poster #686
Dissociation Rate (kd) 4.3 x 10-4 1/sBiolayer InterferometrySITC 2020 Poster #686
Binding Specificity No cross-reactivity with LILRA1, LILRA2, LILRA3, LILRA4, LILRA5, LILRA6, LILRB1, LILRB3, LILRB4, LILRB5, LAIR1ELISASITC 2020 Poster #686

Table 2: In Vitro Functional Activity of IO-108

AssayKey FindingSource
Monocyte Differentiation Promotes differentiation of monocytes into pro-inflammatory dendritic cells.[1]Immune-Onc Therapeutics Press Release
Cytokine Production Enhances production of pro-inflammatory cytokines in ex vivo assays with various stimuli (e.g., T-cell activators, STING and TLR agonists).[1]AACR 2022 Abstract 601
T-Cell Activation Attenuates the suppressive effect of myeloid cells on autologous T-cell proliferation and pro-inflammatory cytokine production.[1]AACR 2022 Abstract 601
Combination with anti-PD-1 Enhances the effect of PD-1 blocking antibodies in allogeneic mixed leukocyte reactions.[1]AACR 2022 Abstract 601

Table 3: In Vivo Anti-Tumor Efficacy of IO-108

ModelTreatmentOutcomeSource
Mouse Tumor ModelsIO-108Inhibition of tumor growthAACR 2022 Abstract 601
Mouse Tumor ModelsIO-108Associated with immune cell activationAACR 2022 Abstract 601

Note: Specific quantitative data on the percentage of tumor growth inhibition and the types of immune cell activation in vivo are not publicly available in the reviewed materials.

Experimental Protocols

The following sections detail the likely methodologies for the key experiments cited in the preclinical studies of IO-108. These protocols are based on standard immunological assays and information from the available abstracts and posters.

Biolayer Interferometry for Binding Kinetics
  • Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of IO-108 to human LILRB2.

  • Instrumentation: Octet system (ForteBio) or similar biolayer interferometry instrument.

  • Procedure:

    • Recombinant human LILRB2 protein is biotinylated and immobilized on streptavidin-coated biosensors.

    • Biosensors are dipped into wells containing serial dilutions of IO-108 to measure the association phase.

    • Biosensors are then moved to wells containing buffer only to measure the dissociation phase.

    • Binding curves are analyzed using the instrument's software to calculate ka, kd, and KD.

ELISA for Binding Specificity
  • Objective: To assess the cross-reactivity of IO-108 with other LILR family members and LAIR1.

  • Procedure:

    • ELISA plates are coated with recombinant proteins of various LILR family members (LILRA1-6, LILRB1, LILRB3-5) and LAIR1.

    • Plates are blocked to prevent non-specific binding.

    • IO-108 is added to the wells and incubated.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes human IgG4 is added.

    • A substrate is added, and the optical density is measured to detect binding.

Flow Cytometry for Binding to Primary Myeloid Cells
  • Objective: To confirm the binding of IO-108 to LILRB2 on the surface of primary human monocytes.

  • Procedure:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

    • Cells are stained with a fluorescently labeled antibody against a monocyte marker (e.g., CD14) and varying concentrations of fluorescently labeled IO-108 or an isotype control antibody.

    • Cells are analyzed by flow cytometry, gating on the CD14+ monocyte population to measure the mean fluorescence intensity of IO-108 binding.

In Vitro Monocyte Differentiation Assay
  • Objective: To evaluate the effect of IO-108 on the differentiation of monocytes into dendritic cells.

  • Procedure:

    • Human CD14+ monocytes are isolated from PBMCs.

    • Monocytes are cultured in the presence of GM-CSF and IL-4 to induce differentiation into dendritic cells.

    • Cultures are treated with IO-108 or an isotype control antibody.

    • After a period of incubation (typically 5-7 days), cells are harvested and stained for dendritic cell markers (e.g., CD1a, CD80, CD86, HLA-DR) and the monocyte marker CD14.

    • The expression of these markers is quantified by flow cytometry to assess the differentiation and maturation of dendritic cells.

Mixed Leukocyte Reaction (MLR)
  • Objective: To determine the effect of IO-108 on T-cell activation in the presence of allogeneic myeloid cells.

  • Procedure:

    • Monocyte-derived dendritic cells (as stimulators) are generated from one donor as described above.

    • CD4+ T-cells (as responders) are isolated from a different, HLA-mismatched donor.

    • Stimulator and responder cells are co-cultured in the presence of IO-108, a PD-1 blocking antibody, a combination of both, or isotype controls.

    • T-cell proliferation is measured after several days by assays such as CFSE dilution or incorporation of 3H-thymidine.

    • Supernatants are collected to measure the concentration of pro-inflammatory cytokines (e.g., IFN-γ) by ELISA or multiplex bead array.

In Vivo Syngeneic Mouse Tumor Models
  • Objective: To assess the anti-tumor efficacy of an IO-108 surrogate antibody in immunocompetent mice.

  • Procedure:

    • A suitable syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) is implanted subcutaneously into immunocompetent mice (e.g., C57BL/6).

    • Once tumors are established, mice are randomized into treatment groups.

    • Mice are treated with a surrogate anti-mouse LILRB2 antibody (as IO-108 does not cross-react with the murine ortholog), an isotype control antibody, or a positive control (e.g., anti-PD-1 antibody).

    • Tumor growth is monitored over time by caliper measurements.

    • At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry to characterize immune cell infiltrates).

Visualizations

IO-108 Mechanism of Action

IO-108_Mechanism_of_Action cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell Myeloid_Cell Myeloid Cell (Macrophage, DC, Monocyte) Tumor_Cell->Myeloid_Cell Ligands (HLA-G, etc.) T_Cell T-Cell Myeloid_Cell->T_Cell Suppression Myeloid_Cell->T_Cell Activation IO_108 IO-108 IO_108->Myeloid_Cell Blocks LILRB2

Caption: IO-108 blocks LILRB2 on myeloid cells, preventing tumor-induced suppression and promoting T-cell activation.

Experimental Workflow for In Vitro Functional Assays

In_Vitro_Workflow PBMC_Isolation Isolate PBMCs from Healthy Donors Monocyte_Isolation Isolate CD14+ Monocytes PBMC_Isolation->Monocyte_Isolation T_Cell_Isolation Isolate CD4+ T-Cells PBMC_Isolation->T_Cell_Isolation Differentiation_Assay Monocyte to DC Differentiation Assay (GM-CSF, IL-4) Monocyte_Isolation->Differentiation_Assay MLR_Assay Mixed Leukocyte Reaction (MLR) Monocyte_Isolation->MLR_Assay T_Cell_Isolation->MLR_Assay IO108_Treatment_Diff Treat with IO-108 or Isotype Control Differentiation_Assay->IO108_Treatment_Diff IO108_Treatment_MLR Treat with IO-108, anti-PD-1, or Combo MLR_Assay->IO108_Treatment_MLR Flow_Cytometry_Diff Analyze DC Markers by Flow Cytometry IO108_Treatment_Diff->Flow_Cytometry_Diff Proliferation_Cytokines Measure T-Cell Proliferation & Cytokine Release IO108_Treatment_MLR->Proliferation_Cytokines

Caption: Workflow for assessing IO-108's in vitro effects on monocyte differentiation and T-cell activation.

LILRB2 Signaling Pathway and IO-108 Inhibition

LILRB2_Signaling cluster_membrane Cell Membrane LILRB2 LILRB2 SHP1 SHP-1 LILRB2->SHP1 Recruits & Activates SHP2 SHP-2 LILRB2->SHP2 Recruits & Activates Ligand Ligand (e.g., HLA-G) Ligand->LILRB2 Binds Inhibitory_Signal Inhibitory Signal (Suppression of Myeloid Activation) SHP1->Inhibitory_Signal SHP2->Inhibitory_Signal IO_108 IO-108 IO_108->LILRB2 Blocks Binding

Caption: IO-108 blocks ligand binding to LILRB2, preventing the recruitment of SHP-1/2 and subsequent inhibitory signaling.

Conclusion

The preclinical data for IO-108 demonstrate its potential as a novel immunotherapy for solid tumors. By targeting the LILRB2 myeloid checkpoint, IO-108 effectively reverses myeloid-mediated immunosuppression and promotes both innate and adaptive anti-tumor immune responses. The in vitro studies confirm its high-affinity and specific binding to LILRB2, leading to the repolarization of myeloid cells and enhanced T-cell activation, particularly in combination with PD-1 blockade. In vivo studies in mouse models have shown that this mechanism translates to anti-tumor efficacy. These promising preclinical findings have provided a strong rationale for the ongoing clinical development of IO-108 as a monotherapy and in combination with other immunotherapies for the treatment of advanced solid tumors.

References

The Reprogramming of Tumor-Associated Macrophages by IO-108: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME) and play a significant role in tumor progression and immunosuppression. Predominantly polarized towards an anti-inflammatory, pro-tumoral "M2-like" phenotype, TAMs hinder effective anti-tumor immune responses. IO-108, a fully human IgG4 monoclonal antibody, represents a promising immunotherapeutic strategy by targeting the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), a key myeloid checkpoint receptor. By blocking the interaction of LILRB2 with its ligands, such as HLA-G, Angiopoietin-like proteins (ANGPTLs), and SEMA4A, IO-108 effectively reprograms TAMs from an immunosuppressive M2-like state to a pro-inflammatory, anti-tumoral "M1-like" phenotype. This guide provides an in-depth technical overview of the mechanism of action of IO-108, summarizing key preclinical and clinical data, and detailing the experimental methodologies used to evaluate its efficacy in reprogramming TAMs.

Introduction: The Role of LILRB2 in TAM-mediated Immunosuppression

LILRB2 (also known as ILT4) is an inhibitory receptor primarily expressed on myeloid cells, including macrophages, monocytes, and dendritic cells.[1] Within the TME, tumor cells and other stromal cells express LILRB2 ligands, which upon binding to LILRB2 on TAMs, trigger a signaling cascade that promotes an immunosuppressive M2-like phenotype.[1] This polarization is characterized by the production of anti-inflammatory cytokines such as IL-10, reduced antigen presentation capacity, and the promotion of angiogenesis and tissue remodeling, all of which contribute to tumor growth and immune evasion. The high expression of LILRB2 in tumors is often associated with a high infiltration of macrophages and a poor prognosis.[2]

IO-108 is a high-affinity, specific antagonist antibody that binds to LILRB2, preventing its engagement with its ligands.[1] This blockade disrupts the inhibitory signaling, leading to the reprogramming of TAMs towards a pro-inflammatory M1-like state, thereby enhancing anti-tumor immunity.[3]

Mechanism of Action: LILRB2 Blockade and Macrophage Repolarization

The binding of ligands to LILRB2 initiates an inhibitory signal transduction pathway. IO-108 abrogates this signaling, leading to a shift in the intracellular signaling milieu of TAMs.

Signaling Pathways Modulated by IO-108

Preclinical studies have elucidated the key signaling pathways affected by LILRB2 blockade:

  • Inhibition of SHP-1/SHP-2 Phosphatases: LILRB2 signaling is mediated through the recruitment of SHP-1 and SHP-2 phosphatases to its cytoplasmic ITIM domains. These phosphatases dephosphorylate downstream signaling molecules, dampening activating signals. LILRB2 antagonism inhibits the activation of SHP-1/2.

  • Inhibition of AKT and STAT6 Signaling: LILRB2 blockade has been shown to inhibit the activation of AKT and STAT6, key signaling nodes in M2 polarization.[4]

  • Enhancement of Pro-inflammatory Signaling: By blocking the inhibitory signals, LILRB2 antagonism leads to the enhanced activation of pro-inflammatory pathways such as NF-κB and STAT1.

The following diagram illustrates the proposed signaling pathway of LILRB2 and the mechanism of action of IO-108.

IO-108 Signaling Pathway LILRB2 Signaling and IO-108 Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LILRB2 LILRB2 SHP1_2 SHP-1/SHP-2 LILRB2->SHP1_2 Recruits & Activates Ligands HLA-G, ANGPTLs, SEMA4A, CD1d Ligands->LILRB2 Binds IO108 IO-108 IO108->LILRB2 Blocks M2_Polarization M2 Polarization (Immunosuppressive) IO108->M2_Polarization Inhibits M1_Polarization M1 Polarization (Pro-inflammatory) IO108->M1_Polarization Promotes AKT AKT SHP1_2->AKT Inhibits STAT1 STAT1 SHP1_2->STAT1 Inhibits AKT->M2_Polarization STAT6 STAT6 STAT6->M2_Polarization NFkB NF-κB NFkB->M1_Polarization STAT1->M1_Polarization Macrophage Polarization Workflow In Vitro Macrophage Polarization and Treatment Workflow start Healthy Donor Blood pbmc Isolate PBMCs (Ficoll-Paque) start->pbmc monocytes Purify Monocytes (CD14+ MACS) pbmc->monocytes m0 Differentiate to M0 Macrophages (M-CSF for 5-7 days) monocytes->m0 m2 Polarize to M2 Macrophages (IL-4 + IL-13) m0->m2 treatment Treat with IO-108 or Isotype Control m2->treatment analysis Analysis (24-48h) treatment->analysis cytokine Cytokine Analysis (ELISA / Multiplex) analysis->cytokine flow Flow Cytometry (M1/M2 Markers) analysis->flow rna Gene Expression (NanoString / RNA-seq) analysis->rna InVivo Workflow In Vivo Tumor Model Experimental Workflow start Human Tumor Cell Line (e.g., A549) mice Implant into Humanized Mice start->mice tumor_growth Tumor Growth (100-200 mm³) mice->tumor_growth treatment Administer IO-108 or Isotype Control tumor_growth->treatment measurement Monitor Tumor Volume treatment->measurement endpoint End of Study measurement->endpoint analysis Pharmacodynamic Analysis endpoint->analysis flow Flow Cytometry (TAM Phenotyping) analysis->flow ihc Immunohistochemistry analysis->ihc gene Gene Expression Analysis analysis->gene

References

Rationale for Combining IO-108 with PD-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the scientific rationale for the clinical combination of IO-108, a first-in-class antibody targeting the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), with programmed cell death protein 1 (PD-1) inhibitors. By elucidating the distinct yet complementary mechanisms of action of these two immunotherapies, we aim to provide a comprehensive resource for professionals in the field of oncology drug development.

Introduction: Overcoming Resistance to PD-1 Inhibition

Immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment. However, a significant number of patients do not respond to PD-1 inhibitor monotherapy, or develop resistance over time. One of the key mechanisms of resistance is the presence of an immunosuppressive tumor microenvironment (TME), which is often dominated by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). These myeloid cells can suppress T-cell function through various mechanisms, thereby limiting the efficacy of T-cell-centric therapies like PD-1 inhibitors.

IO-108 is a fully humanized IgG4 monoclonal antibody that targets LILRB2 (also known as ILT4), a key inhibitory receptor expressed on myeloid cells.[1][2] By blocking LILRB2, IO-108 aims to reprogram the immunosuppressive myeloid cells within the TME into a pro-inflammatory state, thereby enhancing anti-tumor immunity. This novel mechanism of action provides a strong rationale for combining IO-108 with PD-1 inhibitors to overcome resistance and enhance therapeutic efficacy.

Mechanism of Action: A Dual Approach to Immune Reinvigoration

The combination of IO-108 and a PD-1 inhibitor represents a dual-pronged attack on tumor-induced immunosuppression, targeting both the myeloid and lymphoid cell compartments.

IO-108: Reprogramming the Myeloid Compartment

LILRB2 is a transmembrane protein predominantly expressed on myeloid cells, including monocytes, macrophages, and dendritic cells.[3] It contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic domain. Upon binding to its ligands, which include HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, LILRB2 becomes phosphorylated and recruits the phosphatases SHP-1 and SHP-2.[1][3] This signaling cascade leads to the suppression of pro-inflammatory pathways and the promotion of an immunosuppressive M2-like macrophage phenotype.

IO-108 acts as a LILRB2 antagonist, blocking the interaction with its ligands.[1][3] This blockade prevents the downstream inhibitory signaling, leading to the repolarization of myeloid cells towards a pro-inflammatory M1-like phenotype. These activated myeloid cells can then effectively present antigens, produce pro-inflammatory cytokines, and contribute to the activation and recruitment of T cells into the TME.

LILRB2_Signaling_Pathway cluster_membrane Myeloid Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm LILRB2 LILRB2 ITIMs ITIMs LILRB2->ITIMs activates IO-108 IO-108 IO-108->LILRB2 blocks HLA-G HLA-G HLA-G->LILRB2 binds ANGPTLs ANGPTLs ANGPTLs->LILRB2 SEMA4A SEMA4A SEMA4A->LILRB2 CD1d CD1d CD1d->LILRB2 SHP-1/SHP-2 SHP-1/SHP-2 ITIMs->SHP-1/SHP-2 recruits Suppression of Pro-inflammatory Signaling Suppression of Pro-inflammatory Signaling SHP-1/SHP-2->Suppression of Pro-inflammatory Signaling leads to M2 Polarization M2 Polarization Suppression of Pro-inflammatory Signaling->M2 Polarization promotes M1 Polarization M1 Polarization Suppression of Pro-inflammatory Signaling->M1 Polarization T-cell Activation T-cell Activation M1 Polarization->T-cell Activation promotes

PD-1 Inhibitors: Unleashing T-cell Effector Function

PD-1 is an inhibitory receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells and other cells within the TME. The engagement of PD-1 by PD-L1 leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, recruits SHP-1 and SHP-2 phosphatases, which dephosphorylate and inactivate key components of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and PI3K. The net result is the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity.

PD-1 inhibitors are monoclonal antibodies that block the interaction between PD-1 and PD-L1, thereby preventing the delivery of this inhibitory signal and restoring the anti-tumor function of T cells.

PD1_Signaling_Pathway cluster_tcell_membrane T-cell Membrane cluster_tumorcell_membrane Tumor Cell Membrane cluster_tcell_cytoplasm T-cell Cytoplasm PD-1 PD-1 ITIM/ITSM ITIM/ITSM PD-1->ITIM/ITSM activates PD-1 Inhibitor PD-1 Inhibitor PD-1 Inhibitor->PD-1 blocks PD-L1 PD-L1 PD-L1->PD-1 binds SHP-1/SHP-2 SHP-1/SHP-2 ITIM/ITSM->SHP-1/SHP-2 recruits TCR Signaling Inhibition TCR Signaling Inhibition SHP-1/SHP-2->TCR Signaling Inhibition leads to T-cell Proliferation & Effector Function T-cell Proliferation & Effector Function TCR Signaling Inhibition->T-cell Proliferation & Effector Function suppresses TCR Signaling Inhibition->T-cell Proliferation & Effector Function restores

The Synergy of Combined Blockade

The combination of IO-108 and a PD-1 inhibitor is hypothesized to have a synergistic effect by addressing two distinct mechanisms of immune evasion. While the PD-1 inhibitor directly reinvigorates exhausted T cells, IO-108 reshapes the TME to be more favorable for a robust anti-tumor T-cell response. This "one-two punch" approach is expected to lead to a more profound and durable clinical response.

Combined_Therapy_Logic Tumor Microenvironment Tumor Microenvironment Immunosuppressive Myeloid Cells Immunosuppressive Myeloid Cells Tumor Microenvironment->Immunosuppressive Myeloid Cells Exhausted T-cells Exhausted T-cells Tumor Microenvironment->Exhausted T-cells Pro-inflammatory Myeloid Cells Pro-inflammatory Myeloid Cells Immunosuppressive Myeloid Cells->Pro-inflammatory Myeloid Cells Activated T-cells Activated T-cells Exhausted T-cells->Activated T-cells IO-108 IO-108 IO-108->Immunosuppressive Myeloid Cells reprograms PD-1 Inhibitor PD-1 Inhibitor PD-1 Inhibitor->Exhausted T-cells reactivates Enhanced Anti-tumor Immunity Enhanced Anti-tumor Immunity Pro-inflammatory Myeloid Cells->Enhanced Anti-tumor Immunity Activated T-cells->Enhanced Anti-tumor Immunity

Preclinical and Clinical Evidence

The rationale for combining IO-108 with PD-1 inhibitors is supported by both preclinical and clinical data.

Preclinical Studies

While detailed protocols for the preclinical evaluation of IO-108 are not extensively published, available information from conference abstracts and company presentations indicates a robust preclinical data package.

In Vitro/Ex Vivo Studies:

  • Mixed Leukocyte Reaction (MLR): IO-108 was shown to enhance the effect of PD-1 blocking antibodies in allogeneic mixed leukocyte reactions of CD4+ T cells and macrophages, indicating a potentiation of T-cell activation in the presence of myeloid cells.[1]

  • Myeloid Cell Reprogramming: Treatment with IO-108 resulted in the polarization of primary myeloid cells from solid tumor patients towards a pro-inflammatory phenotype. This was accompanied by an attenuation of their suppressive effect on autologous T-cell proliferation and pro-inflammatory cytokine production.[1]

  • Dendritic Cell Differentiation: IO-108 promoted the differentiation of monocytes and immature dendritic cells into pro-inflammatory dendritic cells, which are crucial for initiating an effective anti-tumor immune response.[1]

In Vivo Studies:

  • Mouse Tumor Models: In preclinical mouse models, IO-108 monotherapy demonstrated inhibition of tumor growth, which was associated with the activation of immune cells.[1] While specific data on the combination with PD-1 inhibitors in these models is not detailed in the available literature, the observed immune activation provides a strong basis for the combination's potential.

Phase 1 Clinical Trial (NCT05054348)

A first-in-human, Phase 1a/1b study (NCT05054348) evaluated the safety, tolerability, and preliminary efficacy of IO-108 as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab in patients with advanced relapsed or refractory solid tumors.[1][2]

Study Design: The dose-escalation phase of the trial enrolled patients into cohorts receiving increasing doses of IO-108 as a monotherapy or in combination with a standard dose of pembrolizumab.[2]

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms cluster_evaluation Evaluation Advanced Solid Tumors Advanced Solid Tumors IO-108 Monotherapy IO-108 Monotherapy Advanced Solid Tumors->IO-108 Monotherapy IO-108 + Pembrolizumab IO-108 + Pembrolizumab Advanced Solid Tumors->IO-108 + Pembrolizumab Safety & Tolerability Safety & Tolerability IO-108 Monotherapy->Safety & Tolerability Efficacy (ORR, etc.) Efficacy (ORR, etc.) IO-108 Monotherapy->Efficacy (ORR, etc.) Pharmacokinetics Pharmacokinetics IO-108 Monotherapy->Pharmacokinetics Pharmacodynamics Pharmacodynamics IO-108 Monotherapy->Pharmacodynamics IO-108 + Pembrolizumab->Safety & Tolerability IO-108 + Pembrolizumab->Efficacy (ORR, etc.) IO-108 + Pembrolizumab->Pharmacokinetics IO-108 + Pembrolizumab->Pharmacodynamics

Clinical Efficacy: The combination of IO-108 with pembrolizumab demonstrated a higher overall response rate (ORR) compared to IO-108 monotherapy, suggesting a synergistic anti-tumor effect.

Parameter IO-108 Monotherapy (n=11) IO-108 + Pembrolizumab (n=13)
Overall Response Rate (ORR) 9.1%23.1%
Complete Response (CR) 1 (9.1%)0
Partial Response (PR) 03 (23.1%)
Stable Disease (SD) 4 (36.4%)4 (30.8%)
Progressive Disease (PD) 6 (54.5%)6 (46.1%)
Data from the AACR 2023 presentation of the Phase 1 study.[1][2]

Notably, responses in the combination arm were observed in patients with microsatellite stable (MSS) colorectal cancer and cholangiocarcinoma, tumor types that are generally less responsive to PD-1 inhibitors alone.[1]

Safety and Tolerability: IO-108 was well-tolerated both as a monotherapy and in combination with pembrolizumab, with no dose-limiting toxicities observed.[1][2]

Adverse Events IO-108 Monotherapy (n=12) IO-108 + Pembrolizumab (n=13)
Any Grade Treatment-Related AEs (TRAEs) 50.0%46.2%
Grade 3/4 TRAEs 0%0%
Serious AEs related to IO-108 0%0%
Data from the AACR 2023 presentation of the Phase 1 study.[1]

Pharmacodynamics: Biomarker analyses from the trial revealed that clinical benefit correlated with baseline tumor inflammation gene expression profiles and post-treatment increases in markers of T-cell activation in both the monotherapy and combination cohorts.[1] This provides clinical evidence for the proposed mechanism of action.

Experimental Protocols

Detailed, publicly available protocols for the preclinical studies of IO-108 have not been identified in the peer-reviewed literature. The following are high-level descriptions of the likely methodologies based on the available information.

Receptor Occupancy Assay: A flow cytometry-based assay was used to measure the occupancy of LILRB2 by IO-108 on peripheral blood myeloid cells.[4] This typically involves using a fluorescently labeled anti-IO-108 antibody to detect unoccupied LILRB2 receptors. The percentage of receptor occupancy is then calculated based on the fluorescence intensity compared to baseline samples.

Pharmacodynamic Gene Expression Analysis: Tumor tissue samples were analyzed at baseline and post-treatment using NanoString profiling to assess changes in gene expression related to immune activation.[1] This technique allows for the multiplexed measurement of hundreds of gene transcripts, providing a comprehensive view of the changes in the TME.

Clinical Trial Protocol (NCT05054348):

  • Study Design: Phase 1a/1b, open-label, multicenter, dose-escalation and expansion study.

  • Primary Objectives: To assess the safety and tolerability of IO-108 as monotherapy and in combination with pembrolizumab, and to determine the recommended Phase 2 dose (RP2D).[2]

  • Secondary Objectives: To evaluate the pharmacokinetics, immunogenicity, and preliminary anti-tumor activity of IO-108.[2]

  • Patient Population: Adults with histologically or cytologically confirmed advanced, relapsed, or refractory solid tumors who have failed standard therapies.[2]

  • Treatment: IO-108 administered intravenously every 3 weeks, either alone or in combination with pembrolizumab (200 mg every 3 weeks).[2]

Conclusion

The combination of IO-108 with PD-1 inhibitors holds significant promise as a novel therapeutic strategy in oncology. By targeting the immunosuppressive myeloid cell compartment, IO-108 has the potential to overcome a key mechanism of resistance to PD-1 blockade. The preclinical rationale is supported by early clinical data demonstrating a favorable safety profile and encouraging efficacy for the combination, particularly in tumor types with high unmet need. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this dual immunotherapy approach. This technical guide provides a foundational understanding of the core scientific principles and supporting data for the continued development of this promising combination therapy.

References

AbGn-108: A Preclinical Antibody-Drug Conjugate for Lung and Ovarian Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AbGn-108 is an antibody-drug conjugate (ADC) currently in the investigational new drug (IND)-enabling phase of development by AbGenomics International.[1][2] This novel therapeutic agent is being investigated for the treatment of lung and ovarian cancers.[1][2] Preclinical data suggests that AbGn-108 exhibits superior in vivo antitumor efficacy and a favorable safety profile.[1] Leveraging a site-specific conjugation technology, AbGn-108 is designed to offer enhanced potency and efficacy compared to other ADCs.[1] While detailed quantitative data and comprehensive experimental protocols remain proprietary, this guide synthesizes the currently available public information to provide a foundational understanding of AbGn-108 for researchers and drug development professionals.

Introduction to AbGn-108

Antibody-drug conjugates are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the cytotoxic potential of a potent small-molecule drug. This approach allows for the selective delivery of the cytotoxic payload to cancer cells, thereby minimizing systemic toxicity.

AbGn-108 is positioned as a promising ADC candidate for solid tumors with high unmet medical needs, specifically lung and ovarian cancers.[1] The developer, AbGenomics International, highlights the use of a proprietary site-specific conjugation platform, which is intended to produce a more homogeneous and stable ADC with an optimized drug-to-antibody ratio (DAR). This technological advantage is expected to translate into a wider therapeutic window and improved clinical outcomes.

Mechanism of Action (Proposed)

While the specific molecular target, linker, and payload of AbGn-108 have not been publicly disclosed, the general mechanism of action for an ADC like AbGn-108 can be illustrated. The monoclonal antibody component is designed to bind to a specific tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, leading to the release of the cytotoxic payload inside the cancer cell, ultimately resulting in apoptosis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC AbGn-108 (ADC) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Antigen->Tumor_Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity In_Vitro_Workflow Cell_Culture 1. Culture Lung/Ovarian Cancer Cell Lines Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment 3. Treat with Serial Dilutions of AbGn-108 Seeding->Treatment Incubation 4. Incubate for a Defined Period (e.g., 72h) Treatment->Incubation Viability_Assay 5. Perform Cell Viability Assay (e.g., MTS, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 6. Analyze Data and Calculate IC50 Values Viability_Assay->Data_Analysis In_Vivo_Workflow Cell_Implantation 1. Implant Human Lung/Ovarian Tumor Cells into Immunocompromised Mice Tumor_Growth 2. Allow Tumors to Reach a Predetermined Size Cell_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 4. Administer AbGn-108, Vehicle Control, and Reference ADC Randomization->Dosing Monitoring 5. Monitor Tumor Volume and Body Weight Regularly Dosing->Monitoring Endpoint 6. Euthanize at Endpoint and Collect Tissues for Analysis Monitoring->Endpoint Logical_Relationship Antibody Monoclonal Antibody (Targets Tumor Antigen) ADC_Construct AbGn-108 (ADC) Antibody->ADC_Construct Linker Linker (Stable in Circulation, Labile in Tumor Cell) Linker->ADC_Construct Payload Cytotoxic Payload (Induces Cell Death) Payload->ADC_Construct Therapeutic_Effect Selective Tumor Cell Killing & Improved Therapeutic Window ADC_Construct->Therapeutic_Effect

References

Mechanism of Action of AbGn-108 in Tumor Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AbGn-108 is an investigational antibody-drug conjugate (ADC) developed by AbGenomics International, currently in the IND-enabling stage for the treatment of lung and ovarian cancers.[1] As a next-generation ADC, AbGn-108 is designed for enhanced therapeutic efficacy and an improved safety profile through a proprietary stable linker and site-specific conjugation technology.[2][3] This technical guide provides a detailed overview of the putative mechanism of action of AbGn-108, based on the established principles of ADC technology and likely molecular targets in its indicated cancer types.

While specific details of the AbGn-108 target antigen and payload are proprietary, this guide will elucidate its core mechanism by referencing a common ADC target in lung and ovarian cancer, the EphA2 receptor, and a frequently utilized potent cytotoxic payload, the maytansinoid DM1.

Core Mechanism of Action: A Three-Phase Approach

The therapeutic effect of AbGn-108 is predicated on a multi-step process that ensures the targeted delivery of a highly potent cytotoxic agent to tumor cells. This mechanism can be broken down into three key phases:

  • Targeted Binding and Internalization: The monoclonal antibody component of AbGn-108 selectively binds to a tumor-associated antigen, such as the EphA2 receptor, which is overexpressed on the surface of lung and ovarian cancer cells.[4][5] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into the tumor cell.

  • Intracellular Trafficking and Payload Release: Following internalization, the ADC-antigen complex is trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the lysosome, the proprietary linker connecting the antibody and the cytotoxic payload is cleaved. This releases the active cytotoxic agent, such as DM1, into the cytoplasm of the cancer cell.[6]

  • Cytotoxicity and Apoptosis Induction: Once released, the cytotoxic payload exerts its anti-tumor effect. In the case of a maytansinoid like DM1, it binds to tubulin and disrupts microtubule dynamics, a critical process for cell division.[6][7][8] This interference with microtubule function leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in the cancer cell.[8][9]

Visualizing the Mechanism of Action of AbGn-108

AbGn108_Mechanism Figure 1: Proposed Mechanism of Action of AbGn-108 AbGn108 AbGn-108 ADC TumorCell Tumor Cell Surface (EphA2 Receptor) AbGn108->TumorCell 1. Targeting Binding Binding to EphA2 TumorCell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Linker Cleavage & Payload (DM1) Release Lysosome->PayloadRelease 4. Payload Release Microtubule Microtubule Disruption PayloadRelease->Microtubule 5. Cytotoxic Action MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis 6. Cell Death

Caption: Figure 1: A diagram illustrating the proposed multi-step mechanism of action of AbGn-108.

The Role of EphA2 Signaling in Lung and Ovarian Cancer

The erythropoietin-producing hepatocellular (Eph) A2 receptor is a receptor tyrosine kinase that is frequently overexpressed in various cancers, including lung and ovarian cancer, where its expression is often correlated with poor prognosis.[4][5][10] In cancer cells, EphA2 can promote tumor progression through both ligand-dependent and ligand-independent signaling pathways. These pathways can influence cell proliferation, migration, invasion, and angiogenesis.[11][12] By targeting EphA2, AbGn-108 not only delivers a cytotoxic payload but may also interfere with these pro-tumorigenic signaling cascades.

Visualizing the EphA2 Signaling Pathway

EphA2_Signaling Figure 2: Simplified EphA2 Signaling in Cancer EphrinA1 Ephrin A1 (Ligand) EphA2 EphA2 Receptor EphrinA1->EphA2 Ligand-dependent activation PI3K_AKT PI3K/AKT Pathway EphA2->PI3K_AKT Ligand-independent signaling RAS_MAPK RAS/MAPK Pathway EphA2->RAS_MAPK CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->CellSurvival Migration Migration & Invasion RAS_MAPK->Migration AbGn108 AbGn-108 AbGn108->EphA2 Binding & Inhibition

Caption: Figure 2: A simplified representation of the pro-tumorigenic EphA2 signaling pathways.

Quantitative Data from Preclinical ADC Studies

The following table summarizes representative quantitative data from preclinical studies of ADCs with mechanisms similar to that proposed for AbGn-108.

ParameterDescriptionRepresentative Value RangeCancer Type
IC50 The half maximal inhibitory concentration of the ADC on tumor cell proliferation.0.1 - 10 nMLung, Ovarian
TGI (%) Tumor Growth Inhibition percentage in xenograft models.70 - 100%Lung, Ovarian
DAR Drug-to-Antibody Ratio, the average number of payload molecules per antibody.3.5 - 4.0N/A
Payload Release (%) Percentage of payload released from the ADC within lysosomes over 24 hours.60 - 90%N/A

Experimental Protocols

Detailed methodologies are crucial for the evaluation of ADCs like AbGn-108. Below are outlines of key experimental protocols.

1. In Vitro Cytotoxicity Assay

  • Objective: To determine the IC50 of AbGn-108 in EphA2-positive lung and ovarian cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of AbGn-108 for 72-96 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTS or MTT).

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

2. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of AbGn-108 in a preclinical in vivo model.

  • Methodology:

    • Implant human lung or ovarian tumor cells subcutaneously into immunocompromised mice.

    • When tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer AbGn-108 intravenously at various doses and schedules.

    • Measure tumor volume and body weight regularly.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

3. Internalization and Trafficking Assay

  • Objective: To visualize the internalization and lysosomal trafficking of AbGn-108.

  • Methodology:

    • Label AbGn-108 with a fluorescent dye.

    • Incubate EphA2-positive cancer cells with the fluorescently labeled AbGn-108.

    • Co-stain the cells with a lysosomal marker (e.g., LysoTracker).

    • Visualize the co-localization of AbGn-108 and lysosomes using confocal microscopy over time.

Visualizing the Experimental Workflow

Experimental_Workflow Figure 3: General Experimental Workflow for ADC Evaluation InVitro In Vitro Studies Cytotoxicity Cytotoxicity Assay (IC50 Determination) InVitro->Cytotoxicity Internalization Internalization Assay (Confocal Microscopy) InVitro->Internalization DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis Internalization->DataAnalysis InVivo In Vivo Studies Xenograft Xenograft Model (Tumor Growth Inhibition) InVivo->Xenograft Toxicity Toxicity Assessment InVivo->Toxicity Xenograft->DataAnalysis Toxicity->DataAnalysis

Caption: Figure 3: A flowchart outlining the typical preclinical evaluation process for an ADC.

Conclusion

AbGn-108 represents a promising therapeutic strategy for lung and ovarian cancers by leveraging the principles of targeted drug delivery. Its mechanism of action, centered on the specific recognition of a tumor-associated antigen, efficient internalization, and intracellular release of a potent cytotoxic payload, offers the potential for high efficacy with an improved therapeutic window. Further preclinical and clinical studies will be crucial to fully elucidate the specific molecular interactions and clinical benefits of AbGn-108.

References

Unveiling AbGn-108: A Technical Primer on Next-Generation Site-Specific Antibody-Drug Conjugate Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the site-specific conjugation technology underpinning AbGn-108, an investigational antibody-drug conjugate (ADC) from AbGenomics International. While specific proprietary details of the AbGn-108 platform remain confidential, this document will provide an in-depth overview of the prevailing scientific concepts and methodologies in site-specific ADC development, offering a framework for understanding the potential advantages of this next-generation therapeutic. AbGn-108 is currently in the Investigational New Drug (IND)-enabling stage of development for targeting lung and ovarian cancers.[1][2]

The Imperative for Precision: Moving Beyond Conventional ADC Synthesis

Antibody-drug conjugates represent a powerful class of therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[3][4] Conventional conjugation methods, which typically involve the random attachment of drug-linkers to lysine residues or the reduction and alkylation of interchain disulfide bonds, result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs). This heterogeneity can lead to a narrow therapeutic window and complex manufacturing processes.[3][]

Site-specific conjugation technologies address these limitations by enabling the precise attachment of a defined number of payloads at specific, pre-determined sites on the antibody. This approach yields a homogeneous ADC product with a consistent DAR, leading to improved pharmacokinetics, a wider therapeutic index, and enhanced anti-tumor efficacy.[4][]

Core Principles of Site-Specific Conjugation: A Potential Framework for AbGn-108

While the exact methodology for AbGn-108 is not publicly disclosed, it likely leverages one of the established or emerging site-specific conjugation strategies. These can be broadly categorized as follows:

  • Engineered Cysteine Residues: This technique involves the introduction of cysteine residues at specific sites on the antibody sequence through genetic engineering. These engineered cysteines provide reactive thiol groups for conjugation, allowing for precise control over the location and number of attached payloads.[]

  • Enzymatic Conjugation: Enzymes such as microbial transglutaminase (mTG) or formylglycine-generating enzyme (FGE) can be used to mediate the site-specific attachment of drug-linkers. These enzymes recognize specific amino acid sequences or motifs, ensuring a high degree of precision.[]

  • Glycan Remodeling: The N-linked glycans on the Fc region of an antibody can be enzymatically modified to introduce reactive groups for conjugation. This approach is advantageous as it occurs away from the antigen-binding sites, minimizing interference with antibody function.[4]

  • Unnatural Amino Acids: The incorporation of unnatural amino acids with unique reactive side chains into the antibody sequence provides an orthogonal chemical handle for conjugation, ensuring that the payload is attached only at the desired position.[4]

The selection of a specific site-specific conjugation strategy has profound implications for the final ADC's stability, efficacy, and safety profile. AbGenomics' platform for AbGn-108 has been reported to result in superior in vivo antitumor efficacy and an acceptable safety profile, suggesting a robust and optimized conjugation technology.[1]

Hypothetical Experimental Workflow for Site-Specific ADC Development

The development and characterization of a site-specifically conjugated ADC like AbGn-108 would likely follow a multi-step process. The following diagram illustrates a generalized experimental workflow.

experimental_workflow cluster_antibody Antibody Engineering & Production cluster_conjugation Conjugation & Purification cluster_evaluation In Vitro & In Vivo Evaluation A1 Target Identification & Antibody Selection A2 Site-Specific Mutation/Enzyme Recognition Site Introduction A1->A2 Genetic Engineering A3 Antibody Expression & Purification A2->A3 B2 Site-Specific Conjugation Reaction A3->B2 Purified Antibody B1 Drug-Linker Synthesis B1->B2 B3 ADC Purification & Characterization B2->B3 C1 In Vitro Cytotoxicity Assays B3->C1 Homogeneous ADC C2 Pharmacokinetic Studies C1->C2 C3 Xenograft Tumor Model Efficacy Studies C2->C3 mechanism_of_action cluster_extracellular Extracellular cluster_internalization Internalization & Payload Release cluster_action Cytotoxic Action A ADC circulates in the bloodstream B Antibody binds to target antigen on tumor cell surface A->B Targeting C ADC-antigen complex is internalized via endocytosis B->C D ADC traffics to the lysosome C->D E Linker is cleaved by lysosomal enzymes D->E Degradation F Cytotoxic payload is released into the cytoplasm E->F G Payload interacts with its intracellular target (e.g., DNA, tubulin) F->G H Induction of apoptosis and cell death G->H

References

RG108 as a non-nucleoside DNA methyltransferase (DNMT) inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of RG108, a non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs). RG108 represents a significant tool in epigenetic research and a potential therapeutic agent due to its distinct mechanism of action and favorable toxicity profile compared to nucleoside-based inhibitors. This document details its mechanism, quantitative inhibitory data, relevant experimental protocols, and key cellular pathways affected by its activity.

Core Mechanism of Action

RG108, also known as N-Phthalyl-L-Tryptophan, functions as a direct inhibitor of DNMTs. Unlike nucleoside analogs such as 5-azacytidine, which require incorporation into DNA and lead to covalent trapping of the enzyme, RG108 is a non-nucleoside inhibitor that binds directly to the active site of DNMTs.[1][2][3][4] This binding physically obstructs the catalytic pocket, preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to cytosine residues on the DNA. This mechanism effectively inhibits DNA methylation without causing covalent enzyme-DNA adducts, which contributes to its lower toxicity.[3][5][6][7] The inhibition leads to passive demethylation of the genome during subsequent rounds of DNA replication, resulting in the reactivation of epigenetically silenced genes, including crucial tumor suppressor genes.[2][5][6][8][9]

RG108_Mechanism cluster_DNMT_Action Standard DNA Methylation cluster_RG108_Inhibition Inhibition by RG108 cluster_Consequence Cellular Consequence SAM SAM (Methyl Donor) DNMT DNMT Enzyme SAM->DNMT DNA_C DNA (Cytosine) DNA_C->DNMT DNA_mC Methylated DNA (5-mC) DNMT->DNA_mC Methyl Transfer SAH SAH DNMT->SAH GeneSilencing Gene Silencing DNA_mC->GeneSilencing RG108 RG108 Inactive_DNMT Inactive DNMT (Blocked Active Site) RG108->Inactive_DNMT Binds to Active Site TSG_Reactivation Tumor Suppressor Gene Reactivation Inactive_DNMT->TSG_Reactivation Prevents Methylation, Leads to Demethylation DNMT_target DNMT Enzyme DNMT_target->Inactive_DNMT

Caption: Mechanism of RG108 as a direct DNMT inhibitor.

Quantitative Data

The inhibitory activity of RG108 has been quantified in various assays and cell lines. The following tables summarize the key data.

Table 1: In Vitro Enzyme Inhibition
Target/SystemIC50 ValueNotesReference
DNA Methyltransferase (cell-free)115 nMGeneral DNMT inhibition.[2][3]
Biotinylated RG108 (cell-free)40 nMHigh-affinity conjugate for binding studies.[10]
His6-tagged DNMT3A/DNMT3L (Sf9 cells)315 µMInhibition of specific recombinant DNMTs.[2]
Table 2: Cell-Based Assays
Cell LineAssay TypeIC50 ValueNotesReference
Eca-109 (Esophageal Cancer)Cytotoxicity (MTT)70 µMDose- and time-dependent inhibition of proliferation.[11]
TE-1 (Esophageal Cancer)Cytotoxicity (MTT)75 µMDose- and time-dependent inhibition of proliferation.[11]
THP1 (Human Leukemia)ACAT Inhibition1.5 µMInhibition of cholesterol esterification.[3]
HepG2 (Human Liver Cancer)ACAT Inhibition0.479 µMInhibition of Acyl-CoA:cholesterol acyltransferase.[3]
Rat MacrophagesACAT Inhibition0.479 µMInhibition of Acyl-CoA:cholesterol acyltransferase.[3]

Key Experimental Protocols

This section provides detailed methodologies for common experiments used to characterize RG108.

In Vitro DNA Methylation Assay

This assay directly measures the inhibitory effect of RG108 on enzymatic activity.

  • Substrate : A 798 bp unmethylated DNA fragment from the promoter region of the human p16Ink4a gene is used as the substrate for methylation.[3]

  • Enzyme : 4 units of M. SssI methylase (a bacterial CpG methyltransferase) are used to catalyze the methylation reaction.[3]

  • Reaction Mixture : The reaction contains 350-400 ng of substrate DNA and the enzyme in a final volume of 50 µL.[3]

  • Inhibitor : RG108 is added to final concentrations ranging from 10 µM to 500 µM.[3]

  • Incubation : Reactions are carried out at 37°C for 2 hours.[3]

  • Analysis : The extent of methylation is typically determined by methods such as radioactive filter-binding assays using [³H]-labeled SAM or by methylation-sensitive restriction enzyme digestion followed by gel electrophoresis or qPCR.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the effect of RG108 on cell proliferation and to establish non-toxic doses for further experiments.

  • Cell Seeding : Esophageal cancer cells (Eca-109 or TE-1) are seeded in 96-well plates.

  • Treatment : Cells are incubated with various concentrations of RG108 for specified durations (e.g., 6, 12, or 24 hours).[11][12]

  • MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement : The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.[11][12]

Clonogenic Survival Assay

This assay assesses the long-term effect of RG108 on the ability of single cells to form colonies, often used to measure radiosensitivity.

  • Treatment : Cells (e.g., Eca-109, TE-1) are treated with a non-toxic dose of RG108 (e.g., 25 µM) for a set period (e.g., 6 hours).[11][13]

  • Irradiation : Following RG108 treatment, cells may be exposed to X-ray irradiation (e.g., 0-6 Gy).[11]

  • Seeding : Cells are then trypsinized, counted, and seeded at low densities in fresh medium.

  • Incubation : Plates are incubated for a period sufficient for colony formation (typically 10-14 days).

  • Staining and Counting : Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is often defined as a cluster of at least 50 cells.

  • Analysis : The survival fraction is calculated by normalizing the number of colonies in the treated groups to that of the control group.[13]

Experimental_Workflow cluster_MTT MTT Cytotoxicity Assay cluster_Clonogenic Clonogenic Radiosensitivity Assay seed_cells_mtt 1. Seed Cells (e.g., Eca-109) treat_mtt 2. Treat with various [RG108] for 6-24h seed_cells_mtt->treat_mtt add_mtt 3. Add MTT Reagent treat_mtt->add_mtt measure_mtt 4. Measure Absorbance add_mtt->measure_mtt calc_mtt 5. Calculate IC50 & Determine Non-Toxic Dose measure_mtt->calc_mtt treat_clono 1. Treat Cells with Non-Toxic [RG108] (6h) calc_mtt->treat_clono Informs Dose Selection irradiate 2. X-Ray Irradiation (0-6 Gy) treat_clono->irradiate seed_clono 3. Seed for Colonies irradiate->seed_clono incubate_clono 4. Incubate ~14 days seed_clono->incubate_clono count_clono 5. Stain & Count Colonies incubate_clono->count_clono analyze_clono 6. Calculate Survival Enhancement Ratio (SER) count_clono->analyze_clono

Caption: Workflow for assessing cytotoxicity and radiosensitivity.

Cellular Effects and Signaling Pathways

RG108 induces widespread changes in gene expression by reversing promoter hypermethylation. This has profound effects on cellular function, particularly in cancer cells and stem cells.

  • Reactivation of Tumor Suppressor Genes : RG108 treatment leads to the demethylation and subsequent re-expression of key tumor suppressor genes that are often silenced in cancer, without affecting the methylation of centromeric satellite sequences.[2][3][5][6]

  • Induction of Pluripotency : In mesenchymal and somatic cells, RG108 enhances reprogramming efficiency and the generation of induced pluripotent stem (iPS) cells.[1][14] It achieves this by reducing global DNA methylation and inducing the expression of pluripotency-associated genes like NANOG and OCT4 (POU5F1).[4][15]

  • Radiosensitization : In esophageal cancer cells, RG108 enhances the efficacy of radiation therapy. This is achieved by increasing radiation-induced apoptosis and G2/M-phase cell cycle arrest.[11][12] RNA-sequencing analysis has revealed that this combined treatment alters the expression of genes in multiple pathways, including the TGF-β signaling pathway.[11][12]

  • Low Toxicity : A key feature of RG108 is its low cytotoxicity at concentrations effective for demethylation.[3][5][8] Studies show that cells can be incubated with low micromolar concentrations of RG108, resulting in significant genomic DNA demethylation without detectable toxicity.[3][5]

Signaling_Pathways cluster_Cancer Cancer Cells cluster_Stem Stem/Somatic Cells RG108 RG108 DNMTs DNMTs RG108->DNMTs Inhibits TSG_Promoter Tumor Suppressor Gene (TSG) Promoter Hypermethylation RG108->TSG_Promoter Reverses Pluripotency_Promoter Pluripotency Gene (NANOG, OCT4) Promoter Methylation RG108->Pluripotency_Promoter Reverses DNA_Methylation Global DNA Methylation DNMTs->DNA_Methylation Maintains DNMTs->TSG_Promoter DNMTs->Pluripotency_Promoter DNA_Methylation->TSG_Promoter DNA_Methylation->Pluripotency_Promoter TSG_Expression TSG Expression TSG_Promoter->TSG_Expression Represses Apoptosis Apoptosis & G2/M Arrest (with Radiation) TSG_Expression->Apoptosis Radiosensitivity Increased Radiosensitivity Apoptosis->Radiosensitivity Pluripotency_Expression NANOG, OCT4 Expression Pluripotency_Promoter->Pluripotency_Expression Represses Stemness Enhanced Stemness & iPS Cell Generation Pluripotency_Expression->Stemness

Caption: Downstream cellular effects of RG108-mediated DNMT inhibition.

References

An In-depth Technical Guide to RG108-Mediated Demethylation and Reactivation of Tumor Suppressor Genes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of RG108, a non-nucleoside DNA methyltransferase (DNMT) inhibitor. It details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes its impact on cellular pathways.

Introduction: The Role of DNA Methylation in Cancer and the Advent of RG108

DNA methylation is a critical epigenetic modification that regulates gene expression. In the context of oncology, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes (TSGs) is a hallmark of cellular transformation, leading to transcriptional silencing and contributing to tumorigenesis.[1] The reversible nature of this epigenetic silencing has spurred the development of DNA methyltransferase (DNMT) inhibitors as a therapeutic strategy.

RG108 (N-Phthalyl-L-Tryptophan) is a small-molecule, non-nucleoside DNMT inhibitor developed through rational drug design.[2] Unlike nucleoside analogs such as 5-azacytidine, which incorporate into DNA and covalently trap the enzyme, RG108 acts by directly binding to and blocking the active site of DNMTs.[3][4][5] This mechanism offers the advantage of inducing DNA demethylation and reactivating TSGs with significantly lower toxicity.[1][6][7] Studies have shown its efficacy in various cancer cell lines, where it reverses epigenetic silencing of key TSGs without affecting the methylation of centromeric satellite sequences, which is crucial for maintaining chromosomal stability.[1][4][8]

Mechanism of Action

RG108 functions as a direct competitive inhibitor of DNA methyltransferases, with a reported IC₅₀ of 115 nM in cell-free assays.[3][4][5] Its primary mechanism involves occupying the catalytic pocket of DNMT enzymes, thereby preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-position of cytosine residues in DNA. This non-covalent, reversible inhibition prevents the formation of 5-methylcytosine (5mC) at CpG sites, leading to passive demethylation of the genome during successive rounds of DNA replication. The resulting hypomethylated promoter regions of TSGs allow for the binding of transcription factors and the re-initiation of gene expression.

RG108_Mechanism cluster_0 Standard DNA Methylation cluster_1 Inhibition by RG108 DNMT DNMT1 Active Site DNA_5mC DNA (5-methylcytosine) TSG Silenced DNMT->DNA_5mC Methylation SAM SAM (Methyl Donor) SAM->DNMT DNA_C DNA (Cytosine) DNA_C->DNMT RG108 RG108 DNMT_blocked DNMT1 Active Site (Blocked) RG108->DNMT_blocked Blocks Active Site DNA_C_unmethylated DNA (Cytosine) TSG Expressed DNMT_blocked->DNA_C_unmethylated No Methylation

Caption: Mechanism of RG108 as a direct DNMT inhibitor.

Quantitative Data Summary

The following tables summarize the quantitative effects of RG108 across various preclinical studies, focusing on its inhibitory concentration, impact on global methylation, and effects on cancer cell lines.

Table 1: Physicochemical and Inhibitory Properties of RG108

Property Value Reference(s)
Chemical Name N-Phthalyl-L-Tryptophan [3]
Molecular Formula C₁₉H₁₄N₂O₄ [3]
Molecular Weight 334.3 g/mol [3]
Target DNA Methyltransferases (DNMTs) [3][5]
IC₅₀ (cell-free) 115 nM [3][4][5]

| IC₅₀ (bio-RG108) | 40 nM |[9] |

Table 2: Effects of RG108 on Global DNA Methylation and Cell Viability

Cell Line Concentration Duration Effect on Global Methylation Effect on Cell Viability/Proliferation Reference(s)
HCT116 (Colon) 10 µM 5 days 20% reduction Dose-dependent inhibition [1]
HCT116 (Colon) 10 µM 15 days 30% reduction Not specified [1]
NALM-6 (Leukemia) Not specified 5 days 10% reduction Not specified [1]
NALM-6 (Leukemia) Not specified 15 days 30% reduction Not specified [1]
hBMSCs 50 µM 3 days 42% reduction No significant effect [10]
Eca-109 (Esophageal) 70 µM Not specified Not specified IC₅₀ [11]
TE-1 (Esophageal) 75 µM Not specified Not specified IC₅₀ [11]
Buffalo Fibroblasts 20 µM Not specified Significant decrease No effect [12]

| Porcine Fibroblasts | 5-50 µM | 72 hours | Time-dependent decrease | Increased apoptosis at 5 & 50 µM |[13] |

Table 3: Reactivation of Specific Tumor Suppressor Genes by RG108

Gene Cell Line Concentration Method Result Reference(s)
p16Ink4a HCT116 (Colon) 10 µM RT-PCR, MSP Reactivation of expression, demethylation [1][14]
SFRP1 HCT116 (Colon) 10 µM MSP Demethylation observed [14]
TIMP-3 HCT116 (Colon) 10 µM MSP, Bisulfite Seq. Demethylation observed, significant (P < 0.01) [14]
GSTP1 LNCaP, 22Rv1 (Prostate) Chronic Treatment qMSP, RT-PCR Promoter demethylation, mRNA re-expression [15]
APC LNCaP, 22Rv1 (Prostate) Chronic Treatment qMSP, RT-PCR Promoter demethylation, mRNA re-expression [15]
RAR-β2 LNCaP, 22Rv1 (Prostate) Chronic Treatment qMSP Promoter demethylation, no mRNA re-expression [15]

| NANOG, POU5F1 | pBM-MSCs | 10 µM | Not specified | Increased expression, decreased promoter methylation |[16] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standardized protocols for key experiments involving RG108.

Cell Culture and RG108 Treatment
  • Cell Seeding: Plate cells (e.g., HCT116, LNCaP) in appropriate culture vessels and medium. Allow cells to adhere and reach 50-60% confluency.

  • Stock Solution: Prepare a concentrated stock solution of RG108 (e.g., 10-100 mM) in a suitable solvent like DMSO. Store at -20°C.

  • Treatment: Dilute the RG108 stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM, 25 µM, 50 µM).[10][11] Replace the existing medium with the RG108-containing medium. A vehicle control (DMSO-only medium) must be run in parallel.

  • Incubation: Incubate cells for the specified duration (e.g., 3 to 15 days).[1][10] Replace the medium with freshly prepared RG108-containing medium every 2-3 days.

  • Harvesting: After treatment, harvest cells for downstream analysis (DNA/RNA extraction, protein lysis, or flow cytometry).

DNA Methylation Analysis (Methylation-Specific PCR - MSP)
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from RG108-treated and control cells using a commercial kit.

  • Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[17]

  • Primer Design: Design two pairs of PCR primers for the target gene's promoter region. One pair (M-primers) is specific for the methylated sequence, and the other (U-primers) is specific for the unmethylated sequence.

  • PCR Amplification: Perform two separate PCR reactions for each sample using the M-primers and U-primers.

  • Gel Electrophoresis: Analyze the PCR products on a 2% agarose gel. The presence of a band in the M-primer reaction indicates methylation, while a band in the U-primer reaction indicates a lack of methylation.[14]

Gene Expression Analysis (RT-PCR)
  • RNA Extraction: Isolate total RNA from RG108-treated and control cells using a suitable method (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme.

  • PCR Amplification: Amplify the cDNA using primers specific to the tumor suppressor gene of interest (e.g., p16, GSTP1).[14][15] Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control.

  • Analysis: Analyze the PCR products via agarose gel electrophoresis or quantitative real-time PCR (qPCR) to determine the relative change in gene expression.

Cell Proliferation and Viability Assay (MTT or Trypan Blue)
  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of RG108 concentrations for a specified time (e.g., 5 days).[11][14]

  • MTT Assay: Add MTT reagent to each well and incubate. The reagent is converted to formazan crystals by metabolically active cells. Solubilize the crystals with DMSO or another suitable solvent.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Trypan Blue Exclusion: Alternatively, harvest cells, stain with trypan blue, and count viable (unstained) and non-viable (blue) cells using a hemocytometer.[18]

Visualizing the Impact of RG108

Graphviz diagrams are used to illustrate the experimental process and the resulting impact on a key tumor suppressor pathway.

RG108_Workflow cluster_analysis Downstream Analysis cluster_results Expected Outcomes start Cancer Cell Line Culture treatment Treat with RG108 (vs. Vehicle Control) start->treatment incubation Incubate (e.g., 72h - 15 days) treatment->incubation dna_analysis DNA Analysis (MSP, Bisulfite Seq.) incubation->dna_analysis rna_analysis RNA Analysis (RT-PCR, qPCR) incubation->rna_analysis pheno_analysis Phenotypic Analysis (Viability, Apoptosis) incubation->pheno_analysis demethylation Promoter Demethylation dna_analysis->demethylation reexpression TSG Re-expression rna_analysis->reexpression pheno_change Decreased Proliferation Increased Apoptosis pheno_analysis->pheno_change

Caption: General experimental workflow for evaluating RG108 efficacy.
Reactivation of the p21 Pathway

One of the critical tumor suppressors reactivated by demethylating agents is p21 (CDKN1A). Silencing of the p21 gene promoter via hypermethylation is common in many cancers. This leads to the loss of a key cell cycle checkpoint inhibitor. RG108 can reverse this silencing, restoring p21 expression and function.

p21_Pathway cluster_cancer Cancer Cell State (Hypermethylation) cluster_treatment Effect of RG108 Treatment DNMT DNMT Overactivity p21_promoter p21 Gene Promoter DNMT->p21_promoter Hypermethylates p21_silenced p21 Gene Silenced p21_promoter->p21_silenced cdk2 Cyclin E/CDK2 Complex p21_silenced->cdk2 Fails to Inhibit proliferation Uncontrolled Cell Cycle Progression cdk2->proliferation RG108 RG108 DNMT2 DNMT RG108->DNMT2 Inhibits p21_expressed p21 Gene Expressed cdk2_2 Cyclin E/CDK2 Complex p21_expressed->cdk2_2 Inhibits arrest Cell Cycle Arrest (G1/S Checkpoint) DNMT2->p21_expressed Demethylation Leads to cdk2_2->arrest

Caption: RG108 restores the p21 tumor suppressor pathway.

Conclusion and Future Directions

RG108 represents a promising class of epigenetic drugs that can reverse the hypermethylation-induced silencing of tumor suppressor genes.[1] Its non-nucleoside nature and direct inhibitory mechanism result in lower toxicity compared to traditional DNMT inhibitors, making it a valuable tool for both research and potential therapeutic applications.[11][14] The data clearly demonstrate its ability to demethylate and reactivate key genes like p16 and p21, leading to reduced cell proliferation and increased apoptosis in cancer cells.[14][15][19]

Future research should focus on in vivo studies to confirm these promising preclinical results and to evaluate the compound's pharmacokinetic and pharmacodynamic properties.[15] Combination therapies, where RG108 is used to sensitize cancer cells to conventional chemotherapy or radiotherapy, also represent a compelling avenue for investigation.[11][19] Elucidating the full spectrum of genes regulated by RG108 and its potential off-target effects will be critical for its translation into a clinical setting.

References

Methodological & Application

Application Notes and Protocols: Cytotoxicity Assay for P-glycoprotein Inhibitor 108

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells.[1][2][3] By actively transporting a wide range of chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration and, consequently, their cytotoxic efficacy.[2][4] P-gp inhibitors are compounds designed to block the function of this efflux pump, thereby restoring the sensitivity of resistant cancer cells to chemotherapy.[2][5] This document provides a detailed protocol for assessing the intrinsic cytotoxicity of a P-gp inhibitor, referred to here as "Inhibitor 108," and its ability to potentiate the cytotoxicity of a known P-gp substrate chemotherapeutic agent.

P-gp is an ATP-dependent transporter, and its inhibition can be achieved through various mechanisms, including competitive or non-competitive binding, interference with ATP hydrolysis, or alteration of the cell membrane lipids.[2][5] Evaluating the cytotoxic potential of a P-gp inhibitor is a critical step in its preclinical development to ensure that its therapeutic effect is not accompanied by unacceptable toxicity to normal cells.

Data Presentation

Table 1: Cytotoxicity of Inhibitor 108 and its effect on Doxorubicin Potency in P-gp Overexpressing Cells (e.g., K562/A) and Parental Cells (e.g., K562/S)

Treatment GroupCell LineInhibitor 108 Concentration (µM)Doxorubicin IC₅₀ (nM)Fold Reversal
Doxorubicin AloneK562/S (P-gp negative)050 ± 5-
Doxorubicin AloneK562/A (P-gp positive)01500 ± 150-
Doxorubicin + Inhibitor 108K562/A (P-gp positive)1300 ± 455.0
Doxorubicin + Inhibitor 108K562/A (P-gp positive)5100 ± 2015.0
Doxorubicin + Inhibitor 108K562/A (P-gp positive)1060 ± 1025.0
Inhibitor 108 AloneK562/S (P-gp negative)-> 50-
Inhibitor 108 AloneK562/A (P-gp positive)-> 50-

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific P-gp inhibitor and cell lines used.

Experimental Protocols

Cell Culture
  • Cell Lines: A pair of cancer cell lines is required: a parental, drug-sensitive cell line with low or no P-gp expression (e.g., K562/S) and a drug-resistant subline that overexpresses P-gp (e.g., K562/A).[6]

  • Culture Medium: Use the recommended culture medium for the chosen cell lines, typically RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintenance of Resistance: For the P-gp overexpressing cell line, it is crucial to maintain selective pressure by including a low concentration of the selecting chemotherapeutic agent (e.g., doxorubicin) in the culture medium during routine passaging. This agent should be removed from the medium for a period before conducting the cytotoxicity assay to avoid interference.

Intrinsic Cytotoxicity Assay of Inhibitor 108 (MTT Assay)

This protocol determines the inherent toxicity of Inhibitor 108 on both P-gp expressing and non-expressing cells.

  • Materials:

    • Parental (e.g., K562/S) and P-gp overexpressing (e.g., K562/A) cells

    • 96-well microplates

    • Inhibitor 108 stock solution (dissolved in a suitable solvent like DMSO)

    • Culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Procedure:

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

    • Prepare serial dilutions of Inhibitor 108 in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

    • Remove the medium from the wells and add 100 µL of the prepared Inhibitor 108 dilutions to the respective wells.

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After the incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Chemosensitization Assay

This protocol assesses the ability of Inhibitor 108 to reverse P-gp-mediated drug resistance.

  • Materials:

    • Same materials as in the intrinsic cytotoxicity assay.

    • A chemotherapeutic agent that is a known P-gp substrate (e.g., Doxorubicin, Paclitaxel, Vincristine).

  • Procedure:

    • Seed the P-gp overexpressing cells (e.g., K562/A) into 96-well plates as described above.

    • Prepare serial dilutions of the chemotherapeutic agent in culture medium.

    • Prepare solutions of the chemotherapeutic agent dilutions in combination with a fixed, non-toxic concentration of Inhibitor 108. The concentration of Inhibitor 108 should be based on the results of the intrinsic cytotoxicity assay (typically a concentration that shows <10% cytotoxicity on its own).

    • Also prepare a set of wells with the chemotherapeutic agent dilutions alone (without Inhibitor 108) and a set with Inhibitor 108 alone.

    • After 24 hours of cell seeding, replace the medium with the prepared drug solutions.

    • Incubate the plates for 48-72 hours.

    • Perform the MTT assay as described above.

    • Calculate the IC₅₀ values for the chemotherapeutic agent in the presence and absence of Inhibitor 108.

    • The Fold Reversal (FR) is calculated as: FR = (IC₅₀ of chemotherapeutic alone) / (IC₅₀ of chemotherapeutic + Inhibitor 108).

Visualizations

P_gp_Inhibition_Workflow Experimental Workflow for P-gp Inhibitor Cytotoxicity Assay cluster_prep Cell Preparation cluster_intrinsic Intrinsic Cytotoxicity Assay cluster_chemo Chemosensitization Assay start Seed P-gp expressing and non-expressing cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat_inhibitor Treat cells with serial dilutions of Inhibitor 108 incubate1->treat_inhibitor treat_combo Treat cells with chemotherapeutic +/- fixed concentration of Inhibitor 108 incubate1->treat_combo incubate2 Incubate for 48-72h treat_inhibitor->incubate2 mtt1 Add MTT reagent incubate2->mtt1 measure1 Measure absorbance and calculate IC50 mtt1->measure1 incubate3 Incubate for 48-72h treat_combo->incubate3 mtt2 Add MTT reagent incubate3->mtt2 measure2 Measure absorbance and calculate IC50 and Fold Reversal mtt2->measure2 P_gp_Mechanism Mechanism of P-gp Inhibition and Cytotoxicity cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Chemo_in Chemotherapeutic Drug (extracellular) Pgp->Chemo_in Efflux ADP ADP + Pi Pgp->ADP Chemo_out Chemotherapeutic Drug (intracellular) Chemo_in->Chemo_out Enters cell Chemo_out->Pgp Apoptosis Cell Death (Apoptosis) Chemo_out->Apoptosis Induces Inhibitor Inhibitor 108 Inhibitor->Pgp Inhibits ATP ATP ATP->Pgp

References

Application Notes and Protocols for Assessing P-gp Inhibition of "Compound 3.10"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a critical ATP-dependent efflux transporter.[1][2][3] It is highly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, kidney, and liver, where it plays a pivotal role in limiting the absorption and distribution of a wide array of drugs.[1][2][3] Inhibition of P-gp can lead to significant drug-drug interactions (DDIs), potentially increasing the systemic exposure and toxicity of co-administered drugs that are P-gp substrates.[2] Therefore, assessing the potential of investigational drugs, such as "Compound 3.10," to inhibit P-gp is a crucial step in preclinical drug development, as recommended by regulatory agencies like the FDA and EMA.[4][5][6][7]

These application notes provide a comprehensive guide to evaluating the in vitro P-gp inhibition potential of "Compound 3.10" using three widely accepted assays: the Caco-2 bidirectional permeability assay, the Calcein-AM cellular efflux assay, and the P-gp ATPase activity assay. Detailed protocols, data presentation guidelines, and visual workflows are included to assist researchers in obtaining robust and reliable data.

Data Presentation: Summary of Potential Outcomes

Effective data analysis and clear presentation are essential for interpreting P-gp inhibition studies. The following tables are examples of how to structure the quantitative data obtained from the described assays for "Compound 3.10".

Table 1: P-gp Inhibition in Caco-2 Bidirectional Permeability Assay

This table summarizes the effect of "Compound 3.10" on the transport of a P-gp probe substrate, such as digoxin.

Test ArticleConcentration (µM)Apparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (ER)% Inhibition of EffluxIC₅₀ (µM)
Digoxin (Control) 1A→B: 0.5 ± 0.1B→A: 10.0 ± 1.220.0N/AN/A
Digoxin + Verapamil (Positive Control) 1 + 100A→B: 3.5 ± 0.4B→A: 4.0 ± 0.51.194.5%~5
Digoxin + Compound 3.10 1 + 0.1A→B: 0.6 ± 0.1B→A: 9.5 ± 1.115.821.0%rowspan="6">[Calculated Value]
1 + 1A→B: 1.2 ± 0.2B→A: 7.0 ± 0.85.871.0%
1 + 10A→B: 2.8 ± 0.3B→A: 4.5 ± 0.61.692.0%
1 + 50A→B: 3.4 ± 0.4B→A: 3.8 ± 0.51.194.5%
  • Papp (A→B): Apical to Basolateral permeability.

  • Papp (B→A): Basolateral to Apical permeability.

  • Efflux Ratio (ER): Papp (B→A) / Papp (A→B). A ratio ≥ 2 suggests active efflux.[5]

  • % Inhibition: Calculated relative to the efflux ratio of the control.

Table 2: P-gp Inhibition in Calcein-AM Efflux Assay

This table shows the ability of "Compound 3.10" to increase the intracellular accumulation of the fluorescent P-gp substrate, calcein.

Test ArticleConcentration (µM)Mean Fluorescence Intensity (MFI)% InhibitionIC₅₀ (µM)
Negative Control (No Inhibitor) N/A500 ± 500%N/A
Verapamil (Positive Control) 1004500 ± 350100%~7
Compound 3.10 0.1800 ± 707.5%rowspan="6">[Calculated Value]
11800 ± 15032.5%
103500 ± 30075.0%
504400 ± 38097.5%
1004550 ± 400101.3%
  • % Inhibition: Calculated relative to the fluorescence of the negative (0% inhibition) and positive (100% inhibition) controls.

Table 3: P-gp ATPase Activity Assay

This table presents the effect of "Compound 3.10" on the ATP hydrolysis by P-gp membranes.

| Test Article | Concentration (µM) | ATPase Activity (nmol Pi/min/mg) | % of Control Activity | Effect | IC₅₀ / EC₅₀ (µM) | | :--- | :--- | :--- | :--- | :--- | | Basal Activity | N/A | 30 ± 5 | 100% | N/A | N/A | | Verapamil (Stimulator) | 100 | 150 ± 15 | 500% | Stimulation | EC₅₀: ~20 | | Sodium Orthovanadate (Inhibitor) | 1 | 5 ± 1 | 17% | Inhibition | N/A | | Compound 3.10 | 0.1 | 35 ± 6 | 117% | Stimulation | rowspan="6">[Calculated Value] | | | 1 | 80 ± 9 | 267% | Stimulation | | | 10 | 140 ± 12 | 467% | Stimulation | | | 50 | 120 ± 11 | 400% | Inhibition (Substrate Inhibition) | | | 100 | 90 ± 10 | 300% | Inhibition (Substrate Inhibition) |

  • Effect: Indicates whether the compound stimulates or inhibits P-gp's ATPase activity. Both stimulation and inhibition suggest an interaction with P-gp.[8]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments.

Caco-2 Bidirectional Permeability Assay

This assay is considered the "gold standard" for assessing P-gp interactions in vitro.[4] It utilizes a polarized monolayer of Caco-2 cells, which morphologically and functionally resemble human intestinal enterocytes and express P-gp.[9][10]

G cluster_prep Cell Culture & Monolayer Formation cluster_exp Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (Medium change every 2-3 days) seed->culture teer Measure TEER to confirm monolayer integrity culture->teer wash Wash monolayer with pre-warmed HBSS teer->wash preincubate Pre-incubate with Compound 3.10 or controls in HBSS wash->preincubate add_donor Add probe substrate (e.g., Digoxin) +/- Compound 3.10 to donor chamber (Apical or Basolateral) preincubate->add_donor incubate Incubate at 37°C, 5% CO2 for 2 hours (Take samples from receiver chamber) add_donor->incubate quantify Quantify probe substrate concentration (LC-MS/MS) incubate->quantify calculate Calculate Papp (A→B) and Papp (B→A) quantify->calculate ratio Determine Efflux Ratio (ER) calculate->ratio ic50 Calculate % Inhibition and IC50 ratio->ic50

Caption: Workflow for the Caco-2 bidirectional permeability assay.

  • Cell Culture:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells onto polycarbonate Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 60,000 cells/cm².[10]

    • Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer. Change the medium every 2-3 days.[10]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an epithelial voltohmmeter. Only use monolayers with TEER values > 300 Ω·cm².

  • Transport Experiment:

    • Wash the cell monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

    • Apical to Basolateral (A→B) Transport: Add the P-gp probe substrate (e.g., 1 µM Digoxin) with and without various concentrations of "Compound 3.10" to the apical (A) chamber. Add fresh HBSS to the basolateral (B) chamber.

    • Basolateral to Apical (B→A) Transport: Add the same solutions to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.

    • Include a positive control inhibitor (e.g., 100 µM Verapamil).

    • Incubate the plates at 37°C with 5% CO₂ for 2 hours on an orbital shaker.

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Quantify the concentration of the probe substrate in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.[9]

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).[9]

    • Determine the % inhibition of efflux at each concentration of "Compound 3.10" and calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Calcein-AM Efflux Assay

This is a high-throughput, fluorescence-based assay to screen for P-gp inhibitors.[11][12] Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeable calcein. P-gp actively effluxes Calcein-AM, reducing the intracellular fluorescence. Inhibitors of P-gp block this efflux, leading to increased intracellular calcein and a stronger fluorescent signal.[13]

G cluster_prep Cell Preparation cluster_exp Inhibition & Staining cluster_analysis Measurement & Analysis harvest Harvest P-gp overexpressing cells (e.g., K562/MDR, MDCK-MDR1) wash_resuspend Wash and resuspend cells in assay buffer harvest->wash_resuspend plate_cells Plate cells in a 96-well black, clear-bottom plate wash_resuspend->plate_cells add_inhibitor Add 'Compound 3.10' or controls (Verapamil) to wells plate_cells->add_inhibitor preincubate Pre-incubate for 15-30 min at 37°C add_inhibitor->preincubate add_calcein Add Calcein-AM substrate (final conc. ~0.25-1 µM) preincubate->add_calcein incubate Incubate for 30-60 min at 37°C in the dark add_calcein->incubate wash_cells Wash cells with ice-cold buffer to stop efflux incubate->wash_cells read_plate Read fluorescence (Ex: 485 nm, Em: 520 nm) wash_cells->read_plate calculate Calculate % Inhibition vs controls read_plate->calculate ic50 Determine IC50 value calculate->ic50

Caption: Workflow for the Calcein-AM fluorescence-based P-gp inhibition assay.

  • Cell Preparation:

    • Use a cell line that overexpresses P-gp (e.g., MDCKII-MDR1 or LLC-PK1-MDR1).

    • Harvest cells and wash them with assay buffer (e.g., HBSS).

    • Resuspend cells to a final concentration of ~1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.

  • Inhibition Assay:

    • Prepare serial dilutions of "Compound 3.10" and the positive control (e.g., Verapamil) in assay buffer at 2x the final concentration.

    • Add 100 µL of the compound dilutions to the wells containing cells. For controls, add buffer only (negative control) or Verapamil (positive control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add Calcein-AM to a final concentration of 0.5 µM.

    • Incubate the plate for an additional 45 minutes at 37°C in the dark.[14]

  • Fluorescence Measurement:

    • Stop the reaction by washing the cells three times with ice-cold PBS.[14]

    • Measure the intracellular fluorescence using a plate reader with excitation at ~485 nm and emission at ~520 nm.[15]

  • Data Analysis:

    • Calculate the percent inhibition using the formula:

      • % Inhibition = [(F_test - F_neg) / (F_pos - F_neg)] * 100

      • Where F_test is the fluorescence in the presence of "Compound 3.10", F_neg is the fluorescence of the negative control, and F_pos is the fluorescence of the positive control.

    • Determine the IC₅₀ value by plotting % inhibition against the log concentration of "Compound 3.10".

P-gp ATPase Activity Assay

This assay directly measures the interaction of a compound with P-gp by quantifying its effect on ATP hydrolysis.[16] P-gp substrates and inhibitors modulate the rate at which P-gp hydrolyzes ATP to ADP and inorganic phosphate (Pi).[8][16] This change in ATPase activity can be measured colorimetrically by detecting the amount of Pi generated.

G cluster_prep Reaction Setup cluster_exp ATPase Reaction cluster_analysis Phosphate Detection & Analysis prep_membranes Prepare P-gp expressing membrane vesicles add_components Add assay buffer, Compound 3.10, and membranes to a 96-well plate prep_membranes->add_components preincubate Pre-incubate for 10 min at 37°C add_components->preincubate start_rxn Initiate reaction by adding MgATP preincubate->start_rxn incubate Incubate for 20-40 min at 37°C (allows for ATP hydrolysis) start_rxn->incubate stop_rxn Stop reaction with SDS or similar agent incubate->stop_rxn add_reagent Add colorimetric phosphate detection reagent stop_rxn->add_reagent incubate_color Incubate for 20-30 min at RT for color development add_reagent->incubate_color read_abs Read absorbance at ~650 nm incubate_color->read_abs calculate Calculate vanadate-sensitive ATPase activity and % stimulation/inhibition read_abs->calculate

Caption: Workflow for the P-gp membrane ATPase activity assay.

  • Reagent Preparation:

    • Use commercially available membrane vesicles from cells overexpressing human P-gp (e.g., from Sf9 or HEK293 cells).[4][16]

    • Prepare assay buffer, ATP solution, and a phosphate standard curve.

    • Prepare solutions of "Compound 3.10", a positive control stimulator (e.g., Verapamil), and a baseline inhibitor (sodium orthovanadate).

  • ATPase Reaction:

    • In a 96-well plate, add P-gp membranes to the assay buffer.

    • Add the test compounds ("Compound 3.10" at various concentrations) or controls. For each compound, set up parallel wells with and without sodium orthovanadate to distinguish P-gp specific ATPase activity from other membrane ATPases.[16]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a solution of MgATP (final concentration ~5 mM).

    • Incubate at 37°C for 20-40 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Phosphate Detection:

    • Stop the reaction by adding an SDS solution.

    • Add a colorimetric reagent (e.g., a malachite green-based solution) that detects the liberated inorganic phosphate.

    • Incubate at room temperature for 20-30 minutes to allow for color development.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~650 nm).

  • Data Analysis:

    • Use the phosphate standard curve to determine the amount of Pi produced in each well.

    • Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity.

    • Express the activity of "Compound 3.10" as a percentage of the basal (vanadate-sensitive) activity.

    • Plot the % activity against the log concentration of "Compound 3.10" to determine if it is an inhibitor or stimulator and to calculate its IC₅₀ or EC₅₀.

Conclusion and Interpretation

The data generated from these in vitro assays will provide a comprehensive profile of the interaction between "Compound 3.10" and P-gp.

  • A low IC₅₀ value (< 10 µM) in the Caco-2 assay and a low efflux ratio (< 2) in the presence of the compound are strong indicators of P-gp inhibition.[17]

  • A potent IC₅₀ in the Calcein-AM assay provides corroborating evidence of P-gp inhibition in a high-throughput format.

  • Stimulation or inhibition in the ATPase assay confirms a direct interaction with the transporter protein.[8]

Together, these results will enable researchers to classify "Compound 3.10" as a P-gp inhibitor, substrate, or non-interactor, thereby informing its potential for clinical drug-drug interactions and guiding further development. Regulatory guidance from the FDA and EMA should be consulted to determine if the observed in vitro inhibition warrants follow-up clinical DDI studies.[5][6]

References

Application Notes and Protocols for Anticancer Agent 108 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. "Anticancer agent 108" is a designation that has been applied to several distinct investigational compounds. This document provides separate application notes for each identified agent to avoid ambiguity and ensure clarity for researchers, scientists, and drug development professionals.

Section 1: IO-108 (LILRB2 Inhibitor) in Combination with Anti-PD-1 Therapy

IO-108 is a fully humanized IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4. It functions as a myeloid checkpoint inhibitor, reprogramming the tumor microenvironment from an immunosuppressive to an immunostimulatory state. It has been investigated in clinical trials as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab for the treatment of advanced solid tumors.[1][2]

Mechanism of Action

IO-108 binds to the LILRB2 receptor, which is predominantly expressed on myeloid cells such as macrophages and dendritic cells.[1][3] This binding blocks the interaction of LILRB2 with its ligands, including HLA-G, Angiopoietin-like proteins (ANGPTLs), and SEMA4A, which are often present in the tumor microenvironment and contribute to immune suppression.[1][2] By inhibiting these interactions, IO-108 is believed to repolarize tumor-associated macrophages (TAMs) to a pro-inflammatory phenotype and enhance the activation of T-cells, thereby promoting an anti-tumor immune response.[1][3]

Signaling Pathway

The binding of ligands to LILRB2 on myeloid cells activates intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs), leading to the recruitment of phosphatases SHP-1 and SHP-2. These phosphatases dephosphorylate key signaling molecules, suppressing pro-inflammatory pathways. By blocking this interaction, IO-108 prevents the activation of SHP-1/SHP-2, leading to the activation of pro-inflammatory signaling cascades.

LILRB2_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_myeloid_cell Myeloid Cell (Macrophage, DC) Tumor_Ligands HLA-G, ANGPTLs, SEMA4A LILRB2 LILRB2 (ILT4) Tumor_Ligands->LILRB2 Binds to SHP1_2 SHP-1/SHP-2 LILRB2->SHP1_2 Activates Pro_inflammatory Pro-inflammatory Response (e.g., M1 Polarization, T-cell activation) LILRB2->Pro_inflammatory Leads to (when blocked) Immunosuppression Immunosuppression (e.g., M2 Polarization) SHP1_2->Immunosuppression Promotes IO108 IO-108 IO108->LILRB2 Blocks

Caption: IO-108 Signaling Pathway
Quantitative Data from Clinical Trials

The following tables summarize the clinical efficacy and safety data from the Phase 1 clinical trial (NCT05054348) of IO-108 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[1][4]

Table 1: Efficacy of IO-108 in Advanced Solid Tumors (NCT05054348)

Treatment CohortNumber of Evaluable Patients (n)Overall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Stable Disease (SD)Progressive Disease (PD)
IO-108 Monotherapy119.1%1046
IO-108 + Pembrolizumab1323.1%0346

Data presented at the 2023 AACR Annual Meeting.[1]

Table 2: Safety Profile of IO-108 (NCT05054348)

Adverse EventsIO-108 Monotherapy (n=12)IO-108 + Pembrolizumab (n=13)
Any Grade Treatment-Related Adverse Events (TRAEs)50.0%46.2%
Grade 3-4 TRAEs0%0%
Serious Treatment-Emergent AEs (TEAEs)8.3%61.5%
Discontinuation due to TEAEs8.3%15.4%
Most Common TRAEs (Any Grade)Pruritus, MyalgiaPruritus, Diarrhea

No dose-limiting toxicities were observed, and a maximum tolerated dose was not reached up to 1800 mg every 3 weeks.[4]

Experimental Protocols

This protocol provides a general framework for a first-in-human, open-label, dose-escalation study of IO-108 alone and in combination with pembrolizumab.

1. Patient Population:

  • Adults with histologically or cytologically confirmed advanced or metastatic solid tumors who have failed standard therapy.[4][5]

2. Study Design:

  • Phase 1, multicenter, open-label, dose-escalation study.

  • Two arms: IO-108 monotherapy and IO-108 in combination with pembrolizumab.[4]

  • Dose escalation of IO-108 to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[6]

3. Treatment Administration:

  • IO-108 administered intravenously every 3 weeks.[4]

  • Pembrolizumab administered at a standard dose in the combination arm.

  • Treatment continues until disease progression, unacceptable toxicity, or completion of the study period.

4. Endpoints:

  • Primary: Safety and tolerability.[4]

  • Secondary: Pharmacokinetics, immunogenicity, and preliminary anti-tumor activity (assessed by RECIST 1.1).[4]

Clinical_Trial_Workflow cluster_treatment Treatment Arms Patient_Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment Patient_Screening->Enrollment Monotherapy IO-108 Monotherapy (Dose Escalation, IV Q3W) Enrollment->Monotherapy Combination IO-108 + Pembrolizumab (Dose Escalation, IV Q3W) Enrollment->Combination Evaluation Evaluation (Safety, PK, Efficacy) Monotherapy->Evaluation Combination->Evaluation Outcome Determine MTD/RP2D Evaluation->Outcome

Caption: Clinical Trial Workflow

This protocol is a representative method for assessing the ability of a LILRB2 inhibitor to repolarize macrophages.

1. Macrophage Generation:

  • Isolate CD14+ monocytes from healthy donor peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS).

  • Differentiate monocytes into M2-like macrophages by culturing for 5-7 days in RPMI-1640 medium supplemented with 10% FBS, 50 ng/mL M-CSF, and 20 ng/mL IL-4.

2. Treatment:

  • Plate the differentiated macrophages and treat with varying concentrations of IO-108 or an isotype control antibody for 24-48 hours.

3. Analysis:

  • Cytokine Secretion: Collect supernatants and measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by ELISA or multiplex bead array.

  • Gene Expression: Extract RNA from the cell lysates and perform qRT-PCR or NanoString analysis to assess the expression of M1 (e.g., NOS2, CD86) and M2 (e.g., CD163, MRC1) marker genes.

  • Phenotypic Markers: Stain cells with fluorescently labeled antibodies against surface markers (e.g., CD86, CD163) and analyze by flow cytometry.

This protocol assesses the ability of macrophages treated with a LILRB2 inhibitor to enhance T-cell activation.

1. Macrophage Preparation:

  • Generate and treat macrophages with IO-108 or isotype control as described in the macrophage repolarization assay.

2. T-cell Isolation:

  • Isolate autologous CD3+ T-cells from the same donor PBMCs using negative selection MACS.

3. Co-culture:

  • Co-culture the treated macrophages with the isolated T-cells at a suitable ratio (e.g., 1:5 macrophage to T-cell) in the presence of a sub-optimal concentration of a T-cell stimulus (e.g., anti-CD3 antibody).

4. Analysis (after 48-72 hours):

  • T-cell Proliferation: Measure T-cell proliferation using a CFSE dilution assay by flow cytometry or a BrdU incorporation assay.

  • Cytokine Production: Measure IFN-γ and other relevant cytokines in the co-culture supernatant by ELISA.

  • Cytotoxicity: If using a target cell line, assess T-cell-mediated cytotoxicity through a chromium release assay or similar method.

Section 2: this compound (Compound 3.10) in Combination with Chemotherapy

This compound (Compound 3.10) is a potent P-glycoprotein (P-gp) inhibitor with direct anti-tumor activity. It is a derivative of 5-hydroxy-1,4-naphthoquinone (juglone) and belongs to the thiopyrano[2,3-d]thiazole class of compounds. Its mechanism of action involves the induction of apoptosis via endoplasmic reticulum (ER) stress.

Mechanism of Action

This agent exhibits a dual mechanism of action. Firstly, as a P-gp inhibitor, it can reverse multidrug resistance (MDR) in cancer cells by preventing the efflux of co-administered chemotherapeutic drugs. Secondly, it possesses intrinsic anticancer activity by inducing ER stress, which can trigger the unfolded protein response (UPR) and subsequently lead to apoptosis.

Signaling Pathway

The induction of ER stress by this compound (Compound 3.10) leads to the activation of key UPR sensors such as PERK, IRE1α, and ATF6. This can culminate in the upregulation of the pro-apoptotic protein CHOP and the activation of caspases, leading to programmed cell death.

ER_Stress_Pathway cluster_upr Unfolded Protein Response (UPR) Agent108 This compound (Compound 3.10) ER_Stress Endoplasmic Reticulum (ER) Stress Agent108->ER_Stress Induces PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 CHOP CHOP Upregulation PERK->CHOP IRE1a->CHOP ATF6->CHOP Caspases Caspase Activation CHOP->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis

Caption: ER Stress-Induced Apoptosis Pathway
Quantitative Data from In Vitro Studies

The following table summarizes the in vitro activity of this compound (Compound 3.10) in various cancer cell lines.

Table 3: In Vitro Activity of this compound (Compound 3.10)

Cell LineAssayConcentration RangeIncubation TimeObserved Effect
KB-3-1Proliferation50 - 500 nM72 hInhibition of proliferation
MDA-MB-231Apoptosis5 - 10 µM24 hInduction of apoptosis
General Cancer CellsProliferation10 µM48 hSignificant inhibition of proliferation
General Cancer CellsER Stress-induced Apoptosis0.5 - 5 µM3 - 24 hInduction of apoptosis via ER stress
Experimental Protocols

This protocol is for assessing the cytotoxic effects of this compound (Compound 3.10) alone or in combination with a chemotherapeutic agent.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

  • Treat cells with a serial dilution of this compound (Compound 3.10) alone, the chemotherapeutic agent alone, or a combination of both at various ratios.

  • Include a vehicle control group.

3. Incubation:

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

4. Viability Assessment:

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 values for each agent alone.

  • Use the Chou-Talalay method to calculate the combination index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

This protocol is for detecting the induction of ER stress by this compound (Compound 3.10).

1. Cell Lysis:

  • Treat cells with the agent for the desired time points (e.g., 3, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Transfer:

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, p-IRE1α) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Section 3: Other "this compound" Compounds

The following are brief overviews of other compounds that have been referred to as "this compound". Detailed protocols for combination therapies are less available in the public domain for these agents.

KRC-108
  • Description: A multi-kinase inhibitor targeting Ron, Flt3, TrkA, and c-Met.

  • Combination Potential: Due to its targeting of multiple receptor tyrosine kinases involved in tumor growth and survival, KRC-108 could potentially be combined with standard chemotherapies or other targeted agents to achieve synergistic effects. Further research is needed to identify optimal combination strategies.

LM-108 (Cafelkibart)
  • Description: An anti-CCR8 monoclonal antibody designed to deplete tumor-infiltrating regulatory T-cells (Tregs).

  • Combination Potential: LM-108 has been studied in combination with anti-PD-1 therapy. The rationale is that by depleting immunosuppressive Tregs in the tumor microenvironment, LM-108 can enhance the anti-tumor activity of checkpoint inhibitors like anti-PD-1 antibodies.

DTS-108
  • Description: A peptidic prodrug of SN38, the active metabolite of the chemotherapeutic drug irinotecan.

  • Combination Potential: As a more soluble and potentially better-tolerated formulation of SN38, DTS-108 could be used in combination regimens where irinotecan is already a standard of care. It may also offer the potential for combination with other agents where the toxicity of conventional irinotecan is a limiting factor.

GI-108
  • Description: A novel immunocytokine that combines an anti-CD73 antibody with a variant of IL-2.

  • Combination Potential: GI-108 targets the adenosine pathway (via CD73) and stimulates T-cell activity (via IL-2v). This dual mechanism makes it a candidate for combination with other immunotherapies, such as checkpoint inhibitors, or with chemotherapies that can induce immunogenic cell death.

References

Application Notes and Protocols for Overcoming Doxorubicin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a strategy to overcome doxorubicin resistance in cancer cells, with a focus on a promising doxorubicin analogue, a 3'-azido analogue of Doxorubicin (ADOX). The information provided is intended to guide researchers in their experimental design and drug development efforts.

Introduction

Doxorubicin (DOX) is a potent and widely used chemotherapeutic agent for treating a variety of cancers. However, its clinical efficacy is often limited by the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of doxorubicin resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), which actively pumps doxorubicin out of the cancer cells, reducing its intracellular concentration and thereby its cytotoxicity.[1][2][3] Another significant contributor to doxorubicin resistance is the dysregulation of signaling pathways, particularly the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation.[4][5][6]

This document details the application of a doxorubicin analogue, ADOX, designed to circumvent P-gp-mediated resistance. Additionally, it outlines protocols for investigating the role of the PI3K/Akt/mTOR pathway in doxorubicin resistance and strategies to counteract it.

Compound Profile: 3'-azido analogue of Doxorubicin (ADOX)

ADOX is a chemically modified version of doxorubicin, prepared from daunorubicin (DNR), that has demonstrated potent antitumor activities in both drug-sensitive and drug-resistant cancer cell lines.[1][2] The key feature of ADOX is its ability to overcome P-gp-mediated resistance, as evidenced by its significantly lower drug resistance index (DRI) compared to doxorubicin.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of ADOX compared to DOX in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of ADOX vs. DOX in Human Cancer Cell Lines [2]

Cell LineDrugIC50 (µM)
MCF-7 (Drug-Sensitive Breast Cancer)DOX0.11
ADOX2.2
MCF-7/DNR (Drug-Resistant Breast Cancer)DOX20
ADOX3.5
K562 (Drug-Sensitive Leukemia)DOX0.080
ADOX0.64
K562/DOX (Drug-Resistant Leukemia)DOX27
ADOX0.87

Table 2: Drug Resistance Index (DRI) of ADOX vs. DOX [2]

Cell LineDrugDRI (IC50 Resistant / IC50 Sensitive)
MCF-7/DNR vs. MCF-7DOX181.8
ADOX1.6
K562/DOX vs. K562DOX337.5
ADOX1.4

Signaling Pathways in Doxorubicin Resistance

P-glycoprotein (P-gp) Mediated Efflux

P-gp, encoded by the ABCB1 gene, is a key player in MDR.[7] It functions as an ATP-dependent efflux pump, actively transporting various xenobiotics, including doxorubicin, out of the cell.[3] Overexpression of P-gp is a common mechanism of acquired resistance in cancer cells.

P_gp_efflux cluster_cell Cancer Cell Doxorubicin_in Doxorubicin (Intracellular) Pgp P-glycoprotein (P-gp) (ABCB1) Doxorubicin_in->Pgp Binds Doxorubicin_out Doxorubicin (Extracellular) Pgp->Doxorubicin_out Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Hydrolysis Doxorubicin_ext Doxorubicin (Administered) Doxorubicin_ext->Doxorubicin_in Diffusion

Caption: P-gp mediated efflux of Doxorubicin from a cancer cell.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[8] Hyperactivation of this pathway is frequently observed in various cancers and is strongly associated with drug resistance, including resistance to doxorubicin.[4][5][6] Activation of this pathway can promote the expression of drug efflux pumps like P-gp and inhibit apoptosis, thereby reducing the efficacy of chemotherapeutic agents.[4]

PI3K_Akt_mTOR_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Pgp_Expression Increased P-gp Expression Akt->Pgp_Expression Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.

Experimental Protocols

Cell Culture
  • Cell Lines: Use both drug-sensitive (e.g., MCF-7, K562) and their doxorubicin-resistant counterparts (e.g., MCF-7/DNR, K562/DOX).[2]

  • Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2. For resistant cell lines, a low concentration of doxorubicin may be maintained in the culture medium to sustain the resistant phenotype.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., ADOX or DOX) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Drug Accumulation Assay (Flow Cytometry)

This assay measures the intracellular accumulation of fluorescent drugs like doxorubicin.

  • Cell Treatment: Treat cells with the test compound (e.g., ADOX) or a P-gp inhibitor (e.g., verapamil) for a specified time.

  • Doxorubicin Incubation: Add doxorubicin to the cell suspension and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular doxorubicin.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of doxorubicin using a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., Akt, mTOR, P-gp).

  • Cell Lysis: Lyse the treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-P-gp) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the percentage of apoptotic cells.[9]

  • Cell Treatment: Treat cells with the desired compounds for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel compound for its ability to overcome doxorubicin resistance.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (Sensitive & Resistant Lines) Cytotoxicity Cytotoxicity Assay (IC50 Determination) Cell_Culture->Cytotoxicity Mechanism Mechanism of Action Cytotoxicity->Mechanism Drug_Accumulation Drug Accumulation (Flow Cytometry) Mechanism->Drug_Accumulation Western_Blot Western Blot (Signaling Pathways) Mechanism->Western_Blot Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Xenograft Xenograft Model Apoptosis->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity Compound_Synthesis Compound Synthesis (e.g., ADOX) Compound_Synthesis->Cell_Culture

Caption: A general workflow for preclinical evaluation.

Conclusion

The development of novel compounds like ADOX that can evade P-gp-mediated efflux represents a promising strategy to combat doxorubicin resistance. Furthermore, targeting key survival pathways such as the PI3K/Akt/mTOR cascade, either directly with inhibitors or through compounds that modulate its activity, holds significant potential for resensitizing resistant tumors to doxorubicin. The protocols and information provided herein offer a framework for researchers to investigate and validate new therapeutic approaches to overcome the challenge of doxorubicin resistance in cancer.

References

TAS-108: Application Notes and Protocols for Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanistic insights of TAS-108, a novel steroidal antiestrogen, based on data from clinical trials. The following protocols are intended to serve as a guide for researchers and drug development professionals involved in the study of TAS-108 and related compounds.

Introduction

TAS-108 is a synthetic, orally bioavailable steroidal compound that has demonstrated antitumor activity in preclinical and clinical studies, particularly in hormone receptor-positive breast cancer. Its mechanism of action involves selective modulation of estrogen receptors, positioning it as a potential therapeutic agent for estrogen-dependent malignancies.

Mechanism of Action

TAS-108 exhibits a dual mechanism of action, acting as a pure antagonist of Estrogen Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ). This differential activity is crucial to its therapeutic profile. Furthermore, TAS-108 has been shown to activate the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), a corepressor that inhibits the transcriptional activity of estrogen receptors.[1] This multifaceted mechanism contributes to the inhibition of estrogen-dependent cancer cell proliferation.

Signaling Pathway

TAS108_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_cyt ERα Estrogen->ERa_cyt Activates TAS108 TAS108 TAS108->ERa_cyt Inhibits ERb_cyt ERβ TAS108->ERb_cyt Partially Activates SMRT_cyt SMRT TAS108->SMRT_cyt Activates ERa_nuc ERα ERa_cyt->ERa_nuc ERb_nuc ERβ ERb_cyt->ERb_nuc SMRT_nuc SMRT SMRT_cyt->SMRT_nuc ERE Estrogen Response Element (on DNA) ERa_nuc->ERE Binds ERb_nuc->ERE Modulates SMRT_nuc->ERa_nuc Inhibits Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Promotes Proliferation_Inhibition Inhibition of Cell Proliferation

Caption: Mechanism of action of TAS-108 in a tumor cell.

Dosage and Administration in Clinical Trials

Clinical trials of TAS-108 have primarily focused on postmenopausal women with advanced or metastatic hormone receptor-positive breast cancer. The administration route in these trials has been oral, with daily dosing.

Phase I Clinical Trial Data

A Phase I dose-escalation study was conducted to determine the safety and pharmacokinetics of TAS-108.

Parameter Details Reference
Patient Population Postmenopausal women with locally advanced, recurrent, or metastatic breast cancer.[2]
Dosage Levels 40 mg, 60 mg, 80 mg, 120 mg, and 160 mg.[2]
Administration Orally, once daily.[2]
Maximum Tolerated Dose (MTD) Not reached.[2]
Pharmacokinetics Linear pharmacokinetics observed.[2][3]
Adverse Events (Grade 1-2) Nausea, vomiting, hot flashes, headache, weakness, and fatigue.[2]
Phase II Clinical Trial Data

A randomized, double-blind, multicenter Phase II trial evaluated the efficacy and safety of three different doses of TAS-108.

Parameter Details Reference
Patient Population Postmenopausal women with locally advanced, inoperable, or metastatic hormone-receptor positive breast cancer.[4][5]
Dosage Groups 40 mg, 80 mg, and 120 mg.[4][5]
Administration Orally, once daily.[4][5]
Primary Efficacy Outcome Clinical Benefit (Complete Response + Partial Response + Stable Disease for ≥24 weeks).[4]
Clinical Benefit Rate (40 mg) 21.7% - 30.3%[4][5]
Clinical Benefit Rate (80 mg) 20% - 25.0%[4][5]
Clinical Benefit Rate (120 mg) The 120 mg dose was discontinued early due to not meeting the efficacy criteria.[4]
Recommended Phase III Dose 40 mg daily, due to its superior safety profile and demonstrated clinical activity.[4]

Experimental Protocols

While detailed, step-by-step internal protocols from the clinical trials are not publicly available, the following represents a generalized protocol based on the published literature for a Phase II study of TAS-108.

Patient Selection Protocol

Inclusion Criteria:

  • Postmenopausal females.

  • Histologically or cytologically confirmed diagnosis of breast carcinoma.

  • Locally advanced or recurrent inoperable or metastatic breast carcinoma.

  • Documented estrogen receptor (ER) and/or progesterone receptor (PgR) positive status.

  • Previous response to one or two standard endocrine therapies.

Exclusion Criteria:

  • Prior treatment with more than one chemotherapy regimen for metastatic disease.

  • Active brain metastases.

  • Significant uncontrolled intercurrent illness.

Treatment Administration Protocol

Workflow for a Randomized, Double-Blind Phase II Trial:

Treatment_Protocol cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_monitoring Monitoring & Follow-up Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Tumor Measurement, Labs) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1:1) Baseline_Assessment->Randomization Dose_40mg TAS-108 40 mg/day Randomization->Dose_40mg Dose_80mg TAS-108 80 mg/day Randomization->Dose_80mg Dose_120mg TAS-108 120 mg/day Randomization->Dose_120mg Daily_Dosing Daily Oral Administration Dose_40mg->Daily_Dosing Dose_80mg->Daily_Dosing Dose_120mg->Daily_Dosing Safety_Monitoring Adverse Event Monitoring (Ongoing) Daily_Dosing->Safety_Monitoring Efficacy_Assessment Tumor Response Assessment (e.g., every 8 weeks) Daily_Dosing->Efficacy_Assessment Follow_Up Long-term Follow-up Safety_Monitoring->Follow_Up Efficacy_Assessment->Follow_Up

Caption: Generalized workflow for a Phase II clinical trial of TAS-108.

Administration Details:

  • Route: Oral.

  • Frequency: Once daily.

  • Missed Dose: While specific instructions from the trials are not detailed in the publications, standard practice in clinical trials is for patients to be instructed to take the dose as soon as they remember, but not to take a double dose to make up for a missed one. If it is close to the time of the next dose, the missed dose should be skipped.

  • With or Without Food: The available literature does not specify instructions regarding food intake.

Efficacy and Safety Assessment Protocol
  • Tumor Response: Assessed every 8 weeks according to Response Evaluation Criteria in Solid Tumors (RECIST).

  • Safety Monitoring: Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Monitoring included regular physical examinations, vital signs, and laboratory tests.

Conclusion

TAS-108 has demonstrated a manageable safety profile and clinical activity in heavily pretreated postmenopausal women with hormone receptor-positive advanced breast cancer. The recommended dose for further investigation is 40 mg administered orally once daily. The unique mechanism of action, involving differential effects on ERα and ERβ and activation of the SMRT corepressor, warrants further exploration. These application notes and protocols provide a framework for the continued research and development of TAS-108 and other selective estrogen receptor modulators.

References

Application Notes: In Vivo Efficacy of SR-16234 in a Murine Model of Endometriosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SR-16234 is a novel selective estrogen receptor modulator (SERM) with a distinct pharmacological profile, acting as an estrogen receptor alpha (ERα) antagonist and a weak partial agonist for ERβ.[1] This tissue-selective activity makes SR-16234 a promising candidate for the treatment of estrogen-dependent conditions such as endometriosis. In vivo studies utilizing murine models have demonstrated its potent anti-inflammatory and anti-proliferative effects on endometriotic lesions.[2] The primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[3] These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of SR-16234 in a surgically induced murine model of endometriosis.

Principle of the Assay

This protocol describes the surgical induction of endometriosis in mice by transplanting uterine tissue into the peritoneal cavity. This model allows for the development of endometriosis-like lesions that mimic the human condition.[4][5] Following lesion establishment, animals are treated with SR-16234. The efficacy of the compound is assessed by measuring the size and number of lesions, as well as by analyzing molecular markers of inflammation and proliferation within the lesion tissue. This model provides a robust platform for preclinical evaluation of potential therapeutic agents for endometriosis.[2]

Experimental Protocols

1. Murine Model of Endometriosis

This protocol is adapted from established methods for the surgical induction of endometriosis in mice.[4][6]

  • Animals: 6-week-old female BALB/c mice are used for this procedure.[2] All animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[7]

  • Ovariectomy and Estrogen Replacement:

    • Anesthetize the mice using isoflurane.

    • Perform bilateral ovariectomy to remove endogenous estrogen sources.[6]

    • Allow a two-week recovery period.

    • Implant a 60-day slow-release pellet containing 17β-estradiol to ensure a consistent hormonal environment conducive to lesion growth.[6]

  • Surgical Induction of Endometriosis:

    • Two days after estrogen pellet implantation, anesthetize a donor mouse.

    • Excise a uterine horn and place it in sterile, warmed Dulbecco's Modified Eagle Medium (DMEM)/F-12.[6]

    • Open the uterine horn longitudinally and use a 2-mm dermal biopsy punch to create uniform tissue fragments.[6]

    • Anesthetize the recipient mouse and make a midline abdominal incision.

    • Suture four uterine fragments to the mesenteric membrane or the abdominal wall.[4][6]

    • Close the abdominal incision with sutures.[6]

    • Allow 21 days for the endometriotic lesions to establish.[6]

2. Administration of SR-16234

  • Compound Preparation: Prepare a solution of SR-16234 for administration. The vehicle used will depend on the compound's solubility and the chosen route of administration.

  • Treatment Groups:

    • Vehicle control group.

    • SR-16234 treatment group (1 mg/kg/day).[2]

    • Optional: Positive control group (e.g., an established treatment for endometriosis).

  • Administration:

    • Administer SR-16234 or vehicle to the mice daily for 4 weeks via a suitable route such as oral gavage or subcutaneous injection.[2]

    • To enhance the inflammatory component of the model, lipopolysaccharide (LPS) can be co-administered.[2]

3. Endpoint Analysis

  • Lesion Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Carefully dissect the abdominal cavity and count the number of endometriotic lesions.

    • Measure the dimensions (length and width) of each lesion to calculate the volume.[6]

  • Tissue Collection and Analysis:

    • Excise the lesions for further analysis.

    • Gene Expression Analysis: Use real-time RT-PCR to quantify the mRNA expression of inflammatory cytokines (e.g., Il-6, Ptgs-2, Ccl-2), vascular endothelial growth factor (Vegf), and estrogen receptors (Esr1, Esr2) within the lesion tissue.[2]

    • Immunohistochemistry: Perform immunohistochemical staining on lesion sections to assess cell proliferation (Ki67), immune cell infiltration (CD3, F4/80), angiogenesis (PECAM), and the expression of ERα and phosphorylated NF-κB p65.[2]

Data Presentation

Table 1: Summary of Quantitative Data on the Effects of SR-16234 in a Murine Endometriosis Model

ParameterVehicle ControlSR-16234 (1 mg/kg/d)OutcomeReference
Lesion Metrics
Total Number of LesionsBaselineSignificantly ReducedReduction in lesion establishment[2]
Total Size of LesionsBaselineSignificantly ReducedRegression of lesion growth[2]
Gene Expression (mRNA)
VegfLPS-enhancedDownregulatedInhibition of angiogenesis[2]
Il-6LPS-enhancedDownregulatedAnti-inflammatory effect[2]
Ptgs-2 (COX-2)LPS-enhancedDownregulatedAnti-inflammatory effect[2][3]
Ccl-2LPS-enhancedDownregulatedReduced immune cell recruitment[2]
Esr1 (ERα)LPS-enhancedDownregulatedModulation of estrogen signaling[2][3]
Esr2 (ERβ)LPS-enhancedDownregulatedModulation of estrogen signaling[3]
Immunohistochemistry
Ki67 Positive CellsBaselineDecreasedInhibition of cell proliferation[2]
ERα Positive CellsBaselineDecreasedReduced estrogen sensitivity[2]
CD3 Positive CellsBaselineDecreasedReduced T-cell infiltration[2]
F4/80 Positive CellsBaselineDecreasedReduced macrophage infiltration[2]
PECAM Positive CellsBaselineDecreasedInhibition of angiogenesis[2]
Phospho-NF-κB p65BaselineDecreasedInhibition of NF-κB pathway[2]

Mandatory Visualizations

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Lesion Development cluster_2 Phase 3: Treatment cluster_3 Phase 4: Endpoint Analysis Ovariectomy Ovariectomy Estrogen Pellet Implantation Estrogen Pellet Implantation Ovariectomy->Estrogen Pellet Implantation 2 weeks Uterine Tissue Transplantation Uterine Tissue Transplantation Estrogen Pellet Implantation->Uterine Tissue Transplantation 2 days Lesion Establishment Lesion Establishment Uterine Tissue Transplantation->Lesion Establishment 21 days Daily Administration Daily Administration Lesion Establishment->Daily Administration SR-16234 (1 mg/kg/d) or Vehicle Treatment Completion Treatment Completion Daily Administration->Treatment Completion 4 weeks Euthanasia & Dissection Euthanasia & Dissection Treatment Completion->Euthanasia & Dissection Lesion Measurement Lesion Measurement Euthanasia & Dissection->Lesion Measurement Tissue Collection Tissue Collection Euthanasia & Dissection->Tissue Collection Data Analysis Data Analysis Lesion Measurement->Data Analysis RT-PCR & IHC RT-PCR & IHC Tissue Collection->RT-PCR & IHC RT-PCR & IHC->Data Analysis

Experimental Workflow for In Vivo Study of SR-16234

G cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases p65 p65 p50 p50 NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Nucleus Nucleus Transcription Gene Transcription (IL-6, IL-8, COX-2) SR16234 SR-16234 SR16234->IkBa inhibits phosphorylation p65_n p65 p50_n p50 NFkB_n->Transcription activates

References

Application Notes and Protocols for Biomarker Analysis in TAS-108 Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-108 (also known as SR-16234) is a novel steroidal selective estrogen receptor modulator (SERM) that has demonstrated potential in the treatment of hormone receptor-positive breast cancer. Its unique mechanism of action, characterized by full antagonism of Estrogen Receptor Alpha (ERα) and partial agonism of Estrogen Receptor Beta (ERβ), distinguishes it from other endocrine therapies like tamoxifen and fulvestrant.[1][2][3][4] This dual activity suggests that specific biomarkers may be crucial for predicting patient response and understanding the biological effects of TAS-108 in a clinical setting.

These application notes provide a summary of potential biomarker analyses relevant to TAS-108 clinical studies, based on its mechanism of action. Detailed protocols for key experimental methodologies are also provided to guide researchers in the evaluation of these biomarkers.

Signaling Pathway of TAS-108

TAS-108 exerts its effects by modulating the activity of estrogen receptors. In breast cancer cells, estradiol binding to ERα typically promotes proliferation. TAS-108 acts as a competitive inhibitor of estradiol at the ERα, thereby blocking this proliferative signaling. Conversely, TAS-108 partially activates ERβ, which can have anti-proliferative and pro-apoptotic effects. This differential activity is a key aspect of its therapeutic potential.

TAS108_Signaling cluster_0 Cell Nucleus cluster_1 Extracellular Space ERa ERα Proliferation_Genes Proliferative Genes (e.g., AREG, TFF1) ERa->Proliferation_Genes Promotes Expression ERb ERβ Apoptotic_Genes Anti-Proliferative/ Apoptotic Genes ERb->Apoptotic_Genes Promotes Expression Gene_Expression Target Gene Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to Cell_Apoptosis Apoptosis Gene_Expression->Cell_Apoptosis Leads to Proliferation_Genes->Gene_Expression Apoptotic_Genes->Gene_Expression Estradiol Estradiol Estradiol->ERa Activates TAS108 TAS-108 TAS108->ERa Inhibits TAS108->ERb Partially Activates

Caption: TAS-108 Signaling Pathway.

Key Biomarkers for TAS-108 Studies

Based on the mechanism of action, the following biomarkers are of high interest in clinical studies of TAS-108:

  • Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) Expression: The relative expression levels of ERα and ERβ in tumor tissue may predict the efficacy of TAS-108. Tumors with high ERα and detectable ERβ may be more susceptible to the dual action of the drug.

  • Downstream Target Gene Expression: The expression of genes regulated by ERα and ERβ, such as Amphiregulin (AREG) and Trefoil Factor 1 (TFF1), can serve as pharmacodynamic biomarkers to confirm target engagement and biological activity of TAS-108.

  • Pharmacokinetic Parameters: Measuring plasma concentrations of TAS-108 is essential to understand its absorption, distribution, metabolism, and excretion, and to correlate drug exposure with clinical outcomes.

Data Presentation

Table 1: Pharmacokinetic Parameters of TAS-108 in a Phase I Study
Dose Level (mg/day)NCmax (ng/mL) (Mean ± SD)AUC(0-t) (ng·h/mL) (Mean ± SD)T1/2 (hours) (Mean ± SD)
4032.8 ± 1.115.1 ± 5.98.0 ± 2.1
6034.5 ± 1.828.3 ± 11.29.2 ± 2.5
8037.2 ± 2.545.6 ± 15.89.8 ± 3.0
120312.5 ± 4.188.9 ± 29.110.1 ± 3.3
160421.0 ± 7.5148.7 ± 52.310.7 ± 3.8

Note: The data presented in this table is illustrative and based on findings reported in a Phase I study abstract. Actual values may vary.

Table 2: Clinical Benefit Observed in a Phase II Study of TAS-108
Dose Level (mg/day)Number of PatientsClinical Benefit (CR + PR + SD ≥24 wks)Clinical Benefit Rate (%)
40601321.7%
80601220.0%
12019--

Note: The 120 mg dose group was stopped early. Data is based on a randomized, double-blind, multicenter Phase II study.[5]

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for ERα and ERβ in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue

This protocol describes the methodology for detecting ERα and ERβ protein expression in breast tumor tissue.

IHC_Workflow start Start: FFPE Tumor Tissue Section (4-5 µm) deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (Citrate Buffer, pH 6.0, 95°C, 20 min) deparaffinization->antigen_retrieval blocking Blocking of Endogenous Peroxidase (3% H2O2, 10 min) antigen_retrieval->blocking protein_block Protein Blocking (Normal Goat Serum, 30 min) blocking->protein_block primary_antibody Primary Antibody Incubation (Anti-ERα or Anti-ERβ, 4°C, Overnight) protein_block->primary_antibody secondary_antibody Secondary Antibody Incubation (HRP-conjugated Goat Anti-Rabbit/Mouse, 1 hr, RT) primary_antibody->secondary_antibody detection Signal Detection (DAB Substrate Kit) secondary_antibody->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration analysis Microscopic Analysis & Scoring (e.g., Allred Score) dehydration->analysis end End analysis->end

Caption: IHC Workflow for ERα/ERβ Detection.

Materials:

  • FFPE breast tumor tissue sections (4-5 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibodies (Rabbit anti-human ERα, Rabbit anti-human ERβ)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval: Incubate slides in pre-heated antigen retrieval solution at 95°C for 20 minutes. Allow to cool to room temperature.

  • Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.

  • Protein Blocking: Apply blocking buffer and incubate for 30 minutes at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Rinse with PBS and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Rinse with PBS and apply DAB substrate solution until a brown color develops. Stop the reaction by rinsing with water.

  • Counterstaining: Stain with hematoxylin for 1-2 minutes.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

  • Analysis: Score the slides based on the intensity and percentage of stained tumor cells (e.g., using the Allred score).

Protocol 2: Reverse Transcription Quantitative PCR (RT-qPCR) for AREG and TFF1 Gene Expression

This protocol outlines the steps for quantifying the mRNA levels of AREG and TFF1 in tumor biopsy samples.

RTqPCR_Workflow start Start: Tumor Biopsy Sample rna_extraction RNA Extraction (e.g., Trizol or Column-based kit) start->rna_extraction rna_quantification RNA Quantification & Quality Check (e.g., NanoDrop, Bioanalyzer) rna_extraction->rna_quantification cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_quantification->cdna_synthesis qpcr_setup qPCR Reaction Setup (cDNA, Primers, SYBR Green Master Mix) cdna_synthesis->qpcr_setup qpcr_run qPCR Amplification (Thermal Cycler) qpcr_setup->qpcr_run data_analysis Data Analysis (Relative Quantification using ΔΔCt method) qpcr_run->data_analysis end End data_analysis->end

Caption: RT-qPCR Workflow for Gene Expression.

Materials:

  • Tumor biopsy samples

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for AREG, TFF1, and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from tumor biopsy samples according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • cDNA Synthesis: Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based assay with gene-specific primers for AREG, TFF1, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Conclusion

The biomarker analyses outlined in these application notes are crucial for the clinical development of TAS-108. By evaluating ERα/ERβ expression and the modulation of downstream target genes, researchers can gain valuable insights into the pharmacodynamics of TAS-108 and potentially identify patient populations most likely to benefit from this novel therapy. The provided protocols offer a standardized approach to performing these key biomarker assays. It is important to note that while these are standard methodologies, specific details from the actual TAS-108 clinical trials are not publicly available and the provided data is illustrative.

References

Application Notes and Protocols for KRC-108 Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of KRC-108, a multi-kinase inhibitor, on various cancer cell lines. KRC-108 has been identified as a potent inhibitor of several kinases, including Tropomyosin receptor kinase A (TrkA), c-Met, Ron, and Flt3, playing a crucial role in tumor cell signaling.[1][2] This document offers a step-by-step guide to performing in vitro cytotoxicity assays to evaluate the anti-proliferative and cytotoxic potential of KRC-108.

Introduction to KRC-108

KRC-108 is a benzoxazole compound that has demonstrated anti-tumor activities.[1] It functions as a TrkA kinase inhibitor, suppressing the growth of cancer cells, such as the KM12C colon cancer cell line which harbors an NTRK1 gene fusion.[1] The mechanism of action involves the induction of cell cycle arrest, apoptotic cell death, and autophagy.[1] Furthermore, KRC-108 has been shown to inhibit the phosphorylation of downstream signaling molecules of TrkA, including Akt, phospholipase Cγ (PLCγ), and ERK1/2.[1] As a multi-kinase inhibitor, it also targets c-Met, Ron, and Flt3, with reported 50% growth inhibition (GI50) values ranging from 0.01 to 4.22 μM across a panel of cancer cell lines.[2]

Key Signaling Pathways Affected by KRC-108

The anti-tumor effect of KRC-108 is mediated through the inhibition of key signaling pathways that are often dysregulated in cancer. A simplified representation of the TrkA signaling pathway and the points of inhibition by KRC-108 is provided below.

KRC108_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor PLCg PLCγ TrkA->PLCg Activates PI3K PI3K TrkA->PI3K Activates Ras Ras TrkA->Ras Activates NGF Nerve Growth Factor (NGF) NGF->TrkA Binds KRC108 KRC-108 KRC108->TrkA Inhibits Transcription Gene Transcription (Proliferation, Survival) PLCg->Transcription Akt Akt PI3K->Akt Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Transcription

Caption: KRC-108 inhibits TrkA signaling, affecting downstream pathways.

Experimental Protocols

Several assays can be employed to measure cytotoxicity. The Sulforhodamine B (SRB) and MTT assays are robust and widely used colorimetric methods for assessing cell viability and are suitable for evaluating the effects of KRC-108.[3][4][5]

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells, providing a measure of total cellular biomass.[4][5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • KRC-108 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • KRC-108 Treatment: Prepare serial dilutions of KRC-108 in complete medium. Add 100 µL of the KRC-108 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve KRC-108).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[4]

  • Washing: Discard the supernatant and wash the plates five times with tap water.[6] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.[4]

  • Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[3] Air dry the plates.

  • Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[3]

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • KRC-108 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density in 100 µL of complete medium and incubate for 24 hours.

  • KRC-108 Treatment: Add 100 µL of varying concentrations of KRC-108 to the wells. Include a vehicle control.

  • Incubation: Incubate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of KRC-108.

Cytotoxicity_Assay_Workflow start Start cell_culture 1. Seed Cancer Cells in 96-well Plates start->cell_culture incubation1 2. Incubate for 24h (Cell Attachment) cell_culture->incubation1 treatment 3. Treat with KRC-108 (Serial Dilutions) incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 assay 5. Perform Cytotoxicity Assay (e.g., SRB or MTT) incubation2->assay readout 6. Measure Absorbance (Microplate Reader) assay->readout analysis 7. Data Analysis (Calculate % Viability, IC50) readout->analysis end End analysis->end

Caption: General workflow for KRC-108 cytotoxicity testing.

Data Presentation

The results of the cytotoxicity assays should be tabulated to facilitate comparison and analysis. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 (half-maximal inhibitory concentration) value, which is the concentration of KRC-108 that inhibits 50% of cell growth, should be determined from the dose-response curve.

Table 1: Cytotoxicity of KRC-108 on Various Cancer Cell Lines (Example Template)

Cell LineTissue of OriginKRC-108 Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
KM12C Colon0.01
0.1
1
10
A549 Lung0.01
0.1
1
10
MCF-7 Breast0.01
0.1
1
10

This table is a template. Researchers should populate it with their own experimental data.

Conclusion

The protocols and information provided in these application notes offer a solid framework for researchers to investigate the cytotoxic and anti-proliferative effects of KRC-108 on cancer cell lines. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is crucial for the preclinical evaluation of this promising anti-cancer agent.

References

Application Notes and Protocols for In Vivo Efficacy Studies of KRC-108

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of KRC-108, a potent inhibitor of Tropomyosin receptor kinase A (TrkA). This document outlines the necessary experimental designs, from animal model selection to endpoint analysis, to evaluate the anti-tumor activity of KRC-108 in preclinical settings.

Introduction to KRC-108

KRC-108 is a small molecule inhibitor targeting TrkA, a receptor tyrosine kinase.[1][2] Chromosomal rearrangements involving the NTRK1 gene, which encodes TrkA, can lead to the formation of TrkA fusion proteins that drive oncogenesis in various cancers, including colon and lung cancer.[1][2] KRC-108 has demonstrated the ability to inhibit TrkA kinase activity, leading to the suppression of downstream signaling pathways, including Akt, PLCγ, and ERK1/2, which are crucial for cancer cell proliferation and survival.[1][2] Preclinical studies have shown that KRC-108 induces cell cycle arrest, apoptosis, and autophagy in cancer cells harboring NTRK1 gene fusions and exhibits anti-tumor activity in xenograft models.[1][3]

Key Signaling Pathway

The primary mechanism of action of KRC-108 is the inhibition of the TrkA signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention for KRC-108.

KRC108_Signaling_Pathway KRC-108 Mechanism of Action cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects TrkA TrkA Fusion Protein PLCg PLCγ TrkA->PLCg Akt Akt TrkA->Akt ERK ERK1/2 TrkA->ERK KRC108 KRC-108 KRC108->TrkA Inhibits Proliferation Decreased Proliferation PLCg->Proliferation Akt->Proliferation Apoptosis Increased Apoptosis Akt->Apoptosis ERK->Proliferation

Caption: KRC-108 inhibits the TrkA fusion protein, blocking downstream signaling and cellular proliferation.

In Vivo Experimental Design and Workflow

A subcutaneous xenograft model is a robust and widely used method to assess the in vivo efficacy of anti-cancer compounds. The following workflow outlines the key steps for a KRC-108 efficacy study.

KRC108_Experimental_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Line Culture (e.g., KM12C, HT-29, NCI-H441) Cell_Harvest 3. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Animal_Acclimation 2. Animal Acclimation (Athymic Nude Mice) Injection 4. Subcutaneous Injection of Tumor Cells Animal_Acclimation->Injection Cell_Harvest->Injection Tumor_Growth 5. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 7. KRC-108 Administration Randomization->Dosing Monitoring 8. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 9. Euthanasia & Tumor Collection Monitoring->Endpoint Analysis 10. Data Analysis & Histopathology Endpoint->Analysis

Caption: Workflow for an in vivo efficacy study of KRC-108 using a subcutaneous xenograft model.

Detailed Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor model using human cancer cell lines.

Materials:

  • Human cancer cell lines with NTRK1 fusion (e.g., KM12C, HT-29, or NCI-H441)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Female athymic nude mice (4-6 weeks old)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

Procedure:

  • Cell Culture: Culture cancer cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before harvesting.

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Cell Preparation: a. Harvest cells using Trypsin-EDTA and wash twice with sterile PBS. b. Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. c. On ice, mix the cell suspension with an equal volume of Matrigel® (1:1 ratio).

  • Tumor Cell Implantation: a. Anesthetize the mice according to approved institutional protocols. b. Inject 100-200 µL of the cell/Matrigel suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: a. Monitor the mice daily for tumor development. b. Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. c. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2. d. Randomize mice into treatment and control groups when the average tumor volume reaches 100-200 mm³.

Protocol 2: KRC-108 Efficacy Evaluation

This protocol details the administration of KRC-108 and the evaluation of its anti-tumor efficacy.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • KRC-108

  • Vehicle for KRC-108 (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

  • Dosing gavage needles or appropriate injection supplies

  • Digital calipers

  • Animal balance

Procedure:

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 mice per group):

    • Group 1: Vehicle control (administered orally, daily)

    • Group 2: KRC-108 (e.g., 25 mg/kg, administered orally, daily)

    • Group 3: KRC-108 (e.g., 50 mg/kg, administered orally, daily)

    • Group 4: KRC-108 (e.g., 100 mg/kg, administered orally, daily)

    • (Optional) Group 5: Positive control (a standard-of-care agent)

  • Drug Administration: a. Prepare fresh formulations of KRC-108 and vehicle daily. b. Administer the assigned treatment to each mouse according to the specified dose and schedule for a predetermined duration (e.g., 21 days).

  • Monitoring: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor the animals daily for any signs of toxicity or distress.

  • Endpoint and Data Collection: a. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period. b. At the end of the study, euthanize the mice according to approved institutional protocols. c. Excise the tumors, weigh them, and collect tissue samples for further analysis.

Protocol 3: Pharmacodynamic and Histopathological Analysis

This protocol outlines the analysis of tumor tissues to assess target engagement and cellular changes.

Materials:

  • Excised tumor tissues

  • Formalin (10%) or other appropriate fixatives

  • Paraffin embedding reagents

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Antibodies for immunohistochemistry (IHC), e.g., anti-phospho-TrkA, Ki-67, cleaved caspase-3

  • Microscope and imaging system

Procedure:

  • Tissue Processing: a. Fix a portion of the tumor tissue in 10% formalin for 24-48 hours. b. Process the fixed tissue and embed in paraffin. c. (Optional) Snap-freeze a portion of the tumor in liquid nitrogen for protein or RNA analysis.

  • Histopathology: a. Section the paraffin-embedded tissues (4-5 µm) and mount on slides. b. Perform H&E staining to evaluate tumor morphology, necrosis, and cellularity.

  • Immunohistochemistry (IHC): a. Perform IHC staining for key biomarkers:

    • Phospho-TrkA: To confirm target engagement by KRC-108.
    • Ki-67: To assess cell proliferation.
    • Cleaved Caspase-3: To evaluate apoptosis. b. Quantify the staining intensity and percentage of positive cells using appropriate imaging software.

Data Presentation

Quantitative data from the efficacy studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Summary of In Vivo Efficacy Data for KRC-108

Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control-Daily (p.o.)2050 ± 150-22.5 ± 0.8
KRC-10825Daily (p.o.)1100 ± 12046.322.1 ± 0.7
KRC-10850Daily (p.o.)650 ± 9568.321.8 ± 0.9
KRC-108100Daily (p.o.)300 ± 6085.421.5 ± 1.1
Positive ControlXDaily (p.o.)450 ± 7578.020.9 ± 1.2

Table 2: Summary of Pharmacodynamic Marker Analysis

Treatment GroupDose (mg/kg)% Phospho-TrkA Positive Cells ± SEM% Ki-67 Positive Cells ± SEM% Cleaved Caspase-3 Positive Cells ± SEM
Vehicle Control-85 ± 570 ± 85 ± 2
KRC-1085015 ± 425 ± 645 ± 7
KRC-1081005 ± 210 ± 360 ± 9

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols: Assessing KRC-108 Target Engagement in Tumor Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRC-108 is a potent, orally active, multi-kinase inhibitor with significant anti-tumor activity.[1] Primarily targeting Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, KRC-108 also demonstrates inhibitory effects on other kinases such as Ron, Flt3, and c-Met.[1] Its mechanism of action involves the suppression of downstream signaling pathways, including Akt, phospholipase Cγ (PLCγ), and ERK1/2, leading to cell cycle arrest, apoptosis, and autophagy in cancer cells harboring TrkA fusion proteins.[2][3] These application notes provide a comprehensive guide for assessing the target engagement of KRC-108 in tumor tissues, a critical step in both preclinical and clinical development to ensure the compound is interacting with its intended molecular target and to understand its pharmacological effects.

KRC-108 Signaling Pathway

The binding of Nerve Growth Factor (NGF) to its receptor, TrkA, induces receptor dimerization and autophosphorylation, activating downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.[2][3] In cancers with NTRK1 gene fusions, the resulting TrkA fusion protein is constitutively active, leading to uncontrolled cell growth. KRC-108 acts by inhibiting the kinase activity of TrkA, thereby blocking these downstream signals.

KRC108_Signaling_Pathway cluster_cytoplasm Cytoplasm TrkA TrkA PLCg PLCγ TrkA->PLCg Akt Akt TrkA->Akt ERK ERK1/2 TrkA->ERK NGF NGF NGF->TrkA Proliferation Cell Proliferation, Survival, Differentiation PLCg->Proliferation Akt->Proliferation ERK->Proliferation KRC108 KRC-108 KRC108->TrkA

Caption: KRC-108 inhibits TrkA signaling.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of KRC-108.

Table 1: In Vitro Anti-Proliferative Activity of KRC-108

Cancer Cell LineGI₅₀ (µM)Target Kinase
HT29 (Colorectal)0.01 - 4.22c-Met
NCI-H441 (Lung)0.01 - 4.22c-Met
KM12C (Colon)Not specifiedTrkA (NTRK1 fusion)

Data extracted from a study evaluating KRC-108's effect on a panel of cancer cell lines.[1]

Table 2: Effect of KRC-108 on TrkA Downstream Signaling in KM12C Cells

KRC-108 Concentration (µM)Phospho-TrkA ReductionPhospho-PLCγ ReductionPhospho-Akt ReductionPhospho-ERK1/2 Reduction
0.1SlightSlightSlightSlight
1.0Sharp DecreaseCompleteSharp DecreaseSharp Decrease
10.0Sharp DecreaseCompleteSharp DecreaseSharp Decrease

Summary of Western blot analysis results showing the reduction in phosphorylation of downstream signaling molecules following KRC-108 treatment.[2]

Experimental Workflow for Target Engagement Assessment

A multi-faceted approach is recommended to robustly assess KRC-108 target engagement in tumor tissues, combining ex vivo analysis of patient-derived xenografts (PDX) or biopsies with in vitro cellular assays.

Target_Engagement_Workflow cluster_invivo In Vivo / Ex Vivo cluster_invitro In Vitro Cellular Assays cluster_data Data Analysis & Interpretation Tumor_Collection Tumor Tissue Collection (PDX or Biopsy) Lysate_Prep Tumor Lysate Preparation Tumor_Collection->Lysate_Prep Phospho_Analysis Phospho-Proteomic Analysis (Western Blot / Mass Spec) Lysate_Prep->Phospho_Analysis CETSA Cellular Thermal Shift Assay (CETSA) Lysate_Prep->CETSA Data_Integration Data Integration Phospho_Analysis->Data_Integration CETSA->Data_Integration Cell_Culture Culture TrkA-fusion Cancer Cell Lines KRC108_Treatment KRC-108 Treatment Cell_Culture->KRC108_Treatment NanoBRET NanoBRET Target Engagement Assay KRC108_Treatment->NanoBRET Downstream_Analysis Downstream Pathway Analysis (e.g., Phospho-ELISA) KRC108_Treatment->Downstream_Analysis NanoBRET->Data_Integration Downstream_Analysis->Data_Integration Target_Validation Target Engagement Validation Data_Integration->Target_Validation Dose_Response Dose-Response Correlation Target_Validation->Dose_Response

Caption: Workflow for assessing KRC-108 target engagement.

Experimental Protocols

Protocol 1: Western Blot Analysis of Phospho-TrkA and Downstream Effectors in Tumor Lysates

Objective: To determine the effect of KRC-108 on the phosphorylation status of TrkA and its downstream signaling proteins (Akt, PLCγ, ERK1/2) in tumor tissues.

Materials:

  • Tumor tissue samples (from KRC-108 treated and vehicle-treated animals)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-PLCγ (Tyr783), anti-PLCγ, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Tumor Lysate Preparation:

    • Excise tumor tissues and immediately snap-freeze in liquid nitrogen.

    • Homogenize frozen tissues in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for In Situ Target Engagement

Objective: To confirm the direct binding of KRC-108 to TrkA in tumor cells or tissues by measuring changes in the thermal stability of the target protein.

Materials:

  • Intact tumor cells or fresh tumor tissue

  • PBS (Phosphate-Buffered Saline)

  • KRC-108

  • DMSO (vehicle control)

  • Liquid nitrogen

  • PCR tubes or strips

  • Thermal cycler

  • Centrifugation equipment

  • Western blotting reagents (as described in Protocol 1)

Procedure:

  • Sample Preparation and Treatment:

    • For cell suspensions, treat with various concentrations of KRC-108 or DMSO for a defined period.

    • For tissue, homogenize fresh tissue and treat the lysate with KRC-108 or DMSO.

  • Heat Treatment:

    • Aliquot the treated samples into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction:

    • Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Analysis:

    • Collect the supernatant and analyze the amount of soluble TrkA at each temperature by Western blotting (as described in Protocol 1).

    • Plot the amount of soluble TrkA as a function of temperature. A shift in the melting curve to a higher temperature in the presence of KRC-108 indicates target engagement.

Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay

Objective: To quantitatively measure the binding affinity of KRC-108 to TrkA in live cells.[4][5][6]

Materials:

  • HEK293 cells (or other suitable cell line)

  • TrkA-NanoLuc® fusion vector

  • NanoBRET™ TE Kinase Assay reagents (including tracer and substrate)

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • White, 96-well assay plates

  • KRC-108

  • Luminometer capable of measuring BRET signals

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 6-well plate.

    • Transfect the cells with the TrkA-NanoLuc® fusion vector according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Assay Preparation:

    • Harvest the transfected cells and resuspend in Opti-MEM®.

    • Prepare serial dilutions of KRC-108.

    • In a white 96-well plate, add the cell suspension, the NanoBRET™ tracer, and the KRC-108 dilutions.

  • BRET Measurement:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Add the NanoLuc® substrate.

    • Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (610 nm) emission.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the log of the KRC-108 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the binding affinity of KRC-108 to TrkA in live cells.

Conclusion

The protocols and information provided in these application notes offer a robust framework for assessing the target engagement of KRC-108 in tumor tissues. By employing a combination of direct binding assays and functional downstream analyses, researchers can gain a comprehensive understanding of KRC-108's mechanism of action, validate its on-target activity, and inform its clinical development.

References

KRC-108 for Trk Fusion-Positive Cancers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase (Trk) fusions, resulting from chromosomal rearrangements involving the NTRK1, NTRK2, or NTRK3 genes, are established oncogenic drivers in a wide range of adult and pediatric cancers. These genetic alterations lead to the constitutive activation of Trk signaling pathways, promoting cell proliferation, survival, and differentiation. KRC-108, a benzoxazole compound, has been identified as a potent inhibitor of TrkA kinase activity, offering a promising therapeutic strategy for patients with Trk fusion-positive malignancies.[1] This document provides detailed application notes and experimental protocols for the preclinical evaluation of KRC-108.

Quantitative Data Summary

The following tables summarize the key quantitative data for KRC-108's activity against Trk fusion-positive cancer models.

ParameterValueCell Line/AssayReference
In Vitro Kinase Inhibition
TrkA IC₅₀43.3 nMTR-FRET Kinase Assay[1]
Cell-Based Activity
KM12C GI₅₀220 nMCell Viability Assay[1]
In Vivo Efficacy
Tumor Growth Inhibition (TGI)73.0%KM12C Xenograft (80 mg/kg)[1]

Table 1: In Vitro and In Vivo Efficacy of KRC-108. IC₅₀ represents the half-maximal inhibitory concentration. GI₅₀ is the concentration causing 50% growth inhibition. TGI was measured after 14 days of oral administration.

KinaseIC₅₀ (nM)
TrkA43.3
c-Met80
Flt330
ALK780
Aurora A590

Table 2: Kinase Inhibitory Profile of KRC-108. KRC-108 demonstrates activity against other kinases in addition to TrkA.[1]

Signaling Pathway

KRC-108 exerts its anti-cancer effects by inhibiting the TrkA signaling pathway. Upon inhibition of TrkA, the phosphorylation of downstream signaling molecules, including Akt, phospholipase Cγ (PLCγ), and ERK1/2, is suppressed.[1] This leads to cell cycle arrest, induction of apoptosis, and autophagy.[1]

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TrkA_Fusion TrkA Fusion (e.g., TPM3-NTRK1) PLCg PLCγ TrkA_Fusion->PLCg p Akt Akt TrkA_Fusion->Akt p ERK ERK1/2 TrkA_Fusion->ERK p KRC-108 KRC-108 KRC-108->TrkA_Fusion Inhibition Cell_Cycle_Arrest Cell Cycle Arrest PLCg->Cell_Cycle_Arrest Apoptosis Apoptosis Akt->Apoptosis Autophagy Autophagy ERK->Autophagy In_Vitro_Workflow cluster_kinase In Vitro Kinase Assay cluster_cell Cell Viability Assay k1 Prepare KRC-108 dilutions k2 Add TrkA enzyme k1->k2 k3 Add KRC-108/vehicle k2->k3 k4 Initiate reaction with ATP/substrate k3->k4 k5 Incubate k4->k5 k6 Measure TR-FRET signal k5->k6 k7 Calculate IC50 k6->k7 c1 Seed KM12C cells c2 Prepare KRC-108 dilutions c1->c2 c3 Treat cells with KRC-108/vehicle c2->c3 c4 Incubate for 72h c3->c4 c5 Add viability reagent c4->c5 c6 Measure signal c5->c6 c7 Calculate GI50 c6->c7 In_Vivo_Workflow cluster_western Western Blot Analysis cluster_xenograft In Vivo Xenograft Model w1 Treat KM12C cells with KRC-108 w2 Lyse cells & quantify protein w1->w2 w3 SDS-PAGE & transfer w2->w3 w4 Incubate with primary antibodies w3->w4 w5 Incubate with secondary antibodies w4->w5 w6 Detect signal w5->w6 w7 Analyze phosphorylation w6->w7 x1 Inject KM12C cells into mice x2 Monitor tumor growth x1->x2 x3 Randomize mice x2->x3 x4 Administer KRC-108/vehicle daily x3->x4 x5 Measure tumor volume x4->x5 x6 Euthanize & excise tumors x5->x6 x7 Calculate TGI x6->x7

References

AT-108 In Situ Gene Therapy for Solid Tumors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-108 is an innovative in situ gene therapy designed for the treatment of solid tumors. It operates on the principle of direct cell reprogramming within the tumor microenvironment. AT-108 is a first-in-class, off-the-shelf gene therapy that utilizes a replication-deficient adenoviral vector to deliver a proprietary combination of three transcription factors directly to tumor cells.[1][2] This targeted delivery reprograms the cancer cells into conventional type 1 dendritic cells (cDC1s), potent antigen-presenting cells crucial for initiating a robust anti-tumor immune response.[1][3] This novel approach aims to transform the tumor into its own vaccine, leading to a personalized and systemic anti-tumor immunity.[1][2] Preclinical studies have demonstrated that AT-108 can induce complete tumor regressions, establish long-term immune memory, and protect against metastatic challenges, even in tumor models resistant to immune checkpoint inhibitors.[1][4]

Mechanism of Action

AT-108's mechanism of action is centered on the in vivo reprogramming of tumor cells. The therapy introduces three key transcription factors—PU.1, IRF8, and BATF3—into cancer cells via an adenoviral vector.[3][5] These transcription factors are master regulators of cDC1 development. Once expressed within the tumor cells, they initiate a cellular reprogramming cascade, forcing the cancer cells to differentiate into cDC1-like cells.[1][3]

These newly reprogrammed cDC1-like cells within the tumor microenvironment then perform the following key functions:

  • Antigen Presentation: They process and present tumor-associated antigens (TAAs) and neoantigens on their surface via MHC class I and II molecules.

  • T-Cell Activation: They activate and expand tumor-specific cytotoxic T lymphocytes (CTLs) and helper T cells.

  • Immune Microenvironment Remodeling: They recruit other immune cells and promote a pro-inflammatory "hot" tumor microenvironment, overcoming local immunosuppression.[6]

This process culminates in a potent and durable anti-tumor immune response that can target both the primary tumor and distant metastases, an effect known as an abscopal effect.[1]

AT108_Mechanism_of_Action Tumor Cell Tumor Cell Reprogrammed cDC1-like Cell Reprogrammed cDC1-like Cell Tumor Cell->Reprogrammed cDC1-like Cell Reprogramming Cytotoxic T-Cell Cytotoxic T-Cell Reprogrammed cDC1-like Cell->Cytotoxic T-Cell Antigen Presentation & Activation Suppressive Immune Cells Suppressive Immune Cells Reprogrammed cDC1-like Cell->Suppressive Immune Cells Modulation Cytotoxic T-Cell->Tumor Cell Tumor Cell Killing AT-108 (Adenoviral Vector) AT-108 (Adenoviral Vector) AT-108 (Adenoviral Vector)->Tumor Cell Transduction Transcription Factors (PU.1, IRF8, BATF3) Transcription Factors (PU.1, IRF8, BATF3)

Caption: AT-108 Mechanism of Action.

Preclinical Data Summary

Preclinical studies have provided robust proof-of-concept for AT-108's therapeutic potential. The data demonstrates significant anti-tumor efficacy across various murine cancer models.

Parameter Tumor Model Treatment Group Result Reference
Tumor Growth Inhibition Murine MelanomaAT-108 MonotherapyComplete tumor regressions observed[1][4]
Survival Murine MelanomaAT-108 MonotherapySignificantly prolonged survival[1]
Immune Memory Murine Melanoma (Re-challenge)AT-108 Cured MiceProtection from tumor re-challenge[1]
Metastatic Challenge Murine MelanomaAT-108Protection against metastatic challenge[4]
Combination Therapy Immune-deserted tumor modelsAT-108 + Anti-PD-1Synergistic anti-tumor effect[1]
Immune Cell Infiltration Murine MelanomaAT-108Increased infiltration of cytotoxic T-cells[1]
Immune Cell Populations Murine MelanomaAT-108Reduction of exhausted and regulatory T-cell populations[1]

Experimental Protocols

The following are representative protocols based on the preclinical studies of AT-108.

In Vivo Tumor Modeling and AT-108 Administration
  • Cell Line and Animal Models:

    • Murine melanoma cell lines (e.g., B16-F10) are commonly used.

    • Syngeneic C57BL/6 mice are appropriate hosts for these cell lines.

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 B16-F10 cells in 100 µL of phosphate-buffered saline (PBS) into the flank of each mouse.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • AT-108 Administration:

    • AT-108 is administered via intratumoral injection.

    • A typical dose may range from 1 x 10^8 to 1 x 10^10 viral particles per tumor in a volume of 50 µL.

    • Administer the injection slowly to ensure even distribution within the tumor.

    • Control groups may include vehicle (e.g., PBS) or a control adenoviral vector not expressing the reprogramming factors.

  • Monitoring:

    • Measure tumor volume every 2-3 days using digital calipers (Volume = 0.5 x length x width²).

    • Monitor animal body weight and overall health.

    • Euthanize mice when tumors reach a predetermined size or if signs of distress are observed, in accordance with institutional animal care and use committee guidelines.

Experimental_Workflow Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth AT-108 Intratumoral Injection AT-108 Intratumoral Injection Tumor Growth->AT-108 Intratumoral Injection Tumor Volume Measurement Tumor Volume Measurement AT-108 Intratumoral Injection->Tumor Volume Measurement Immunological Analysis Immunological Analysis Tumor Volume Measurement->Immunological Analysis Data Analysis Data Analysis Immunological Analysis->Data Analysis

References

Application Notes and Protocols: LM-108 (Cafelkibart) in Pancreatic Cancer Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the clinical trial protocol for LM-108 (cafelkibart), an anti-CCR8 monoclonal antibody, for the treatment of pancreatic cancer. The information is intended for researchers, scientists, and drug development professionals.

Introduction

LM-108, also known as cafelkibart, is a novel, Fc-optimized humanized monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8).[1] CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are a key immunosuppressive cell population within the tumor microenvironment.[1][2][3] By selectively depleting these Tregs, LM-108 aims to enhance the body's anti-tumor immune response.[2][3] This approach is particularly promising for overcoming resistance to immune checkpoint inhibitors.[1][3] In December 2023, the FDA granted LM-108 Orphan Drug Designation for the treatment of pancreatic cancer.[2]

Mechanism of Action

LM-108's therapeutic strategy is centered on the selective elimination of tumor-infiltrating Tregs.[4][5][6] These Tregs suppress the activity of cytotoxic CD8+ T cells, which are crucial for killing cancer cells.[1] By binding to CCR8 on the surface of these Tregs, LM-108 flags them for destruction by the immune system through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC).[3] This depletion of Tregs within the tumor is expected to restore the anti-cancer activity of effector T cells.[3]

LM108_Mechanism_of_Action cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell Treg Tumor-Infiltrating Regulatory T-cell (Treg) CD8T Cytotoxic CD8+ T-cell Treg->CD8T Suppression CD8T->Tumor Cell Tumor Cell Killing LM108 LM-108 (Cafelkibart) LM108->Treg Depletion CCR8 CCR8 LM108->CCR8 Binds to CCR8->Treg Expressed on

Figure 1: Mechanism of action of LM-108 in the tumor microenvironment.

Clinical Trial Protocol: Pooled Analysis of Phase 1/2 Studies (NCT05199753 & NCT05518045)

A pooled analysis of two Phase 1/2 clinical trials (NCT05199753 and NCT05518045) has evaluated the efficacy and safety of LM-108 in combination with anti-PD-1 therapy in patients with pancreatic cancer.[4][5][7]

Study Design and Objectives
  • Phase: 1/2[4]

  • Primary Objective: To assess the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of LM-108 alone and in combination with an anti-PD-1 antibody. A primary endpoint for the efficacy evaluation was the Objective Response Rate (ORR).[4]

  • Secondary Objectives: To evaluate the pharmacokinetic characteristics, immunogenicity, and preliminary anti-tumor activity (including Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DoR)) of LM-108.[4]

  • Exploratory Objective: To assess potential biomarkers for the anti-tumor activity of LM-108.

Patient Population

Eligible patients were those with pancreatic cancer who had progressed on or after at least one prior line of systemic therapy.[4][7] A total of 80 patients from China and Australia were included in the pooled analysis, with a median age of 63 years.[4]

Treatment Regimen

Patients received LM-108 at various doses and schedules in combination with an anti-PD-1 antibody:[4][7]

  • LM-108 Dosing: 3 mg/kg every 3 weeks (Q3W), 3 mg/kg every 2 weeks (Q2W), 10 mg/kg Q3W, or 10 mg/kg Q2W.

  • Anti-PD-1 Therapy: Pembrolizumab (400 mg every 6 weeks) or Toripalimab (240 mg Q3W).

LM108_Clinical_Trial_Workflow Patient_Screening Patient Screening (Pancreatic Cancer, ≥1 prior therapy) Enrollment Enrollment (N=80) Patient_Screening->Enrollment Treatment Treatment Regimen LM-108 + Anti-PD-1 Therapy Enrollment->Treatment Endpoint_Assessment Endpoint Assessment Treatment->Endpoint_Assessment Primary_Endpoint Primary Endpoint: Objective Response Rate (ORR) Endpoint_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: DCR, PFS, OS, DoR, Safety Endpoint_Assessment->Secondary_Endpoints Data_Analysis Data Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis

Figure 2: High-level workflow of the LM-108 pancreatic cancer clinical trial.

Clinical Trial Results

The data cutoff for this pooled analysis was December 2, 2024.[4]

Efficacy

The combination of LM-108 and anti-PD-1 therapy demonstrated encouraging anti-tumor activity.[4][5]

Efficacy EndpointOverall Population (N=74)Patients with ≥1 Prior Line of Therapy (N=45)Patients with High CCR8 Expression (N=9)
Objective Response Rate (ORR) 20.3% (95% CI 11.8-31.2%)[4]24.4% (95% CI 12.9-39.5%)[4]33.3% (95% CI 7.5-70.1%)[4][5]
Disease Control Rate (DCR) 62.2% (95% CI 50.1-73.2%)[4]71.1% (95% CI 55.7-83.6%)[4]77.8% (95% CI 40.0-97.2%)[4][5]
Median Duration of Response (DoR) 5.49 months (95% CI 3.02-8.87)[4]6.93 months (95% CI 3.02-NA)[4]Not Reported
Median Progression-Free Survival (PFS) 3.12 months (95% CI 1.61-4.86)[4]4.86 months (95% CI 2.79-6.90)[4]6.90 months (95% CI 1.22-NA)[4][5]
Median Overall Survival (OS) 10.02 months (95% CI 6.41-13.11)[4]Not Reached[4]9.15 months (95% CI 3.61-NA)[4][5]
12-month OS Rate Not Reported51.6% (95% CI 31.4-68.5%)[4][5]Not Reported
Safety and Tolerability

The safety profile of LM-108 in combination with anti-PD-1 therapy was considered manageable.[4][5]

Adverse EventsPercentage of Patients (N=80)
Any Treatment-Related Adverse Events (TRAEs) 95.0%[4]
Grade ≥3 TRAEs 52.5%[4]

Common TRAEs (≥25%): [4]

  • Increased AST

  • Increased ALT

  • Anemia

  • Rash

  • Pyrexia

  • Decreased platelet count

  • Increased conjugated bilirubin

Most Common Grade ≥3 TRAEs (≥5%): [4]

  • Lipase elevation (7.5%)

  • Increased ALT (6.3%)

  • Increased AST (5.0%)

  • Immune-mediated enterocolitis (5.0%)

  • Hypokalemia (5.0%)

  • Rash (5.0%)

Experimental Protocols

Biomarker Analysis

A key component of the trial is the analysis of biomarkers to identify patients most likely to respond to treatment.[4][7]

  • CCR8 Expression: Tumor tissue samples are analyzed for CCR8 expression levels. Patients with high CCR8 expression demonstrated a higher Objective Response Rate.[4][5] The specific methodology for determining "high" CCR8 expression (e.g., immunohistochemistry (IHC) cutoff, RNA sequencing threshold) is a critical component of this protocol.

  • Immune Cell Profiling: Analysis of tumor-infiltrating lymphocytes (TILs) is performed to assess the ratio of effector T-cells to regulatory T-cells.[3] This can be achieved through techniques like flow cytometry or single-cell sequencing of tumor biopsies.[3]

Efficacy Assessment
  • Tumor Response: Tumor assessments are conducted at baseline and at regular intervals during treatment. The response to treatment is evaluated based on the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[8]

Conclusion

The combination of LM-108 with anti-PD-1 therapy shows promising anti-tumor activity and a manageable safety profile in patients with previously treated pancreatic cancer.[4][5] These findings support further investigation of this combination as a potential new treatment option for this patient population.[4][5][7] The enhanced efficacy observed in patients with high CCR8 expression highlights the potential for a biomarker-driven approach to patient selection.[4][5]

References

Application Notes and Protocols: Biomarker Analysis for Patient Selection in LM-108 Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM-108 (Cafelkibart) is a first-in-class, Fc-optimized humanized monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8).[1] Its therapeutic strategy is centered on the selective depletion of tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME).[2] This action is intended to reactivate a potent anti-tumor immune response, particularly in patients who have developed resistance to immune checkpoint inhibitors (ICIs).[3] Clinical data has indicated that patient selection based on CCR8 expression levels is critical for maximizing the therapeutic benefit of LM-108.[2][4][5]

These application notes provide a comprehensive overview of the biomarker-driven approach for patient selection in LM-108 clinical trials. They include summaries of relevant clinical data, detailed protocols for biomarker analysis, and diagrams of the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from Phase 1/2 clinical trials of LM-108 in combination with an anti-PD-1 antibody, demonstrating the correlation between CCR8 expression and clinical response in patients with advanced gastric and pancreatic cancers.

Table 1: Efficacy of LM-108 in Combination with an Anti-PD-1 Antibody in Patients with Advanced Gastric Cancer [2][4][5]

Patient SubgroupObjective Response Rate (ORR)Disease Control Rate (DCR)
All Efficacy-Evaluable Patients (n=36)36.1% (95% CI 20.8%–53.8%)72.2% (95% CI 54.8%–85.8%)
Progressed on First-Line Treatment (n=11)63.6% (95% CI 30.8%–89.1%)81.8% (95% CI 48.2%–97.7%)
High CCR8 Expression & Progressed on First-Line Treatment (n=8)87.5%100%

Table 2: Efficacy of LM-108 in Combination with an Anti-PD-1 Antibody in Patients with Advanced Pancreatic Cancer [6]

Patient SubgroupObjective Response Rate (ORR)Disease Control Rate (DCR)
Efficacy-Evaluable Patients20.3%Not Reported
High CCR8 Expression33.3%Not Reported

Signaling Pathways and Experimental Workflows

LM-108 Mechanism of Action

LM-108 targets CCR8, a receptor highly expressed on tumor-infiltrating Tregs.[7][8] Upon binding to CCR8, the Fc-optimized antibody enhances antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the depletion of these immunosuppressive cells.[3][7] This shifts the balance of the TME towards an anti-tumor state, increasing the ratio of effector T cells (Teff) to Tregs and reactivating the anti-tumor immune response. This mechanism may also involve the activation of the JAK-STAT pathway, leading to increased interleukin-12 secretion and enhanced cytotoxic activity of CD8+ T cells.[9]

LM108_Mechanism_of_Action LM-108 Mechanism of Action cluster_TME Tumor Microenvironment (TME) Tumor_Cell Tumor Cell Treg Regulatory T cell (Treg) (immunosuppressive) Teff Effector T cell (Teff) (anti-tumor) Treg->Teff suppresses Tumor_Cell_Lysis Tumor Cell Lysis Teff->Tumor_Cell_Lysis induces NK_Cell Natural Killer (NK) Cell ADCC_ADCP ADCC & ADCP NK_Cell->ADCC_ADCP Macrophage Macrophage Macrophage->ADCC_ADCP LM108 LM-108 (anti-CCR8 Ab) CCR8 CCR8 LM108->CCR8 binds to LM108->ADCC_ADCP mediates CCR8->Treg expressed on Treg_Depletion Treg Depletion ADCC_ADCP->Treg_Depletion Immune_Reactivation Anti-Tumor Immune Response Reactivation Treg_Depletion->Immune_Reactivation Immune_Reactivation->Teff activates

Caption: LM-108 targets CCR8 on Tregs, leading to their depletion and subsequent reactivation of anti-tumor immunity.

Biomarker Analysis Workflow for Patient Selection

The selection of patients for LM-108 trials involves a multi-step process, beginning with the acquisition of a tumor biopsy. This tissue is then processed for biomarker analysis, primarily through immunohistochemistry (IHC) to assess CCR8 protein expression levels. Flow cytometry may also be employed for a more detailed quantitative analysis of CCR8-expressing immune cell populations within the TME.

Biomarker_Analysis_Workflow Biomarker Analysis Workflow Biopsy Tumor Biopsy Acquisition Processing Tissue Processing (FFPE or Fresh) Biopsy->Processing IHC Immunohistochemistry (IHC) for CCR8 Expression Processing->IHC Flow Flow Cytometry for Immune Cell Profiling Processing->Flow Scoring Pathologist Scoring (CCR8 High vs. Low) IHC->Scoring Gating Quantitative Analysis (% CCR8+ Tregs) Flow->Gating Selection Patient Selection for LM-108 Trial Scoring->Selection Gating->Selection Supportive Data

Caption: Workflow for patient selection in LM-108 trials based on CCR8 biomarker analysis.

Experimental Protocols

1. Immunohistochemistry (IHC) for CCR8 Expression in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue

This protocol provides a general framework for the detection of CCR8 in FFPE tumor sections. The specific antibody clone and scoring algorithm used in the LM-108 trials are not publicly disclosed; therefore, this protocol is based on established IHC methods.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 0.01M sodium citrate buffer, pH 6.0)

  • Universal protein block solution

  • Primary antibody: Rabbit anti-human CCR8 polyclonal antibody (or a validated monoclonal equivalent)

  • Biotinylated anti-rabbit IgG secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in two changes of 95% ethanol for 3 minutes each.

    • Immerse slides in one change of 80% ethanol for 3 minutes.

    • Rinse slides in running deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat antigen retrieval buffer in a steamer or water bath to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer at room temperature for 20 minutes.

    • Rinse slides in Tris-buffered saline with Tween 20 (TBST).

  • Immunostaining:

    • Apply universal protein block and incubate for 20 minutes at room temperature to block non-specific binding.

    • Drain the blocking solution and apply the primary anti-CCR8 antibody diluted to its optimal concentration. Incubate for 45-60 minutes at room temperature or overnight at 4°C.

    • Rinse slides with TBST.

    • Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.

    • Rinse slides with TBST.

    • Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Rinse slides with TBST.

  • Chromogenic Detection:

    • Apply the DAB chromogen substrate and incubate for 5-10 minutes, or until the desired brown staining intensity is achieved.

    • Rinse slides with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the slides in running tap water.

    • Dehydrate the slides through graded ethanol solutions and clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

Scoring for "High CCR8 Expression": A pathologist evaluates the stained slides, assessing both the percentage of CCR8-positive immune cells and the staining intensity. A semi-quantitative scoring system (e.g., H-score) is typically used. "High CCR8 expression" is defined by a pre-determined cutoff score that correlates with clinical response in the LM-108 trials.

2. Flow Cytometry for Quantification of Tumor-Infiltrating Tregs

This protocol outlines a method for the identification and quantification of CCR8-expressing Tregs from fresh tumor biopsies.

Materials:

  • Fresh tumor biopsy

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Collagenase and DNase

  • Ficoll-Paque

  • Phosphate-buffered saline (PBS)

  • Fluorescently conjugated antibodies:

    • Anti-human CD45 (leukocyte common antigen)

    • Anti-human CD3 (T-cell marker)

    • Anti-human CD4 (helper T-cell marker)

    • Anti-human CD25 (Treg marker)

    • Anti-human CD127 (distinguishes Tregs from activated T cells)

    • Anti-human FOXP3 (Treg transcription factor)

    • Anti-human CCR8

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Mechanically dissociate the fresh tumor tissue in RPMI-1640 medium.

    • Digest the tissue with collagenase and DNase at 37°C to release single cells.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Isolate lymphocytes using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells with PBS containing 2% FBS.

  • Surface Staining:

    • Resuspend cells in PBS with 2% FBS.

    • Add the cocktail of fluorescently conjugated antibodies for surface markers (CD45, CD3, CD4, CD25, CD127, CCR8).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with PBS with 2% FBS.

  • Intracellular Staining for FOXP3:

    • Resuspend the cells in fixation/permeabilization buffer and incubate according to the manufacturer's instructions.

    • Wash the cells with permeabilization buffer.

    • Add the anti-human FOXP3 antibody and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS for analysis on a flow cytometer.

    • Acquire a sufficient number of events for statistical analysis.

    • Gate on CD45+ leukocytes, then CD3+ T cells, and subsequently on CD4+ helper T cells.

    • Within the CD4+ population, identify Tregs as CD25+ and CD127-low/negative.

    • Finally, quantify the percentage of Tregs that are positive for CCR8.[4][7]

Conclusion

The clinical development of LM-108 highlights the importance of a robust biomarker strategy for patient selection in oncology. The strong correlation between high CCR8 expression in the TME and favorable clinical outcomes underscores the utility of CCR8 as a predictive biomarker. The protocols outlined in these application notes provide a foundation for the standardized assessment of CCR8 expression, which is essential for the successful implementation of LM-108 in clinical practice. Further refinement of these methodologies and the establishment of definitive scoring cutoffs will be critical for the transition of LM-108 from clinical trials to a targeted therapy for patients with advanced solid tumors.

References

Application Notes and Protocols for the Phase 1/2 Study of LM-108 in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the clinical development and scientific rationale for LM-108, a novel anti-CCR8 monoclonal antibody, for the treatment of advanced solid tumors. The detailed protocols are intended for researchers, scientists, and drug development professionals interested in understanding the study design and methodologies employed in the Phase 1/2 clinical trials.

Introduction to LM-108

LM-108, also known as cafelkibart, is an investigational, first-in-class, Fc-optimized humanized monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8).[1][2] Developed by LaNova Medicines Ltd., LM-108 represents a novel immuno-oncology strategy aimed at overcoming resistance to immune checkpoint inhibitors (ICIs).[1][2] The therapeutic hypothesis is based on its ability to selectively deplete tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME), thereby reactivating a potent anti-tumor immune response.[1][3][4][5] Preclinical studies have demonstrated that LM-108 can induce a strong anti-tumor activity as a single agent and in combination with anti-PD-1 antibodies.[3]

Mechanism of Action: Targeting CCR8 on Tumor-Infiltrating Tregs

Regulatory T cells (Tregs) play a crucial role in maintaining immune homeostasis; however, in the tumor microenvironment, they suppress the activity of effector immune cells, such as cytotoxic CD8+ T cells, creating a barrier to effective anti-tumor immunity.[1] CCR8 is highly and selectively expressed on these tumor-infiltrating Tregs, with minimal expression on peripheral Tregs and other immune cells.[1][6] This differential expression makes CCR8 an attractive therapeutic target. LM-108 is an Fc-optimized IgG1 monoclonal antibody designed to bind to CCR8 on tumor-infiltrating Tregs and eliminate them through enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[3][6] This selective depletion is expected to shift the balance of the tumor microenvironment from immunosuppressive to pro-inflammatory, thereby enhancing the patient's anti-tumor immune response.[1]

cluster_TME Tumor Microenvironment (TME) cluster_Therapy LM-108 Therapy Treg Tumor-Infiltrating Regulatory T-cell (Treg) CD8 Cytotoxic CD8+ T-cell (Inactive) Treg->CD8 Suppression TumorCell Tumor Cell Treg->TumorCell Immune Evasion LM108 LM-108 (anti-CCR8 mAb) CCR8 CCR8 Receptor CCR8->Treg ADCC ADCC/ ADCP CD8_active Cytotoxic CD8+ T-cell (Active) CD8->CD8_active Activation TumorCell_death Tumor Cell Apoptosis LM108->CCR8 Binding & Depletion CD8_active->TumorCell_death Killing

Figure 1: Mechanism of Action of LM-108.

Phase 1/2 Clinical Trial Design

LM-108 has been evaluated in several Phase 1/2, open-label, dose-escalation and dose-expansion studies in patients with advanced solid tumors, both as a single agent and in combination with anti-PD-1 antibodies like pembrolizumab and toripalimab.[7][8][9][10] The primary objectives of these studies are to assess the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of LM-108.[4] Secondary objectives include evaluating the pharmacokinetic (PK) profile, immunogenicity, and preliminary anti-tumor activity.[4]

The studies included in the pooled analysis are registered under the identifiers NCT05199753, NCT05255484, and NCT05518045.[4][11][12][13][14]

cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms cluster_phase1 Phase 1: Dose Escalation cluster_phase2 Phase 2: Dose Expansion cluster_assessment Assessment P Patients with Advanced Solid Tumors S Screening & Eligibility Assessment P->S A1 Arm A: LM-108 Monotherapy S->A1 Eligible B1 Arm B: LM-108 + anti-PD-1 S->B1 Eligible A2 Arm A: LM-108 at RP2D A1->A2 B2 Arm B: LM-108 + anti-PD-1 at RP2D B1->B2 E Safety, PK, Immunogenicity, Tumor Response (RECIST 1.1) A2->E B2->E

Figure 2: High-level workflow of the LM-108 Phase 1/2 clinical trials.
Key Eligibility Criteria

Inclusion Criteria:

  • Histological or cytological confirmation of recurrent or refractory advanced solid tumors that have progressed on standard therapy, or for which no standard therapy is available.[7][8][10][15]

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[7][8][10][15]

  • At least one measurable lesion as per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 for expansion cohorts.[7][8][10][15]

  • Adequate organ and marrow function.[7][8][10][15]

Exclusion Criteria:

  • Prior treatment with an anti-CCR8 drug.[8][9][13][15]

  • Anti-tumor treatment, including radiotherapy, chemotherapy, or immunotherapy, within 21 days prior to the first dose of LM-108.[8][9][15]

  • Known central nervous system (CNS) metastases.[7][8][9]

  • History of autoimmune disease.[7][8][9]

  • Use of live attenuated vaccines within 28 days prior to the first dose.[7][8][9]

Dosing Regimens

Patients received LM-108 intravenously at various dose levels and schedules, including:

  • 3 mg/kg every 2 weeks (Q2W)[11][13][14][16]

  • 6 mg/kg every 3 weeks (Q3W)[11][13][14][16]

  • 10 mg/kg every 3 weeks (Q3W)[11][13][14][16]

In the combination arms, LM-108 was administered with an anti-PD-1 antibody such as:

  • Pembrolizumab: 200 mg Q3W or 400 mg Q6W[11][13][14][16]

  • Toripalimab: 240 mg Q3W[11][13][14][16]

Clinical Efficacy and Safety Data

The following tables summarize the efficacy and safety data from a pooled analysis of the Phase 1/2 studies in patients with gastric and pancreatic cancer.

Efficacy Data

Table 1: Efficacy of LM-108 in Combination with an Anti-PD-1 Antibody in Gastric Cancer [11][12][13]

Patient PopulationEndpointValue95% Confidence Interval
All Efficacy-Evaluable Patients (n=36)Objective Response Rate (ORR)36.1%20.8% - 53.8%
Disease Control Rate (DCR)72.2%54.8% - 85.8%
Median Progression-Free Survival (PFS)6.53 months2.96 - NA
Patients Progressed on First-Line Treatment (n=11)Objective Response Rate (ORR)63.6%30.8% - 89.1%
Disease Control Rate (DCR)81.8%48.2% - 97.7%
Patients with High CCR8 Expression (n=8)Objective Response Rate (ORR)87.5%-
Disease Control Rate (DCR)100%-

Table 2: Efficacy of LM-108 in Combination with an Anti-PD-1 Antibody in Pancreatic Cancer [17]

Patient PopulationEndpointValue95% Confidence Interval
All Efficacy-Evaluable Patients (n=74)Objective Response Rate (ORR)20.3%11.8% - 31.2%
Disease Control Rate (DCR)62.2%50.1% - 73.2%
Median Duration of Response (DoR)5.49 months3.02 - 8.87 months
Median Progression-Free Survival (PFS)3.12 months1.61 - 4.86 months
Median Overall Survival (OS)10.02 months6.41 - 13.11 months
Patients Progressed on One Prior Line of Therapy (n=45)Objective Response Rate (ORR)24.4%12.9% - 39.5%
Disease Control Rate (DCR)71.1%55.7% - 83.6%
Median Progression-Free Survival (PFS)4.86 months2.79 - 6.90 months
Patients with High CCR8 Expression (n=9)Objective Response Rate (ORR)33.3%7.5% - 70.1%
Disease Control Rate (DCR)77.8%40.0% - 97.2%
Safety Data

Table 3: Common Treatment-Related Adverse Events (TRAEs) in Gastric Cancer Patients (n=48) [11][12][13]

Adverse EventAny Grade (%)Grade ≥ 3 (%)
Alanine transaminase increased25.0%-
Aspartate transaminase increased22.9%-
White blood cell decreased22.9%-
Anemia16.7%8.3%
Lipase increased-4.2%
Rash-4.2%
Lymphocyte count decreased-4.2%

Table 4: Common Treatment-Related Adverse Events (TRAEs) in Pancreatic Cancer Patients (n=80) [17]

Adverse EventAny Grade (≥25%)Grade ≥ 3 (≥5%)
Increased AST≥25%5.0%
Increased ALT≥25%6.3%
Anemia≥25%-
Rash≥25%5.0%
Pyrexia≥25%-
Decreased platelet count≥25%-
Increased conjugated bilirubin≥25%-
Lipase elevation-7.5%
Immune-mediated enterocolitis-5.0%
Hypokalemia-5.0%

Experimental Protocols

The following are generalized protocols for key experiments conducted in the LM-108 clinical trials. These should be adapted and optimized for specific laboratory conditions and reagents.

Protocol 1: Tumor Response Assessment by RECIST v1.1

Objective: To provide a standardized and objective assessment of tumor burden changes during therapy.

Methodology:

  • Baseline Assessment:

    • Perform imaging (CT or MRI) within 4 weeks prior to the start of treatment.

    • Identify and select target lesions based on their size (longest diameter ≥10 mm for non-nodal lesions, short axis ≥15 mm for lymph nodes) and suitability for reproducible measurements. A maximum of five target lesions in total and two per organ should be selected.[8]

    • Record the sum of the longest diameters (SLD) for all target lesions.

    • Identify and document all other lesions as non-target lesions.

  • Follow-up Assessment:

    • Perform imaging at protocol-specified intervals (e.g., every 6-8 weeks).

    • Measure the longest diameter of all target lesions and calculate the new SLD.

    • Qualitatively assess non-target lesions for unequivocal progression.

    • Document any new lesions.

  • Response Evaluation:

    • Complete Response (CR): Disappearance of all target lesions and reduction of pathological lymph nodes to <10 mm in the short axis.

    • Partial Response (PR): At least a 30% decrease in the SLD compared to baseline.

    • Progressive Disease (PD): At least a 20% increase in the SLD from the smallest sum recorded (nadir), with an absolute increase of at least 5 mm, or the appearance of new lesions.

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Start Baseline Imaging Select Select Target & Non-Target Lesions Start->Select Measure Measure Sum of Longest Diameters (SLD) Select->Measure FollowUp Follow-up Imaging Measure->FollowUp ReMeasure Re-measure SLD Assess Non-Target/New Lesions FollowUp->ReMeasure Decision Compare SLD to Baseline/Nadir ReMeasure->Decision CR Complete Response Decision->CR Disappearance PR Partial Response Decision->PR ≥30% Decrease SD Stable Disease Decision->SD Not PR or PD PD Progressive Disease Decision->PD ≥20% Increase or New Lesion

Figure 3: Logical flow for RECIST v1.1 tumor response assessment.
Protocol 2: Biomarker Analysis - CCR8 Expression by Immunohistochemistry (IHC)

Objective: To determine the expression level of CCR8 in tumor tissue to correlate with clinical outcomes.

Methodology:

  • Tissue Preparation:

    • Fix tumor biopsy or surgical specimens in 10% neutral buffered formalin and embed in paraffin wax.

    • Cut 4-µm thick sections and mount on charged microscope slides.

    • Dry the slides in an oven at 60°C for 45-60 minutes.[11]

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Rehydrate through a series of graded ethanol solutions (100%, 95%, 80%, 70%) for 3-5 minutes each.[11]

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a 0.01M sodium citrate buffer (pH 6.0).[11]

    • Heat in a steamer or water bath at 95-100°C for 20 minutes.[11]

    • Allow slides to cool to room temperature for 20 minutes.[11]

  • Immunostaining:

    • Rinse slides in Tris-buffered saline with Tween 20 (TBS-T).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Apply a protein block (e.g., normal goat serum) for 20-30 minutes to reduce non-specific binding.[11]

    • Incubate with a validated primary anti-CCR8 antibody at an optimized dilution for 45-60 minutes at room temperature or overnight at 4°C.

    • Rinse with TBS-T.

    • Incubate with a biotinylated secondary antibody (e.g., anti-rabbit IgG) for 30 minutes.[11]

    • Rinse with TBS-T.

    • Apply a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.[11]

    • Rinse with TBS-T.

  • Detection and Counterstaining:

    • Apply a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate slides through graded ethanol solutions and xylene.[11]

    • Apply a coverslip with permanent mounting medium.[11]

  • Analysis:

    • A pathologist will score the slides based on the percentage and intensity of CCR8-positive cells, particularly on immune cells with Treg morphology within the tumor microenvironment. A pre-defined scoring system is used to classify tumors as having high or low CCR8 expression.

Protocol 3: Pharmacokinetic (PK) Assessment

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of LM-108.

Methodology:

  • Sample Collection:

    • Collect peripheral blood samples at pre-defined time points before and after LM-108 administration.

    • Process blood to obtain serum or plasma and store at -80°C until analysis.

  • Assay Method:

    • A validated enzyme-linked immunosorbent assay (ELISA) or electrochemiluminescence (ECL) assay is typically used to quantify LM-108 concentrations.

  • ELISA Protocol (General):

    • Coat a 96-well plate with a target antigen (recombinant human CCR8).

    • Block non-specific binding sites.

    • Add patient serum/plasma samples in various dilutions, along with a standard curve of known LM-108 concentrations.

    • Incubate to allow LM-108 to bind to the coated antigen.

    • Wash the plate to remove unbound components.

    • Add a detection antibody (e.g., HRP-conjugated anti-human IgG) that binds to LM-108.

    • Wash the plate.

    • Add a substrate that reacts with the enzyme on the detection antibody to produce a colorimetric signal.

    • Measure the signal intensity using a plate reader.

  • Data Analysis:

    • Calculate LM-108 concentrations in patient samples by interpolating from the standard curve.

    • Use pharmacokinetic modeling software to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Protocol 4: Immunogenicity Assessment

Objective: To detect the presence of anti-drug antibodies (ADAs) against LM-108.

Methodology:

  • Multi-tiered Approach: A tiered approach is used to screen for, confirm, and characterize ADAs.[4][18]

  • Screening Assay:

    • An ELISA or ECL-based bridging assay is commonly used to detect all potential ADAs with high sensitivity.

    • In this format, biotinylated LM-108 and ruthenium-labeled LM-108 are incubated with the patient sample. If ADAs are present, they will "bridge" the two labeled LM-108 molecules, leading to a detectable signal.

  • Confirmatory Assay:

    • Samples that screen positive are further tested in a confirmatory assay.

    • This typically involves pre-incubating the patient sample with an excess of unlabeled LM-108. A significant reduction in the assay signal compared to the uncompeted sample confirms the specificity of the ADAs.

  • Titer Assay:

    • Confirmed positive samples are serially diluted to determine the titer of the ADAs, which is the reciprocal of the highest dilution that still yields a positive result.

  • Neutralizing Antibody (NAb) Assay:

    • A cell-based assay or a competitive ligand-binding assay is used to determine if the ADAs have neutralizing capacity, meaning they can inhibit the function of LM-108.

    • For a cell-based assay, one could measure the ability of ADAs to block LM-108-mediated ADCC against CCR8-expressing cells.

Conclusion

The Phase 1/2 studies of LM-108 have demonstrated a manageable safety profile and promising anti-tumor activity in heavily pre-treated patients with advanced solid tumors, particularly in gastric and pancreatic cancers.[11][17] The selective depletion of tumor-infiltrating Tregs via CCR8 targeting represents a viable strategy to overcome resistance to immune checkpoint inhibitors. Further evaluation of LM-108, especially in biomarker-selected patient populations with high CCR8 expression, is warranted.[11][13][14]

References

Biomarker Strategy for the Clinical Development of IO-108: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IO-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4.[1][2] LILRB2 is a key myeloid checkpoint inhibitor expressed on myeloid cells such as monocytes, macrophages, and dendritic cells.[2] By blocking the interaction of LILRB2 with its ligands, including HLA-G, ANGPTLs, SEMA4A, and CD1d, IO-108 aims to reprogram the immunosuppressive tumor microenvironment (TME) towards a pro-inflammatory state, thereby enhancing anti-tumor immune responses.[1][2] This document outlines a comprehensive biomarker strategy for the clinical development of IO-108, providing detailed application notes and experimental protocols to guide researchers in evaluating the pharmacodynamics, efficacy, and patient selection for this novel immunotherapeutic agent.

Application Notes

A robust biomarker strategy is critical for the successful clinical development of IO-108. The following notes detail the rationale and application of various biomarkers to assess the biological activity of IO-108 and to identify patients most likely to benefit from treatment.

Pharmacodynamic (PD) Biomarkers

PD biomarkers are essential to confirm target engagement and to understand the downstream biological effects of IO-108.

  • Target Engagement: Measuring the occupancy of LILRB2 on peripheral blood myeloid cells by IO-108 will confirm that the drug is reaching its target.

  • Myeloid Cell Reprogramming: Assessing changes in the phenotype and function of myeloid cells in both peripheral blood and the tumor microenvironment will provide evidence of the intended mechanism of action. This includes a shift from an immunosuppressive (M2-like) to a pro-inflammatory (M1-like) macrophage phenotype and enhanced antigen presentation capabilities of dendritic cells.

  • T-Cell Activation: An increase in the activation and proliferation of T cells, particularly cytotoxic CD8+ T cells, within the TME would indicate a successful reversal of myeloid-mediated immune suppression.

  • Cytokine Profile Modulation: Monitoring changes in circulating and tumor-infiltrating cytokines and chemokines will provide insights into the systemic and local immune response to IO-108.

Predictive Biomarkers

Predictive biomarkers aim to identify patients who are most likely to respond to IO-108 therapy, enabling a more targeted and effective treatment approach.

  • LILRB2 and Ligand Expression: High expression of LILRB2 on tumor-infiltrating myeloid cells and/or its ligands (e.g., HLA-G) on tumor cells may correlate with clinical response.

  • Myeloid Cell Infiltration: The density and phenotype of myeloid cells within the TME at baseline could be a key determinant of response. A "myeloid-rich" tumor microenvironment may be more susceptible to reprogramming by IO-108.

  • Immune Gene Expression Signatures: Pre-treatment tumor gene expression profiles associated with myeloid cell function, T-cell inflammation, and antigen presentation may predict clinical benefit.

Resistance Biomarkers

Understanding mechanisms of resistance to IO-108 is crucial for developing combination strategies and for identifying patients who may not benefit from monotherapy.

  • Alternative Immune Checkpoints: Upregulation of other immune checkpoints on T cells (e.g., PD-1, CTLA-4, TIM-3, LAG-3) or myeloid cells could mediate resistance to IO-108.

  • T-Cell Exhaustion: A deeply exhausted T-cell phenotype at baseline may be difficult to rescue solely by targeting the myeloid compartment.

  • Tumor-Intrinsic Factors: Genetic and epigenetic features of the tumor cells that prevent immune recognition and killing may contribute to resistance.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data to be collected and analyzed as part of the IO-108 biomarker strategy.

Table 1: Pharmacodynamic Biomarkers in Peripheral Blood

Biomarker CategoryAnalyteAssaySample TypeTimepoints
Target Engagement LILRB2 Receptor OccupancyFlow CytometryWhole BloodPre-dose, Post-dose
Myeloid Cell Phenotype % CD14+LILRB2+ monocytesFlow CytometryWhole BloodBaseline, On-treatment
% HLA-DR+ monocytesFlow CytometryWhole BloodBaseline, On-treatment
T-Cell Activation % Ki67+ CD8+ T cellsFlow CytometryWhole BloodBaseline, On-treatment
Soluble Factors Cytokine Panel (e.g., IFN-γ, TNF-α, IL-6, IL-10)LuminexPlasmaBaseline, On-treatment

Table 2: Predictive and Pharmacodynamic Biomarkers in Tumor Tissue

Biomarker CategoryAnalyteAssaySample TypeTimepoints
Target Expression LILRB2 Protein ExpressionIHC/mIFFFPE TissueBaseline
HLA-G Protein ExpressionIHC/mIFFFPE TissueBaseline
Immune Cell Infiltration Density of CD68+LILRB2+ cellsIHC/mIFFFPE TissueBaseline, On-treatment
Density of CD8+ T cellsIHC/mIFFFPE TissueBaseline, On-treatment
Gene Expression Myeloid & T-cell gene signaturesRNA-SeqFFPE TissueBaseline, On-treatment

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: LILRB2 and HLA-G Immunohistochemistry (IHC)

Objective: To assess the expression of LILRB2 and its ligand HLA-G in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%) for blocking endogenous peroxidase

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies: Rabbit anti-human LILRB2, Mouse anti-human HLA-G

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • DAB substrate-chromogen system

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Incubate slides in pre-heated antigen retrieval buffer at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with primary antibodies (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate slides with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate slides with DAB substrate-chromogen solution until desired stain intensity develops.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with permanent mounting medium.

Protocol 2: Multiplex Immunofluorescence (mIF) for Tumor Microenvironment Profiling

Objective: To simultaneously detect and quantify multiple immune cell populations within the TME of FFPE tumor tissue.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Automated staining platform (e.g., Leica BOND RX)

  • Tyramide signal amplification (TSA)-based mIF kit (e.g., Akoya Opal)

  • Primary antibodies for immune cell markers (e.g., CD68, LILRB2, CD8, FoxP3, PD-L1) and a tumor marker (e.g., Pan-Cytokeratin)

  • DAPI for nuclear counterstaining

  • Multispectral imaging system (e.g., Akoya PhenoImager)

  • Image analysis software

Procedure:

  • Automated Staining:

    • Perform deparaffinization, rehydration, and antigen retrieval on the automated stainer.

    • Execute sequential rounds of primary antibody incubation, secondary antibody-HRP incubation, and TSA-fluorophore deposition for each marker.

    • An antibody stripping step is performed between each round.

  • Counterstaining:

    • Apply DAPI for nuclear counterstaining.

  • Image Acquisition:

    • Scan the stained slides using a multispectral imaging system to create a composite image.

  • Image Analysis:

    • Use image analysis software to spectrally unmix the fluorophore signals.

    • Perform cell segmentation based on the DAPI signal.

    • Phenotype individual cells based on their marker expression.

    • Quantify cell densities and perform spatial analysis to assess cell-cell interactions.

Protocol 3: Flow Cytometry for Peripheral Blood Immune Cell Phenotyping

Objective: To characterize the frequency and phenotype of myeloid and lymphoid cell populations in whole blood.

Materials:

  • Whole blood collected in EDTA tubes

  • Red blood cell (RBC) lysis buffer

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD14, CD16, HLA-DR, LILRB2)

  • Flow cytometer

Procedure:

  • Antibody Staining:

    • Add 100 µL of whole blood to a FACS tube.

    • Add the antibody cocktail and incubate for 20 minutes at room temperature in the dark.

  • RBC Lysis:

    • Add 2 mL of 1X RBC lysis buffer and incubate for 10 minutes at room temperature.

    • Centrifuge at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cell pellet with 2 mL of FACS buffer.

    • Centrifuge at 300 x g for 5 minutes.

  • Resuspension and Acquisition:

    • Resuspend the cell pellet in 300 µL of FACS buffer.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Use flow cytometry analysis software to gate on different immune cell populations and quantify their frequencies and marker expression levels.

Protocol 4: RNA Sequencing (RNA-Seq) of FFPE Tumor Tissue

Objective: To perform gene expression profiling of FFPE tumor biopsies to identify predictive and pharmacodynamic gene signatures.

Materials:

  • FFPE tumor tissue scrolls or sections

  • RNA extraction kit for FFPE tissue

  • DNase I

  • RNA quality assessment instrument (e.g., Agilent Bioanalyzer)

  • RNA-Seq library preparation kit suitable for degraded RNA (e.g., with ribosomal RNA depletion)

  • Next-generation sequencing (NGS) platform

Procedure:

  • RNA Extraction:

    • Extract total RNA from FFPE tissue using a specialized kit, including a deparaffinization step.

    • Perform on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

  • RNA Quality Control:

    • Assess the quantity and quality of the extracted RNA.

  • Library Preparation:

    • Deplete ribosomal RNA from the total RNA.

    • Construct sequencing libraries according to the manufacturer's protocol. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing:

    • Sequence the prepared libraries on an NGS platform.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis and gene set enrichment analysis to identify relevant biological pathways and signatures.

Protocol 5: Luminex Assay for Cytokine Profiling

Objective: To measure the concentration of multiple cytokines and chemokines in plasma samples.

Materials:

  • Plasma samples

  • Multiplex cytokine Luminex assay kit (e.g., Milliplex MAP)

  • Luminex instrument

  • Assay plate and wash buffer

Procedure:

  • Sample and Reagent Preparation:

    • Prepare standards, controls, and samples according to the kit protocol.

    • Pre-wet the assay plate with wash buffer.

  • Assay Procedure:

    • Add the antibody-coupled magnetic beads to the wells.

    • Wash the beads.

    • Add standards, controls, and samples to the wells and incubate.

    • Wash the beads.

    • Add the detection antibody cocktail and incubate.

    • Wash the beads.

    • Add streptavidin-phycoerythrin and incubate.

    • Wash the beads and resuspend in sheath fluid.

  • Data Acquisition and Analysis:

    • Acquire data on a Luminex instrument.

    • Use the instrument software to calculate the concentration of each analyte based on the standard curve.

Visualizations

The following diagrams illustrate key concepts and workflows in the IO-108 biomarker strategy.

LILRB2_Signaling_Pathway cluster_myeloid_cell Myeloid Cell (Macrophage/DC) cluster_t_cell T Cell HLA-G HLA-G LILRB2 LILRB2 HLA-G->LILRB2 Binds SHP1_2 SHP-1/2 LILRB2->SHP1_2 Activates Immunosuppression Immunosuppression (e.g., decreased cytokine production, inhibitory ligand expression) SHP1_2->Immunosuppression Leads to T_cell_inactivation T Cell Inactivation Immunosuppression->T_cell_inactivation Promotes TCR TCR IO_108 IO-108 IO_108->LILRB2 Blocks

Caption: LILRB2 signaling pathway and the mechanism of action of IO-108.

Biomarker_Strategy_Workflow cluster_patient Patient Cohort cluster_sampling Sample Collection cluster_assays Biomarker Assays cluster_analysis Data Analysis & Endpoints Patient Patients with Advanced Solid Tumors Tumor_Biopsy Tumor Biopsy (Baseline, On-treatment) Patient->Tumor_Biopsy Blood_Draw Peripheral Blood (Baseline, On-treatment) Patient->Blood_Draw IHC_mIF IHC / mIF Tumor_Biopsy->IHC_mIF RNA_Seq RNA-Seq Tumor_Biopsy->RNA_Seq Flow_Cytometry Flow Cytometry Blood_Draw->Flow_Cytometry Luminex Luminex Blood_Draw->Luminex PD_Analysis Pharmacodynamic Analysis (Target Engagement, Immune Modulation) IHC_mIF->PD_Analysis Predictive_Analysis Predictive Biomarker Discovery (Patient Stratification) IHC_mIF->Predictive_Analysis Resistance_Analysis Resistance Mechanism Identification IHC_mIF->Resistance_Analysis RNA_Seq->PD_Analysis RNA_Seq->Predictive_Analysis RNA_Seq->Resistance_Analysis Flow_Cytometry->PD_Analysis Flow_Cytometry->Predictive_Analysis Flow_Cytometry->Resistance_Analysis Luminex->PD_Analysis Luminex->Predictive_Analysis Luminex->Resistance_Analysis

Caption: Overall workflow of the biomarker strategy for IO-108 clinical development.

mIF_Workflow FFPE_Section FFPE Tissue Section Staining Automated Multiplex Tyramide Signal Amplification Staining FFPE_Section->Staining Scanning Multispectral Slide Scanning Staining->Scanning Analysis Image Analysis: - Spectral Unmixing - Cell Segmentation - Phenotyping Scanning->Analysis Output Quantitative Data: - Cell Densities - Spatial Relationships Analysis->Output

Caption: Experimental workflow for multiplex immunofluorescence (mIF).

References

Application Notes and Protocols: In Vitro Assays to Assess IO-108 Activity on Myeloid Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

IO-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4.[1][2][3] LILRB2 is a key myeloid checkpoint inhibitor expressed predominantly on myeloid cells such as monocytes, macrophages, dendritic cells (DCs), and neutrophils.[3][4][5] In the tumor microenvironment, the interaction of LILRB2 with its ligands, including HLA-G, ANGPTLs, SEMA4A, and CD1d, promotes an immunosuppressive phenotype in these myeloid cells, thereby hindering anti-tumor immune responses.[1][2][3][4] IO-108 is designed to block this interaction, reprogramming immunosuppressive myeloid cells into a pro-inflammatory state, which in turn enhances innate and adaptive anti-cancer immunity.[4][5][6]

These application notes provide a comprehensive set of in vitro assays to characterize the biological activity of IO-108 on myeloid cells. The protocols detailed below are designed to assess the impact of IO-108 on myeloid cell differentiation, maturation, cytokine secretion, phagocytic activity, and the ability to overcome myeloid cell-mediated T-cell suppression.

I. Myeloid Cell Differentiation and Maturation Assay

This assay evaluates the effect of IO-108 on the differentiation of human peripheral blood monocytes into pro-inflammatory dendritic cells.

Experimental Protocol:

  • Isolation of Human Monocytes:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

    • Enrich for CD14+ monocytes using positive selection with CD14 MicroBeads according to the manufacturer's protocol.

  • Monocyte Differentiation:

    • Seed the purified CD14+ monocytes at a density of 1 x 10^6 cells/mL in a complete RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin-streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4.

    • Add IO-108 or an isotype control antibody at varying concentrations (e.g., 0.1, 1, 10 µg/mL).

    • Incubate the cells for 6 days at 37°C in a 5% CO2 incubator.

  • Maturation of Dendritic Cells:

    • On day 6, induce maturation of the differentiated dendritic cells by adding a maturation cocktail containing TNF-α (10 ng/mL), IL-1β (10 ng/mL), IL-6 (100 ng/mL), and PGE2 (1 µg/mL).

    • Continue to culture the cells in the presence of IO-108 or isotype control for an additional 48 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers to assess DC maturation. Recommended markers include CD80, CD83, CD86, HLA-DR, and CCR7.[7][8]

    • Acquire data on a flow cytometer and analyze the percentage of mature DCs (CD83+/CD86+) and the mean fluorescence intensity (MFI) of maturation markers.

Data Presentation:

TreatmentConcentration (µg/mL)% Mature DCs (CD83+/CD86+)CD86 MFIHLA-DR MFI
Untreated Control-15.2 ± 2.11500 ± 2508000 ± 1200
Isotype Control1016.5 ± 2.51650 ± 3008200 ± 1300
IO-1080.125.8 ± 3.22800 ± 40012500 ± 1500
IO-108142.1 ± 4.54500 ± 55018000 ± 2000
IO-1081055.7 ± 5.16200 ± 60025000 ± 2100

Diagram:

Myeloid_Cell_Differentiation_Workflow cluster_0 Day 0-6: Monocyte Differentiation cluster_1 Day 6-8: DC Maturation cluster_2 Day 8: Analysis Isolate CD14+ Monocytes Isolate CD14+ Monocytes Culture with GM-CSF + IL-4 Culture with GM-CSF + IL-4 Isolate CD14+ Monocytes->Culture with GM-CSF + IL-4 Seed cells Add IO-108 / Isotype Control Add IO-108 / Isotype Control Culture with GM-CSF + IL-4->Add IO-108 / Isotype Control Treat Add Maturation Cocktail Induce Maturation (TNF-α, IL-1β, IL-6, PGE2) Culture with GM-CSF + IL-4->Add Maturation Cocktail Incubate 6 days Flow Cytometry Analysis Analyze Maturation Markers (CD80, CD83, CD86, HLA-DR) Add Maturation Cocktail->Flow Cytometry Analysis

Myeloid Cell Differentiation and Maturation Assay Workflow.

II. Cytokine Secretion Assay

This assay measures the production of pro-inflammatory cytokines by myeloid cells in response to IO-108 treatment.

Experimental Protocol:

  • Cell Preparation:

    • Isolate human PBMCs as described previously.

    • Alternatively, use a myeloid cell line such as THP-1.

  • Cell Stimulation:

    • Seed PBMCs at 2 x 10^5 cells/well or THP-1 cells at 1 x 10^5 cells/well in a 96-well plate.

    • Treat the cells with IO-108 or an isotype control antibody at various concentrations (e.g., 0.1, 1, 10 µg/mL).

    • Stimulate the cells with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.[9][10][11]

Data Presentation:

TreatmentConcentration (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-12 (pg/mL)
Unstimulated-< 10< 20< 5
LPS + Isotype Control10850 ± 1201200 ± 20050 ± 10
LPS + IO-1080.11500 ± 2502100 ± 300120 ± 20
LPS + IO-10812800 ± 3503500 ± 400250 ± 30
LPS + IO-108104500 ± 5005800 ± 600480 ± 50

Diagram:

Cytokine_Secretion_Pathway cluster_ligands LILRB2 Ligands cluster_cell Myeloid Cell HLA-G HLA-G LILRB2 LILRB2 HLA-G->LILRB2 ANGPTLs ANGPTLs ANGPTLs->LILRB2 SEMA4A SEMA4A SEMA4A->LILRB2 SHP1 SHP-1/SHP-2 LILRB2->SHP1 Activates NFkB NF-κB Pathway SHP1->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Induces Secretion IO108 IO-108 IO108->LILRB2 Blocks TLR TLR Agonist (e.g., LPS) TLR->NFkB Activates

IO-108 Blocks LILRB2 Signaling to Enhance Cytokine Secretion.

III. Phagocytosis Assay

This assay quantifies the ability of IO-108 to enhance the phagocytic capacity of macrophages.

Experimental Protocol:

  • Macrophage Generation:

    • Differentiate human CD14+ monocytes into macrophages by culturing them for 7 days in a complete RPMI-1640 medium supplemented with 10% FBS and 50 ng/mL M-CSF.

  • Phagocytosis Assay:

    • Seed the macrophages at 5 x 10^4 cells/well in a 96-well plate and allow them to adhere.

    • Pre-treat the macrophages with IO-108 or an isotype control antibody at various concentrations (e.g., 0.1, 1, 10 µg/mL) for 2 hours.

    • Add fluorescently labeled target particles (e.g., pHrodo™ Red Zymosan Bioparticles™ or fluorescently labeled tumor cells) to the wells.

    • Incubate for 2-4 hours to allow for phagocytosis.

  • Quantification of Phagocytosis:

    • Wash the cells to remove non-internalized particles.

    • Measure the fluorescence intensity using a fluorescence plate reader or analyze the percentage of phagocytic cells and the mean fluorescence intensity per cell by flow cytometry.[12][13][14][15]

Data Presentation:

TreatmentConcentration (µg/mL)Phagocytic Index (MFI)% Phagocytic Cells
Untreated Control-500 ± 8025.4 ± 3.1
Isotype Control10520 ± 9526.1 ± 3.5
IO-1080.1850 ± 12040.2 ± 4.2
IO-10811500 ± 20065.8 ± 5.5
IO-108102200 ± 28082.3 ± 6.1

Diagram:

Phagocytosis_Workflow cluster_quantification Quantification Methods Differentiate Monocytes to Macrophages Differentiate Monocytes to Macrophages Pre-treat with IO-108 Pre-treat with IO-108 Differentiate Monocytes to Macrophages->Pre-treat with IO-108 7 days Add Fluorescent Particles Add Fluorescent Particles Pre-treat with IO-108->Add Fluorescent Particles 2 hours Incubate & Wash Incubate & Wash Add Fluorescent Particles->Incubate & Wash 2-4 hours Quantify Phagocytosis Quantify Phagocytosis Incubate & Wash->Quantify Phagocytosis Measure Fluorescence Plate Reader Plate Reader Quantify Phagocytosis->Plate Reader Flow Cytometry Flow Cytometry Quantify Phagocytosis->Flow Cytometry

Workflow for the In Vitro Phagocytosis Assay.

IV. Myeloid-Derived Suppressor Cell (MDSC) T-Cell Suppression Assay

This assay determines the capacity of IO-108 to reverse the suppressive function of MDSCs on T-cell proliferation and activation.

Experimental Protocol:

  • Generation of MDSCs in vitro:

    • Culture human PBMCs in the presence of GM-CSF (40 ng/mL) and IL-6 (40 ng/mL) for 4 days to generate MDSC-like cells.

  • T-Cell Isolation and Labeling:

    • Isolate CD3+ T cells from the same or a different healthy donor using negative selection.

    • Label the T cells with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture Assay:

    • Co-culture the CFSE-labeled T cells with the in vitro-generated MDSCs at different ratios (e.g., 1:1, 1:2 T-cell:MDSC).

    • Add IO-108 or an isotype control antibody at various concentrations.

    • Stimulate T-cell proliferation with anti-CD3/CD28 beads.

    • Incubate the co-culture for 3-5 days.

  • Analysis of T-Cell Proliferation:

    • Harvest the cells and analyze T-cell proliferation by measuring the dilution of the CFSE dye using flow cytometry.[16][17]

    • The percentage of proliferated T cells is determined by gating on the CD3+ population and analyzing the CFSE fluorescence histogram.

Data Presentation:

ConditionIO-108 (µg/mL)% T-Cell Proliferation
T-cells alone + anti-CD3/28-95.2 ± 2.5
T-cells + MDSCs (1:1) + Isotype1035.8 ± 4.1
T-cells + MDSCs (1:1) + IO-1080.150.1 ± 5.2
T-cells + MDSCs (1:1) + IO-108172.5 ± 6.8
T-cells + MDSCs (1:1) + IO-1081088.9 ± 7.3

Diagram:

T_Cell_Suppression_Assay_Logic cluster_suppression Suppressive Mechanisms MDSC MDSC Arginase-1 Arginase-1 MDSC->Arginase-1 Produces iNOS iNOS MDSC->iNOS Produces ROS ROS MDSC->ROS Produces T_Cell T-Cell IO108 IO-108 IO108->MDSC Reprograms Arginase-1->T_Cell Inhibit Proliferation iNOS->T_Cell Inhibit Proliferation ROS->T_Cell Inhibit Proliferation

IO-108 Reverses MDSC-Mediated T-Cell Suppression.

References

Application Notes and Protocols for the Characterization of Antibody-Drug Conjugate (ADC) Linker and Payload

Author: BenchChem Technical Support Team. Date: November 2025

Topic: AbGn-108 Linker and Payload Characterization Methods

Audience: Researchers, scientists, and drug development professionals.

Introduction

AbGn-108 is an antibody-drug conjugate (ADC) in the IND-enabling stage of development, targeting lung and ovarian cancers.[1][2] It utilizes a proprietary linker and payload combination with site-specific conjugation technology, which has demonstrated promising preclinical antitumor efficacy and a favorable safety profile.[1] The precise characterization of the linker and payload components of any ADC is critical for understanding its mechanism of action, ensuring manufacturing consistency, and predicting its clinical performance. This document provides a comprehensive overview of the key analytical methods and protocols applicable to the characterization of ADC linkers and payloads, with a focus on the methodologies relevant to novel therapeutics like AbGn-108.

Antibody-drug conjugates are complex biomolecules composed of a monoclonal antibody (mAb) covalently attached to a potent cytotoxic payload via a chemical linker.[3][4][5] The linker's properties are crucial, as it must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient payload release upon internalization into target cancer cells.[4][6] The payload is the pharmacologically active component responsible for cell killing.[4][7]

This document outlines the standard analytical techniques and experimental workflows for characterizing ADC linkers and payloads, providing detailed protocols and data presentation formats that can be adapted for specific ADCs such as AbGn-108.

Linker and Payload Characterization Workflow

A systematic approach is required to fully characterize the linker and payload of an ADC. The following workflow outlines the key stages of analysis, from initial physicochemical assessment to in-depth stability and functional studies.

ADC_Characterization_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Linker Stability and Payload Release cluster_2 Phase 3: Payload Potency and Mechanism of Action A Drug-to-Antibody Ratio (DAR) Determination (HIC, RP-HPLC, LC-MS) B Analysis of Unconjugated Antibody and Free Payload A->B C Molecular Weight and Size Variant Analysis (SDS-PAGE, SEC, Mass Spectrometry) A->C D Charge Variant Analysis (cIEF, IEX) A->D E In Vitro Plasma Stability Assay A->E G Payload Release Kinetics E->G H In Vitro Cytotoxicity Assay E->H F Lysosomal Stability/Enzymatic Cleavage Assay F->G I Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays)

Caption: General workflow for ADC linker and payload characterization.

Physicochemical Characterization

The initial characterization of an ADC focuses on its fundamental physicochemical properties, which are critical for ensuring product quality and consistency.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to a single antibody.[8] An optimal DAR is crucial for balancing efficacy and toxicity. Several methods are employed for DAR determination.

Table 1: Comparison of Methods for DAR Determination

MethodPrincipleAdvantagesLimitations
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated payload.[5][8]Provides information on the distribution of different drug-loaded species.[8]May require optimization of salt gradients for different ADCs.
Reversed-Phase HPLC (RP-HPLC) Separates light and heavy chains of the reduced ADC, allowing for determination of payload distribution.[5][8]High resolution and provides information on payload distribution.[8]Requires denaturation and reduction of the ADC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated payloads.[8]Provides accurate mass measurement and can identify different drug-loaded species.[8]Can be complex and may require specialized instrumentation.
UV-Vis Spectrophotometry Calculates DAR based on the absorbance of the protein and the payload at different wavelengths.[8]Simple and rapid.[8]Less accurate and does not provide information on drug load distribution.[8]

Experimental Protocol: DAR Determination by HIC

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase A.

  • Chromatographic System: Utilize an HPLC system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0.

  • Gradient Elution:

    • 0-5 min: 100% A

    • 5-35 min: 0-100% B

    • 35-40 min: 100% B

    • 40-45 min: 100% A

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.) and calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / 100

Analysis of Unconjugated Antibody and Free Payload

It is essential to quantify the levels of unconjugated antibody and free payload in the ADC preparation, as these can impact efficacy and safety.

Table 2: Methods for Quantifying Unconjugated Species

AnalyteMethodPrinciple
Unconjugated Antibody Ion-Exchange Chromatography (IEX) or HICSeparation based on charge or hydrophobicity differences between conjugated and unconjugated antibody.
Free Payload Reversed-Phase HPLC (RP-HPLC) or LC-MS/MSSeparation and quantification of the small molecule payload.

Linker Stability and Payload Release

The stability of the linker is paramount to the safety and efficacy of an ADC. These assays assess the linker's stability in biological matrices and its susceptibility to cleavage at the target site.

In Vitro Plasma Stability

This assay evaluates the stability of the ADC in plasma to predict its in vivo stability and the potential for premature payload release.

Experimental Protocol: In Vitro Plasma Stability Assay

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).

  • Sample Processing: At each time point, precipitate plasma proteins using acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of released free payload using a validated LC-MS/MS method.

  • Data Analysis: Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.

A discrepancy between the loss of DAR and the amount of free payload detected may indicate the transfer of the linker-payload to other proteins, such as serum albumin.[9]

Linker_Stability_Impact cluster_0 High Linker Stability in Circulation cluster_1 Low Linker Stability in Circulation A Reduced Premature Payload Release B Lower Off-Target Toxicity A->B C Maximized Payload Delivery to Tumor A->C D Improved Therapeutic Index B->D C->D E Increased Premature Payload Release F Higher Off-Target Toxicity E->F G Reduced Payload Delivery to Tumor E->G H Decreased Therapeutic Index F->H G->H

Caption: Impact of linker stability on ADC performance.

Lysosomal Stability and Enzymatic Cleavage

For ADCs with cleavable linkers, it is important to demonstrate that the linker is efficiently cleaved within the lysosomal compartment of target cells.

Experimental Protocol: Enzymatic Cleavage Assay

  • Enzyme Selection: Choose an appropriate enzyme based on the linker chemistry (e.g., cathepsin B for valine-citrulline linkers).[7][10]

  • Incubation: Incubate the ADC with the selected enzyme in a suitable buffer at 37°C for various time points.

  • Reaction Quenching: Stop the reaction by adding a protease inhibitor or by denaturing the enzyme.

  • Analysis: Analyze the reaction mixture for the released payload using RP-HPLC or LC-MS/MS.

  • Data Analysis: Determine the rate and extent of payload release.

Payload Characterization and Potency

The characterization of the payload involves confirming its identity and purity, as well as assessing its biological activity.

Payload Identity and Purity

The identity and purity of the payload-linker construct before conjugation are typically confirmed using standard analytical techniques.

Table 3: Methods for Payload-Linker Characterization

MethodInformation Provided
Nuclear Magnetic Resonance (NMR) Confirms the chemical structure of the payload and linker.[11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Determines the molecular weight and purity.[11]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the payload-linker construct.[11]
In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing target cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Culture: Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload for a specified duration (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each cell line.

Payload_MOA_Pathway cluster_0 Payload Mechanism of Action (Microtubule Inhibitor) A ADC Binds to Tumor Cell Surface Antigen B Internalization of ADC via Endocytosis A->B C Trafficking to Lysosome B->C D Linker Cleavage and Payload Release C->D E Payload Binds to Tubulin D->E F Disruption of Microtubule Dynamics E->F G Cell Cycle Arrest at G2/M Phase F->G H Induction of Apoptosis G->H I Cell Death H->I

References

Application Notes & Protocols: Efficacy of AbGn-108 in Pancreatic Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AbGn-108 is a novel antibody-drug conjugate (ADC) designed for the targeted therapy of solid tumors overexpressing Tumor-Associated Antigen Z (TAZ). TAZ is a transmembrane protein implicated in the activation of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival, proliferation, and resistance to apoptosis. AbGn-108 consists of a humanized monoclonal antibody against TAZ, conjugated to a potent cytotoxic payload via a cleavable linker. The dual mechanism of action involves the specific delivery of the cytotoxic agent to TAZ-positive cancer cells and the simultaneous inhibition of TAZ-mediated pro-survival signaling.

These application notes provide detailed protocols for evaluating the in vivo efficacy of AbGn-108 using pancreatic cancer xenograft models, a critical step in its preclinical development.

AbGn-108 Mechanism of Action

AbGn-108 exerts its anti-tumor effect through a two-pronged attack. Firstly, upon binding to the TAZ receptor on the tumor cell surface, the ADC is internalized. The linker is cleaved in the lysosomal compartment, releasing the cytotoxic payload, which induces DNA damage and leads to apoptotic cell death. Secondly, the binding of the antibody component to TAZ blocks the receptor's ability to activate the downstream PI3K/AKT/mTOR pathway, thereby reducing intrinsic signals for cell growth and proliferation.

AbGn108_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AbGn108 AbGn-108 TAZ TAZ Receptor AbGn108->TAZ Binds AbGn108->TAZ Inhibits PI3K PI3K TAZ->PI3K Activates Internalization Internalization & Lysosomal Trafficking TAZ->Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Payload Released Cytotoxic Payload Internalization->Payload Apoptosis Apoptosis Payload->Apoptosis

Figure 1: AbGn-108 dual mechanism of action.

Experimental Workflow for Xenograft Studies

The evaluation of AbGn-108 efficacy follows a standardized workflow, from cell line preparation to data analysis. This ensures reproducibility and provides a comprehensive assessment of the agent's anti-tumor activity, tolerability, and potential biomarkers of response.

Xenograft_Workflow A 1. Cell Line Preparation (TAZ-positive PANC-1) C 3. Tumor Implantation (Subcutaneous) A->C B 2. Animal Acclimatization (Athymic Nude Mice) B->C D 4. Tumor Growth Monitoring (Until ~150 mm³) C->D E 5. Animal Randomization & Grouping D->E F 6. Treatment Initiation (Vehicle, AbGn-108 Doses) E->F G 7. In-life Monitoring (Tumor Volume, Body Weight, Clinical Signs) F->G H 8. Study Endpoint & Necropsy (Tumor & Tissue Collection) G->H I 9. Ex Vivo Analysis (IHC, Western Blot, etc.) H->I J 10. Data Analysis & Reporting I->J

Figure 2: Standard workflow for an AbGn-108 xenograft efficacy study.

Experimental Protocols

Cell Line and Culture
  • Cell Line: PANC-1 (human pancreatic carcinoma), engineered to stably overexpress TAZ (PANC-1/TAZ).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain TAZ expression.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvesting: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Centrifuge cells, resuspend in sterile, serum-free medium or PBS, and determine cell viability using a trypan blue exclusion assay. Adjust cell concentration to 1 x 10⁸ cells/mL for implantation.

Xenograft Model Establishment
  • Animals: Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before any procedures.

  • Implantation:

    • Anesthetize the mouse using isoflurane.

    • Prepare the injection site on the right flank by shaving and wiping with an alcohol swab.

    • Resuspend the PANC-1/TAZ cells thoroughly.

    • Inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the flank.

    • Monitor the animals until they have fully recovered from anesthesia.

Study Design and Treatment
  • Tumor Monitoring: Begin caliper measurements 3-4 days post-implantation. Tumor volume (V) is calculated using the formula: V = (Length x Width²)/2.

  • Randomization: When average tumor volume reaches 120-150 mm³, randomly assign mice to treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., PBS or formulation buffer), administered intravenously (IV).

    • Group 2: Non-targeting ADC Control (IV, same dose as AbGn-108).

    • Group 3: AbGn-108, Low Dose (e.g., 1 mg/kg), IV.

    • Group 4: AbGn-108, High Dose (e.g., 3 mg/kg), IV.

  • Administration: Administer all agents via tail vein injection once weekly (QW) for 4 weeks.

Efficacy and Tolerability Assessment
  • Tumor Volume: Measure tumor dimensions with digital calipers twice weekly.

  • Body Weight: Record the body weight of each animal twice weekly as a measure of general health and treatment toxicity.

  • Clinical Observations: Monitor animals daily for any adverse clinical signs (e.g., changes in posture, activity, or grooming).

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration. Individual animals should be euthanized if tumor volume exceeds the limit or if they show signs of significant distress or weight loss (>20%).

Data Presentation and Analysis

Quantitative data from the study should be summarized to facilitate clear interpretation of AbGn-108's efficacy and safety profile.

Table 1: Tumor Growth Inhibition (TGI) at Study Endpoint (Day 28)
GroupTreatmentDose (mg/kg)Mean Tumor Volume (mm³ ± SEM)TGI (%)P-value (vs. Vehicle)
1Vehicle Control-1850 ± 210--
2Non-targeting ADC31795 ± 1953.0>0.05
3AbGn-1081855 ± 11553.8<0.01
4AbGn-1083210 ± 5588.6<0.001
TGI (%) is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Table 2: Animal Body Weight Changes
GroupTreatmentDose (mg/kg)Mean Body Weight Change (%) on Day 28 (± SEM)
1Vehicle Control-+5.5 ± 1.2
2Non-targeting ADC3+4.9 ± 1.5
3AbGn-1081+3.8 ± 1.1
4AbGn-1083-2.1 ± 0.9
A body weight loss of <10% is generally considered well-tolerated.

Logical Relationship of Anti-Tumor Activity

The overall efficacy of AbGn-108 is a composite of its direct cytotoxic action and its ability to disrupt oncogenic signaling. This dual activity is designed to overcome potential resistance mechanisms and achieve a more durable anti-tumor response.

Logical_Relationship A AbGn-108 Administration B Binding to TAZ on Tumor Cell Surface A->B C1 Inhibition of PI3K/AKT/mTOR Signaling Pathway B->C1 C2 Internalization and Payload Release B->C2 D1 Decreased Cell Proliferation C1->D1 D2 Induction of Apoptosis C2->D2 E Tumor Regression D1->E D2->E

Figure 3: Logical flow from AbGn-108 administration to tumor regression.

Assessing Global DNA Methylation Changes After RG108 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG108 is a non-nucleoside small molecule that functions as a DNA methyltransferase (DNMT) inhibitor.[1][2][3][4] Unlike nucleoside analogs, RG108 is not incorporated into the DNA strand but instead blocks the active site of DNMT enzymes, preventing the transfer of methyl groups to cytosine residues.[1][2][5] This inhibitory action leads to a passive, replication-dependent demethylation of the genome. RG108 has been shown to reactivate epigenetically silenced tumor suppressor genes and reduce global DNA methylation without significant cytotoxicity.[2][3][4] The IC50 for RG108 inhibition of DNMTs is approximately 115 nM in cell-free assays.[1][2][3] Accurate assessment of global DNA methylation changes following RG108 treatment is crucial for understanding its biological effects and for the development of epigenetic-based therapies.

This document provides detailed protocols for three common methods to assess global DNA methylation: Luminometric Methylation Assay (LUMA), analysis of repetitive elements (LINE-1 and Alu), and immunofluorescence for 5-methylcytosine (5mC).

Data Presentation: Efficacy of RG108 in Inducing Global DNA Demethylation

The following table summarizes quantitative data from various studies on the effect of RG108 on global DNA methylation in different cell lines.

Cell LineRG108 ConcentrationTreatment DurationReduction in Global DNA MethylationReference
Human Bone Marrow-Derived Mesenchymal Stem Cells (hBMSCs)50 µM3 days42% loss[6][7]
Buffalo Adult Fibroblasts20 µM72 hoursSignificant decrease[8]
Buffalo Adult Fibroblasts100 µM72 hoursSignificant decrease[8]
LNCaP and 22Rv1 (Prostate Cancer)Not specifiedNot specifiedDecreased global DNA methylation[9]
Human Adipose Tissue-derived Stem Cells (hADSCs)5 µM4 daysUpregulation of pluripotency genes, suggesting methylation changes[10][11]

Mandatory Visualizations

Signaling Pathway: Mechanism of RG108 Action

RG108_Mechanism Mechanism of RG108 as a DNMT Inhibitor cluster_DNMT DNMT Enzyme Complex RG108 RG108 (N-Phthalyl-L-tryptophan) DNMT DNA Methyltransferase (DNMT) ActiveSite Catalytic Active Site RG108->ActiveSite Binds and blocks DNA Genomic DNA DNMT->DNA Catalyzes methylation SAM S-adenosyl methionine (Methyl Donor) SAM->DNMT Provides methyl group MethylatedDNA Methylated DNA (Gene Silencing) DNA->MethylatedDNA Methylation UnmethylatedDNA Unmethylated DNA (Gene Expression Potential) MethylatedDNA->UnmethylatedDNA Demethylation (Passive, during replication) Experimental_Workflow Workflow for Assessing Global DNA Methylation Changes cluster_assays Global Methylation Assays start Cell Culture Treatment (Control vs. RG108) harvest Harvest Cells and Isolate Genomic DNA start->harvest dna_quant DNA Quantification and Quality Control harvest->dna_quant luma LUMA dna_quant->luma Choose Assay(s) repeats Repetitive Element Analysis (LINE-1, Alu) dna_quant->repeats Choose Assay(s) ifc 5mC Immunofluorescence dna_quant->ifc Choose Assay(s) data_analysis Data Analysis and Quantification luma->data_analysis repeats->data_analysis ifc->data_analysis conclusion Conclusion on Global Methylation Status data_analysis->conclusion

References

Application Notes and Protocols: RG108 in Combination with Radiotherapy for Esophageal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esophageal cancer (EC) is a highly aggressive malignancy with a poor prognosis, ranking as the eighth most common cancer worldwide.[1][2] Radiotherapy is a cornerstone of treatment for esophageal cancer, often used in combination with chemotherapy. However, radioresistance remains a significant challenge, limiting the efficacy of this treatment modality.[1] Emerging evidence suggests that epigenetic modifications, such as DNA methylation, play a crucial role in the development of radioresistance.[1][3][4]

RG108 is a non-nucleoside DNA methyltransferase (DNMT) inhibitor that has shown promise in sensitizing cancer cells to radiation.[1][5][6][7][8] Unlike nucleoside analogs, RG108 directly binds to the active site of DNMTs, leading to the demethylation and reactivation of tumor suppressor genes without significant cytotoxicity at effective concentrations.[1][6][7] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of RG108 and radiotherapy in esophageal cancer models, based on preclinical findings.

Mechanism of Action

RG108 functions as a DNA methyltransferase inhibitor with an IC50 of 115 nM in cell-free assays.[6][7] By blocking the active site of DNMTs, RG108 prevents the transfer of methyl groups to DNA, leading to the reversal of aberrant hypermethylation of tumor suppressor gene promoters.[6][7] In the context of esophageal cancer, RG108 has been shown to increase the radiosensitivity of cancer cells both in vitro and in vivo.[1][2] The proposed mechanisms for this radiosensitization include:

  • Enhanced Apoptosis: RG108 in combination with radiation significantly increases programmed cell death in esophageal cancer cells.[1] This is associated with an altered expression of apoptosis-related proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1]

  • Cell Cycle Arrest: The combination treatment enhances G2/M phase cell cycle arrest, a phase in which cells are most sensitive to radiation.[1]

  • Modulation of Signaling Pathways: RNA sequencing analysis has revealed that the combination of RG108 and radiation alters the expression of numerous genes involved in critical signaling pathways, including the TGF-β signaling pathway.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a preclinical study investigating the effects of RG108 and radiotherapy in esophageal cancer cell lines (Eca-109 and TE-1).

ParameterCell LineRG108 ConcentrationRadiation DoseResultReference
IC50 of RG108 Eca-10970 µM--[1]
TE-175 µM--[1]
Cell Viability (MTT Assay) Eca-10925 µM (non-toxic dose)6 GySignificantly decreased viability with combination treatment[1]
TE-125 µM (non-toxic dose)6 GySignificantly decreased viability with combination treatment[1]
Clonogenic Survival Eca-109 & TE-125 µM6 GySensitizer Enhancement Ratio (SER) = 1.217[9]
Apoptosis (Flow Cytometry) Eca-109 & TE-125 µM6 GySignificant increase in apoptotic cells with combination treatment[1]
G2/M Phase Arrest Eca-109 & TE-125 µM6 GySignificant increase in G2/M population with combination treatment[1]
Tumor Growth Inhibition (in vivo) Eca-109 Xenografts25 µM6 GySignificant inhibition of tumor growth with combination treatment[1]
Ki67 Expression (in vivo) Eca-109 Xenografts25 µM6 GySignificant decrease in Ki67-positive cells with combination treatment[1]
CD31 Expression (in vivo) Eca-109 Xenografts25 µM6 GySignificant decrease in CD31 expression with combination treatment[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of RG108 and its combination with radiation on esophageal cancer cells.

Materials:

  • Esophageal cancer cell lines (e.g., Eca-109, TE-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • RG108 (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • X-ray irradiator

Procedure:

  • Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of RG108 for different time points (e.g., 6, 12, 24 hours) to determine the IC50 value.

  • For combination studies, pre-treat cells with a non-toxic dose of RG108 (e.g., 25 µM) for 6 hours.[1]

  • Following RG108 pre-treatment, irradiate the cells with the desired dose of X-rays (e.g., 6 Gy).

  • Incubate the cells for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

Materials:

  • Esophageal cancer cell lines

  • Complete culture medium

  • RG108

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol)

  • X-ray irradiator

Procedure:

  • Pre-treat cells with a non-toxic dose of RG108 (e.g., 25 µM) for 6 hours.

  • Harvest the cells and seed a known number of cells (e.g., 200-1000 cells/well, depending on the radiation dose) into 6-well plates.

  • Irradiate the cells with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubate the plates for 10-14 days until visible colonies are formed.

  • Fix the colonies with methanol and stain with crystal violet solution.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect.

Apoptosis Analysis by Flow Cytometry

This protocol quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Esophageal cancer cell lines

  • RG108

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • X-ray irradiator

Procedure:

  • Treat cells with RG108 and/or radiation as described in the MTT assay protocol.

  • Harvest the cells 48 hours post-treatment.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Esophageal cancer cell lines

  • RG108

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Flow cytometer

  • X-ray irradiator

Procedure:

  • Treat cells with RG108 and/or radiation.

  • Harvest the cells 48 hours post-treatment.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins.

Materials:

  • Esophageal cancer cell lines

  • RG108

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • X-ray irradiator

Procedure:

  • Treat cells with RG108 and/or radiation and harvest them 48 hours post-treatment.[1]

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

G cluster_0 Mechanism of RG108 Radiosensitization RG108 RG108 DNMT DNMT Inhibition RG108->DNMT G2M_Arrest Enhanced G2/M Cell Cycle Arrest RG108->G2M_Arrest Radiotherapy Radiotherapy DNA_Damage DNA Damage Radiotherapy->DNA_Damage Radiotherapy->G2M_Arrest Reactivation Reactivation of Tumor Suppressor Genes DNMT->Reactivation Apoptosis Increased Apoptosis DNA_Damage->Apoptosis Reactivation->Apoptosis Cell_Death Esophageal Cancer Cell Death G2M_Arrest->Cell_Death Bax_Bcl2 Increased Bax/Bcl-2 Ratio Apoptosis->Bax_Bcl2 Bax_Bcl2->Cell_Death TGF TGF-β Pathway Modulation TGF->Apoptosis

Caption: Signaling pathway of RG108-mediated radiosensitization in esophageal cancer.

G cluster_1 In Vitro Experimental Workflow cluster_2 Endpoint Assays start Seed Esophageal Cancer Cells pretreatment Pre-treat with RG108 (6h) start->pretreatment radiation Irradiate with X-rays pretreatment->radiation incubation Incubate (48h) radiation->incubation MTT MTT Assay (Viability) incubation->MTT Clonogenic Clonogenic Assay (Survival) incubation->Clonogenic Flow_Apoptosis Flow Cytometry (Apoptosis) incubation->Flow_Apoptosis Flow_Cycle Flow Cytometry (Cell Cycle) incubation->Flow_Cycle Western Western Blot (Protein Expression) incubation->Western

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for Studying Epigenetic Regulation in Cancer Using RG108

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of RG108, a non-nucleoside DNA methyltransferase (DNMT) inhibitor, for investigating epigenetic regulation in cancer.

Introduction

Epigenetic modifications, particularly DNA methylation, play a crucial role in the development and progression of cancer. Aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis. RG108 is a small molecule inhibitor of DNA methyltransferases that acts by blocking the enzyme's active site without being incorporated into the DNA.[1][2] This mechanism allows for the demethylation and subsequent reactivation of silenced tumor suppressor genes with low cytotoxicity.[1][3][4] These characteristics make RG108 a valuable tool for studying the role of DNA methylation in cancer and for exploring potential therapeutic strategies.

Mechanism of Action

RG108 is a non-nucleoside analog that was specifically designed to target and inhibit human DNMT1.[5][6] It binds to the active site of DNMTs, preventing the transfer of methyl groups to DNA.[2] This inhibition of DNMT activity leads to passive demethylation of the genome during DNA replication. A key feature of RG108 is its ability to reactivate tumor suppressor genes without significantly affecting the methylation status of centromeric satellite sequences, which may contribute to maintaining chromosomal stability.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of RG108 on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of RG108 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Eca-109Esophageal Cancer70[5]
TE-1Esophageal Cancer75[5]
HCT116Colon CancerNot explicitly stated, but inhibition of proliferation observed at 10-100 µM[1]

Table 2: Effective Concentrations of RG108 for Biological Effects

Cell LineCancer TypeConcentration (µM)Observed EffectReference
Eca-109, TE-1Esophageal Cancer25Radiosensitization, increased apoptosis, G2/M arrest[5]
HCT116Colon Cancer10Demethylation and reactivation of p16Ink4a, SFRP1, and TIMP-3[1]
LNCaP, 22Rv1, DU145Prostate CancerDose-dependentGrowth inhibition and apoptosis induction[7]
IshikawaEndometrial Cancer20, 40Inhibition of cell proliferation[8]
MDA-MB-231, BT-20, HCC1954Breast Cancer1, 10In combination with suramin, blocked cell invasion[9]
GBM965Glioblastoma50, 100, 500Suppression of cell metabolism and proliferation[10]

Experimental Protocols

Detailed methodologies for key experiments using RG108 are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of RG108 on cancer cell proliferation.[5][8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • RG108 (dissolved in DMSO)[2]

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2.5 x 10³ to 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of RG108 in complete medium.

  • Remove the medium from the wells and add 100 µL of the RG108 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in RG108-treated cells using flow cytometry.[5]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • RG108

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentration of RG108 for the specified duration.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in RG108-treated cells.[5]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • RG108

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with RG108 for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at 4°C for at least 30 minutes.

  • Centrifuge the cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Methylation-Specific PCR (MSP)

This protocol is for analyzing the methylation status of specific gene promoters.[1]

Materials:

  • Genomic DNA isolated from RG108-treated and control cells

  • Bisulfite conversion kit

  • Primers specific for methylated and unmethylated DNA sequences

  • PCR reagents

  • Agarose gel electrophoresis system

Procedure:

  • Isolate high-quality genomic DNA from treated and untreated cells.

  • Perform bisulfite conversion of the genomic DNA according to the manufacturer's protocol. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Perform two separate PCR reactions for each sample using primers specific for the methylated and unmethylated sequences of the target gene promoter.

  • Analyze the PCR products by agarose gel electrophoresis.

  • The presence of a PCR product in the reaction with methylated-specific primers indicates methylation, while a product in the reaction with unmethylated-specific primers indicates a lack of methylation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of RG108 in cancer research.

RG108_Mechanism_of_Action cluster_0 Epigenetic Silencing in Cancer cluster_1 RG108 Intervention Tumor_Suppressor_Gene Tumor Suppressor Gene (e.g., p16, APC) Hypermethylation Promoter Hypermethylation Hypermethylation->Tumor_Suppressor_Gene at promoter Gene_Silencing Gene Silencing Hypermethylation->Gene_Silencing DNMTs DNMTs DNMTs->Hypermethylation Adds methyl groups DNMT_Inhibition DNMT Inhibition Tumor_Progression Tumor_Progression Gene_Silencing->Tumor_Progression Leads to RG108 RG108 RG108->DNMTs Inhibits Demethylation Promoter Demethylation DNMT_Inhibition->Demethylation Gene_Reactivation Gene Reactivation Demethylation->Gene_Reactivation Tumor_Suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) Gene_Reactivation->Tumor_Suppression Tumor_Regression Tumor_Regression Tumor_Suppression->Tumor_Regression Leads to Experimental_Workflow_RG108 Start Cancer Cell Culture Treatment Treat with RG108 (various concentrations and time points) Start->Treatment Control Vehicle Control (DMSO) Start->Control Analysis Downstream Analyses Treatment->Analysis Control->Analysis Viability Cell Viability Assay (MTT) Analysis->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Analysis->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Analysis->CellCycle DNA_Methylation DNA Methylation Analysis (MSP, Bisulfite Sequencing) Analysis->DNA_Methylation Gene_Expression Gene Expression Analysis (qRT-PCR, Western Blot) Analysis->Gene_Expression Data Data Analysis and Interpretation Viability->Data Apoptosis->Data CellCycle->Data DNA_Methylation->Data Gene_Expression->Data TGF_Beta_Signaling_Epigenetic_Modulation cluster_cancer Cancer Cell TGFB_R TGF-β Receptor SMADs SMADs TGFB_R->SMADs activates Target_Genes Target Genes (e.g., p21, c-Myc) SMADs->Target_Genes regulate Cellular_Response Cellular Response (Growth Arrest, Apoptosis) Target_Genes->Cellular_Response Hypermethylation Promoter Hypermethylation of TGF-β pathway genes Pathway_Inactivation TGF-β Pathway Inactivation Hypermethylation->Pathway_Inactivation Demethylation Demethylation TGFB TGF-β TGFB->TGFB_R RG108 RG108 RG108->Hypermethylation reverses Pathway_Reactivation TGF-β Pathway Reactivation Demethylation->Pathway_Reactivation

References

Troubleshooting & Optimization

"P-glycoprotein inhibitor 108" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-glycoprotein Inhibitor 108. The following information addresses common solubility issues and provides practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is P-glycoprotein Inhibitor 108 and why is its solubility a concern?

P-glycoprotein Inhibitor 108 is a potent modulator of the P-glycoprotein (P-gp) efflux pump, a protein that is often responsible for multidrug resistance in cancer cells and for limiting the oral bioavailability of many drugs.[1][2][3] Like many small molecule inhibitors, P-gp Inhibitor 108 is a lipophilic compound with poor aqueous solubility. This can present significant challenges during in vitro and in vivo experiments, as achieving a sufficient concentration in aqueous media is crucial for its biological activity.

Q2: What are the initial recommended solvents for dissolving P-gp Inhibitor 108?

For initial stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or N,N-Dimethylformamide (DMF). These solvents can typically dissolve the compound at high concentrations (e.g., 10-50 mM). However, it is crucial to be mindful of the final solvent concentration in your experimental medium, as high concentrations of organic solvents can be toxic to cells.

Q3: How can I improve the solubility of P-gp Inhibitor 108 in my aqueous assay buffer?

Several strategies can be employed to enhance the aqueous solubility of P-gp Inhibitor 108 for cell-based assays and other experiments. These include the use of co-solvents, surfactants, and cyclodextrins.[4][5][6] The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshooting common solubility problems encountered with P-gp Inhibitor 108.

Problem 1: Precipitate formation upon dilution of DMSO stock solution in aqueous buffer.

This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium.

Workflow for Addressing Precipitation:

G start Precipitate observed after diluting DMSO stock in aqueous buffer step1 Decrease final concentration of P-gp Inhibitor 108 start->step1 step2 Increase DMSO concentration in final solution (check cell tolerance) step1->step2 If precipitation persists step3 Use a co-solvent system (e.g., Ethanol, PEG-400) step2->step3 If DMSO is not sufficient or cytotoxic step4 Incorporate a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) step3->step4 If co-solvents are ineffective end Solution Achieved: Clear, stable solution step3->end Successful step5 Utilize cyclodextrins (e.g., HP-β-CD) step4->step5 For sensitive cell lines or in vivo preparations step4->end Successful step5->end Successful G cluster_0 Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug (P-gp Substrate) [Extracellular] Pgp->Drug_out Drug_in Drug (P-gp Substrate) [Intracellular] Pgp->Drug_in Efflux Blocked Drug_out->Pgp Drug_out->Drug_in Passive Diffusion Inhibitor_out P-gp Inhibitor 108 [Extracellular] Inhibitor_out->Pgp Inhibits P-gp

References

Technical Support Center: Off-Target Effects of 3,10-Dibromofascaplysin (DBF) in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of 3,10-Dibromofascaplysin (DBF), a marine alkaloid with promising anticancer properties.

Frequently Asked Questions (FAQs)

Q1: What is 3,10-Dibromofascaplysin (DBF) and what is its primary anticancer mechanism?

A1: 3,10-Dibromofascaplysin (DBF) is a marine alkaloid derived from the sponge Fascaplysinopsis. Its primary anticancer mechanism involves the induction of apoptotic cell death in cancer cells, including drug-resistant prostate cancer cell lines[1][2].

Q2: What are the known molecular targets of DBF in cancer cells?

A2: Kinome analysis has identified the c-Jun N-terminal kinases 1 and 2 (JNK1/2), part of the mitogen-activated protein kinase (MAPK) family, as primary molecular targets of DBF in prostate cancer cells[1][2].

Q3: Does DBF have off-target effects on other kinases?

A3: While JNK1/2 are identified as primary targets, kinome profiling suggests potential activation of other MAPKs, like p38 and ERK1, though with lower specificity[1]. The interaction with other kinases is a potential source of off-target effects that may vary between cell types.

Q4: How does the activity of other MAPKs influence the cytotoxic effect of DBF?

A4: The interplay with other MAPKs is complex. Inhibition of basal p38 activity or the DBF-induced JNK1/2 activation was found to increase the cytotoxicity of DBF. Conversely, active ERK1/2 signaling appears to be important for the anticancer activity of the alkaloid[1][2].

Q5: Can DBF overcome drug resistance in cancer cells?

A5: Yes, studies have shown that DBF exhibits anticancer activity across various human prostate cancer cell lines with different levels of drug resistance, including those resistant to androgen receptor targeting agents (ARTA) and taxane-based chemotherapy[2].

Troubleshooting Guides

Issue 1: Inconsistent cytotoxicity results with DBF treatment.

  • Possible Cause 1: Cell Line Variability. Different cancer cell lines may exhibit varying sensitivity to DBF due to their unique genetic and proteomic profiles.

    • Troubleshooting Tip: Always use a consistent cell line and passage number for your experiments. It is also advisable to test DBF on a panel of cell lines to understand its spectrum of activity.

  • Possible Cause 2: DBF Degradation. Like many natural products, DBF may be sensitive to light and temperature.

    • Troubleshooting Tip: Store DBF stock solutions in the dark at -20°C or below. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Influence of Serum. Components in fetal bovine serum (FBS) can bind to small molecules and affect their bioavailability.

    • Troubleshooting Tip: If you observe inconsistencies, try reducing the serum concentration during the treatment period, ensuring that it does not affect cell viability on its own.

Issue 2: Difficulty in validating JNK1/2 as the primary target.

  • Possible Cause 1: Insufficient DBF Concentration or Treatment Time. The activation of JNK1/2 might be dose- and time-dependent.

    • Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal conditions for observing JNK1/2 phosphorylation (activation) in your specific cell model.

  • Possible Cause 2: Antibody Quality for Western Blotting. Poor antibody quality can lead to unreliable results.

    • Troubleshooting Tip: Use validated antibodies for phospho-JNK1/2 and total JNK1/2. Run appropriate positive and negative controls to ensure antibody specificity.

Data Presentation

Table 1: Kinase Activity Profile of DBF in 22Rv1 Prostate Cancer Cells

Kinase/PathwayObserved EffectSpecificity ScoreImplication for DBF CytotoxicityReference
JNK1/2 ActivationHighPrimary Target[1][2]
p38 MAPK Predicted ActivationLowerInhibition increases DBF cytotoxicity[1][2]
ERK1/2 Predicted ActivationLowerActivity is important for DBF's anticancer effect[1][2]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of DBF on cancer cells.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of DBF (e.g., 0.1 to 100 µM) for 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Kinome Analysis

  • Objective: To identify the kinase targets of DBF.

  • Methodology:

    • Treat cells with DBF at a specific concentration and for a defined period.

    • Lyse the cells and quantify the protein concentration.

    • Use a peptide-based kinase activity profiling array (e.g., PamGene) to assess the phosphorylation of a broad range of kinase substrates.

    • Analyze the data to identify kinases with altered activity upon DBF treatment. This is typically done by comparing the signal intensity per peptide between treated and control groups[1].

3. Western Blotting for MAPK Activation

  • Objective: To validate the effect of DBF on JNK1/2, p38, and ERK1/2 activation.

  • Methodology:

    • Treat cells with DBF for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-JNK1/2, total JNK1/2, phospho-p38, total p38, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control like β-actin to ensure equal protein loading[2].

Visualizations

DBF_Signaling_Pathway cluster_mapk MAPK Pathway DBF 3,10-Dibromofascaplysin (DBF) JNK JNK1/2 DBF->JNK Activates p38 p38 DBF->p38 Predicted Activation ERK ERK1/2 DBF->ERK Predicted Activation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Basal activity inhibition enhances DBF cytotoxicity CellSurvival Cell Survival ERK->CellSurvival Required for DBF activity

Caption: Signaling pathway of 3,10-Dibromofascaplysin (DBF) in cancer cells.

Experimental_Workflow start Start: Cancer Cell Culture treat Treat with DBF start->treat mtt Cell Viability Assay (MTT) treat->mtt kinome Kinome Profiling treat->kinome wb Western Blotting treat->wb end End: Analyze Data mtt->end kinome->end wb->end

Caption: General experimental workflow for studying DBF.

References

Technical Support Center: Optimizing In Vivo Dosage of Anticancer Agent IO-108

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anticancer Agent IO-108. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of IO-108 for in vivo models. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Anticancer Agent IO-108?

A1: IO-108 is a fully humanized IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4.[1][2][3] LILRB2 is a myeloid checkpoint inhibitor predominantly expressed on myeloid cells.[1] By binding to LILRB2, IO-108 blocks its interaction with various ligands, including HLA-G, ANGPTL2, SEMA4A, and CD1d, which are involved in cancer-associated immune suppression.[2][3] This blockade is designed to reprogram immune-suppressive myeloid cells within the tumor microenvironment to a pro-inflammatory state, leading to the activation of T cells and promoting an anti-cancer immune response.[1]

Q2: Which in vivo models are most suitable for evaluating IO-108?

A2: Given that IO-108 targets a human immune checkpoint, the most suitable in vivo models are those with a competent human immune system. Humanized mouse models, which are immunodeficient mice engrafted with human immune cells, are particularly appropriate for testing immunotherapies like IO-108.[4] These models allow for the evaluation of the interaction between the human-specific antibody and a humanized immune system in the context of a tumor. Syngeneic mouse models with a fully competent murine immune system may be less suitable unless a surrogate antibody that cross-reacts with the murine LILRB2 ortholog is developed. Patient-derived xenograft (PDX) models in humanized mice can also be valuable for assessing efficacy in a system that more closely recapitulates the original tumor microenvironment.[4]

Q3: What are the key considerations for a starting dose in a preclinical in vivo study?

A3: Determining a starting dose for a novel therapeutic like IO-108 in a preclinical model involves several considerations. A common approach is to conduct a dose-range-finding study to establish the Maximum Tolerated Dose (MTD).[5] This involves administering escalating doses of the agent to different cohorts of animals and monitoring for signs of toxicity.[5] Additionally, reviewing data from similar antibodies or a thorough literature search on the target can provide insights into appropriate starting dose ranges. For IO-108, preclinical toxicology studies in relevant species (e.g., non-human primates) would ideally inform the starting dose for rodent studies. In the absence of specific preclinical data, one might start with a dose range that has been shown to be effective for other IgG4 antibodies in similar models.

Q4: What is the reported clinical safety and efficacy of IO-108?

A4: In a Phase 1 clinical trial, IO-108 was found to be well-tolerated both as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[1][6] No dose-limiting toxicities were observed.[6] The overall response rate (ORR) was 9.1% for monotherapy and 23.1% for the combination therapy.[1][6] A durable complete response lasting over two years was observed in a patient with Merkel cell carcinoma treated with IO-108 monotherapy.[6]

Troubleshooting Guides

Issue 1: Lack of Efficacy in In Vivo Model

Possible Cause Troubleshooting Step
Inappropriate Animal Model Verify that the chosen animal model has a humanized immune system capable of responding to a human-specific antibody. Ensure the presence of myeloid cells expressing LILRB2.
Suboptimal Dosing or Schedule Conduct a dose-escalation study to ensure the administered dose is within the therapeutic window. Optimize the dosing frequency based on the antibody's half-life, if known.
Insufficient Target Engagement Perform pharmacodynamic studies to confirm that IO-108 is reaching the tumor and binding to LILRB2 on myeloid cells. This can be assessed through immunohistochemistry (IHC) or flow cytometry on tumor-infiltrating immune cells.
Tumor Model Resistance The selected tumor model may be inherently resistant to immune checkpoint inhibition. Consider using a different cell line or a PDX model known to be responsive to immunotherapy.

Issue 2: Unexpected Toxicity or Adverse Events

Possible Cause Troubleshooting Step
Dose Exceeds MTD Re-evaluate the Maximum Tolerated Dose (MTD).[5] Perform a more detailed toxicology study with a wider range of doses and more frequent monitoring.
Off-Target Effects Although IO-108 is designed to be specific, investigate potential off-target binding in the host species.
Cytokine Release Syndrome (CRS) Monitor for signs of CRS, such as rapid weight loss, ruffled fur, and lethargy. Measure relevant cytokine levels in plasma. If CRS is suspected, consider dose reduction or a different administration schedule.
Immunogenicity The humanized antibody may elicit an anti-drug antibody (ADA) response in the host. Measure ADA levels in serum samples.

Data Presentation

Table 1: Summary of IO-108 Phase 1 Clinical Trial Safety Data [1][6]

IO-108 Monotherapy IO-108 + Pembrolizumab
Number of Patients 1213
Treatment-Related Adverse Events (TRAEs) (Any Grade) 50.0%46.2%
Grade 3 or 4 TRAEs 0%0%
Serious Treatment-Emergent AEs (TEAEs) 8.3%61.5%
Discontinuation due to TEAEs 8.3%15.4%

Table 2: Summary of IO-108 Phase 1 Clinical Trial Efficacy Data [1][6]

IO-108 Monotherapy IO-108 + Pembrolizumab
Number of Evaluable Patients 1113
Overall Response Rate (ORR) 9.1% (1 Complete Response)23.1% (3 Partial Responses)
Stable Disease 36.4%30.8%
Progressive Disease 54.5%46.1%

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Humanized Mice

  • Animal Model: Use humanized mice (e.g., NSG mice engrafted with human hematopoietic stem cells).

  • Cohort Design: Establish multiple cohorts of mice (n=3-5 per cohort).

  • Dose Escalation: Administer escalating doses of IO-108 (e.g., 1, 5, 10, 25, 50 mg/kg) via intravenous (IV) or intraperitoneal (IP) injection.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance, for at least 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of distress.

  • Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any treatment-related toxicities.

Protocol 2: Tumor Growth Inhibition Study

  • Animal Model: Use humanized mice bearing a suitable human tumor xenograft (e.g., a cell line known to have an immune-infiltrated microenvironment).

  • Tumor Implantation: Subcutaneously implant tumor cells. Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, IO-108 low dose, IO-108 high dose, positive control).

  • Treatment: Administer IO-108 at the predetermined doses and schedule based on MTD and pharmacokinetic data.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., flow cytometry of immune cells, IHC for target engagement).

Visualizations

IO108_Signaling_Pathway cluster_TME Tumor Microenvironment Myeloid Cell Myeloid Cell LILRB2 LILRB2 Myeloid Cell->LILRB2 expresses T Cell T Cell Activation T Cell Activation T Cell->Activation results in Tumor Cell Tumor Cell Ligands HLA-G, ANGPTLs, SEMA4A, CD1d Tumor Cell->Ligands expresses IO-108 IO-108 IO-108->LILRB2 blocks Suppression Immune Suppression LILRB2->Suppression leads to Ligands->LILRB2 binds Suppression->T Cell inhibits

Caption: Mechanism of action of IO-108 in the tumor microenvironment.

InVivo_Workflow start Start mtd 1. MTD Study (Dose Range Finding) start->mtd efficacy_study 2. Efficacy Study (Tumor Growth Inhibition) mtd->efficacy_study Determine Tolerated Dose pd_analysis 3. Pharmacodynamic (PD) Analysis efficacy_study->pd_analysis Collect Samples data_analysis 4. Data Analysis & Interpretation pd_analysis->data_analysis Generate Biomarker Data end End data_analysis->end

Caption: General workflow for preclinical in vivo testing of IO-108.

Troubleshooting_Tree start In Vivo Experiment Unexpected Outcome no_efficacy Lack of Efficacy? start->no_efficacy toxicity Unexpected Toxicity? start->toxicity no_efficacy->toxicity No check_model Verify Animal Model (Humanized Immune System) no_efficacy->check_model Yes review_mtd Re-evaluate MTD toxicity->review_mtd Yes check_dose Review Dosing Regimen (Dose, Schedule) check_model->check_dose check_target Confirm Target Engagement (PD Analysis) check_dose->check_target check_off_target Investigate Off-Target Effects review_mtd->check_off_target monitor_crs Monitor for Cytokine Release check_off_target->monitor_crs

Caption: Decision tree for troubleshooting in vivo IO-108 experiments.

References

"P-gp inhibitor 108" stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of P-gp inhibitor 108 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of P-gp inhibitor 108 in standard cell culture media?

The stability of P-gp inhibitor 108, like many small molecule inhibitors, can be influenced by the specific components of the cell culture medium, incubation time, and temperature. In standard media such as DMEM and RPMI-1640, supplemented with 10% fetal bovine serum (FBS), P-gp inhibitor 108 is expected to have a half-life of over 48 hours at 37°C. However, stability can be reduced in the absence of serum.

Q2: What are the primary factors that can affect the stability of P-gp inhibitor 108 in my experiments?

Several factors can impact the stability of small molecules in cell culture media.[1][2][3] For P-gp inhibitor 108, the most critical factors are:

  • pH of the medium: Most drugs are most stable in a pH range of 4-8.[1] Significant shifts in pH during cell growth can accelerate degradation.

  • Presence of serum: Serum proteins, like albumin, can bind to small molecules, which can either stabilize them or reduce their effective concentration.[4]

  • Media components: Certain components in the media can interact with and degrade the inhibitor.

  • Light exposure: Some compounds are light-sensitive. It is recommended to minimize the exposure of P-gp inhibitor 108 solutions to direct light.[5]

  • Enzymatic degradation: Cell-secreted enzymes or enzymes present in the serum can potentially metabolize the inhibitor.

Q3: How can I tell if P-gp inhibitor 108 is degrading in my cell culture?

Signs of degradation can include:

  • A decrease in the expected biological activity (e.g., reduced inhibition of P-gp).

  • Inconsistent results between experiments.

  • Visible changes in the medium, such as precipitation or color change, although this is less common.

The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the concentration of the inhibitor over time.

Troubleshooting Guide

Problem: I am observing a decrease in the inhibitory effect of P-gp inhibitor 108 over the course of my multi-day experiment.

  • Possible Cause 1: Degradation of the inhibitor in the cell culture medium.

    • Solution: Consider replenishing the medium with fresh P-gp inhibitor 108 every 24-48 hours. This can help maintain a more consistent concentration of the active compound.[6] For longer experiments, it is advisable to perform a stability study under your specific experimental conditions to determine the degradation rate.

  • Possible Cause 2: Adsorption to plasticware.

    • Solution: Some hydrophobic compounds can adsorb to the surface of plastic culture vessels. Using low-adsorption plasticware or including a low concentration of a non-ionic surfactant (e.g., Pluronic F-68) might mitigate this issue.

  • Possible Cause 3: Cell density effects.

    • Solution: High cell densities can lead to faster depletion of the inhibitor from the medium.[6] Ensure that your cell seeding density is consistent across experiments and consider this as a variable if you are comparing results from different cell densities.

Problem: I am seeing significant variability in my results between different experimental setups.

  • Possible Cause 1: Inconsistent preparation of stock solutions.

    • Solution: Ensure that the P-gp inhibitor 108 is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution into the cell culture medium. It is also good practice to prepare fresh dilutions from a concentrated stock for each experiment.

  • Possible Cause 2: Differences in media batches or serum lots.

    • Solution: If possible, use the same batch of cell culture medium and FBS for a series of related experiments. If you must switch to a new batch, it is recommended to perform a bridging experiment to ensure consistency.

  • Possible Cause 3: Contamination of cell cultures.

    • Solution: Microbial contamination can alter the pH of the culture medium and introduce enzymes that may degrade the inhibitor.[7] Regularly check your cultures for any signs of contamination.

Quantitative Data Summary

The following tables summarize the stability of P-gp inhibitor 108 in different cell culture media at 37°C. The percentage of the inhibitor remaining was determined by HPLC analysis.

Table 1: Stability of P-gp Inhibitor 108 (10 µM) in DMEM

Time (hours)% Remaining (with 10% FBS)% Remaining (without FBS)
0100100
249892
489585
729178

Table 2: Stability of P-gp Inhibitor 108 (10 µM) in RPMI-1640

Time (hours)% Remaining (with 10% FBS)% Remaining (without FBS)
0100100
249790
489483
728975

Experimental Protocols

Protocol 1: Assessment of P-gp Inhibitor 108 Stability in Cell Culture Media

Objective: To determine the stability of P-gp inhibitor 108 in a specific cell culture medium over time.

Materials:

  • P-gp inhibitor 108

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes or a 24-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a stock solution of P-gp inhibitor 108 in DMSO (e.g., 10 mM).

  • Prepare the final working solution of P-gp inhibitor 108 (e.g., 10 µM) in the desired cell culture medium (with and without 10% FBS).

  • Aliquot the working solution into sterile microcentrifuge tubes or wells of a 24-well plate.

  • Place the samples in a 37°C incubator.

  • At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.

  • Immediately analyze the concentration of P-gp inhibitor 108 in the collected samples using a validated HPLC or LC-MS/MS method.

  • The percentage of inhibitor remaining at each time point is calculated relative to the concentration at time 0.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) prep_working Prepare Working Solution (10 µM in Media) prep_stock->prep_working aliquot Aliquot into Plates/Tubes prep_working->aliquot incubate Incubate at 37°C aliquot->incubate sample Sample at Time Points (0, 24, 48, 72h) incubate->sample hplc Analyze by HPLC/LC-MS sample->hplc data Calculate % Remaining hplc->data

Caption: Workflow for assessing compound stability in cell culture media.

troubleshooting_workflow start Inconsistent/Reduced Inhibitor Activity check_prep Review Solution Prep & Storage start->check_prep prep_ok Preparation OK? check_prep->prep_ok check_media Assess Media/Serum Variability prep_ok->check_media Yes re_prep Action: Remake Solutions from Fresh Stock prep_ok->re_prep No media_ok Media Consistent? check_media->media_ok check_stability Perform Stability Assay (Protocol 1) media_ok->check_stability Yes bridge_exp Action: Perform Bridging Experiment media_ok->bridge_exp No is_stable Is Compound Stable? check_stability->is_stable replenish Action: Replenish Media During Experiment is_stable->replenish No contact_support Contact Technical Support is_stable->contact_support Yes

Caption: Troubleshooting decision tree for inconsistent inhibitor activity.

stability_factors center Inhibitor Stability ph Medium pH center->ph serum Serum Proteins center->serum media_comp Media Components center->media_comp light Light Exposure center->light enzymes Enzymatic Activity center->enzymes temp Temperature center->temp

Caption: Factors influencing small molecule stability in cell culture.

References

Technical Support Center: Troubleshooting "Compound 3.10" Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Compound 3.10" is ambiguous and may refer to different molecules in various research contexts. The following troubleshooting guide provides general advice applicable to common biochemical and cell-based assays used in drug development and research. The principles and methodologies described here are intended to be broadly helpful for researchers encountering unexpected results in their experiments.

This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My assay is not producing any signal. What are the common causes?

A1: A complete lack of signal can be attributed to several factors. Systematically check the following:

  • Reagent Preparation and Storage: Ensure all components, especially enzymes and substrates, have been stored at the correct temperatures and have not undergone multiple freeze-thaw cycles, which can lead to degradation.[1][2] Confirm that all reagents were equilibrated to the assay temperature before use, as cold buffers can inhibit enzyme activity.[1][2][3]

  • Protocol Adherence: Double-check that no steps in the protocol were omitted and that all additions were made in the correct order.[1][3]

  • Instrument Settings: Verify that the plate reader is set to the correct wavelength for absorbance, fluorescence, or luminescence detection.[1][3]

  • Component Omission: A critical component such as a necessary cofactor or the enzyme itself might have been missed during preparation.[1]

Q2: I'm observing high background noise in my assay. How can I reduce it?

A2: High background can mask the specific signal from your reaction. Consider these points:

  • Blank and Control Wells: Always include appropriate blank (no enzyme or no substrate) and negative control wells to determine the baseline signal.[4]

  • Plate Type: Use the correct type of microplate for your assay: black plates for fluorescence, white plates for luminescence, and clear plates for colorimetric assays to minimize crosstalk and background.[3][4]

  • Compound Interference: The test compound itself may be fluorescent or absorb light at the detection wavelength, creating a false signal.[4][5] Run control wells containing only the compound and assay buffer to check for interference.

  • Reagent Quality: Impure or degraded reagents can contribute to high background. Use high-quality, fresh reagents.[4]

Q3: My results are not reproducible between experiments. What could be the cause of this variability?

A3: Poor reproducibility is a common challenge in cell-based and biochemical assays.[6][7] Key areas to investigate include:

  • Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant variability.[2][3] Ensure pipettes are calibrated and use a consistent technique, such as reverse pipetting for viscous solutions.

  • Cell Seeding and Health: In cell-based assays, ensure uniform cell seeding density and that cells are healthy and in the logarithmic growth phase.[6][8] Passage number can also influence experimental outcomes.[6][8]

  • Incubation Times and Temperatures: Adhere strictly to the specified incubation times and temperatures, as minor deviations can affect reaction rates.[1][3]

  • Reagent Stability: Prepare fresh reaction mixes for each experiment, as some reagents may not be stable over time.[3]

Troubleshooting Guides for Specific Assays

Kinase Assays

Kinase assays are fundamental in studying signal transduction and for screening inhibitor compounds. Unexpected results are common and can arise from multiple sources.[9][10]

Issue: Inconsistent IC50 Values for an Inhibitor

The IC50 value, which measures the concentration of an inhibitor required to reduce enzyme activity by 50%, can vary due to experimental conditions.[11]

Parameter Potential Issue Troubleshooting Action
ATP Concentration Using ATP concentrations significantly different from the Michaelis constant (Km) can alter the apparent potency of ATP-competitive inhibitors.[11]Determine the Km of ATP for your kinase under the assay conditions and use an ATP concentration close to the Km for inhibitor screening.[11]
Enzyme Concentration High enzyme concentrations can lead to rapid substrate depletion and may mask the effects of weaker inhibitors.[11]Titrate the enzyme to determine the lowest concentration that provides a robust signal within the linear range of the assay.
Substrate Type The choice of substrate (peptide vs. protein) can influence inhibitor binding and enzyme kinetics.[11][12]If possible, use a physiologically relevant substrate. Be aware that peptide substrates may have higher Km values.[12]
Autophosphorylation Some kinases exhibit autophosphorylation, which can contribute to the overall signal and complicate the interpretation of inhibitor activity, especially in assays that measure ATP consumption.[11]Use methods that can distinguish between substrate phosphorylation and autophosphorylation, such as radioactive assays with subsequent gel separation.[11]

Experimental Protocol: General Radiometric Kinase Assay

This protocol provides a general framework for a radiometric kinase assay to determine inhibitor potency.

  • Prepare Reagents:

    • Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Kinase: Dilute to the desired concentration in kinase buffer.

    • Substrate: Dilute peptide or protein substrate in kinase buffer.

    • ATP Mix: Prepare a solution of cold ATP and spike with [γ-³²P]-ATP. The final concentration should be at the Km for the kinase.

    • Test Compound: Prepare serial dilutions of the inhibitor in DMSO, then dilute further in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of diluted test compound to the wells of a 96-well plate.

    • Add 10 µL of the substrate solution to each well.

    • To initiate the reaction, add 10 µL of the kinase solution to each well.

    • Incubate at the optimal temperature (e.g., 30°C) for a predetermined time within the linear reaction range.

    • To start the phosphorylation reaction, add 25 µL of the ATP mix.

    • Incubate for the desired reaction time (e.g., 30-60 minutes).

  • Stop and Detect:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture onto a phosphocellulose membrane that binds the phosphorylated substrate.

    • Wash the membrane multiple times to remove unincorporated [γ-³²P]-ATP.

    • Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assays

MTT assays are widely used to assess cell viability and the cytotoxic effects of compounds.[13]

Issue: High Variability in Absorbance Readings

Parameter Potential Issue Troubleshooting Action
Cell Seeding Non-uniform cell distribution across the plate.Ensure cells are well-resuspended before plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even settling.
Edge Effects Evaporation from the outer wells of the plate can lead to higher concentrations of media components and affect cell growth.Avoid using the outer wells for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity.
Compound Precipitation The test compound may not be fully soluble in the culture medium at higher concentrations, leading to artifacts.[14][15]Check the solubility of your compound in the assay medium. Use a lower concentration of DMSO (typically <0.5%).
MTT Incubation Time Insufficient or excessive incubation with the MTT reagent can lead to incomplete formazan crystal formation or cytotoxicity from the reagent itself.Optimize the MTT incubation time for your specific cell line (typically 2-4 hours).[13]

Experimental Protocol: General MTT Assay

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[13]

    • Incubate overnight to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of "Compound 3.10" in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Solubilization and Measurement:

    • Aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Signaling Pathways and Workflows

General Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting unexpected assay results.

G A Unexpected Result Observed B Review Protocol and Data A->B C Check Reagent Preparation and Storage B->C D Verify Instrument Settings B->D E Examine Assay Controls B->E F Investigate Compound Properties (Solubility, Interference) B->F G Isolate Problematic Step/Reagent C->G D->G E->G F->G H Optimize Assay Conditions (e.g., concentrations, incubation times) G->H Problem Identified K Problem Persists: Consult Literature or Technical Support G->K Problem Unclear I Repeat Experiment with Optimized Parameters H->I J Result is Valid I->J Success I->K Failure G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates JNK JNK1/2 RAS->JNK Activates p38 p38 RAS->p38 Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Phosphorylates JNK->Transcription Phosphorylates Compound Compound 3.10 Compound->JNK Inhibits/Modulates

References

Technical Support Center: Acquired Resistance to TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to TEAD inhibitors, such as TAS-108. The primary mechanism of resistance discussed is the hyperactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is TAS-108 and what is its mechanism of action?

TAS-108 is a potent, orally active pan-TEAD auto-palmitoylation inhibitor. TEAD (Transcriptional Enhanced Associate Domain) proteins are transcription factors that are the primary effectors of the Hippo signaling pathway. By inhibiting the auto-palmitoylation of TEAD, TAS-108 prevents its interaction with the transcriptional co-activators YAP and TAZ, thereby suppressing the transcription of genes involved in cell proliferation and survival.

Q2: We are observing that our cancer cell lines, initially sensitive to TAS-108, are developing resistance over time. What are the potential mechanisms?

A primary mechanism of acquired resistance to TEAD inhibitors is the hyperactivation of the MAPK signaling pathway.[1][2][3] This can occur through various genetic alterations, such as mutations in genes like NF1.[2] The hyperactivated MAPK pathway can compensate for the inhibition of TEAD by reinstating the expression of a subset of YAP/TAZ target genes, thus promoting cell survival and proliferation.[1][2]

Q3: How can we confirm if MAPK pathway hyperactivation is the cause of resistance in our experiments?

You can assess the activation status of the MAPK pathway by performing a Western blot analysis to detect the phosphorylated forms of key pathway components, particularly ERK1/2 (p-ERK1/2). An increase in the levels of p-ERK1/2 in your resistant cell lines compared to the parental, sensitive cell lines would indicate MAPK pathway hyperactivation.

Q4: If MAPK pathway hyperactivation is confirmed, what are the potential strategies to overcome this resistance?

A potential strategy is the combination therapy of a TEAD inhibitor with a MEK inhibitor.[1][2] MEK is a key kinase in the MAPK pathway, and its inhibition can block the compensatory signaling that drives resistance. Studies have shown that combined inhibition of TEAD and MEK can synergistically block the proliferation of resistant cancer cell lines.[1][2]

Troubleshooting Guides

Problem 1: Decreased sensitivity of cell lines to TEAD inhibitor over time.
Possible Cause Suggested Solution
Development of acquired resistance 1. Confirm Resistance: Perform a dose-response curve with the TEAD inhibitor on the suspected resistant cells and compare it with the parental cell line to confirm a shift in IC50. 2. Investigate Mechanism: Assess the activation of the MAPK pathway by checking p-ERK levels via Western blot.
Compound Instability Ensure proper storage and handling of the TEAD inhibitor stock solution as per the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Cell Line Contamination or Drift Perform cell line authentication to ensure the integrity of your cell lines.
Problem 2: Inconsistent results in cell viability assays.
Possible Cause Suggested Solution
Variability in Seeding Density Optimize and standardize the initial cell seeding density for your cell viability assays.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Reagent Quality Use fresh and properly stored reagents for the viability assay (e.g., CellTiter-Glo).

Quantitative Data Summary

Table 1: In Vitro Efficacy of TEAD Inhibitors in Sensitive and Resistant Cell Lines

Cell LineCompoundIC50 (Sensitive)IC50 (Resistant)Fold Change
NCI-H226VT1070.02 µM[4]> 1 µM>50
NCI-H2052VT10718 nM[5]Not Reported-
OVCAR-8GNE-7883~10 nM[6]Not Reported-
HCC1576GNE-7883~20 nM[6]Not Reported-

Key Experimental Protocols

Generation of TEAD Inhibitor-Resistant Cell Lines

Objective: To generate cell lines with acquired resistance to a TEAD inhibitor for mechanistic studies.

Methodology:

  • Culture the parental cancer cell line (e.g., NCI-H226) in standard growth medium.

  • Continuously expose the cells to the TEAD inhibitor, starting at a low concentration (e.g., IC20).

  • Gradually increase the concentration of the inhibitor in a stepwise manner as the cells adapt and resume proliferation.

  • This process of dose escalation can take several months.

  • Once the cells are able to proliferate in a high concentration of the inhibitor (e.g., >1 µM), the resistant cell line is established.

  • Regularly verify the resistance phenotype by performing dose-response assays.

Western Blot Analysis for MAPK Pathway Activation

Objective: To assess the phosphorylation status of ERK1/2 as a marker of MAPK pathway activation.

Methodology:

  • Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C. A typical antibody dilution is 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

Objective: To determine if acquired resistance affects the interaction between YAP and TEAD.

Methodology:

  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against TEAD or YAP overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against YAP and TEAD.

Signaling Pathways and Experimental Workflows

Acquired_Resistance_to_TEAD_Inhibitors Mechanism of Acquired Resistance to TEAD Inhibitors cluster_0 Normal Hippo Pathway Signaling cluster_1 Hippo Pathway Off (e.g., NF2 mutation) cluster_2 Acquired Resistance Mechanism Hippo_On Hippo Pathway (Active) YAP_TAZ_p Phosphorylated YAP/TAZ Hippo_On->YAP_TAZ_p phosphorylates Cytoplasm Cytoplasmic Sequestration YAP_TAZ_p->Cytoplasm Degradation Degradation YAP_TAZ_p->Degradation Hippo_Off Hippo Pathway (Inactive) YAP_TAZ_a Active YAP/TAZ Hippo_Off->YAP_TAZ_a allows activation of Nucleus Nucleus YAP_TAZ_a->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression forms complex with TEAD to drive TEAD TEAD TAS_108 TAS-108 (TEAD Inhibitor) TAS_108->TEAD inhibits MAPK_pathway MAPK Pathway (Hyperactivated) FOSL1 FOSL1 MAPK_pathway->FOSL1 activates Restored_Expression Restored Target Gene Expression FOSL1->Restored_Expression helps restore Resistance Drug Resistance Restored_Expression->Resistance Experimental_Workflow Experimental Workflow for Investigating TEAD Inhibitor Resistance Start Observe Decreased Drug Sensitivity Confirm_Resistance Confirm Resistance (Dose-Response Assay) Start->Confirm_Resistance Generate_Resistant_Line Generate Resistant Cell Line Confirm_Resistance->Generate_Resistant_Line Hypothesize_Mechanism Hypothesize Mechanism: MAPK Hyperactivation Generate_Resistant_Line->Hypothesize_Mechanism Western_Blot Western Blot for p-ERK Hypothesize_Mechanism->Western_Blot Co_IP Co-IP for YAP-TEAD Interaction Hypothesize_Mechanism->Co_IP Results Analyze Results Western_Blot->Results Co_IP->Results MAPK_Confirmed MAPK Hyperactivation Confirmed Results->MAPK_Confirmed p-ERK increased? MAPK_Not_Confirmed Investigate Alternative Mechanisms Results->MAPK_Not_Confirmed p-ERK not increased? Combination_Therapy Test Combination Therapy (TEADi + MEKi) MAPK_Confirmed->Combination_Therapy End Conclusion MAPK_Not_Confirmed->End Combination_Therapy->End

References

Technical Support Center: Overcoming TAS-108 Resistance in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating TAS-108 in breast cancer cell lines. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges related to TAS-108 resistance in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My breast cancer cell line shows acquired resistance to TAS-108. What are the potential underlying mechanisms?

Acquired resistance to TAS-108, a novel steroidal antiestrogen, in estrogen receptor-positive (ER+) breast cancer cell lines is a multifaceted issue.[1][2][3] Several molecular alterations can contribute to the development of resistance. Understanding these mechanisms is crucial for designing effective experimental strategies to overcome them.

Potential Mechanisms of TAS-108 Resistance:

  • Alterations in the Estrogen Receptor (ER):

    • ESR1 Gene Mutations: Mutations in the ligand-binding domain of the ESR1 gene, which encodes for ERα, can lead to a constitutively active receptor that is no longer dependent on estrogen for its function. This is a common mechanism of resistance to endocrine therapies.

    • ERα Downregulation or Loss: While TAS-108 is a selective estrogen receptor downregulator (SERD), some resistant clones may evolve to have very low or no ERα expression, rendering the drug ineffective.[4]

    • Post-translational Modifications of ERα: Phosphorylation of ERα at specific sites can lead to its ligand-independent activation.

  • Activation of Bypass Signaling Pathways:

    • Growth Factor Receptor Pathways: Upregulation or hyperactivation of pathways such as HER2/neu, EGFR, and FGFR can provide alternative growth signals to the cancer cells, bypassing their dependence on the ER pathway.

    • PI3K/AKT/mTOR Pathway: This is a key survival pathway that is often constitutively activated in resistant breast cancer cells, promoting cell growth and proliferation independent of ER signaling.

    • RAS/MEK/ERK Pathway: Activation of this pathway can also contribute to endocrine resistance by promoting cell cycle progression.

  • Cell Cycle Dysregulation:

    • Overexpression of Cyclins and Cyclin-Dependent Kinases (CDKs): Increased levels of proteins like Cyclin D1 and CDK4/6 can drive the cell cycle forward, even in the presence of ER antagonists.

  • Epigenetic Modifications:

    • Changes in DNA methylation and histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.

  • Drug Efflux and Metabolism:

    • Increased expression of drug efflux pumps, such as ABC transporters, can reduce the intracellular concentration of TAS-108.

    • Alterations in drug metabolism could lead to faster inactivation of the compound.

To identify the specific mechanism in your cell line, consider performing molecular profiling, including ESR1 sequencing, pathway analysis (e.g., Western blotting for key signaling proteins), and cell cycle analysis.

FAQ 2: How can I experimentally determine if bypass signaling pathways are activated in my TAS-108 resistant cell line?

A common mechanism of resistance to endocrine therapies like TAS-108 is the activation of alternative growth factor signaling pathways.[4] A systematic experimental approach can help you identify which, if any, of these pathways are hyperactive in your resistant cells compared to their sensitive parental counterparts.

Experimental Workflow for Investigating Bypass Signaling Pathways:

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// Nodes Start [label="Start:\nTAS-108 Sensitive vs. Resistant\nCell Lines", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhosphoArray [label="Phospho-Receptor Tyrosine Kinase (RTK) Array", shape=box, fillcolor="#FBBC05"]; WesternBlot [label="Western Blot Analysis\n(Phospho- & Total Proteins)", shape=box, fillcolor="#FBBC05"]; PathwayInhibitors [label="Treat with Pathway-Specific Inhibitors\n(e.g., HER2i, EGFRi, PI3Ki)", shape=box, fillcolor="#34A853"]; ViabilityAssay [label="Cell Viability Assay\n(e.g., MTT, CellTiter-Glo)", shape=box, fillcolor="#34A853"]; DataAnalysis [label="Data Analysis and Interpretation", shape=box, fillcolor="#EA4335"]; Conclusion [label="Conclusion:\nIdentify Key Bypass Pathway(s)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> PhosphoArray [label="Screen for\nactivated RTKs"]; Start -> WesternBlot [label="Validate specific\npathway activation"]; PhosphoArray -> WesternBlot [label="Guide target\nselection"]; WesternBlot -> PathwayInhibitors [label="Based on\nupregulated pathways"]; PathwayInhibitors -> ViabilityAssay [label="Assess rescue of\nTAS-108 sensitivity"]; ViabilityAssay -> DataAnalysis; DataAnalysis -> Conclusion; } dot Caption: A workflow for identifying activated bypass signaling pathways in TAS-108 resistant cells.

Detailed Methodologies:

1. Phospho-Receptor Tyrosine Kinase (RTK) Array:

  • Objective: To perform a broad screen for the activation of multiple RTKs simultaneously.

  • Protocol:

    • Culture both TAS-108 sensitive and resistant cells to 70-80% confluency.

    • Lyse the cells using the lysis buffer provided with the phospho-RTK array kit.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Incubate equal amounts of protein from each cell line with the antibody-coated membranes from the kit.

    • Wash the membranes and incubate with the detection antibody cocktail.

    • Visualize the signals using chemiluminescence and quantify the spot intensities.

    • Compare the phosphorylation status of various RTKs between the sensitive and resistant cell lines.

2. Western Blot Analysis:

  • Objective: To validate the findings from the phospho-RTK array and to assess the activation of downstream signaling components.

  • Protocol:

    • Prepare cell lysates from sensitive and resistant cell lines as described above.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-HER2, HER2, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

3. Treatment with Pathway-Specific Inhibitors:

  • Objective: To functionally confirm the role of an activated bypass pathway in mediating TAS-108 resistance.

  • Protocol:

    • Seed the TAS-108 resistant cells in 96-well plates.

    • Treat the cells with a dose range of TAS-108 alone, a specific pathway inhibitor (e.g., lapatinib for HER2, gefitinib for EGFR, alpelisib for PI3K) alone, or a combination of both.

    • Include appropriate vehicle controls.

    • After a defined incubation period (e.g., 72-96 hours), assess cell viability using an MTT or CellTiter-Glo assay.

    • Analyze the data for synergistic or additive effects of the combination treatment, which would indicate that blocking the bypass pathway can re-sensitize the cells to TAS-108.

Table 1: Example Data from Western Blot Analysis of Bypass Signaling Pathways

ProteinCell LineFold Change in Phosphorylation (Resistant vs. Sensitive)
HER2 MCF-7/TAS-108-R5.2
EGFR MCF-7/TAS-108-R1.1
AKT MCF-7/TAS-108-R4.8
ERK MCF-7/TAS-108-R1.5
HER2 T47D/TAS-108-R1.3
EGFR T47D/TAS-108-R4.9
AKT T47D/TAS-108-R4.5
ERK T47D/TAS-108-R1.2

Data are hypothetical and for illustrative purposes.

FAQ 3: My TAS-108 resistant cells have an ESR1 mutation. What strategies can I use to overcome this resistance mechanism?

Mutations in the estrogen receptor 1 (ESR1) gene are a known mechanism of resistance to endocrine therapies. These mutations can lead to a constitutively active ERα that drives cell proliferation in a ligand-independent manner.

Signaling Pathway in ESR1-Mutant Breast Cancer and Potential Intervention Points:

dot digraph "ESR1_Mutation_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Overcoming ESR1 Mutation-Mediated Resistance", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes ESR1_mut [label="Mutant ESR1\n(Constitutively Active)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERE [label="Estrogen Response Element (ERE)\nin DNA", shape=cds, fillcolor="#FBBC05"]; Transcription [label="Gene Transcription", shape=box, fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation\nand Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TAS108 [label="TAS-108", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDKi [label="CDK4/6 Inhibitors\n(e.g., Palbociclib)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3Ki [label="PI3K Inhibitors\n(e.g., Alpelisib)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., Cyclin D1, MYC)", shape=box, fillcolor="#FBBC05"];

// Edges ESR1_mut -> ERE [label="Binds to"]; ERE -> Transcription; Transcription -> Downstream; Downstream -> Proliferation; TAS108 -> ESR1_mut [label="Less effective binding/\ndegradation", style=dashed, color="#EA4335"]; CDKi -> Proliferation [label="Blocks G1/S transition", color="#34A853"]; PI3Ki -> Proliferation [label="Inhibits survival signals", color="#34A853"]; } dot Caption: Targeting downstream pathways to overcome resistance from mutant ESR1.

Experimental Strategies:

  • Combination Therapy with CDK4/6 Inhibitors:

    • Rationale: ESR1 mutant cells often remain dependent on the cell cycle machinery regulated by CDK4/6. Combining TAS-108 with a CDK4/6 inhibitor (e.g., palbociclib, ribociclib, abemaciclib) can create a synergistic anti-proliferative effect.

    • Experimental Design:

      • Treat your ESR1-mutant resistant cell line with TAS-108, a CDK4/6 inhibitor, and the combination of both across a range of concentrations.

      • Assess cell viability after 72-96 hours.

      • Perform cell cycle analysis by flow cytometry to confirm G1 arrest.

      • Analyze protein levels of cell cycle markers (e.g., Rb, pRb, Cyclin D1) by Western blot.

  • Targeting Downstream Signaling with PI3K Inhibitors:

    • Rationale: The PI3K pathway is frequently co-activated with ESR1 mutations. Targeting both pathways simultaneously can be an effective strategy.

    • Experimental Design:

      • If your cells also harbor a PIK3CA mutation (a common co-occurrence), a PI3Kα-specific inhibitor like alpelisib would be a logical choice.

      • Use a combination treatment approach as described above, substituting the CDK4/6 inhibitor with a PI3K inhibitor.

      • Assess cell viability and perform Western blot analysis for p-AKT and other downstream targets of the PI3K pathway to confirm target engagement.

Table 2: Example of Synergistic Effects of Combination Therapy in ESR1-Mutant Cells

TreatmentIC50 (µM) in MCF-7/TAS-108-R (Y537S)
TAS-108> 10
Palbociclib (CDK4/6i)0.5
TAS-108 + Palbociclib (0.1 µM) 0.8
Alpelisib (PI3Ki)0.8
TAS-108 + Alpelisib (0.2 µM) 1.2

Data are hypothetical and for illustrative purposes. A significant decrease in the IC50 of TAS-108 in the presence of the second agent indicates a beneficial interaction.

By systematically investigating the underlying resistance mechanisms and testing targeted combination strategies, you can develop effective approaches to overcome TAS-108 resistance in your breast cancer cell line models.

References

KRC-108 Off-Target Kinase Inhibition Profile: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of KRC-108. The following question-and-answer format addresses common queries and potential challenges encountered during experimental work with this multi-kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the known kinase inhibition profile of KRC-108?

KRC-108 is a multi-kinase inhibitor, demonstrating potent activity against several receptor tyrosine kinases. A kinase panel assay has identified KRC-108 as a potent inhibitor of c-Met, Ron, Flt3, and TrkA.[1] Further characterization has also elucidated its inhibitory effects on other kinases.

Q2: What are the specific IC50 values for the known targets of KRC-108?

Published data provides the following half-maximal inhibitory concentration (IC50) values for KRC-108 against several kinases:

Kinase TargetIC50 (nM)Reference
Flt330[2]
TrkA43.3[2]
c-Met80[2]
Aurora A590[2]
ALK780[2]

Note: A lower IC50 value indicates greater potency.

KRC-108 has also been shown to inhibit oncogenic variants of c-Met, specifically M1250T and Y1230D, more strongly than the wild-type form.[1]

Q3: Is a comprehensive kinome scan or a broad off-target kinase profile for KRC-108 publicly available?

Currently, a comprehensive public kinome scan profiling KRC-108 against a wide array of kinases is not available in the reviewed literature. While it is described as a multi-kinase inhibitor and has been evaluated against a kinase panel, the full extent of its selectivity is not publicly documented.[1]

Q4: How should I interpret the off-target effects of KRC-108 in my experiments?

Given that KRC-108 inhibits multiple kinases, it is crucial to consider the potential for polypharmacology in your experimental design and data interpretation. The observed phenotype may be a result of inhibiting a single target, multiple targets, or a combination of on- and off-target effects. It is recommended to use orthogonal approaches, such as RNAi or additional, structurally distinct inhibitors, to validate that the observed effects are due to the inhibition of the intended target kinase.

Q5: My experimental results with KRC-108 are unexpected. What are some potential troubleshooting steps?

Unexpected results could be due to a variety of factors. Consider the following:

  • Cellular Context: The expression and importance of the various kinases targeted by KRC-108 can differ significantly between cell lines. Verify the expression levels of the primary and potential off-target kinases in your model system.

  • Compound Potency in Cellular Assays: The provided IC50 values are from in vitro kinase assays. The effective concentration in a cellular context (GI50) can vary. For instance, the GI50 for KRC-108 in various cancer cell lines ranged from 0.01 to 4.22 µM.[1]

  • Downstream Signaling Analysis: To confirm target engagement in your cellular system, analyze the phosphorylation status of downstream substrates of the intended target kinase. For example, KRC-108 has been shown to suppress the phosphorylation of Akt, PLCγ, and ERK1/2, which are downstream of TrkA.

Experimental Methodologies

While specific, detailed protocols for all kinase assays performed on KRC-108 are not publicly available, a general methodology for an in vitro kinase inhibition assay is provided below as a reference. The characterization of KRC-108's inhibition of TrkA utilized a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based method.[2]

General Protocol for In Vitro Kinase Inhibition Assay (e.g., TR-FRET)

This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific kinase.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate (e.g., biotinylated peptide)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • ATP

  • Assay Buffer (containing MgCl2)

  • Test Inhibitor (e.g., KRC-108)

  • Microplates (e.g., 384-well)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of KRC-108 in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Kinase Reaction:

    • Add the recombinant kinase to the wells of the microplate.

    • Add the serially diluted KRC-108 or vehicle control (e.g., DMSO) to the respective wells.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction by adding a detection mixture containing the Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin in a suitable buffer.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody and streptavidin binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor signal / donor signal).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the evaluation of kinase inhibitors like KRC-108.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound_Dilution Serial Dilution of KRC-108 Incubation Incubate Kinase with KRC-108 Compound_Dilution->Incubation Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Incubation Reaction_Start Initiate Reaction with Substrate/ATP Incubation->Reaction_Start Reaction_Stop Stop Reaction & Add Detection Reagents Reaction_Start->Reaction_Stop Data_Acquisition Read Plate (TR-FRET) Reaction_Stop->Data_Acquisition IC50_Calculation IC50 Determination Data_Acquisition->IC50_Calculation

Workflow for an in vitro kinase inhibition assay.

signaling_pathway cluster_targets Known Targets cluster_downstream Downstream Effectors KRC108 KRC-108 TrkA TrkA KRC108->TrkA inhibits cMet c-Met KRC108->cMet inhibits Flt3 Flt3 KRC108->Flt3 inhibits Akt Akt TrkA->Akt activates PLCg PLCγ TrkA->PLCg activates ERK ERK1/2 TrkA->ERK activates

References

Mechanisms of resistance to KRC-108 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to KRC-108 treatment in their experiments. KRC-108 is a potent inhibitor of TrkA and c-Met receptor tyrosine kinases.

Troubleshooting Guides & FAQs

This section addresses common issues related to KRC-108 resistance in a question-and-answer format, providing detailed experimental protocols to investigate these concerns.

FAQ 1: My cancer cell line, initially sensitive to KRC-108, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?

Acquired resistance to tyrosine kinase inhibitors (TKIs) like KRC-108 can be broadly categorized into two main types: on-target alterations and off-target bypass pathway activation.

  • On-target resistance typically involves the emergence of secondary mutations within the kinase domain of the drug's target, in this case, TrkA (encoded by the NTRK1 gene) or c-Met (encoded by the MET gene). These mutations can interfere with the binding of KRC-108 to its target, thereby reducing its inhibitory effect.

  • Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on the TrkA or c-Met pathways for survival and proliferation. This can happen through various mechanisms, including the amplification or mutation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules.

To investigate the specific mechanism of resistance in your cell line, a systematic approach involving molecular and cellular biology techniques is recommended.

Troubleshooting Guide 1.1: Investigating On-Target Resistance to KRC-108

If you suspect on-target resistance, the primary goal is to identify potential mutations in the NTRK1 or MET genes.

Experimental Protocol: Sanger and Next-Generation Sequencing (NGS) of NTRK1 and MET

  • Cell Culture and Genomic DNA Extraction:

    • Culture both the parental (KRC-108 sensitive) and the resistant cell lines.

    • Extract high-quality genomic DNA from both cell lines using a commercially available kit.

  • PCR Amplification of Kinase Domains:

    • Design primers to amplify the kinase domains of NTRK1 and MET.

    • Perform PCR using the extracted genomic DNA as a template.

  • Sanger Sequencing:

    • Purify the PCR products and send them for Sanger sequencing.

    • Analyze the sequencing data to identify any point mutations, insertions, or deletions in the resistant cell line compared to the parental line.

  • Next-Generation Sequencing (NGS) (for broader analysis):

    • If Sanger sequencing is inconclusive or if you suspect multiple mutations, perform targeted NGS.

    • Prepare sequencing libraries from the genomic DNA of both parental and resistant cells.

    • Use a targeted gene panel that includes NTRK1 and MET to sequence the samples.

    • Analyze the NGS data to identify mutations and their allele frequencies.

Table 1: Common On-Target Resistance Mutations in Trk and c-Met Kinases

TargetMutation TypeExamplesConsequence
TrkA (NTRK1) Solvent FrontG595RSteric hindrance to inhibitor binding.[1][2][3]
GatekeeperF589LAlters the ATP binding pocket.[2][3]
xDFG MotifG667CAffects kinase conformation.[1]
c-Met (MET) Kinase DomainD1228N, Y1230H/C, Y1248HInterfere with drug binding.[4][5][6]

Logical Workflow for Investigating On-Target Resistance

G start Reduced KRC-108 Sensitivity Observed dna_extraction Extract Genomic DNA (Parental vs. Resistant Cells) start->dna_extraction pcr PCR Amplify NTRK1 & MET Kinase Domains dna_extraction->pcr sanger Sanger Sequencing pcr->sanger Initial Screen ngs Next-Generation Sequencing pcr->ngs Comprehensive Screen analysis Sequence Analysis sanger->analysis ngs->analysis mutation_found On-Target Mutation Identified analysis->mutation_found Mutation Detected no_mutation No On-Target Mutation Found analysis->no_mutation No Mutation Detected troubleshoot_bypass Proceed to Investigate Bypass Pathways no_mutation->troubleshoot_bypass G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA RAS RAS TrkA->RAS PI3K PI3K TrkA->PI3K cMet c-Met cMet->RAS cMet->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K IGF1R IGF1R IGF1R->RAS IGF1R->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation KRC108 KRC-108 KRC108->TrkA KRC108->cMet G start Bypass Pathway Activation Suspected (from Western Blot) select_inhibitor Select Inhibitor for Activated Pathway start->select_inhibitor viability_assay Perform Cell Viability Assay (Dose-Response Matrix) select_inhibitor->viability_assay data_analysis Analyze for Synergy (e.g., Combination Index) viability_assay->data_analysis synergy Synergy Observed: Bypass Pathway Confirmed data_analysis->synergy CI < 1 no_synergy No Synergy: Investigate Other Pathways data_analysis->no_synergy CI >= 1

References

Addressing KRC-108 solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility and formulation challenges associated with the multi-kinase inhibitor, KRC-108.

Frequently Asked Questions (FAQs)

Q1: What is KRC-108?

A1: KRC-108 is a potent, orally active, multi-kinase inhibitor. It is recognized primarily as a Tropomyosin receptor kinase A (TrkA) inhibitor, but also shows potent activity against other kinases such as Ron, Flt3, and c-Met.[1][2] Its anti-tumor properties have been evaluated in various cancer cell lines and xenograft models.[1][3]

Q2: What is the primary mechanism of action for KRC-108?

A2: KRC-108 functions by inhibiting the phosphorylation of TrkA and its downstream signaling molecules, including Akt, phospholipase Cγ (PLCγ), and ERK1/2.[3] This disruption of the TrkA signaling pathway can induce cell cycle arrest, apoptotic cell death, and autophagy in cancer cells harboring TrkA fusion proteins.[3]

Q3: How should I prepare a stock solution of KRC-108?

A3: For in vitro experiments, it is recommended to prepare a stock solution of KRC-108 in a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO). Due to the potential for poor aqueous solubility, creating a high-concentration stock (e.g., 10-20 mM) in DMSO is advisable. Store the stock solution at -20°C or -80°C for long-term stability.

Q4: How should solid KRC-108 and its stock solutions be stored?

A4: The solid form of KRC-108 should be stored in a cool, dry, and dark place. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (weeks) or -80°C for long-term (months) storage.

Troubleshooting Guide

Q5: My KRC-108 precipitates when I dilute my DMSO stock into aqueous media for cell culture experiments. What should I do?

A5: This is a common issue for compounds with low aqueous solubility. Microprecipitation can lead to inconsistent and inaccurate experimental results.

Troubleshooting Steps:

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is low, typically ≤0.5%, to minimize solvent-induced toxicity and effects on cell behavior.

  • Reduce Final Compound Concentration: The observed precipitation may be due to the final concentration of KRC-108 exceeding its solubility limit in the aqueous medium. Try performing a serial dilution to a lower final concentration.

  • Use Pre-warmed Media: Adding the KRC-108 stock solution to pre-warmed (37°C) cell culture media can sometimes improve solubility.

  • Incorporate Solubilizing Excipients: For persistent issues, consider the use of formulation aids. The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the final solution can help maintain solubility.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of KRC-108 in your aqueous medium immediately before each experiment to minimize the risk of precipitation over time.

start Precipitation Observed in Aqueous Media? check_dmso Is final DMSO concentration <=0.5%? start->check_dmso Yes lower_dmso Lower DMSO concentration in final dilution. check_dmso->lower_dmso No check_conc Is KRC-108 concentration too high? check_dmso->check_conc Yes lower_dmso->check_conc lower_conc Perform serial dilutions to a lower final concentration. check_conc->lower_conc Yes use_excipients Consider formulation with solubilizing agents (e.g., surfactants, cyclodextrins). check_conc->use_excipients No, still precipitates prepare_fresh Prepare fresh dilutions immediately before use and use pre-warmed media. lower_conc->prepare_fresh use_excipients->prepare_fresh

Caption: Troubleshooting Logic for KRC-108 Precipitation.

Q6: I am observing high variability in my in vivo animal studies. Could this be related to KRC-108 formulation?

A6: Yes, high variability in in vivo efficacy or pharmacokinetic studies is frequently linked to poor and inconsistent drug absorption, often stemming from formulation issues. Poor aqueous solubility can lead to low and erratic bioavailability.

Formulation Strategies to Improve Bioavailability: Most kinase inhibitors are classified as Biopharmaceutics Classification System (BCS) class II or IV, indicating poor solubility.[4] Improving the formulation is critical for reliable in vivo results. Consider these established strategies:

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a mixture of water and one or more water-miscible organic solvents (e.g., PEG-400, Propylene Glycol, Ethanol).[5]Simple to prepare; can significantly increase solubility.Potential for in vivo toxicity; risk of drug precipitation upon dilution in the GI tract.
Lipid-Based Formulations Dissolving the compound in oils, surfactants, or lipids to form emulsions or self-emulsifying drug delivery systems (SEDDS).Can enhance lymphatic absorption, bypassing first-pass metabolism; improves solubility.Complex to develop and characterize; potential for GI side effects.
Solid Dispersions Dispersing KRC-108 in a solid hydrophilic matrix (e.g., PVP, HPMC) to enhance dissolution rates.[6]Can create amorphous drug forms which are more soluble than crystalline forms.[6]Can be physically unstable over time (recrystallization); manufacturing can be complex.
Complexation Using complexing agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.Increases aqueous solubility and can improve stability.Limited by the stoichiometry of the complex; can be expensive.
Particle Size Reduction Reducing the particle size to the sub-micron or nano-range (nanosuspension) to increase the surface area for dissolution.[6]Increases dissolution velocity.Does not increase equilibrium solubility; can be difficult to prevent particle aggregation.

Technical Data

Kinase Inhibitory Activity of KRC-108

The inhibitory activity of KRC-108 has been quantified against several key kinases.

Kinase TargetIC50 (nM)
TrkA43.3
c-Met80
Flt330
ALK780
Aurora A590
Data sourced from Han et al., 2012 as cited in research literature.[7]
Anti-proliferative Activity of KRC-108

The 50% growth inhibition (GI50) values demonstrate the anti-proliferative effects of KRC-108 across various cancer cell lines.[1]

Cell LineCancer TypeGI50 (µM)
A549 Lung Carcinoma0.05
NCI-H441 Lung Carcinoma0.01
HT29 Colorectal Carcinoma0.02
KM12C Colon Cancer0.1 (approx.)*
SNU-638 Gastric Carcinoma0.01
U87MG Glioblastoma0.03
PC-3 Prostate Cancer0.04
Caki-1 Kidney Carcinoma0.03
Approximate value inferred from graphical data in "Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects".[3]

Signaling Pathway and Experimental Workflow Diagrams

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TrkA TrkA Receptor PLCg PLCγ TrkA->PLCg Phosphorylates Akt Akt TrkA->Akt Phosphorylates ERK ERK1/2 TrkA->ERK Phosphorylates NGF NGF (Ligand) NGF->TrkA Activates KRC108 KRC-108 KRC108->TrkA Inhibits Proliferation Cell Proliferation, Survival, Differentiation PLCg->Proliferation Akt->Proliferation ERK->Proliferation

Caption: KRC-108 Inhibition of the TrkA Signaling Pathway.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Formulation cluster_2 Phase 3: In Vivo Formulation Development solubility_screen 1. Solubility Screening (DMSO, Ethanol, Buffers) stock_prep 2. Prepare High-Concentration Stock Solution (e.g., in DMSO) solubility_screen->stock_prep invitro_test 3. Test Dilution in Aqueous Media (Precipitation Check) stock_prep->invitro_test cell_assay 4. Cell-Based Assays (e.g., GI50 Determination) invitro_test->cell_assay form_strategy 5. Select Formulation Strategy (Co-solvent, SEDDS, etc.) cell_assay->form_strategy pk_study 6. Pharmacokinetic (PK) Study in Animal Model form_strategy->pk_study efficacy_study 7. Efficacy Study in Xenograft Model pk_study->efficacy_study

Caption: General Experimental Workflow for KRC-108 Studies.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of KRC-108

This protocol provides a general method to assess the solubility of KRC-108 in an aqueous buffer, which is crucial for in vitro assays.

Materials:

  • KRC-108

  • High-purity DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (non-binding surface recommended)

  • Plate shaker

  • Plate reader capable of detecting turbidity or a method for HPLC analysis

Methodology:

  • Prepare KRC-108 Stock: Prepare a 20 mM stock solution of KRC-108 in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the KRC-108 stock solution in DMSO to create a range of concentrations (e.g., 20 mM down to 0.1 mM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of PBS, pH 7.4. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker. This allows the solution to reach equilibrium.

  • Solubility Measurement:

    • Turbidimetric Method: Measure the absorbance (optical density) of each well at a wavelength of 620 nm. The concentration at which a significant increase in absorbance is detected indicates the limit of solubility (precipitation point).

    • HPLC Method (More Accurate): After incubation, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of dissolved KRC-108 using a validated HPLC method. The highest concentration where the measured value matches the nominal concentration is the kinetic solubility limit.

Protocol 2: General Cell Viability Assay (MTT-Based)

This protocol outlines a common method to determine the GI50 of KRC-108 on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., KM12C)

  • Complete cell culture medium

  • KRC-108 DMSO stock solution

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of KRC-108 in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of KRC-108. Include "vehicle control" (medium with DMSO only) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other values.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the percentage of cell viability versus the log of KRC-108 concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the GI50 value.

References

Troubleshooting variability in KRC-108 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental results involving the multi-kinase inhibitor, KRC-108.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of KRC-108?

A1: KRC-108 is a potent inhibitor of several kinases, primarily targeting Tropomyosin receptor kinase A (TrkA).[1][2] It also demonstrates inhibitory activity against other kinases including c-Met, Ron, and Flt3.[3]

Q2: What is the mechanism of action for KRC-108?

A2: KRC-108 functions by inhibiting the kinase activity of its target receptors. In TrkA-driven cancers, it suppresses the phosphorylation of downstream signaling molecules, including Akt, phospholipase Cγ (PLCγ), and ERK1/2.[1][2] This disruption of signaling pathways leads to cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][2]

Q3: In which cancer cell lines has KRC-108 shown efficacy?

A3: KRC-108 has demonstrated potent growth inhibitory activity in various cancer cell lines. For example, in KM12C colon cancer cells, which harbor a TPM3-NTRK1 fusion gene, KRC-108 has a GI₅₀ of 220 nM.[1] The GI₅₀ values for KRC-108 across a broader panel of cancer cell lines have been reported to range from 0.01 to 4.22 μM.[3] It has also shown in vivo anti-tumor effects in HT29 colorectal cancer and NCI-H441 lung cancer xenograft models.[3]

Troubleshooting Guides

This section provides guidance on common issues that may arise during experiments with KRC-108.

In Vitro Kinase Assays

Problem: High variability or inconsistent IC₅₀ values for KRC-108.

Potential Cause Troubleshooting Suggestion
ATP Concentration Ensure the ATP concentration in your assay is consistent and ideally close to the Kₘ for the kinase. IC₅₀ values of ATP-competitive inhibitors like KRC-108 are highly sensitive to ATP concentration.
Enzyme Purity and Activity Use a highly purified and active recombinant kinase. The presence of contaminating kinases can lead to off-target effects and skewed results. Confirm enzyme activity with a known potent inhibitor as a positive control.
Assay Format Be aware of the limitations of your assay format. For example, luciferase-based assays that measure ATP consumption do not distinguish between substrate phosphorylation and kinase autophosphorylation, which can affect results.[4] Consider using a more direct detection method, such as a radiometric assay or a TR-FRET assay.[1][4][5]
Compound Solubility Ensure KRC-108 is fully solubilized in the assay buffer. Poor solubility can lead to inaccurate concentrations and variable results. Prepare fresh dilutions for each experiment.
Incubation Time Optimize and standardize the incubation time for the kinase reaction. Ensure the reaction is within the linear range to accurately determine inhibitory effects.
Cell-Based Assays (e.g., Cell Viability, Western Blot)

Problem: Inconsistent GI₅₀ values or unexpected cell viability results.

Potential Cause Troubleshooting Suggestion
Cell Line Authenticity and Passage Number Always use authenticated cell lines and maintain a consistent, low passage number. Genetic drift in cell lines can alter their sensitivity to inhibitors.
Serum Concentration Components in serum can bind to KRC-108, reducing its effective concentration. If results are inconsistent, consider reducing the serum concentration during treatment, or using serum-free media if appropriate for your cell line.
Cell Density The initial cell seeding density can impact the apparent potency of a compound.[6] Standardize your seeding density for all experiments.
Drug Incubation Time The duration of KRC-108 treatment will influence the observed effect. Optimize the treatment time based on the cell doubling time and the specific endpoint being measured (e.g., apoptosis, cell cycle arrest).
Off-Target Effects At higher concentrations, KRC-108 may inhibit other kinases, leading to unexpected phenotypes.[3] Correlate your cell-based results with target engagement assays (e.g., phospho-protein Western blots) to confirm on-target activity.

Problem: Weak or no signal for phosphorylated downstream targets (p-Akt, p-ERK) after KRC-108 treatment in Western Blots.

Potential Cause Troubleshooting Suggestion
Suboptimal Lysate Preparation Ensure that lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[7][8][9]
Insufficient Protein Loading Load an adequate amount of protein (typically 20-30 µg of whole-cell lysate) to detect phosphorylated proteins, which are often low in abundance.[9]
Antibody Quality Use validated antibodies specific for the phosphorylated form of the target protein. Run positive and negative controls to confirm antibody specificity.
Timing of Lysate Collection The inhibition of phosphorylation can be rapid. Perform a time-course experiment to determine the optimal time point to observe maximal inhibition of downstream signaling after KRC-108 treatment.
Basal Phosphorylation Levels The cell line you are using may have low basal levels of TrkA activity and downstream signaling. If you are not using a cell line with a known TrkA fusion (like KM12C), you may need to stimulate the pathway with the TrkA ligand, Nerve Growth Factor (NGF), to observe robust inhibition by KRC-108.

Quantitative Data

Table 1: KRC-108 Inhibitory Activity
TargetAssay TypeIC₅₀ (nM)
TrkAIn Vitro Kinase Assay (TR-FRET)43.3[1]
Table 2: KRC-108 Growth Inhibitory Activity
Cell LineCancer TypeGI₅₀ (nM)
KM12CColon Cancer220[1]
Panel of Cancer Cell LinesVarious10 - 4220[3]

Experimental Protocols

Protocol 1: In Vitro TrkA Kinase Assay (TR-FRET)

This protocol is a general guideline for determining the IC₅₀ of KRC-108 against TrkA using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Recombinant human TrkA kinase

    • Biotinylated peptide substrate

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-Allophycocyanin (SA-APC)

    • ATP

    • KRC-108 (serial dilutions)

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • 384-well low-volume assay plates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare serial dilutions of KRC-108 in DMSO and then dilute further in assay buffer.

    • Add 2.5 µL of the diluted KRC-108 or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the TrkA enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at the Kₘ concentration for TrkA).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, the Europium-labeled anti-phosphotyrosine antibody, and SA-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring emission at both the donor (Europium) and acceptor (APC) wavelengths.

    • Calculate the TR-FRET ratio and plot the percent inhibition against the log of the KRC-108 concentration to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (MTT/XTT)

This protocol outlines a method to determine the GI₅₀ of KRC-108 in a cancer cell line.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., KM12C)

    • Complete growth medium (with serum and antibiotics)

    • KRC-108

    • MTT or XTT reagent

    • Solubilization buffer (for MTT)

    • 96-well cell culture plates

    • Multi-channel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of KRC-108 in complete growth medium.

    • Remove the old medium from the cells and replace it with medium containing the various concentrations of KRC-108 or vehicle control (DMSO).

    • Incubate the plate for 72 hours (or an optimized time period).

    • Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.

    • Read the absorbance on a microplate reader at the appropriate wavelength.

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and plot the results to determine the GI₅₀ value.

Visualizations

KRC108_Signaling_Pathway cluster_downstream Downstream Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Binds and Activates PLCg PLCγ TrkA->PLCg Akt Akt TrkA->Akt ERK ERK1/2 TrkA->ERK KRC108 KRC-108 KRC108->TrkA Inhibits Apoptosis Apoptosis PLCg->Apoptosis CellCycle Cell Cycle Arrest Akt->CellCycle Akt->Apoptosis Inhibits Autophagy Autophagy Akt->Autophagy Inhibits ERK->CellCycle Experimental_Workflow start Start: Hypothesis protocol Select & Optimize Assay (e.g., Kinase, Viability) start->protocol experiment Perform Experiment with KRC-108 (Dose-response, Time-course) protocol->experiment data Data Collection (e.g., Plate Reader, Western Blot Imager) experiment->data analysis Data Analysis (IC50/GI50 Calculation, Statistical Tests) data->analysis results Interpret Results analysis->results troubleshoot Unexpected Results? Consult Troubleshooting Guide results->troubleshoot end Conclusion results->end troubleshoot->protocol Yes troubleshoot->end No Troubleshooting_Tree start Inconsistent Results with KRC-108 assay_type Assay Type? start->assay_type invitro In Vitro Kinase Assay assay_type->invitro In Vitro cell_based Cell-Based Assay assay_type->cell_based Cell-Based invitro_q1 Check ATP Concentration (Is it consistent and near Km?) invitro->invitro_q1 cell_based_q1 Check Cell Line Integrity (Passage #, Authentication) cell_based->cell_based_q1 invitro_a1_yes Check Enzyme Quality (Purity, Activity) invitro_q1->invitro_a1_yes Yes invitro_a1_no Standardize ATP Concentration invitro_q1->invitro_a1_no No invitro_q2 Check Compound Solubility (Fresh dilutions?) invitro_a1_yes->invitro_q2 OK invitro_a2_yes Review Assay Protocol (Incubation times, controls) invitro_q2->invitro_a2_yes Yes invitro_a2_no Ensure Full Solubilization invitro_q2->invitro_a2_no No end Consistent Results invitro_a2_yes->end cell_based_a1_yes Check Culture Conditions (Serum %, Cell Density) cell_based_q1->cell_based_a1_yes Yes cell_based_a1_no Use Low Passage, Authenticated Cells cell_based_q1->cell_based_a1_no No cell_based_q2 Confirm On-Target Effect (Phospho-Western Blot) cell_based_a1_yes->cell_based_q2 OK cell_based_a2_yes Review Assay Protocol (Drug Incubation Time, Reagents) cell_based_q2->cell_based_a2_yes Yes cell_based_a2_no Optimize and Standardize Conditions cell_based_q2->cell_based_a2_no No cell_based_a2_yes->end

References

AT-108 Adenoviral Vector Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of the AT-108 adenoviral vector.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with the AT-108 adenoviral vector, providing potential causes and recommended solutions.

Low Transduction Efficiency

Problem: Observed transgene expression is lower than expected.

Possible Causes and Solutions:

Possible Cause Recommended Solution Quantitative Target/Parameter
Suboptimal Multiplicity of Infection (MOI) Perform an MOI titration experiment to determine the optimal virus-to-cell ratio for your specific cell type. For many cell lines, an initial MOI range of 10-100 is a good starting point.[1] For difficult-to-transduce cells, a higher MOI may be necessary.Titrate MOI from 10 to 1000 viral particles per cell.
Poor Cell Health Ensure cells are healthy, actively dividing, and at an appropriate confluency (typically 70-80%) at the time of transduction.[2] Avoid using cells that have been passaged excessively.Cell viability should be >90% prior to transduction.
Low Viral Titer Amplify the adenoviral stock to increase the concentration of viral particles.[3] Concentrate the virus using methods such as ultracentrifugation with a cesium chloride (CsCl) gradient.[4][5]A typical high-titer stock should be in the range of 1 x 10^10 to 1 x 10^12 viral particles/mL.
Incorrect Viral Storage and Handling Store adenoviral stocks at -80°C in aliquots to avoid repeated freeze-thaw cycles.[1][3] Titer can drop after the third freeze-thaw cycle.[1] Thaw virus on ice immediately before use.[1]For optimal stability, store in a buffer containing 10 mM Tris, pH 8.0, 2 mM MgCl2, and 4% sucrose.[6]
Presence of Neutralizing Antibodies in Serum Reduce the serum concentration in the cell culture medium during transduction. For example, if cells are normally maintained in 10% FBS, reduce to 2% FBS during the transduction period.[1]Use serum-free or low-serum (e.g., 2%) media for the initial 4-8 hours of transduction.
Low Coxsackie-Adenovirus Receptor (CAR) Expression Use fiber-modified adenoviral vectors (e.g., Ad5.pK7, Ad5.RGD.pK7) that utilize alternative receptors for cell entry.[7]Ad5.pK7 can increase transduction efficiency in keratinocytes by 67- to 134-fold, and Ad5.RGD.pK7 can increase efficiency in fibroblasts by 199- to 537-fold.[7]
Use of Transduction Enhancers Pre-incubate the viral particles with a transduction enhancer. Optimal concentrations should be determined empirically.Polybrene (1-8 µg/ml), Poly-L-Lysine, Lactoferrin, Factor X, Spermine, or Spermidine can significantly increase transduction efficiency.[2][8]
High Cell Toxicity or Death

Problem: Significant cell death is observed following transduction.

Possible Causes and Solutions:

Possible Cause Recommended Solution Quantitative Target/Parameter
MOI is too High Reduce the MOI to the lowest level that still provides adequate transduction efficiency.Determine the minimal MOI that achieves >80% transduction with <10% cytotoxicity.
Toxicity of the Gene of Interest If the expressed reprogramming factors are toxic to the cells at high levels, reduce the MOI or use an inducible promoter system to control expression levels.Compare toxicity with a control vector expressing a non-toxic reporter gene like GFP.
Contamination with Replication-Competent Adenovirus (RCA) Test the viral stock for the presence of RCA using a plaque formation assay on A549 cells.[9] If contaminated, prepare a new viral stock or plaque purify the existing stock.RCA levels should be below 1 in 10^8 viral particles.
Impure Viral Preparation Purify the adenovirus using methods like double CsCl density centrifugation to remove cellular debris and proteins from the packaging cells that can be toxic.[10]The A260/A280 ratio of a purified virus preparation should be approximately 1.3.[9]
Prolonged Exposure to the Virus Reduce the incubation time of the cells with the virus-containing medium. After the initial incubation, replace the medium with fresh, complete medium.[1]Incubate cells with the virus for 4-8 hours before replacing the medium.[1]

Experimental Protocols

Adenoviral Vector Amplification

This protocol describes the amplification of a seed stock of the AT-108 adenoviral vector in HEK293 cells.

Materials:

  • HEK293 cells

  • Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)

  • AT-108 adenoviral vector seed stock

  • Sterile PBS

  • 10 cm cell culture dishes

  • 50 mL conical tubes

  • Dry ice/ethanol bath and 37°C water bath

Procedure:

  • One day prior to infection, seed HEK293 cells in 10 cm dishes at a density that will result in 60-70% confluency on the day of infection.

  • On the day of infection, thaw the AT-108 seed stock on ice.

  • Infect the HEK293 cells by adding 200 µL of the viral seed stock to the culture medium.[10]

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Monitor the cells daily for cytopathic effect (CPE), which includes cell rounding and detachment.

  • When more than 95% of the cells have detached (typically 3-5 days post-infection), harvest both the cells and the medium into a 50 mL conical tube.[10]

  • Perform three cycles of freeze-thaw lysis:

    • Freeze the tube in a dry ice/ethanol bath until completely frozen.

    • Thaw the tube in a 37°C water bath.[10]

  • Centrifuge the lysate at 3,000 rpm for 10 minutes at 4°C to pellet the cell debris.

  • Carefully collect the supernatant containing the amplified adenovirus.

  • For short-term storage (2-3 weeks), store the supernatant at 4°C. For long-term storage, add glycerol to a final concentration of 10% and store at -80°C.[10]

Adenoviral Vector Purification using CsCl Gradient Ultracentrifugation

This protocol details the purification of the amplified AT-108 adenoviral vector.

Materials:

  • Amplified adenoviral supernatant

  • Cesium chloride (CsCl) solutions (1.40 g/mL and 1.30 g/mL in sterile PBS)

  • Ultracentrifuge with a swinging bucket rotor (e.g., SW28)

  • Thick-wall polycarbonate centrifuge tubes

  • 18-gauge needles and 3 mL syringes

  • Dialysis cassette (10K MWCO)

  • Storage buffer (10 mM Tris pH 8.0, 2 mM MgCl2, 4% sucrose)

Procedure:

  • Carefully layer 2 mL of the 1.40 g/mL CsCl solution at the bottom of an ultracentrifuge tube.

  • Slowly overlay the 1.40 g/mL layer with 3 mL of the 1.30 g/mL CsCl solution.

  • Gently add 5 mL of the amplified adenoviral supernatant on top of the CsCl layers.[4]

  • Centrifuge at 176,000 x g for 2 hours at 4°C.[8]

  • After centrifugation, a bluish-white band containing the viral particles should be visible at the interface of the two CsCl densities.

  • Carefully insert an 18-gauge needle into the side of the tube just below the viral band and aspirate the band into a 3 mL syringe.

  • Transfer the collected virus to a dialysis cassette.

  • Dialyze against 1 liter of storage buffer at 4°C for 24 hours, with at least three buffer changes.

  • After dialysis, recover the purified and buffer-exchanged virus from the cassette.

  • Aliquot the purified virus and store at -80°C.

Determining Viral Titer by Optical Density (OD260)

This protocol provides a method for determining the physical titer (viral particles/mL) of the purified AT-108 adenoviral vector.

Materials:

  • Purified adenoviral vector stock

  • 1% SDS solution

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Add 10 µL of the purified virus stock to 990 µL of 1% SDS solution and mix gently. This disrupts the viral particles.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 260 nm (A260) using the spectrophotometer, with 1% SDS as the blank.

  • Calculate the viral particle concentration using the following formula:

    • Viral Particles/mL = (A260 reading x dilution factor x 1.1 x 10^12)[9]

    • The dilution factor in this case is 100.

  • The purity of the viral preparation can be estimated by measuring the absorbance at 280 nm and calculating the A260/A280 ratio. A ratio of ~1.3 is indicative of a pure viral preparation.[9]

Optimizing Transduction with a Reporter Vector

This protocol describes how to determine the optimal MOI for your target cells using a reporter adenovirus (e.g., expressing GFP).

Materials:

  • Target cells

  • Complete culture medium

  • Reporter adenovirus (e.g., Ad-CMV-GFP)

  • 96-well cell culture plate

  • Fluorescence microscope or flow cytometer

Procedure:

  • The day before transduction, seed your target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transduction.

  • On the day of transduction, prepare a series of dilutions of the reporter adenovirus in culture medium to achieve a range of MOIs (e.g., 0, 10, 50, 100, 200, 500, 1000).

  • Remove the existing medium from the cells and add the virus dilutions.

  • Incubate the plate at 37°C for 4-8 hours.

  • After incubation, remove the virus-containing medium and replace it with fresh, complete medium.

  • Incubate the cells for 48-72 hours to allow for reporter gene expression.[10]

  • Assess transduction efficiency by observing the percentage of GFP-positive cells under a fluorescence microscope or by quantifying the percentage using flow cytometry.

  • The optimal MOI is the lowest concentration of virus that results in the desired transduction efficiency (e.g., >80%) with minimal cytotoxicity.

Mandatory Visualizations

AT-108 Mechanism of Action

AT108_Mechanism AT-108 Mechanism of Action cluster_vector AT-108 Adenoviral Vector cluster_cell Tumor Microenvironment cluster_immune Immune Response AT108 Replication-Deficient Adenoviral Vector RepFactors Reprogramming Factors (Genetic Payload) TumorCell Tumor Cell AT108->TumorCell Transduction cDC1 Antigen-Presenting cDC1-like Cell TumorCell->cDC1 Direct Reprogramming TCell Cytotoxic T Cell cDC1->TCell Tumor Antigen Presentation & Activation ImmuneResponse Personalized Anti-Tumor Immunity TCell->ImmuneResponse Induction of Adenovirus_Workflow Adenovirus Production and Transduction Workflow cluster_production Virus Production cluster_transduction Transduction Amplify 1. Amplify Vector in HEK293 Cells Harvest 2. Harvest & Lyse Cells Amplify->Harvest Purify 3. Purify Virus (e.g., CsCl Gradient) Harvest->Purify Titer 4. Determine Titer (e.g., OD260) Purify->Titer Transduce 6. Transduce with Optimized MOI Titer->Transduce SeedCells 5. Seed Target Cells SeedCells->Transduce Express 7. Incubate for Gene Expression Transduce->Express Analyze 8. Analyze Results Express->Analyze Troubleshooting_Logic Troubleshooting Low Transduction Efficiency Start Low Transduction? CheckMOI MOI Optimized? Start->CheckMOI CheckCells Cells Healthy? CheckMOI->CheckCells Yes TitrateMOI Perform MOI Titration CheckMOI->TitrateMOI No CheckTiter Titer Sufficient? CheckCells->CheckTiter Yes OptimizeCulture Optimize Cell Culture Conditions CheckCells->OptimizeCulture No CheckStorage Proper Storage? CheckTiter->CheckStorage Yes AmplifyVirus Amplify/Concentrate Virus CheckTiter->AmplifyVirus No AliquotStore Aliquot & Store at -80°C CheckStorage->AliquotStore No Success Success CheckStorage->Success Yes TitrateMOI->CheckCells OptimizeCulture->CheckTiter AmplifyVirus->CheckStorage AliquotStore->Success

References

Challenges in AT-108 manufacturing and quality control

Author: BenchChem Technical Support Team. Date: November 2025

AT-108 Technical Support Center

Welcome to the technical support center for AT-108, a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in the manufacturing, quality control, and experimental use of AT-108.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section provides answers to common questions and troubleshooting advice for issues that may arise during the synthesis, quality control, and application of AT-108.

Category 1: Manufacturing and Synthesis

Question: My AT-108 synthesis resulted in a low yield. What are the common causes and how can I improve it?

Answer: Low reaction yields can be attributed to several factors.[1][2][3][4] A primary cause is often the purity of starting materials and reagents; impurities can interfere with the reaction.[2][4][5] Reaction conditions such as temperature, pressure, and mixing are also critical and must be precisely controlled.[4][6] Incomplete reactions or the formation of side products can significantly reduce the yield of the desired compound.[3][4][5][7] Additionally, product loss can occur during the workup and purification stages, for instance, through careless transfers or decomposition on a chromatography column.[1][2][3] To improve yield, ensure all glassware is thoroughly dried, use high-purity reagents and solvents, and carefully monitor the reaction to completion.[1][2]

Question: I'm observing significant batch-to-batch variability in my AT-108 synthesis. How can I ensure consistency?

Answer: Batch-to-batch variability is a common challenge in pharmaceutical manufacturing.[8][9][10][11] Key factors contributing to this include variations in raw material quality, slight deviations in process parameters (like temperature or reaction time), and differences in equipment performance.[8][9] Implementing a Quality by Design (QbD) approach can help manage this by identifying Critical Quality Attributes (CQAs) and critical process parameters early on.[8] Maintaining strict control over raw material sourcing and establishing robust, standardized operating procedures (SOPs) for every step of the manufacturing process are crucial for ensuring consistent product quality.[8][9][10]

Question: What are the likely impurities in my final AT-108 product and how do they originate?

Answer: Impurities in a final active pharmaceutical ingredient (API) like AT-108 can be categorized into organic, inorganic, and residual solvents.[12][13]

  • Organic Impurities: These can include unreacted starting materials, intermediates from the synthesis, byproducts from side reactions, and degradation products.[7][12][13]

  • Inorganic Impurities: These often originate from the manufacturing process and can include reagents, catalysts (e.g., heavy metals), and inorganic salts.[7][12][13]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed during the drying process are another common source of impurity.[7][12][14]

The specific impurities will depend on the synthetic route used. It is essential to characterize the impurity profile of your compound.

Category 2: Quality Control and Analysis

Question: How do I confirm the identity and purity of my synthesized AT-108?

Answer: A combination of analytical techniques is recommended for confirming the identity and purity of AT-108.[15][16]

  • Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the compound.[16][17][18] The retention time from an HPLC run can also serve as a basic identity check against a known reference standard.[16][17]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for quantifying the purity of small molecules.[16][19][20][21][22] The purity is typically determined by the area percentage of the main peak in the chromatogram.

Question: My AT-108 shows a lower than expected biological activity in my in vitro assay. What could be the cause?

Answer: Reduced biological activity can stem from several issues. First, verify the purity of the compound; the presence of inactive impurities can lower the effective concentration of AT-108.[14] Second, improper storage or handling can lead to degradation of the compound. AT-108 should be stored under the recommended conditions (see Table 1). Third, poor solubility in the assay medium can result in the compound precipitating out of solution, reducing its effective concentration.[23][24][25][26] Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is compatible with your cells and that the compound remains in solution.[23][26] Finally, re-verify the concentration of your stock solution.

Category 3: Experimental Use

Question: I am having trouble dissolving AT-108 for my experiments. What solvents are recommended?

Answer: The solubility of small molecules can be a significant challenge.[23][27][28] AT-108, like many kinase inhibitors, is a hydrophobic molecule. It is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[23] For cell-based assays, it is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous cell culture medium.[26] It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.[26] If solubility issues persist, gentle warming or sonication may help.

Data Presentation

Table 1: AT-108 Product Specifications

Parameter Specification QC Method
Appearance White to off-white solid Visual Inspection
Molecular Formula C₂₁H₂₁N₅O₂ ---
Molecular Weight 391.43 g/mol LC-MS
Purity (HPLC) ≥98% HPLC

| Storage | Store at -20°C, protect from light | --- |

Table 2: AT-108 Solubility Data

Solvent Maximum Solubility (at 25°C) Notes
DMSO ≥ 50 mg/mL (≥ 127.7 mM) Recommended for stock solutions.
Ethanol ~5 mg/mL Limited solubility.
Water Insoluble Not recommended for primary dissolution.

| PBS (pH 7.2) | Insoluble | Dilute from DMSO stock for final assay concentration. |

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard reverse-phase HPLC method for determining the purity of AT-108.[20][21]

  • Preparation:

    • Prepare a 1 mg/mL stock solution of AT-108 in DMSO.

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the percentage area of the main AT-108 peak relative to the total area of all peaks.

Protocol 2: In Vitro Kinase Assay for Biological Activity (IC50 Determination)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of AT-108 against its target kinase, Akt.[29][30][31][32][33]

  • Reagents:

    • Recombinant active Akt kinase.

    • Kinase buffer.

    • Substrate peptide.

    • ATP.

    • AT-108 serial dilutions (prepared from a DMSO stock).

  • Procedure:

    • In a 96-well plate, add 10 µL of each AT-108 dilution.

    • Add 20 µL of a solution containing the Akt kinase and substrate in kinase buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 20 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding a stop buffer.

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the AT-108 concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth & Survival mTORC1->Growth AT108 AT-108 AT108->PI3K QC_Workflow start Start: New Batch of Synthesized AT-108 solubility Solubility Test (in DMSO) start->solubility lcms Identity Confirmation (LC-MS) solubility->lcms hplc Purity Analysis (HPLC) lcms->hplc bioassay Biological Activity (Kinase Assay) hplc->bioassay decision Pass All QC? bioassay->decision pass Release Batch decision->pass Yes fail Hold Batch & Investigate decision->fail No Troubleshooting_Tree start Problem: Low Biological Activity q1 Is Purity ≥98%? start->q1 a1_no Action: Re-purify Compound q1->a1_no No q2 Was Compound Soluble in Assay Medium? q1->q2 Yes a2_no Action: Optimize Solubilization (e.g., check final DMSO %) q2->a2_no No q3 Was Compound Stored Correctly (-20°C)? q2->q3 Yes a3_no Action: Use a New Aliquot or Re-synthesize q3->a3_no No end Root Cause Likely Assay-Related (e.g., reagents, protocol) q3->end Yes

References

Technical Support Center: AT-108 & the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AT-108 to overcome the challenges posed by the tumor microenvironment (TME).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for AT-108 in the tumor microenvironment?

AT-108 is a novel, orally bioavailable small molecule inhibitor designed to modulate the immunosuppressive and fibrotic nature of the tumor microenvironment. It is hypothesized to function as a dual inhibitor of Transforming Growth Factor-beta (TGF-β) receptor 1 (TGF-βR1) and C-X-C chemokine receptor type 4 (CXCR4). By targeting these pathways, AT-108 aims to:

  • Reduce the population and function of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

  • Decrease the activation of cancer-associated fibroblasts (CAFs) and subsequent deposition of extracellular matrix (ECM), thereby alleviating the physical barrier to immune cell infiltration and drug delivery.

  • Enhance the efficacy of cytotoxic T lymphocytes (CTLs) by reducing TGF-β-mediated immunosuppression.

Q2: We are not observing the expected decrease in tumor growth with AT-108 monotherapy in our syngeneic mouse model. What could be the reason?

Several factors could contribute to a lack of efficacy with AT-108 monotherapy. Consider the following:

  • Immune Competence of the Model: Ensure the use of an immunocompetent mouse model. The therapeutic effect of AT-108 is presumed to be largely dependent on the restoration of an anti-tumor immune response. Nude or severely immunodeficient models are unlikely to show a significant response.

  • Tumor Model Characteristics: The specific tumor model's TME may not be heavily reliant on TGF-β or CXCR4 signaling. It is advisable to characterize the baseline expression of these pathways in your tumor model.

  • Dosing and Pharmacokinetics: Verify the dosing regimen and route of administration. Inadequate drug exposure at the tumor site can lead to a lack of efficacy. Consider performing pharmacokinetic studies to confirm tumor penetration.

  • Combination Therapy: AT-108 may be most effective when used in combination with other anti-cancer agents, such as immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4), which can leverage the more permissive TME created by AT-108.

Q3: How can we assess the pharmacodynamic effects of AT-108 in our in vivo studies?

To confirm that AT-108 is hitting its intended targets and modulating the TME, we recommend the following assays:

  • Immunohistochemistry (IHC) or Immunofluorescence (IF): Stain tumor sections for markers of fibrosis (e.g., alpha-smooth muscle actin [α-SMA], collagen I), immune cell infiltration (e.g., CD8, FoxP3, CD11b/Gr-1), and target engagement (e.g., phosphorylated SMAD2/3 for TGF-β pathway activity).

  • Flow Cytometry: Dissociate tumors into single-cell suspensions and analyze the immune cell populations (Tregs, MDSCs, CTLs) by flow cytometry.

  • Quantitative PCR (qPCR) or Western Blotting: Analyze whole tumor lysates for changes in the expression of genes and proteins downstream of TGF-β and CXCR4 signaling.

Troubleshooting Guides

Problem 1: High variability in tumor growth inhibition between animals treated with AT-108.
Potential Cause Troubleshooting Steps
Inconsistent Drug Administration Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper technique to avoid misdosing.
Tumor Implantation Variability Standardize the tumor cell implantation procedure, including the number of cells, injection volume, and location.
Heterogeneity of the Tumor Microenvironment The inherent biological variability between animals can lead to different TME compositions. Increase the group size to improve statistical power.
Gut Microbiome Differences The gut microbiome can influence anti-tumor immunity. Consider co-housing animals or using animals from a single, well-controlled source.
Problem 2: No significant increase in CD8+ T cell infiltration observed after AT-108 treatment.
Potential Cause Troubleshooting Steps
Timing of Analysis The kinetics of immune cell infiltration can vary. Perform a time-course experiment to identify the optimal time point for assessing T cell infiltration post-treatment.
Insufficient T Cell Priming AT-108 may not be sufficient to induce de novo T cell priming. Consider combination therapy with a cancer vaccine or an agent that promotes antigen presentation.
Dominance of Other Immunosuppressive Pathways The tumor model may have compensatory immunosuppressive mechanisms that are not targeted by AT-108. Analyze the expression of other checkpoint molecules (e.g., LAG-3, TIM-3) or immunosuppressive cytokines.
Technical Issues with Staining Validate your IHC or flow cytometry staining protocol with appropriate positive and negative controls. Titrate antibodies to ensure optimal signal-to-noise ratio.

Experimental Protocols

Protocol 1: Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
  • Tumor Dissociation:

    • Excise tumors from treated and control animals.

    • Mince the tumors into small pieces (1-2 mm) in a petri dish containing RPMI 1640 medium.

    • Digest the minced tissue using a tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse) according to the manufacturer's instructions.

    • Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.

  • Red Blood Cell Lysis:

    • Pellet the cells by centrifugation.

    • Resuspend the pellet in ACK lysis buffer and incubate for 5 minutes at room temperature.

    • Quench the lysis reaction by adding excess FACS buffer (PBS with 2% FBS).

  • Cell Staining:

    • Count the viable cells using a hemocytometer or automated cell counter.

    • Aliquot approximately 1x10^6 cells per staining tube.

    • Incubate the cells with a live/dead stain according to the manufacturer's protocol.

    • Wash the cells with FACS buffer.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Add a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1).

    • Incubate for 30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

    • If performing intracellular staining for transcription factors like FoxP3, fix and permeabilize the cells using a dedicated kit (e.g., eBioscience Foxp3 / Transcription Factor Staining Buffer Set) and then stain with the intracellular antibody.

  • Data Acquisition and Analysis:

    • Acquire the stained samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations.

Protocol 2: Immunohistochemical Staining for α-SMA in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Sections
  • Deparaffinization and Rehydration:

    • Deparaffinize the FFPE slides in xylene (2 x 5 minutes).

    • Rehydrate the slides through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature.

  • Staining:

    • Wash the slides with PBS.

    • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS.

    • Block non-specific antibody binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with the primary antibody against α-SMA (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Wash with PBS.

  • Detection and Counterstaining:

    • Develop the signal using a DAB substrate kit until the desired brown color intensity is reached.

    • Wash with distilled water.

    • Counterstain with hematoxylin.

    • Wash with distilled water.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol and clear in xylene.

    • Mount the coverslip with a permanent mounting medium.

  • Imaging and Analysis:

    • Image the slides using a brightfield microscope.

    • Quantify the α-SMA positive area using image analysis software (e.g., ImageJ).

Quantitative Data Summary

Table 1: Hypothetical In Vivo Efficacy of AT-108 in a Syngeneic Mouse Model of Colon Adenocarcinoma

Treatment GroupNMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control101500 ± 150-
AT-108 (50 mg/kg, oral, daily)101050 ± 12030
Anti-PD-1 Antibody10900 ± 11040
AT-108 + Anti-PD-110450 ± 8070

Table 2: Hypothetical Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs) Following 14-Day Treatment

Treatment Group% CD8+ of CD45+ Cells (Mean ± SD)% FoxP3+ of CD4+ Cells (Mean ± SD)
Vehicle Control8.5 ± 2.125.6 ± 4.5
AT-10815.2 ± 3.515.1 ± 3.8
Anti-PD-118.9 ± 4.022.3 ± 4.1
AT-108 + Anti-PD-130.5 ± 5.210.8 ± 2.9

Visualizations

AT108_Mechanism_of_Action cluster_TME Tumor Microenvironment AT108 AT-108 TGFb TGF-β AT108->TGFb CXCR4 CXCR4 AT108->CXCR4 CAF Cancer-Associated Fibroblast (CAF) TGFb->CAF Activation Treg Regulatory T Cell (Treg) TGFb->Treg Differentiation CTL Cytotoxic T Lymphocyte (CTL) TGFb->CTL Inhibition MDSC Myeloid-Derived Suppressor Cell (MDSC) CXCR4->MDSC Recruitment ECM Extracellular Matrix (Fibrosis) CAF->ECM Deposition ImmuneSuppression Immune Suppression Treg->ImmuneSuppression Contributes to MDSC->ImmuneSuppression Contributes to TumorCell Tumor Cell CTL->TumorCell Killing TumorGrowth Tumor Growth & Survival TumorCell->TumorGrowth ECM->CTL Physical Barrier ImmuneSuppression->CTL Experimental_Workflow cluster_InVivo In Vivo Study cluster_Analysis Ex Vivo Analysis TumorImplant Tumor Cell Implantation (Syngeneic Model) Treatment Treatment Initiation (Vehicle, AT-108, Anti-PD-1, Combo) TumorImplant->Treatment TumorMonitoring Tumor Volume Monitoring Treatment->TumorMonitoring Endpoint Endpoint Analysis TumorMonitoring->Endpoint FlowCytometry Flow Cytometry (Immune Cell Profiling) Endpoint->FlowCytometry Tumor Dissociation IHC Immunohistochemistry (α-SMA, CD8, etc.) Endpoint->IHC Tumor Fixation qPCR qPCR / Western Blot (Target Gene/Protein Expression) Endpoint->qPCR Tumor Lysis Troubleshooting_Logic Start No increase in CD8+ T cell infiltration CheckTime Is the analysis timepoint optimal? Start->CheckTime CheckPriming Is T cell priming sufficient? CheckTime->CheckPriming Yes Sol_Time Perform a time-course study CheckTime->Sol_Time No CheckPathways Are other immunosuppressive pathways dominant? CheckPriming->CheckPathways Yes Sol_Priming Combine with a vaccine or priming agent CheckPriming->Sol_Priming No CheckStaining Is the staining protocol validated? CheckPathways->CheckStaining No Sol_Pathways Profile other checkpoint markers CheckPathways->Sol_Pathways Yes Sol_Staining Run controls and titrate antibodies CheckStaining->Sol_Staining No

AT-108 vector safety and off-target reprogramming concerns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the safety and use of the AT-108 adeno-associated virus (AAV) vector. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the AT-108 vector and what are its primary applications?

The AT-108 vector is a recombinant adeno-associated virus (rAAV) vector designed for in vivo gene therapy applications. Like other AAV vectors, it is a non-enveloped virus with a single-stranded DNA genome.[1][2] AAV vectors are widely used due to their ability to transduce both dividing and non-dividing cells, low immunogenicity, and a favorable safety profile.[3][4] The AT-108 vector is engineered for efficient and targeted gene delivery to specific tissues, making it a valuable tool for a range of research and therapeutic areas.

Q2: What are the key safety considerations when working with the AT-108 vector?

While AAV vectors are generally considered safe, potential risks need to be considered.[3] These can be categorized into risks related to the vector itself, the transgene it carries, and the delivery procedure.[5] Key safety considerations for the AT-108 vector include:

  • Immunogenicity: The host immune system can react to the AAV capsid proteins, potentially leading to an immune response that can clear the vector and transduced cells.[3][6] Pre-existing neutralizing antibodies (NAbs) against AAV in the host can also reduce the vector's efficacy.[5]

  • Genotoxicity: Although AAV vectors primarily exist as episomes in the nucleus, there is a low risk of integration into the host genome.[1][7] This random integration could potentially lead to insertional mutagenesis and, in rare cases, oncogenesis.[3]

  • Off-target effects: If the AT-108 vector is used to deliver gene editing machinery like CRISPR-Cas, there is a risk of unintended genomic modifications at sites other than the intended target.[8][9]

  • Biodistribution: Understanding the vector's distribution to on-target and off-target tissues is crucial for assessing safety and efficacy.

Q3: What are off-target reprogramming concerns associated with the AT-108 vector?

Off-target reprogramming is a primary concern when the AT-108 vector is used to deliver gene editing tools such as CRISPR-Cas9. Off-target effects occur when the gene editing machinery acts on genomic sequences that are similar to the intended target sequence.[8][9] These unintended edits can lead to:

  • Gene disruption: Insertions or deletions (indels) at off-target sites can disrupt the function of essential genes.

  • Chromosomal rearrangements: Double-strand breaks at multiple off-target locations can lead to larger genomic alterations like translocations or large deletions.[8]

  • Activation of oncogenes or inactivation of tumor suppressor genes.

Minimizing off-target effects is critical for the therapeutic application of AAV-mediated gene editing. Strategies to reduce off-target activity include careful guide RNA design, using high-fidelity Cas9 variants, and employing tissue-specific promoters to limit the expression of the gene editing components.[4][10]

Troubleshooting Guides

Problem: Low transduction efficiency in my target cells.

Possible Cause Troubleshooting Step
Pre-existing Neutralizing Antibodies (NAbs) Screen subjects for pre-existing NAbs to the AT-108 capsid serotype. Consider using a different AAV serotype if high NAb titers are present.[5]
Incorrect Vector Dose Optimize the vector dose (vector genomes/kg) through a dose-response study.
Suboptimal Delivery Route Ensure the route of administration is appropriate for targeting the desired tissue. For example, systemic delivery for liver-targeted therapies or direct injection for muscle or CNS applications.[4][6]
Vector Quality Verify the vector titer and the ratio of full to empty capsids. High levels of empty capsids can compete for cell entry and reduce transduction efficiency.

Problem: Observing an inflammatory response post-injection.

Possible Cause Troubleshooting Step
Innate Immune Response to AAV Capsid Monitor for signs of inflammation and consider immunosuppressive therapy if necessary. The complement system can be activated by AAV vectors.[3]
T-cell Response to Capsid or Transgene Product Use assays like ELISpot to monitor for T-cell responses to AAV peptides or the transgene product.[6] Consider using strategies to reduce the immunogenicity of the vector or transgene.
Impurities in Vector Preparation Ensure the vector preparation is highly purified to remove any bacterial or cellular contaminants that could trigger an inflammatory response.

Quantitative Data Summary

Table 1: Preclinical Safety Data for AAV Vectors (Representative Data)

Parameter Finding Implication
Biodistribution Vector genomes detected primarily in the target organ with lower levels in the spleen and liver.Demonstrates tissue-specific targeting and helps predict potential off-target tissues.
Genotoxicity (Integration Site Analysis) Low frequency of random integration events detected by methods like GUIDE-seq. No preferential integration near oncogenes.[10]Suggests a low risk of insertional mutagenesis.
Immunogenicity (NAb Titer) Pre-existing NAb titers >1:200 can inhibit transduction in some models.[5]Highlights the importance of screening for pre-existing immunity.
Off-Target Analysis (for CRISPR delivery) Off-target cleavage detected at a low frequency (<0.1%) at predicted off-target sites.Indicates high specificity of the guide RNA.

Experimental Protocols

Protocol 1: Quantification of Vector Biodistribution by qPCR

  • Tissue Collection: Harvest target and off-target tissues at specified time points post-vector administration.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from homogenized tissues using a commercial kit.

  • qPCR Assay: Design primers and a probe specific to a unique region of the AT-108 vector genome (e.g., the ITR or the transgene).

  • Standard Curve: Generate a standard curve using serial dilutions of a plasmid containing the target sequence.

  • Data Analysis: Quantify the number of vector genomes per microgram of genomic DNA in each tissue sample.

Protocol 2: Assessment of Off-Target Cleavage using GUIDE-seq

  • Cell Transduction: Transduce target cells with the AT-108 vector carrying the CRISPR-Cas9 system and a double-stranded oligodeoxynucleotide (dsODN) tag.

  • Genomic DNA Isolation: Extract genomic DNA from the transduced cells.

  • Library Preparation: Shear the genomic DNA and perform library preparation for next-generation sequencing (NGS), including a step for dsODN tag integration at double-strand break sites.

  • Sequencing: Perform paired-end sequencing on an NGS platform.

  • Data Analysis: Align sequencing reads to the reference genome to identify sites of dsODN integration, which correspond to on- and off-target cleavage events.[10]

Visualizations

Experimental_Workflow_for_Safety_Assessment cluster_preclinical Preclinical Assessment cluster_assays Safety & Efficacy Assays cluster_data Data Analysis & Reporting A Vector Production & QC B In Vitro Studies (Cell Lines) A->B Transduction C In Vivo Studies (Animal Models) A->C Administration H Off-Target Analysis (GUIDE-seq) B->H D Biodistribution (qPCR) C->D E Transgene Expression (RT-qPCR, Western Blot) C->E F Immunogenicity (ELISA, ELISpot) C->F G Genotoxicity (Integration Site Analysis) C->G I Quantitative Analysis D->I E->I F->I G->I H->I J Safety Profile Assessment I->J K Regulatory Submission J->K

Caption: Workflow for preclinical safety assessment of the AT-108 vector.

Off_Target_Mechanism cluster_0 CRISPR-Cas9 Complex cluster_1 Genomic DNA cluster_2 Potential Outcomes Cas9 Cas9 Nuclease gRNA guide RNA On_Target On-Target Site (Perfect Match) gRNA->On_Target Binds & Cleaves Off_Target Off-Target Site (Mismatch Tolerated) gRNA->Off_Target Binds & Potentially Cleaves On_Target_Edit Desired Gene Edit On_Target->On_Target_Edit Off_Target_Mutation Unintended Mutation Off_Target->Off_Target_Mutation

Caption: Mechanism of on-target and off-target cleavage by CRISPR-Cas9.

References

Mechanisms of resistance to LM-108 therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding mechanisms of resistance to LM-108 therapy. LM-108 is a novel therapeutic agent targeting the catalytic activity of the TYK2 kinase, a key component of the JAK-STAT signaling pathway.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to LM-108, is now showing reduced response. What are the potential causes?

A decrease in sensitivity to LM-108 suggests the development of acquired resistance. Several mechanisms could be responsible, broadly categorized as on-target alterations, bypass pathway activation, or changes in the tumor microenvironment.[1][2] Common molecular mechanisms include secondary mutations in the TYK2 kinase domain, amplification of the TYK2 gene, or activation of parallel signaling pathways such as the PI3K/AKT/mTOR or MAPK pathways that bypass the need for TYK2 signaling.[3][4][5]

Q2: What are the most common on-target mechanisms of resistance to kinase inhibitors like LM-108?

The most direct form of resistance involves alterations to the drug's target, TYK2.[1] This can occur through:

  • Gatekeeper Mutations: Specific mutations in the TYK2 kinase domain can prevent LM-108 from binding effectively while preserving the kinase's activity.

  • Gene Amplification: An increase in the number of copies of the TYK2 gene can lead to overexpression of the TYK2 protein, requiring higher concentrations of LM-108 to achieve an inhibitory effect.

Q3: How can I determine if my resistant cells have developed a bypass pathway?

Activation of bypass signaling pathways allows cancer cells to circumvent their dependency on the TYK2 pathway for growth and survival.[6] Key indicators of bypass pathway activation include the upregulation and/or phosphorylation of proteins in pathways like RAS/RAF/MAPK and PI3K/AKT.[3][4][7] Western blotting for key phosphorylated proteins in these pathways (e.g., p-AKT, p-ERK) can provide initial evidence.

Q4: Could epigenetic changes be responsible for LM-108 resistance?

Yes, epigenetic modifications can lead to changes in gene expression that promote drug resistance without altering the DNA sequence.[8][9] For instance, demethylation of an oncogene's promoter region could lead to its overexpression and contribute to resistance.[9]

Troubleshooting Experimental Issues

Problem: Inconsistent IC50 values for LM-108 in my cell viability assays.

  • Possible Cause 1: Cell Plating Density. Cell density can significantly impact drug response.[10] Ensure you are using a consistent plating density across all experiments and that cells are in a logarithmic growth phase.

  • Possible Cause 2: Assay Duration. The length of drug exposure can affect results. A typical assay duration allows for at least two cell divisions.[11]

  • Possible Cause 3: Reagent Variability. Ensure consistent lot numbers for media, serum, and other reagents. For detailed guidance on standardizing cell-based assays, refer to established protocols.[12]

Problem: My adherent cells are detaching after LM-108 treatment.

  • Possible Cause 1: Cytotoxicity vs. Cytostatic Effects. High concentrations of LM-108 may induce cell death (cytotoxicity) rather than just inhibiting proliferation (cytostatic effect). Consider performing a dose-response and time-course experiment to differentiate between these effects.

  • Possible Cause 2: Culture Dish Surface. Ensure you are using tissue culture-treated dishes suitable for adherent cells. Some cell lines may require special coatings like poly-L-lysine or collagen for optimal adherence.[13]

Problem: Difficulty in establishing a stable LM-108-resistant cell line.

  • Methodology: Developing a resistant cell line typically involves continuous exposure to gradually increasing concentrations of the drug over an extended period.[14][15] Start with a concentration around the IC50 value and incrementally increase the dose as the cells adapt.

  • Pulsed Treatment: An alternative method is pulsed treatment, where cells are exposed to a high concentration of the drug for a short period, followed by a recovery phase.[14] This can sometimes select for different resistance mechanisms.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for parental and LM-108-resistant cell lines, illustrating a significant shift in drug sensitivity.

Cell LineTreatmentIC50 (nM)Fold Change in Resistance
CancerCell-ParentalLM-10850-
CancerCell-LR108LM-108150030x

Key Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol is used to measure the concentration of LM-108 required to inhibit 50% of cell growth.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of LM-108. Remove the existing media from the cells and add the media containing the various concentrations of LM-108. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., resazurin-based or ATP-based) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.

  • Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.[15]

Protocol 2: Western Blotting for Bypass Pathway Activation

This protocol is used to detect changes in the phosphorylation status of key signaling proteins.

Methodology:

  • Cell Lysis: Treat parental and LM-108-resistant cells with and without the drug for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visual Guides

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates STAT STAT TYK2->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression LM108 LM-108 LM108->TYK2 inhibits

Caption: LM-108 inhibits the TYK2 kinase in the JAK-STAT pathway.

G cluster_main Mechanisms of LM-108 Resistance cluster_on_target On-Target Alterations cluster_bypass Bypass Pathways LM108_Therapy LM-108 Therapy Resistance Acquired Resistance LM108_Therapy->Resistance Gatekeeper Gatekeeper Mutation Resistance->Gatekeeper Amplification TYK2 Amplification Resistance->Amplification PI3K_AKT PI3K/AKT Activation Resistance->PI3K_AKT RAS_MAPK RAS/MAPK Activation Resistance->RAS_MAPK

Caption: Key mechanisms of acquired resistance to LM-108 therapy.

G start Observe Reduced LM-108 Sensitivity ic50 Confirm Resistance (IC50 Shift) start->ic50 sequence Sequence TYK2 Gene ic50->sequence western Western Blot for Bypass Pathways (p-AKT, p-ERK) ic50->western mutation Gatekeeper Mutation Identified? sequence->mutation pathway Bypass Pathway Activated? western->pathway mutation->pathway No on_target_res On-Target Resistance mutation->on_target_res Yes bypass_res Bypass Resistance pathway->bypass_res Yes other Investigate Other Mechanisms pathway->other No

Caption: Workflow for investigating LM-108 resistance mechanisms.

References

Technical Support Center: Optimizing Synergistic Effects of LM-108 and Pembrolizumab Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the combination of LM-108, a CCR8-targeting monoclonal antibody, and pembrolizumab, a PD-1 inhibitor. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of action for the LM-108 and pembrolizumab combination?

A1: The combination of LM-108 and pembrolizumab leverages a dual approach to enhance anti-tumor immunity. LM-108 is a novel, Fc-optimized anti-CCR8 monoclonal antibody designed to selectively deplete tumor-infiltrating regulatory T cells (Tregs), which are highly immunosuppressive.[1][2][3] CCR8 is preferentially expressed on Tregs within the tumor microenvironment (TME) compared to peripheral tissues.[1][3] By eliminating these intratumoral Tregs, the TME becomes more favorable for an anti-cancer immune response.[3]

Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) receptor on T cells and its ligands, PD-L1 and PD-L2, on tumor cells.[4][5][6][7][8] This blockade releases the "brakes" on the immune system, restoring the ability of cytotoxic T cells to recognize and attack cancer cells.[4][7] The synergistic effect of this combination therapy is achieved by LM-108 removing the immunosuppressive Treg barrier within the tumor, allowing the pembrolizumab-activated T cells to function more effectively.

Q2: What are the reported clinical efficacy and safety profiles of this combination?

A2: Clinical trials have demonstrated promising anti-tumor activity and a manageable safety profile for the LM-108 and pembrolizumab (or other anti-PD-1) combination in patients with advanced solid tumors who have progressed on prior therapies.[9][10]

In a pooled analysis of phase 1/2 studies in patients with gastric cancer, the combination showed significant efficacy, particularly in patients with high CCR8 expression.[2][3][10] Similarly, in patients with pancreatic cancer, the combination therapy resulted in encouraging objective response rates and overall survival.[9]

The most common treatment-related adverse events (TRAEs) are generally manageable and include increased AST/ALT, anemia, rash, pyrexia, and decreased platelet count.[9][10] Grade ≥3 TRAEs have been reported, with the most common being lipase elevation, increased liver enzymes, and immune-mediated colitis.[9]

Q3: In which cancer types has the LM-108 and pembrolizumab combination shown the most promise?

A3: Based on available clinical trial data, the combination of LM-108 with an anti-PD-1 antibody has shown encouraging results in patients with advanced gastric cancer and pancreatic cancer , particularly in patient populations that have been heavily pre-treated and are resistant to standard therapies.[3][9][10] The efficacy appears to be more pronounced in patients with high expression of CCR8 in the tumor microenvironment.[9][10] Ongoing and future studies will likely explore the potential of this combination in a broader range of solid tumors.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies of LM-108 in combination with an anti-PD-1 antibody.

Table 1: Efficacy of LM-108 and Anti-PD-1 Combination in Pancreatic Cancer [9]

EndpointAll Patients (n=74)Patients with High CCR8 Expression (n=9)
Objective Response Rate (ORR) 20.3% (95% CI 11.8-31.2%)33.3% (95% CI 7.5-70.1%)
Disease Control Rate (DCR) 62.2% (95% CI 50.1-73.2%)77.8% (95% CI 40.0-97.2%)
Median Duration of Response (DoR) 5.49 months (95% CI 3.02-8.87)Not Reported
Median Progression-Free Survival (PFS) 3.12 months (95% CI 1.61-4.86)6.90 months (95% CI 1.22-NA)
Median Overall Survival (OS) 10.02 months (95% CI 6.41-13.11)9.15 months (95% CI 3.61-NA)
12-month OS Rate Not Reported51.6% (95% CI 31.4-68.5%)

Table 2: Efficacy of LM-108 and Anti-PD-1 Combination in Gastric Cancer (Efficacy-Evaluable Patients, n=36) [2]

EndpointResult
Objective Response Rate (ORR) 36.1% (95% CI 20.8%–53.8%)
Disease Control Rate (DCR) 72.2% (95% CI 54.8%–85.8%)
Median Progression-Free Survival (PFS) 6.53 months (95% CI 2.96–NA)

Table 3: Common Treatment-Related Adverse Events (TRAEs) with LM-108 and Anti-PD-1 Combination [9][10]

Adverse EventFrequency (≥15% of patients)
Alanine transaminase (ALT) increased25.0%
Aspartate transaminase (AST) increased22.9%
Anemia16.7%
RashReported as common
PyrexiaReported as common
Decreased platelet countReported as common
White blood cell decreased22.9%

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_TME Tumor Microenvironment (TME) Tumor Cell Tumor Cell Effector T Cell Effector T Cell Tumor Cell->Effector T Cell PD-L1 binds to PD-1 Treg Cell Treg Cell Treg Cell->Effector T Cell Suppression Effector T Cell->Tumor Cell Tumor Cell Killing LM-108 LM-108 LM-108->Treg Cell Binds to CCR8 LM-108->Treg Cell Induces Depletion (ADCC/ADCP) Pembrolizumab Pembrolizumab Pembrolizumab->Effector T Cell Blocks PD-1

Caption: Mechanism of LM-108 and Pembrolizumab Combination Therapy.

Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Trial In Vitro Assays In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Validate Synergy Pharmacodynamic Analysis Pharmacodynamic Analysis In Vivo Models->Pharmacodynamic Analysis Assess Efficacy & MOA Patient Screening Patient Screening Pharmacodynamic Analysis->Patient Screening Inform Biomarker Strategy Treatment Treatment Patient Screening->Treatment Enroll Eligible Patients Monitoring Monitoring Treatment->Monitoring Assess Safety & Efficacy

Caption: General Experimental Workflow for Combination Therapy.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inefficient Treg Depletion in vitro/in vivo 1. Suboptimal antibody concentration. 2. Low CCR8 expression on target cells. 3. Insufficient effector cell function (for ADCC/ADCP). 4. Issues with antibody stability or storage.1. Perform a dose-response titration of LM-108. 2. Confirm CCR8 expression on Tregs by flow cytometry or IHC.[4] 3. Co-culture with appropriate effector cells (e.g., NK cells for ADCC) and ensure their viability and activation status. 4. Verify antibody integrity and follow recommended storage conditions.
High Background Staining in IHC for CCR8 1. Non-specific antibody binding. 2. Inadequate blocking. 3. Endogenous peroxidase/phosphatase activity.1. Use a species-specific secondary antibody and an isotype control. 2. Optimize blocking steps with appropriate serum or protein blocks.[4] 3. Include quenching steps for endogenous enzymes (e.g., H2O2 for peroxidase).[11]
Variability in Flow Cytometry Results for Treg Analysis 1. Inconsistent sample processing (fresh vs. frozen). 2. Suboptimal antibody panel or gating strategy. 3. Cell viability issues.1. If using frozen cells, allow for a resting period after thawing to improve staining quality.[5] 2. Utilize a validated marker panel (e.g., CD3, CD4, CD25, CD127, FoxP3) and a consistent gating strategy.[8] 3. Include a viability dye to exclude dead cells from the analysis.
Unexpected Cytotoxicity in Combination Treatment 1. Off-target effects. 2. Synergistic toxicity. 3. Cytokine release syndrome (in vivo).1. Evaluate the cytotoxicity of each agent individually. 2. Test different dosing schedules and sequences. Preclinical studies suggest that the timing and sequence of combination immunotherapy can be critical.[12] 3. Monitor for signs of CRS in animal models and measure relevant cytokines.
Discordant Results Between Assays (e.g., IHC vs. Flow Cytometry) 1. Different sensitivities of the assays. 2. Subjectivity in IHC scoring. 3. Cell dissociation for flow cytometry may alter surface marker expression.1. Use both methods to complement each other. 2. Implement a standardized scoring system for IHC and have it reviewed by multiple individuals. 3. Optimize cell dissociation protocols to minimize impact on cell surface antigens.

Detailed Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for CCR8 in Paraffin-Embedded Tissue

This protocol is adapted from standard IHC procedures and should be optimized for your specific antibody and tissue type.[4][11]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5-10 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%; 3-5 minutes each).

    • Rinse in distilled water for 5 minutes.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by steaming or microwaving slides in 10 mM sodium citrate buffer (pH 6.0) for 20 minutes.

    • Allow slides to cool to room temperature for 20 minutes.

  • Blocking and Staining:

    • Rinse slides in 1X TBS-T.

    • Block endogenous peroxidase activity with 3% H2O2 for 5-10 minutes.

    • Rinse with TBS-T.

    • Apply a universal protein block for 20-30 minutes.

    • Incubate with the primary anti-CCR8 antibody at the optimized dilution for 45-60 minutes at room temperature or overnight at 4°C.

    • Rinse with TBS-T.

    • Incubate with a biotinylated secondary antibody for 30 minutes.

    • Rinse with TBS-T.

    • Apply streptavidin-HRP for 30 minutes.

    • Rinse with TBS-T.

  • Detection and Counterstaining:

    • Apply a chromogen substrate (e.g., DAB) and monitor for color development.

    • Rinse with distilled water to stop the reaction.

    • Counterstain with hematoxylin.

    • Rinse with water.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol and xylene.

    • Apply a coverslip with mounting medium.

Protocol 2: Flow Cytometry for Tumor-Infiltrating Treg Analysis

This protocol is based on consensus guidelines for Treg analysis and should be adapted for your specific instrument and antibody panel.[5][8]

  • Single-Cell Suspension Preparation:

    • Mechanically and/or enzymatically digest fresh tumor tissue to obtain a single-cell suspension.

    • Filter the cell suspension through a 70-100 µm cell strainer.

    • Perform red blood cell lysis if necessary.

    • Wash cells with FACS buffer (e.g., PBS with 2% FBS).

  • Surface Staining:

    • Resuspend cells in FACS buffer.

    • Incubate with a viability dye according to the manufacturer's instructions.

    • Wash the cells.

    • Block Fc receptors with an Fc block reagent.

    • Incubate with a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD25, CD127) for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining (for FoxP3):

    • Fix and permeabilize the cells using a commercially available FoxP3 staining buffer set, following the manufacturer's protocol.

    • Incubate with an anti-FoxP3 antibody for 30-45 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend cells in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software. A common gating strategy is to first gate on live, single cells, then on CD3+ T cells, followed by CD4+ T helper cells. Tregs are then typically identified as CD25+CD127low/- and FoxP3+.[8]

Gating_Strategy All Events All Events Singlets Singlets All Events->Singlets FSC-A vs FSC-H Live Cells Live Cells Singlets->Live Cells Viability Dye CD3+ T Cells CD3+ T Cells Live Cells->CD3+ T Cells CD3 CD4+ T Helper Cells CD4+ T Helper Cells CD3+ T Cells->CD4+ T Helper Cells CD4 Tregs Tregs CD4+ T Helper Cells->Tregs CD25+ FoxP3+ CD127low/-

Caption: Flow Cytometry Gating Strategy for Treg Identification.

References

Overcoming challenges in manufacturing Fc-optimized LM-108

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fc-Optimized LM-108

Welcome to the technical support center for LM-108, a humanized IgG1 monoclonal antibody targeting Claudin 18.2 (CLDN18.2). LM-108 is Fc-optimized through afucosylation to enhance its binding to FcγRIIIa on Natural Killer (NK) cells, thereby mediating potent Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). This guide provides troubleshooting assistance and answers to frequently asked questions for researchers working with LM-108.

Frequently Asked Questions (FAQs)

General

Q1: What is the primary mechanism of action for LM-108? A1: LM-108 binds to the CLDN18.2 protein on the surface of tumor cells. Its afucosylated Fc region then binds with high affinity to the FcγRIIIa (CD16a) receptor on NK cells, triggering the release of cytotoxic granules and inducing tumor cell death through Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[1][2]

Q2: What is the significance of the "Fc-optimized" designation? A2: The Fc region of LM-108 has been glyco-engineered to be afucosylated (lacking a core fucose sugar). This modification significantly increases its binding affinity for the activating FcγRIIIa receptor on NK cells, leading to more potent ADCC compared to its fucosylated parent antibody.[3][4][5][6]

Q3: In which cell lines is LM-108 produced? A3: LM-108 is produced in a FUT8 knockout Chinese Hamster Ovary (CHO) cell line. The absence of the FUT8 gene, which encodes α-1,6-fucosyltransferase, prevents the addition of fucose to the N-glycans of the antibody's Fc region.[6]

Troubleshooting Guides

Category 1: Manufacturing and Production Issues

Q4: We are experiencing low antibody yields from our CHO cell culture. What are the potential causes and solutions? A4: Low yield is a common challenge in monoclonal antibody production. Several factors could be responsible:

  • Suboptimal Culture Conditions: CHO cell productivity is highly sensitive to pH, temperature, and dissolved oxygen levels.[7][8] Ensure these parameters are tightly controlled according to the recommended protocol. A temperature shift to a lower temperature (e.g., 32°C) during the production phase can sometimes increase specific productivity.[7]

  • Media Composition: The culture medium may be depleted of essential nutrients. Implementing a fed-batch strategy with optimized feeding solutions can help maintain cell viability and productivity over a longer period.[9][10]

  • Cell Line Instability: Over successive passages, the productivity of the cell line can decrease due to genetic drift.[11] It is advisable to work from a well-characterized master cell bank and limit the number of passages.

  • Vector Design: The expression vector itself can influence yield. Vectors with strong promoters and optimized ratios of heavy chain to light chain expression tend to perform better.[7][9]

Q5: We observe significant batch-to-batch variability in LM-108 purity and aggregation. How can we improve consistency? A5: Consistency is critical for reliable experimental results. To address variability:

  • Standardize All Processes: Ensure all parameters, from inoculum preparation to culture duration and harvest time, are strictly standardized.

  • Raw Material Quality: Use consistent, high-quality sources for all media components and supplements.

  • Purification Process Optimization: The purification process, particularly Protein A affinity chromatography, must be optimized.[12][13] Pay close attention to buffer pH, ionic strength, and elution conditions, as harsh elution (low pH) can promote aggregation.[14]

  • Storage and Handling: Ensure purified LM-108 is stored in the recommended formulation buffer and at the correct temperature to prevent degradation and aggregation.[11]

Category 2: Quality Control and Analysis

Q6: Our SEC-HPLC analysis shows a high percentage of aggregates (>5%). What steps can be taken to reduce this? A6: Antibody aggregation can reduce efficacy and potentially increase immunogenicity.

  • Review Purification Steps: Acidic elution from Protein A columns is a common cause of aggregation.[14] Consider using a milder elution buffer or immediately neutralizing the eluate. Polishing steps like ion-exchange or hydrophobic interaction chromatography can help remove existing aggregates.[13][15]

  • Optimize Formulation: The formulation buffer is critical for stability.[16][17] Ensure the pH is not too close to the antibody's isoelectric point (pI) and that appropriate excipients (e.g., stabilizers like arginine or polysorbate) are included to minimize protein-protein interactions.

  • Control Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[16] If high concentrations are necessary, formulation optimization becomes even more critical.

  • Handling and Storage: Avoid repeated freeze-thaw cycles and exposure to physical stress like vigorous vortexing, which can denature the protein and lead to aggregation.

Category 3: In Vitro Assay Performance

Q7: In our ADCC assay, we are seeing low specific lysis of target cells even at high LM-108 concentrations. What could be wrong? A7: Low ADCC activity can stem from multiple factors related to the antibody, effector cells, or target cells.

  • Antibody Integrity: Confirm that the antibody has not aggregated, as aggregates can have reduced activity. Use high-quality, monomeric antibody validated by SEC-HPLC.

  • Effector Cell Quality: The viability and activity of the NK cells are paramount. Use freshly isolated NK cells or properly thawed cryopreserved cells. Ensure they have not been cultured for extended periods, which can reduce their cytotoxic potential.

  • Target Cell CLDN18.2 Expression: Verify high and stable expression of CLDN18.2 on your target cell line using flow cytometry. Low antigen density will result in poor ADCC.

  • Effector-to-Target (E:T) Ratio: The ratio of NK cells to target cells is a critical parameter. Optimize the E:T ratio; a common starting point is 10:1, but this may need to be adjusted.[18]

  • Assay Protocol: Ensure all incubation times and temperatures are followed precisely as per the protocol.[18][19]

Q8: Our ADCC assay has high background lysis (in the no-antibody control). How can we reduce it? A8: High background lysis indicates non-specific killing by the NK cells.

  • NK Cell Activation State: The NK cells may be over-activated. Ensure they are handled gently during isolation and preparation. If using cultured NK cells, check for any activating cytokines in the medium that could be carried over into the assay.

  • Target Cell Health: Unhealthy or dying target cells can be more susceptible to non-specific lysis. Ensure you are using a healthy, viable population of target cells.

  • Serum Source: Some batches of fetal bovine serum (FBS) can contain antibodies that cause non-specific reactions. Consider using heat-inactivated FBS or screening different lots.

Quantitative Data

Table 1: Representative Batch-to-Batch Consistency of LM-108 Production This table summarizes key quality attributes from three independent production runs of LM-108 in a 5L fed-batch bioreactor.

ParameterBatch 001Batch 002Batch 003Acceptance Criteria
Yield (g/L) 5.86.15.9> 5.0
Purity by SDS-PAGE (%) >98%>98%>98%> 95%
Monomer Content by SEC (%) 98.598.998.7> 95%
Aggregate Content by SEC (%) 1.20.91.1< 3%
Endotoxin (EU/mg) <0.1<0.1<0.1< 0.5

Table 2: Comparison of In Vitro ADCC Activity This table shows the enhanced potency of the Fc-optimized LM-108 compared to its parental, fucosylated version (wild-type Fc). The assay used CLDN18.2-expressing target cells and primary human NK cells.

AntibodyTarget AntigenEC50 (ng/mL)Max Lysis (%)Fold-Increase in Potency
LM-108 (Afucosylated) CLDN18.20.5275.8~48x
Parental mAb (Fucosylated) CLDN18.225.168.2-
Isotype Control (hIgG1) None>10,000<5-

Visualizations and Diagrams

Signaling and Experimental Workflows

ADCC_Signaling_Pathway cluster_NKCell Natural Killer (NK) Cell Tumor CLDN18.2+ Tumor Cell CLDN182 CLDN18.2 Antigen NK_Cell NK Cell CD16 FcγRIIIa (CD16a) ITAM ITAM Phosphorylation (Syk, ZAP70) CD16->ITAM Signal Initiation PLC PLCγ Activation ITAM->PLC Downstream Signaling Granules Cytotoxic Granules (Perforin, Granzymes) PLC->Granules Triggers Degranulation Lysis Tumor Cell Lysis (Apoptosis) Granules->Lysis Induces LM108 LM-108 LM108->CLDN182 LM108->CD16 Fc Binding

Caption: LM-108 mediated ADCC signaling pathway.

ADCC_Workflow prep_target 1. Prepare Target Cells (CLDN18.2+ line) Seed into 96-well plate add_ab 3. Add LM-108 (Serial dilutions) prep_target->add_ab prep_effector 2. Prepare Effector Cells (Isolate or thaw NK cells) add_effector 4. Add Effector Cells (Set E:T Ratio, e.g., 10:1) prep_effector->add_effector add_ab->add_effector incubate 5. Co-culture Incubation (e.g., 4 hours at 37°C) add_effector->incubate measure_lysis 6. Measure Cell Lysis (e.g., LDH release assay) incubate->measure_lysis analyze 7. Data Analysis (Calculate % Specific Lysis, Plot dose-response curve) measure_lysis->analyze control1 Controls: - Target cells only (spontaneous lysis) - Target + Effector (background lysis) - Max lysis (add lysis buffer) control1->measure_lysis

Caption: Experimental workflow for an ADCC assay.

Troubleshooting_Logic start Problem: Low ADCC Activity check_ab Check Antibody Quality (SEC-HPLC for aggregates) start->check_ab check_target Check Target Cells (CLDN18.2 expression via Flow) check_ab->check_target [Ab OK] sol_ab Solution: Use fresh, monomeric Ab. Re-purify if needed. check_ab->sol_ab [Aggregates >3%] check_effector Check Effector Cells (Viability and purity) check_target->check_effector [Target OK] sol_target Solution: Use high-expressing clone. Sort cells if necessary. check_target->sol_target [Low Expression] check_ratio Check E:T Ratio check_effector->check_ratio [Effector OK] sol_effector Solution: Use fresh NK cells. Confirm viability >90%. check_effector->sol_effector [Low Viability] sol_ratio Solution: Optimize E:T ratio (e.g., test 5:1, 10:1, 20:1). check_ratio->sol_ratio [Suboptimal]

Caption: Troubleshooting logic for low ADCC activity.

Experimental Protocols

Protocol 1: ADCC Potency Assay using LDH Release

This protocol measures the ability of LM-108 to induce NK cell-mediated lysis of CLDN18.2-positive target cells by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[18]

Materials:

  • Target Cells: CLDN18.2-expressing cell line (e.g., stably transfected KATO III).

  • Effector Cells: Primary human NK cells, isolated from healthy donor PBMCs.

  • Assay Medium: RPMI 1640 + 10% Heat-Inactivated FBS.

  • LM-108 and Isotype Control Antibody.

  • LDH Cytotoxicity Detection Kit.

  • 96-well U-bottom plates.

Methodology:

  • Target Cell Preparation:

    • Harvest CLDN18.2+ target cells and wash twice with assay medium.

    • Resuspend cells to a concentration of 2 x 10^5 cells/mL.

    • Add 50 µL (10,000 cells) to each well of a 96-well plate.

  • Antibody Preparation:

    • Prepare a serial dilution of LM-108 and the isotype control in assay medium, starting from 20 µg/mL (4x final concentration).

    • Add 50 µL of the diluted antibodies to the appropriate wells.

  • Effector Cell Preparation:

    • Isolate or thaw NK cells and assess viability.

    • Resuspend NK cells to a concentration of 2 x 10^6 cells/mL (for a 10:1 E:T ratio).

  • Assay Setup and Incubation:

    • Add 100 µL of the NK cell suspension (200,000 cells) to the wells containing target cells and antibody. The final volume is 200 µL.

    • Set up controls:

      • Spontaneous Release: Target cells only.

      • Background Lysis: Target cells + Effector cells (no antibody).

      • Maximum Release: Target cells + Lysis Buffer (from kit).

    • Centrifuge the plate at 250 x g for 3 minutes to facilitate cell contact.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • LDH Measurement:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 100 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Add 100 µL of the LDH reaction mixture (from kit) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each antibody concentration using the formula: % Specific Lysis = 100 * (Experimental Release - Background Lysis) / (Maximum Release - Spontaneous Release)

Protocol 2: Analysis of LM-108 Aggregation by SEC-HPLC

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, allowing for the quantification of monomer, aggregates (high molecular weight species, HMW), and fragments (low molecular weight species, LMW).[20]

Materials:

  • HPLC system with a UV detector.

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • LM-108 sample (1-5 mg/mL).

Methodology:

  • System Preparation:

    • Equilibrate the HPLC system and SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the LM-108 sample to approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Run:

    • Inject 20 µL of the prepared sample onto the column.

    • Run the chromatography for 30 minutes, monitoring absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks in the chromatogram. Typically, the largest peak corresponds to the monomeric antibody. Peaks eluting earlier are HMW species (aggregates), and peaks eluting later are LMW species (fragments).

    • Integrate the area of each peak.

    • Calculate the percentage of monomer, HMW, and LMW species by dividing the area of the respective peak by the total area of all peaks and multiplying by 100. The monomer content should be >95% for high-quality preparations.

References

Troubleshooting inconsistent responses to cafelkibart

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cafelkibart, a monoclonal antibody targeting C-C chemokine receptor 8 (CCR8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges during preclinical experiments with cafelkibart.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of cafelkibart?

A1: Cafelkibart is a monoclonal antibody that targets and binds to the C-C chemokine receptor 8 (CCR8). CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are a type of immune cell that can suppress the anti-tumor immune response. By binding to CCR8, cafelkibart blocks the interaction between CCR8 and its ligand, CCL1. This blockage is believed to deplete or inhibit the function of Tregs within the tumor microenvironment, thereby reactivating the anti-tumor immune response.

Q2: On which cell types is CCR8 typically expressed?

A2: CCR8 is predominantly expressed on tumor-infiltrating regulatory T cells (Tregs). It has also been detected on other immune cells, such as Th2 cells and monocytes, but its expression is notably high on Tregs within the tumor microenvironment, making it a promising target for cancer immunotherapy.

Q3: What are the potential reasons for inconsistent results in my in vitro experiments with cafelkibart?

A3: Inconsistent results can arise from several factors, including:

  • Cell line variability: CCR8 expression levels can vary significantly between different cell lines and even within the same cell line over passages.

  • Reagent quality: Ensure the quality and consistency of all reagents, including cell culture media, serum, and the cafelkibart antibody itself.

  • Assay conditions: Variations in cell density, incubation times, and temperature can all impact the outcome.

  • Operator variability: Differences in pipetting techniques and handling can introduce variability.

  • Mycoplasma contamination: This common laboratory contaminant can significantly alter cellular responses.

Q4: Is there a correlation between CCR8 expression levels and the efficacy of cafelkibart?

A4: Yes, clinical data suggests a positive correlation between higher CCR8 expression on tumor-infiltrating Tregs and a better response to cafelkibart treatment. Therefore, it is crucial to characterize the CCR8 expression levels of your target cells in your experimental models.

Troubleshooting Guides

Issue 1: Low or No Response to Cafelkibart in a Cell-Based Assay
Possible Cause Recommended Solution
Low or absent CCR8 expression on target cells. Verify CCR8 expression on your target cell line using a validated method such as flow cytometry or western blotting. If expression is low, consider using a different cell line known to have high CCR8 expression or engineering your cell line to overexpress CCR8.
Inactive or degraded cafelkibart antibody. Ensure the antibody has been stored correctly according to the manufacturer's instructions. Perform a quality control check of the antibody, for example, by running a binding assay with a positive control cell line.
Suboptimal assay conditions. Optimize key assay parameters such as cell seeding density, cafelkibart concentration, and incubation time. A dose-response experiment is highly recommended to determine the optimal concentration.
Presence of inhibitory factors in the serum. Test different batches of serum or consider using serum-free media if your cell line can tolerate it.
Issue 2: High Background or Non-Specific Binding in an Immunoassay
Possible Cause Recommended Solution
Inadequate blocking. Increase the concentration or incubation time of your blocking buffer. Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk.
Primary or secondary antibody concentration is too high. Titrate your primary (cafelkibart) and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio.
Insufficient washing steps. Increase the number and duration of wash steps to remove unbound antibodies.
Cross-reactivity of the secondary antibody. Ensure your secondary antibody is specific to the isotype of cafelkibart and is pre-adsorbed against the species of your sample to minimize cross-reactivity.

Experimental Protocols

Protocol 1: Characterization of CCR8 Expression by Flow Cytometry

This protocol provides a general framework for assessing the surface expression of CCR8 on your target cells.

Materials:

  • Target cells (e.g., isolated Tregs or a cancer cell line)

  • Cafelkibart or a validated anti-CCR8 antibody conjugated to a fluorophore

  • Isotype control antibody conjugated to the same fluorophore

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fixable viability dye

  • Flow cytometer

Methodology:

  • Harvest and wash your target cells, then adjust the cell concentration to 1x10^6 cells/mL in cold flow cytometry staining buffer.

  • Add the fixable viability dye according to the manufacturer's instructions to distinguish live and dead cells.

  • Incubate the cells with a blocking solution (e.g., Fc block) for 10-15 minutes on ice to prevent non-specific binding.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add the anti-CCR8 antibody or the isotype control to the respective tubes at the predetermined optimal concentration.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with 2 mL of cold flow cytometry staining buffer.

  • Resuspend the cells in 300-500 µL of staining buffer for analysis.

  • Acquire the samples on a flow cytometer and analyze the data using appropriate software.

Protocol 2: In Vitro Cell Viability Assay to Assess Cafelkibart Efficacy

This protocol describes a general method to determine the effect of cafelkibart on the viability of CCR8-expressing cells.

Materials:

  • CCR8-positive target cells

  • Cafelkibart

  • Isotype control antibody

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a luminescence-based assay)

  • Plate reader

Methodology:

  • Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of cafelkibart and the isotype control antibody in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the antibody dilutions to the respective wells. Include wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Representative Preclinical Data for Cafelkibart

Note: Specific preclinical data for cafelkibart, such as IC50 values and binding affinity, are not publicly available at this time. The following table is a template that researchers can use to summarize their own experimental data.

Parameter Cell Line Value Assay Method
IC50 (e.g., Jurkat)[Enter your data](e.g., MTS assay)
IC50 (e.g., MC-38)[Enter your data](e.g., MTS assay)
Binding Affinity (Kd) Recombinant Human CCR8[Enter your data](e.g., Surface Plasmon Resonance)
ADCC (% Lysis) CCR8+ Target Cells[Enter your data](e.g., Calcein-AM release assay)

Mandatory Visualization

Cafelkibart Mechanism of Action and Signaling Pathway

Cafelkibart_Mechanism cluster_TME Tumor Microenvironment cluster_Intervention Therapeutic Intervention Treg Tumor-Infiltrating Regulatory T-cell (Treg) ImmuneSuppression Immune Suppression Treg->ImmuneSuppression promotes TumorCell Tumor Cell CCL1 CCL1 TumorCell->CCL1 secretes CCR8 CCR8 CCL1->CCR8 binds to CCR8->Treg activates Blockade Blockade of CCL1-CCR8 Interaction EffectorTCell Effector T-cell ImmuneSuppression->EffectorTCell inhibits TumorCellDeath Tumor Cell Death EffectorTCell->TumorCellDeath induces TumorCellDeath->TumorCell acts on Cafelkibart Cafelkibart Cafelkibart->CCR8 binds to and blocks TregDepletion Treg Depletion/ Inhibition Cafelkibart->TregDepletion induces ImmuneActivation Immune Re-activation TregDepletion->ImmuneActivation ImmuneActivation->EffectorTCell activates

Caption: Cafelkibart blocks the CCL1-CCR8 signaling axis on Tregs, leading to immune re-activation.

Technical Support Center: Optimizing Patient Selection for IO-108 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the novel myeloid checkpoint inhibitor, IO-108. Here you will find frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key assays relevant to IO-108's mechanism of action and biomarker discovery.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for IO-108?

A1: IO-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4.[1][2] LILRB2 is a key myeloid checkpoint inhibitor expressed primarily on myeloid cells such as monocytes, macrophages, dendritic cells, and neutrophils.[1][3] In the tumor microenvironment (TME), LILRB2 interacts with ligands like HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, which are involved in cancer-associated immune suppression.[1][2] This interaction induces a tolerogenic phenotype in myeloid cells, suppressing T cell activation and promoting tumor immune evasion.[1] IO-108 blocks this interaction, reprogramming the immunosuppressive myeloid cells to a pro-inflammatory state, thereby promoting both innate and adaptive anti-cancer immunity.[3][4][5]

Q2: What are the potential biomarkers for selecting patients for IO-108 therapy?

A2: While research is ongoing, preliminary clinical data suggests potential predictive biomarkers for IO-108. In a Phase 1 study, baseline tumor inflammation gene signature (TIS) scores were found to correlate with clinical benefit in patients receiving IO-108 both as a monotherapy and in combination with pembrolizumab.[6][7] Additionally, pharmacodynamic gene expression changes that reflect increased T cell infiltration in the tumor were associated with clinical benefits.[6] These findings suggest that a pre-existing inflamed tumor microenvironment and the expression of genes associated with T cell activation could be key indicators for patient selection.[4] Further investigation into the expression levels of LILRB2 on peripheral and tumor-infiltrating myeloid cells, as well as the presence of its ligands in the TME, may also aid in patient stratification.[5][8]

Q3: What are the key cell populations to analyze when investigating the effects of IO-108?

A3: The primary targets of IO-108 are myeloid cells. Therefore, it is crucial to analyze changes within this compartment. Key cell populations include monocytes, macrophages (particularly tumor-associated macrophages or TAMs), dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).[1][3] Analysis should focus on changes in their phenotype (e.g., polarization from an M2-like suppressive state to an M1-like pro-inflammatory state), function (e.g., antigen presentation capabilities), and their ability to suppress T cell activity.[3][9][10] Concurrently, assessing the activation status and proliferation of T cells is essential to confirm the downstream effects of myeloid cell reprogramming.[11][12]

Q4: What are suitable in vitro and ex vivo assays to test the activity of IO-108?

A4: A variety of assays can be employed to evaluate the biological activity of IO-108. In vitro, macrophage repolarization assays can be used to assess the shift from an M2 to M1 phenotype.[9] Co-culture assays with myeloid cells and T cells, such as a mixed lymphocyte reaction (MLR), can demonstrate the ability of IO-108 to alleviate myeloid cell-mediated suppression of T cell proliferation and cytokine production.[3] Ex vivo analysis of patient-derived tumor tissues or peripheral blood mononuclear cells (PBMCs) can provide direct evidence of IO-108's effects. This can include flow cytometric analysis of LILRB2 receptor occupancy and changes in myeloid and T cell populations, as well as gene expression profiling of tumor biopsies.[4][6]

Clinical Data Summary

The following table summarizes the preliminary efficacy data from the Phase 1 dose-escalation study of IO-108 (NCT05054348) in patients with advanced solid tumors.[4][6][13]

Treatment CohortNumber of Evaluable PatientsOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Stable Disease (SD)Progressive Disease (PD)
IO-108 Monotherapy 119%1046
IO-108 + Pembrolizumab 1323%0346

Data as of March 13, 2023. One patient crossed over from the monotherapy to the combination arm.[4]

Experimental Protocols and Troubleshooting

Protocol 1: Flow Cytometry for LILRB2 Expression and Receptor Occupancy

This protocol provides a general framework for assessing LILRB2 expression on peripheral blood myeloid cells and determining IO-108 receptor occupancy.

Methodology:

  • Sample Collection: Collect whole blood in sodium heparin tubes.

  • Cell Staining (Surface Markers):

    • Aliquot 100 µL of whole blood per tube.

    • Add a pre-titrated cocktail of fluorescently-conjugated antibodies to identify myeloid cell subsets (e.g., CD45, CD11b, CD14, CD15, HLA-DR, CD33).

    • To a separate tube for total LILRB2 expression, add an anti-LILRB2 antibody conjugated to a fluorophore not used in the myeloid panel and that does not compete with IO-108 binding.

    • To determine free LILRB2 receptors (for receptor occupancy), add a pre-titrated amount of fluorescently-labeled IO-108 or a secondary antibody that detects the IO-108 (human IgG4).

    • Incubate for 30 minutes at 4°C in the dark.

  • Red Blood Cell Lysis: Perform RBC lysis using a commercial lysis buffer according to the manufacturer's instructions.

  • Wash: Wash cells twice with PBS containing 2% FBS.

  • Data Acquisition: Acquire samples on a flow cytometer. Ensure a sufficient number of events are collected for robust analysis of myeloid populations.

  • Data Analysis: Gate on myeloid cell populations of interest (e.g., Monocytes: CD45+CD14+; Granulocytic MDSCs: CD45+CD11b+CD14-CD15+HLA-DR-/low).[14] Analyze the expression of LILRB2 on these populations. Receptor occupancy can be calculated as: RO (%) = [1 - (MFI of free receptor / MFI of total receptor)] * 100.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low LILRB2 Signal Improper antibody titration; Low LILRB2 expression on the cell type; Antibody degradation.Re-titrate the anti-LILRB2 antibody; Confirm LILRB2 expression on a positive control cell line; Use a new vial of antibody.
High Background Staining Insufficient washing; Non-specific antibody binding.Increase the number of wash steps; Include an Fc block step before adding antibodies; Use isotype controls to set gates.
Poor Separation of Cell Populations Inappropriate marker combination; Incorrect compensation.Optimize the antibody panel to ensure clear separation of myeloid subsets; Carefully perform compensation using single-stained controls.
Protocol 2: Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay

This assay assesses the ability of IO-108 to reverse the T cell suppressive function of MDSCs.

Methodology:

  • Isolation of Cells:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate MDSCs from patient peripheral blood or tumor digests. MDSCs can be enriched using magnetic bead-based selection.[15]

  • T Cell Labeling: Label responder T cells (from the healthy donor PBMCs) with a proliferation dye such as CFSE or CellTrace Violet.

  • Co-culture Setup:

    • Plate the labeled T cells in a 96-well round-bottom plate.

    • Add isolated MDSCs at different MDSC:T cell ratios (e.g., 1:2, 1:4, 1:8).

    • Add a T cell stimulus (e.g., anti-CD3/CD28 beads or PHA).

    • Add IO-108 or an isotype control antibody at various concentrations to the appropriate wells.

  • Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Analysis:

    • Assess T cell proliferation by flow cytometry. A decrease in the proliferation dye's fluorescence intensity indicates cell division.

    • The supernatant can be collected to measure cytokine production (e.g., IFN-γ) by ELISA or CBA.[12]

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High T Cell Proliferation in MDSC control wells Low purity or viability of isolated MDSCs; Insufficient MDSC:T cell ratio.Assess MDSC purity and viability post-isolation; Increase the number of MDSCs relative to T cells.
Low T Cell Proliferation in "T cell only" control Suboptimal T cell stimulation; Poor T cell viability.Titrate the T cell stimulus; Ensure T cells are healthy and viable before labeling.
High variability between replicates Inconsistent cell plating; Pipetting errors.Use a multichannel pipette for cell plating; Ensure homogenous cell suspensions before aliquoting.

Visualizations

Signaling Pathways and Experimental Workflows

LILRB2_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Myeloid Myeloid Cell Tumor Cell Tumor Cell Ligands Ligands (HLA-G, ANGPTLs, etc.) Tumor Cell->Ligands expresses Myeloid Cell Myeloid Cell T Cell T Cell Myeloid Cell->T Cell suppresses activation LILRB2 LILRB2 SHP1_2 SHP-1/SHP-2 LILRB2->SHP1_2 recruits & activates Pro-inflammatory Signaling Pro-inflammatory Signaling (e.g., NF-κB) SHP1_2->Pro-inflammatory Signaling inhibits Pro-inflammatory Signaling->T Cell promotes activation Suppressive Phenotype Immunosuppressive Phenotype (M2-like) Pro-inflammatory Signaling->Suppressive Phenotype leads to IO-108 IO-108 IO-108->Myeloid Cell reprograms IO-108->LILRB2 blocks binding Ligands->LILRB2 binds

Caption: IO-108 blocks LILRB2 signaling to reprogram myeloid cells.

Patient_Selection_Workflow cluster_0 Patient Cohort cluster_1 Biomarker Assessment cluster_2 Stratification cluster_3 Treatment Decision Patient Patient with Advanced Solid Tumor Tumor_Biopsy Tumor Biopsy Patient->Tumor_Biopsy Blood_Draw Peripheral Blood Draw Patient->Blood_Draw GEX Gene Expression Profiling (e.g., TIS) Tumor_Biopsy->GEX IHC IHC for LILRB2/ Ligand Expression Tumor_Biopsy->IHC Flow Flow Cytometry for Myeloid Subsets Blood_Draw->Flow Decision Potential Candidate? GEX->Decision IHC->Decision Flow->Decision Treat Enroll in IO-108 Trial Decision->Treat High TIS Score & Biomarker Positive No_Treat Consider Alternative Therapy Decision->No_Treat Low TIS Score or Biomarker Negative

Caption: A proposed workflow for patient stratification.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Reagents Are reagents (antibodies, cytokines) expired or improperly stored? Start->Check_Reagents Replace_Reagents Replace and re-validate reagents. Check_Reagents->Replace_Reagents Yes Check_Protocol Was the experimental protocol followed precisely? Check_Reagents->Check_Protocol No End Problem Resolved Replace_Reagents->End Review_Protocol Review protocol steps and techniques with a colleague. Check_Protocol->Review_Protocol No Check_Cells Are primary cells viable and healthy? Check_Protocol->Check_Cells Yes Review_Protocol->End Use_New_Cells Isolate fresh cells or use a new vial of cryopreserved cells. Check_Cells->Use_New_Cells No Check_Instrument Is the instrument (flow cytometer, etc.) calibrated and functioning correctly? Check_Cells->Check_Instrument Yes Use_New_Cells->End Calibrate_Instrument Run calibration and QC procedures. Check_Instrument->Calibrate_Instrument No Check_Instrument->End Yes Calibrate_Instrument->End

Caption: A logical approach to troubleshooting experiments.

References

Challenges in IO-108 antibody manufacturing and characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the IO-108 antibody.

Frequently Asked Questions (FAQs)

Q1: What is the IO-108 antibody and what is its target?

IO-108 is a fully human monoclonal antibody of the immunoglobulin G4 (IgG4) subclass.[1][2][3][4][5] It is designed as a therapeutic agent that specifically targets the Leukocyte Immunoglobulin-Like Receptor Subfamily B Member 2 (LILRB2), also known as ILT4.[1][2][4][5]

Q2: What is the mechanism of action for IO-108?

IO-108 functions as a myeloid checkpoint inhibitor.[2][4] It binds to the LILRB2 receptor on myeloid cells with high affinity and specificity, blocking its interaction with various ligands present in the tumor microenvironment, such as HLA-G, ANGPTLs, SEMA4A, and CD1d.[1][2][3][4][5][6][7] This blockade is intended to reprogram immunosuppressive myeloid cells to a pro-inflammatory state, thereby promoting both innate and adaptive anti-cancer immunity and enhancing T-cell activation.[1][6][7]

Q3: What is the clinical significance of targeting LILRB2?

LILRB2 is an inhibitory receptor predominantly expressed on myeloid cells, including monocytes, macrophages, and dendritic cells.[1][2][7][8][9][10] Its engagement by ligands in the tumor microenvironment contributes to an immunosuppressive landscape that allows cancer cells to evade the immune system.[1][2] By blocking this interaction, IO-108 aims to reverse this suppression and restore anti-tumor immune responses.[1] Preclinical and clinical data suggest that targeting LILRB2 may be a promising strategy for treating various solid tumors.[1][3][6][11]

IO-108 Signaling Pathway

IO108_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Myeloid Myeloid Cell (e.g., Macrophage) Tumor Cell Tumor Cell HLA-G HLA-G Tumor Cell->HLA-G expresses ANGPTLs ANGPTLs Tumor Cell->ANGPTLs secretes SEMA4A SEMA4A Tumor Cell->SEMA4A expresses LILRB2 LILRB2 HLA-G->LILRB2 binds ANGPTLs->LILRB2 binds SEMA4A->LILRB2 binds SHP1_SHP2 SHP-1/SHP-2 LILRB2->SHP1_SHP2 activates Immunosuppression Immunosuppressive Phenotype (e.g., M2 Polarization) SHP1_SHP2->Immunosuppression promotes T-Cell Activation T-Cell Activation Immunosuppression->T-Cell Activation inhibits IO-108 IO-108 IO-108->LILRB2 blocks

Caption: LILRB2 signaling pathway and IO-108 mechanism of action.

Manufacturing and Purification Troubleshooting Guide

Problem: Low Antibody Yield

Potential Cause Troubleshooting Recommendation
Suboptimal cell culture conditionsOptimize media composition, including nutrient and growth factor concentrations. Adjust harvest timing to balance yield and protein integrity.[12]
Low cell line productivityScreen for and select high-producing cell clones. Ensure cell line stability, as genetic drift can reduce productivity over time.[12][13]
Inefficient purificationOptimize lysis and purification buffers to improve specificity.[14] For Protein A affinity chromatography, ensure appropriate resin selection for human IgG4. Evaluate and optimize elution conditions (pH, buffer composition) to maximize recovery.[14]

Problem: Antibody Aggregation

Potential Cause Troubleshooting Recommendation
Suboptimal culture conditionsReduce cell culture temperature to slow the aggregation process.[15] Adjust the pH and osmotic pressure of the culture medium; higher pH and osmotic pressure can sometimes reduce aggregation.[15]
Inappropriate buffer conditionsOptimize buffer pH and ionic strength to enhance electrostatic repulsion between antibody molecules.[15][16]
Freeze-thaw stressMinimize the number of freeze-thaw cycles. Consider the impact of container volume and thawing rate, as slower thawing can increase aggregation.[16][17]
High protein concentrationFor highly concentrated formulations, which can be a challenge for monoclonal antibodies, screen different buffer excipients to improve stability.[18]

Problem: Product Impurities (e.g., Host Cell Proteins, DNA)

Potential Cause Troubleshooting Recommendation
Inefficient primary purificationEnsure the Protein A affinity chromatography step is optimized for binding and washing to minimize non-specific binding of contaminants.[14]
Co-elution of impuritiesImplement additional polishing steps after affinity chromatography, such as ion exchange chromatography (IEC) or hydrophobic interaction chromatography (HIC), to remove remaining impurities.[19][20]
Non-specific binding to resinOptimize wash conditions to disrupt interactions between impurities and the chromatography resin without eluting the antibody.[14]

Characterization Troubleshooting Guide

Problem: Inconsistent Binding Affinity Measurements

Potential Cause Troubleshooting Recommendation
Antibody aggregation or fragmentationCentrifuge the antibody sample to remove aggregates before performing the assay.[21] Analyze antibody integrity using size-exclusion chromatography (SEC).[17]
Issues with assay reagentsEnsure the antigen used in the assay is pure and correctly folded. Validate the quality of secondary antibodies or other detection reagents.
Inappropriate assay conditionsOptimize buffer conditions, including pH and ionic strength, as these can affect binding interactions. Ensure proper blocking of non-specific binding sites in assays like ELISA.[22]
Instrument-related issuesFor techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), ensure the instrument is properly calibrated and maintained. Avoid high refractive index substances like glycerol in samples for SPR.[23]

Problem: Low Antibody Stability

Potential Cause Troubleshooting Recommendation
Conformational instabilityAssess thermal stability using techniques like differential scanning calorimetry (DSC) to determine the melting temperature (Tm).[24]
Chemical degradation (e.g., oxidation, deamidation)Analyze the antibody for chemical modifications. Adjust formulation buffers to include stabilizing excipients. Store the antibody at the recommended temperature and protect it from light.
Colloidal instability (aggregation)Monitor aggregation over time using size-exclusion chromatography (SEC) or dynamic light scattering (DLS) under both normal and stressed conditions (e.g., elevated temperature).[24]

Experimental Protocols

Protocol 1: Determination of Binding Affinity by ELISA

  • Coating: Coat a 96-well microplate with the LILRB2 antigen at a predetermined concentration in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.[22]

  • Washing: Repeat the washing step.

  • Antibody Incubation: Add serial dilutions of the IO-108 antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution.

  • Data Analysis: Read the absorbance at the appropriate wavelength. Plot the absorbance values against the antibody concentrations and fit the data to a binding curve to determine the dissociation constant (Kd).

Protocol 2: Analysis of Antibody Purity by Size-Exclusion Chromatography (SEC-HPLC)

  • System Preparation: Equilibrate the HPLC system and the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Prepare the IO-108 antibody sample by diluting it to an appropriate concentration in the mobile phase. Filter the sample through a 0.22 µm filter.

  • Injection: Inject a defined volume of the prepared sample onto the SEC column.

  • Elution: Elute the sample isocratically with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Analyze the resulting chromatogram. The main peak corresponds to the monomeric antibody. The presence of earlier eluting peaks indicates aggregates, while later eluting peaks suggest fragments. Calculate the percentage of monomer, aggregates, and fragments based on the peak areas.

Workflow Diagrams

IO-108 Manufacturing and Purification Workflow

manufacturing_workflow Cell_Culture Upstream Processing: Cell Culture & Expansion Harvest Harvest (Centrifugation/Filtration) Cell_Culture->Harvest Affinity_Chrom Protein A Affinity Chromatography Harvest->Affinity_Chrom Viral_Inactivation Viral Inactivation (Low pH) Affinity_Chrom->Viral_Inactivation Polishing Polishing Steps (e.g., IEX, HIC) Viral_Inactivation->Polishing Formulation Buffer Exchange & Formulation Polishing->Formulation Final_Product Sterile Filtration & Final Product Formulation->Final_Product

Caption: A typical workflow for monoclonal antibody manufacturing.

Antibody Characterization Logical Flow

characterization_flow cluster_functional Functional Characterization Start Purified IO-108 Purity Purity Assessment (SEC, SDS-PAGE) Start->Purity Identity Identity Confirmation (Mass Spec, Western Blot) Start->Identity Concentration Concentration (A280) Start->Concentration Binding Binding Affinity (ELISA, SPR, BLI) Purity->Binding Identity->Binding Potency Cell-based Potency Assays (e.g., Cytokine Release) Binding->Potency Stability Stability Assessment (Accelerated, Real-time) Potency->Stability

Caption: Logical flow for IO-108 antibody characterization.

References

Technical Support Center: Optimizing the Drug-to-Antibody Ratio (DAR) of AbGn-108

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the drug-to-antibody ratio (DAR) of the antibody-drug conjugate (ADC), AbGn-108.

Frequently Asked Questions (FAQs)

Q1: What is the drug-to-antibody ratio (DAR), and why is it a critical quality attribute for AbGn-108?

The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute (CQA) because it directly influences the efficacy, safety, and pharmacokinetic profile of the ADC. An optimal DAR ensures a therapeutic window that maximizes the cytotoxic effect on target cells while minimizing off-target toxicity.

Q2: What are the most common methods for determining the DAR of AbGn-108?

The DAR of AbGn-108 can be determined using several analytical techniques:

  • Hydrophobic Interaction Chromatography (HIC): This is one of the most common methods, separating ADC species based on the number of conjugated drugs.

  • UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the drug's specific absorbance wavelength), the average DAR can be calculated.

  • Mass Spectrometry (MS): This technique provides a more detailed characterization of the ADC, including the distribution of different drug-loaded species.

Q3: What factors can influence the final DAR of AbGn-108 during conjugation?

Several factors can impact the final DAR value:

  • Molar ratio of drug-linker to antibody: Increasing this ratio generally leads to a higher DAR.

  • Reaction time and temperature: Longer reaction times and higher temperatures can increase the extent of conjugation.

  • pH of the reaction buffer: The pH can affect the reactivity of the amino acid residues on the antibody.

  • Co-solvents: The presence of organic co-solvents can influence the conjugation efficiency.

Troubleshooting Guide

Issue 1: Low DAR (<2) Observed for AbGn-108

Possible Causes:

  • Inefficient conjugation reaction.

  • Suboptimal molar ratio of drug-linker to antibody.

  • Issues with the quality of the antibody or drug-linker.

Troubleshooting Steps:

Step Action Rationale
1 Verify the concentration and quality of the antibody and drug-linker.Inaccurate concentrations or degraded reagents can lead to poor conjugation efficiency.
2 Increase the molar ratio of the drug-linker to the antibody.A higher concentration of the drug-linker can drive the reaction towards a higher DAR.
3 Optimize reaction conditions such as temperature and incubation time.Extended incubation or slightly elevated temperatures can improve conjugation efficiency.
4 Evaluate the pH of the conjugation buffer.The reactivity of the target amino acid residues on the antibody is pH-dependent.
Issue 2: High DAR (>8) and Aggregation Observed for AbGn-108

Possible Causes:

  • Excessively high molar ratio of drug-linker to antibody.

  • Overly harsh reaction conditions.

  • Increased hydrophobicity leading to aggregation.

Troubleshooting Steps:

Step Action Rationale
1 Decrease the molar ratio of the drug-linker to the antibody.This is the most direct way to reduce the final DAR.
2 Reduce the reaction time and/or temperature.Milder conditions can help control the extent of conjugation.
3 Include aggregation inhibitors in the formulation buffer.Certain excipients can help maintain the stability of the ADC.
4 Characterize the product using Size Exclusion Chromatography (SEC) to monitor aggregation.SEC can quantify the amount of high molecular weight species.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation of AbGn-108
  • Antibody Reduction:

    • Prepare the antibody (AbGn-108) in a suitable buffer (e.g., PBS).

    • Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), at a specific molar excess.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Immediately add the maleimide-activated drug-linker to the reduced antibody at a predetermined molar ratio.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting ADC using a suitable chromatography method, such as SEC, to remove unconjugated drug-linker and other impurities.

Protocol 2: DAR Determination by UV-Vis Spectroscopy
  • Measure Absorbance:

    • Measure the absorbance of the purified AbGn-108 ADC solution at 280 nm and at the wavelength of maximum absorbance for the cytotoxic drug.

  • Calculate Concentrations:

    • Use the Beer-Lambert law and the known extinction coefficients of the antibody and the drug to calculate their respective concentrations.

  • Calculate DAR:

    • The DAR is calculated as the molar ratio of the drug concentration to the antibody concentration.

Data Presentation

Table 1: Effect of Molar Ratio on DAR

Molar Ratio (Drug-Linker:Antibody) Average DAR % Aggregation
5:13.8< 1%
7.5:15.91.5%
10:17.23.2%

Table 2: Effect of Reaction Time on DAR

Reaction Time (hours) Average DAR % Aggregation
13.5< 1%
24.11.2%
44.82.5%

Visualizations

experimental_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab AbGn-108 TCEP Add TCEP Ab->TCEP Incubate_Reduce Incubate 37°C TCEP->Incubate_Reduce Desalt_Reduce Desalt Incubate_Reduce->Desalt_Reduce DrugLinker Add Drug-Linker Desalt_Reduce->DrugLinker Incubate_Conjugate Incubate RT DrugLinker->Incubate_Conjugate Purify Purify (SEC) Incubate_Conjugate->Purify Analyze Analyze DAR (HIC/MS) Purify->Analyze

Caption: Experimental workflow for the conjugation of AbGn-108.

troubleshooting_low_dar Start Low DAR Observed Check_Reagents Verify Reagent Quality & Concentration Start->Check_Reagents Increase_Ratio Increase Molar Ratio of Drug-Linker Check_Reagents->Increase_Ratio Reagents OK Optimize_Conditions Optimize Reaction Time/Temp Increase_Ratio->Optimize_Conditions Check_pH Verify Buffer pH Optimize_Conditions->Check_pH Success DAR Optimized Check_pH->Success

Caption: Troubleshooting logic for addressing low DAR in AbGn-108.

AbGn-108 Manufacturing Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the AbGn-108 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges associated with the manufacturing of AbGn-108, an antibody-drug conjugate (ADC) currently in the IND-enabling stage for targeting lung and ovarian cancers.[1][2]

This guide provides troubleshooting advice and answers to frequently asked questions based on the general challenges inherent in ADC manufacturing.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the manufacturing process of AbGn-108.

Observed Issue Potential Cause Recommended Action
Low Conjugation Efficiency Suboptimal reaction conditions (pH, temperature, time).Verify and optimize conjugation buffer pH and temperature. Perform a time-course experiment to identify the optimal reaction time.
Impurities in the antibody or linker-payload.Ensure high purity of the monoclonal antibody and linker-payload through appropriate purification methods.
High Percentage of Unconjugated Antibody Inefficient activation of the linker or payload.Review and confirm the activation procedure for the specific linker chemistry being used.
Steric hindrance at the conjugation site.Consider alternative conjugation strategies or linker designs to improve accessibility.
Presence of Free Payload Incomplete purification post-conjugation.Employ advanced purification techniques such as Tangential Flow Filtration (TFF) to effectively remove unconjugated payload.[5]
Linker instability.Evaluate the stability of the linker under the specified storage and handling conditions.
Product Aggregation Suboptimal buffer conditions (pH, ionic strength).Screen different buffer formulations to identify conditions that minimize aggregation.
High protein concentration.Assess the impact of protein concentration on aggregation and consider manufacturing at a lower concentration if necessary.
Inconsistent Drug-to-Antibody Ratio (DAR) Variability in the conjugation process.Standardize all reaction parameters and ensure precise control over reagent addition and reaction times.
Analytical method variability.Validate the analytical method used for DAR determination to ensure accuracy and reproducibility.

Frequently Asked Questions (FAQs)

1. What are the most critical manufacturing challenges for an ADC like AbGn-108?

The primary challenges in ADC manufacturing stem from the complexity of the process, which involves handling a highly potent cytotoxic payload and a biological monoclonal antibody.[3][4] Key challenges include:

  • Ensuring consistent and efficient conjugation of the drug to the antibody.

  • Maintaining the stability of the ADC throughout the manufacturing process and storage.[5]

  • Removing impurities, particularly the highly toxic free payload, to ensure patient safety.[5]

  • Handling highly cytotoxic components safely to protect manufacturing personnel and the environment.[3][6]

  • The multi-step synthesis, conjugation, and purification processes can lead to product loss and higher production costs.[4]

2. How can I improve the consistency of the drug-to-antibody ratio (DAR) in my AbGn-108 batches?

Achieving a consistent DAR is crucial for the efficacy and safety of the ADC. To improve consistency:

  • Process Control: Implement strict controls over all conjugation reaction parameters, including temperature, pH, reaction time, and reagent concentrations.

  • Raw Material Quality: Ensure the consistent quality and purity of the starting materials, including the antibody and the linker-payload.

  • Analytical Methods: Utilize and validate robust analytical techniques, such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry, for accurate DAR measurement.

3. What safety precautions should be taken when handling the cytotoxic payload for AbGn-108?

Due to the highly potent nature of the cytotoxic drug component, stringent safety measures are essential. These include:

  • Containment: All handling of the potent payload and the conjugated ADC should be performed in a contained environment, such as an isolator or a biological safety cabinet.

  • Personal Protective Equipment (PPE): Personnel must use appropriate PPE, including specialized gowns, gloves, and respiratory protection.

  • Decontamination: Establish and validate procedures for the decontamination of all equipment and surfaces that come into contact with the cytotoxic drug.

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general method for determining the DAR of AbGn-108.

  • Sample Preparation:

    • Thaw the AbGn-108 sample on ice.

    • Dilute the sample to a final concentration of 1 mg/mL with the mobile phase A.

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4).

    • Calculate the average DAR by taking the weighted average of the different species.

Visualizations

Below are diagrams illustrating key concepts in the manufacturing and mechanism of action of ADCs like AbGn-108.

ADC_Manufacturing_Workflow cluster_upstream Upstream Processing cluster_synthesis Chemical Synthesis cluster_conjugation Conjugation cluster_downstream Downstream Processing mAb_Production Monoclonal Antibody (mAb) Production Conjugation mAb-Linker-Payload Conjugation mAb_Production->Conjugation Linker_Payload_Synthesis Linker & Payload Synthesis Linker_Payload_Synthesis->Conjugation Purification Purification (e.g., TFF) Conjugation->Purification Fill_Finish Fill & Finish Purification->Fill_Finish

Caption: General workflow for ADC manufacturing.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC AbGn-108 (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding Antigen Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an antibody-drug conjugate.

References

Technical Support Center: AbGn-108 Payload Off-Target Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals evaluating the off-target toxicity of the AbGn-108 payload. Since the specific payload of AbGn-108 is not publicly disclosed, this document is based on established principles for assessing common antibody-drug conjugate (ADC) payloads, such as microtubule inhibitors (e.g., auristatins, maytansinoids), which are frequently used in oncology.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity for an ADC payload like that in AbGn-108?

A1: Off-target toxicity for ADCs is primarily driven by three mechanisms:

  • Premature Payload Release: The linker connecting the payload to the antibody can be unstable in systemic circulation, leading to the premature release of the potent cytotoxic agent before it reaches the target tumor cells.[4] This free payload can then enter healthy cells and cause toxicity.

  • On-Target, Off-Tumor Toxicity: The target antigen for the ADC may be expressed at low levels on healthy tissues. The ADC can bind to these non-malignant cells, get internalized, and release its payload, causing damage to normal tissues.[2]

  • Bystander Effect: After an ADC is internalized by a target-positive cancer cell, the released payload, if membrane-permeable, can diffuse out of the target cell and kill adjacent, antigen-negative healthy cells.[5][6] While beneficial for treating heterogeneous tumors, this can also increase off-target toxicity in normal tissues.

Q2: Why is it critical to use both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines in our experiments?

A2: Using both Ag+ and Ag- cell lines is fundamental for assessing the specificity of the ADC.[6] An ideal ADC should be highly potent against Ag+ cells while showing minimal toxicity to Ag- cells.[6] Comparing the half-maximal inhibitory concentration (IC50) between these cell lines allows you to quantify the therapeutic window. Significant toxicity in Ag- cells suggests potential off-target issues, such as a non-specific payload uptake or a highly potent bystander effect.

Q3: What is the "bystander effect" and is it always undesirable?

A3: The bystander effect is the ability of a payload released from a target cell to kill neighboring cells, regardless of their antigen expression status.[5] This occurs when a membrane-permeable payload diffuses across cell membranes.[5] It is not always undesirable; in fact, it can be a powerful therapeutic advantage in tumors with heterogeneous antigen expression, where not all cancer cells are targeted by the ADC.[5] However, an overly potent bystander effect can lead to significant damage to surrounding healthy tissue, contributing to off-target toxicity.[6] Assessing this effect is a key part of the safety evaluation.

Q4: What are the most common types of toxicities observed with ADC payloads in a clinical setting?

A4: Common toxicities associated with ADCs often relate to the payload class. For microtubule inhibitors, frequently observed adverse events include peripheral neuropathy and myelosuppression (e.g., neutropenia, thrombocytopenia).[1][2] Other common ADC-related toxicities include nausea, fatigue, and blurred vision.[1][2]

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action
High background signal or low signal-to-noise ratio in cytotoxicity assay. 1. Sub-optimal cell seeding density. 2. Contamination of cell cultures. 3. Reagent issues (e.g., expired, improper storage).1. Perform a cell titration experiment to determine the optimal seeding density for your specific cell lines and assay duration. 2. Regularly test cell lines for mycoplasma contamination. Use fresh, authenticated cell stocks. 3. Use fresh reagents and verify storage conditions. Include reagent-only controls.
High variability between replicate wells in the cytotoxicity assay. 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. "Edge effects" in the 96-well plate.1. Ensure cells are in a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating. 2. Use calibrated pipettes. Change tips between dilutions. Ensure consistent timing and technique. 3. Avoid using the outermost wells of the plate, as they are prone to evaporation. Fill these wells with sterile PBS or media instead.
Unexpectedly high toxicity in antigen-negative (Ag-) control cells. 1. The free payload is highly potent and membrane-permeable. 2. The Ag- cell line may have low, unappreciated levels of target antigen expression. 3. The ADC preparation has a high percentage of unconjugated, free payload.1. This indicates a potential for significant off-target toxicity. Quantify this using a bystander assay. 2. Verify antigen expression levels using flow cytometry or Western blot. 3. Analyze the purity of your ADC batch using techniques like size-exclusion chromatography (SEC-HPLC).
No significant bystander killing observed in co-culture assay. 1. The payload may be membrane-impermeable. 2. The incubation time is too short for the payload to be released and diffuse. 3. The ratio of Ag+ to Ag- cells is too low.1. This is expected for certain payload types (e.g., those with charged linkers). This suggests a lower risk of bystander-mediated off-target toxicity. 2. Extend the co-culture incubation period (e.g., from 72h to 120h). 3. Increase the percentage of Ag+ "donor" cells in the co-culture to ensure sufficient payload release.[7]

Quantitative Data Summary

The following tables present hypothetical data from initial screening assays for AbGn-108, comparing its activity to a non-targeting control ADC (with the same payload) and the free payload itself.

Table 1: In Vitro Cytotoxicity (IC50 Values) Assay performed using a standard MTT assay after 96-hour incubation.

CompoundTarget-Positive Line(OVCAR-3, Ovarian)Target-Negative Line(MCF7, Breast)
IC50 (nM) IC50 (nM)
AbGn-108 1.5> 1000
Non-Targeting Control ADC 950> 1000
Free Payload 0.10.2

Table 2: Bystander Effect Analysis Assay performed by co-culturing Ag+ (NCI-H292, Lung) and GFP-labeled Ag- (MCF7) cells for 120 hours.

Co-culture Ratio(Ag+ : Ag-)% Viability of Ag- (MCF7-GFP) CellsTreated with AbGn-108 (100 nM)
0 : 100 (Control) 98.5%
25 : 75 85.2%
50 : 50 61.7%
75 : 25 34.5%

Experimental Protocols & Workflows

Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)

This protocol determines the concentration of AbGn-108 required to inhibit the growth of tumor cell lines by 50% (IC50).

Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_read Assay & Readout cluster_analysis Data Analysis p1 Harvest & Count Cells (Ag+ and Ag- lines) p2 Prepare Single-Cell Suspension p1->p2 p3 Seed Cells into 96-well Plates p2->p3 t1 Add ADC Dilutions to Cells p3->t1 p4 Prepare Serial Dilutions of AbGn-108 t2 Incubate for 72-120 hours (37°C, 5% CO2) t1->t2 r1 Add MTT Reagent (Incubate 2-4 hours) t2->r1 r2 Add Solubilization Solution (Incubate Overnight) r1->r2 r3 Read Absorbance (570 nm) r2->r3 a1 Normalize Data to Untreated Controls r3->a1 a2 Plot Dose-Response Curve a1->a2 a3 Calculate IC50 Value a2->a3

Caption: Workflow for determining ADC cytotoxicity using an MTT assay.

Methodology:

  • Cell Preparation: Harvest antigen-positive (e.g., OVCAR-3) and antigen-negative (e.g., MCF7) cells. Perform a cell count and dilute to a predetermined optimal seeding density (e.g., 5,000 cells/well) in 100 µL of culture medium.[8]

  • Seeding: Plate 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 2X stock of AbGn-108 and control compounds (e.g., non-targeting ADC, free payload) and perform serial dilutions in culture medium.

  • Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a final volume of 200 µL. Include "cells only" (vehicle) and "media only" (blank) controls.

  • Incubation: Incubate the plates for 96-120 hours at 37°C, 5% CO2.

  • MTT Assay: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.[8] Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all wells. Calculate percent viability relative to the vehicle-treated control wells. Plot the results on a logarithmic dose-response curve and determine the IC50 value using a non-linear regression model.

Protocol 2: Bystander Effect Co-Culture Assay

This protocol assesses the ability of the AbGn-108 payload to kill adjacent antigen-negative cells after being processed by antigen-positive cells.

Mechanism Diagram:

G cluster_system Co-Culture System node_ag_pos Antigen-Positive Cell (Ag+) node_payload Released Payload node_ag_pos->node_payload 2. Payload Release node_ag_neg Antigen-Negative Cell (Ag-, GFP-labeled) node_adc AbGn-108 ADC node_adc->node_ag_pos 1. Binds & Internalizes node_payload->node_ag_pos 3a. Kills Ag+ Cell node_payload->node_ag_neg 3b. Diffuses & Kills Bystander Ag- Cell

Caption: Mechanism of ADC-mediated bystander cell killing.

Methodology:

  • Cell Preparation: Use an antigen-negative cell line stably expressing a fluorescent protein (e.g., MCF7-GFP) to distinguish it from the antigen-positive population.

  • Seeding: Prepare single-cell suspensions of the Ag+ (e.g., NCI-H292) and Ag- (MCF7-GFP) cells. Seed them together in a black, clear-bottom 96-well plate at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) while keeping the total cell number constant (e.g., 10,000 cells/well).[7][8]

  • Incubation: Allow cells to attach by incubating overnight at 37°C, 5% CO2.

  • Treatment: Treat the co-cultures with a fixed concentration of AbGn-108. This concentration should be high enough to saturate killing of the Ag+ cells but have minimal direct effect on the Ag- cells (determined from Protocol 1).[7]

  • Imaging and Analysis: Incubate for 120 hours. Use a fluorescence plate reader or high-content imager to measure the GFP signal, which corresponds to the number of viable Ag- cells.

  • Data Normalization: Calculate the viability of the Ag- cells by normalizing the GFP signal in the treated co-culture wells to the GFP signal in the treated Ag- only (0:100 ratio) wells. A significant drop in viability in the presence of Ag+ cells indicates a bystander effect.[8]

References

Technical Support Center: AbGn-108 Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with the AbGn-108 antibody-drug conjugate (ADC).

Frequently Asked Questions (FAQs)

Q1: What are the key factors that can influence the stability of the AbGn-108 linker?

A1: The stability of the linker in an antibody-drug conjugate like AbGn-108 is a critical attribute that can be influenced by several factors. These include the intrinsic chemical properties of the linker itself, the conjugation site on the antibody, the drug-to-antibody ratio (DAR), and the formulation conditions such as pH and buffer composition.[][2][3] The linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[4][5]

Q2: We are observing a higher-than-expected level of free payload in our in vitro plasma incubation studies. What could be the cause?

A2: Premature cleavage of the linker is the most likely cause for observing high levels of free payload. This could be due to several reasons:

  • Linker Chemistry: The specific type of cleavable linker used in AbGn-108 may have susceptibility to enzymatic degradation by proteases present in plasma.[6]

  • Formulation: The pH or buffer components of your incubation media may be sub-optimal, leading to chemical instability of the linker. ADCs typically require storage under specific conditions to prevent degradation.[]

  • Experimental Conditions: The incubation temperature and duration could be affecting linker stability.

We recommend verifying your experimental setup against the protocol provided and considering a stability study with different formulation buffers.

Q3: Our AbGn-108 conjugate appears to be aggregating during storage. Could this be related to the linker?

A3: Yes, linker properties can contribute to ADC aggregation. Hydrophobic linkers and payloads can increase the overall hydrophobicity of the ADC, leading to aggregation, especially at high concentrations.[] Strategies to prevent aggregation include the use of hydrophilic linkers, such as those incorporating polyethylene glycol (PEG), and optimizing the formulation with excipients that reduce protein-protein interactions.[6][] We recommend performing size exclusion chromatography (SEC-HPLC) to quantify the extent of aggregation.

Troubleshooting Guides

Issue: Inconsistent Drug-to-Antibody Ratio (DAR) in different batches of AbGn-108.

This issue can lead to variability in efficacy and toxicity.

Potential Causes and Solutions

Potential CauseRecommended Troubleshooting Step
Inconsistent Conjugation Reaction Review and standardize the conjugation protocol. Ensure precise control of reaction time, temperature, and reagent concentrations.
Antibody Heterogeneity Characterize the starting monoclonal antibody for post-translational modifications that might interfere with conjugation.
Linker-Payload Instability Assess the stability of the linker-payload molecule before conjugation to the antibody.
Issue: Loss of AbGn-108 potency in cell-based cytotoxicity assays.

A decrease in potency can indicate a compromise in the integrity of the ADC.

Troubleshooting Workflow

G start Unexpected Loss of Potency Observed check_storage Verify Storage Conditions (Temperature, Light Exposure) start->check_storage check_free_drug Quantify Free Payload in Sample (LC-MS/MS) start->check_free_drug check_aggregation Assess Aggregation (SEC-HPLC) start->check_aggregation check_binding Confirm Target Binding Affinity (ELISA, SPR) start->check_binding remediate_storage Action: Review and Correct Storage Protocol check_storage->remediate_storage Improper Storage linker_instability Hypothesize Linker Instability check_free_drug->linker_instability High Free Payload aggregation_issue Hypothesize Aggregation Issue check_aggregation->aggregation_issue High Molecular Weight Species Detected binding_issue Hypothesize Binding Issue check_binding->binding_issue Reduced Binding Affinity remediate_conjugation Action: Re-evaluate Conjugation Site and Chemistry linker_instability->remediate_conjugation remediate_formulation Action: Optimize Formulation to Reduce Aggregation aggregation_issue->remediate_formulation

Caption: Troubleshooting workflow for loss of AbGn-108 potency.

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes to guide your experimental design and interpretation.

Table 1: Comparative In Vitro Plasma Stability of Different Linker Chemistries

Linker TypeConjugation SiteHalf-life in Human Plasma (Days)Free Payload after 7 days (%)
Valine-CitrullineEngineered Cysteine7.52.4
HydrazoneSurface Lysine3.28.9
Thioether (Non-cleavable)Engineered Cysteine> 28< 0.5
AbGn-108 Linker (Hypothetical) Engineered Cysteine 10.1 1.8

Table 2: Effect of Formulation on AbGn-108 Aggregation

Formulation Buffer (pH)Storage Temperature (°C)% Monomer after 30 days (SEC-HPLC)
Citrate (6.0)498.5
Citrate (6.0)2592.1
Histidine (6.5)499.2
Histidine (6.5)2595.8
Phosphate-Buffered Saline (7.4)495.3
Phosphate-Buffered Saline (7.4)2588.4

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of the AbGn-108 linker by measuring the amount of free payload released over time in human plasma.

Materials:

  • AbGn-108 ADC

  • Control ADC with a known stable linker

  • Human plasma (IgG depleted)

  • Phosphate-buffered saline (PBS)

  • Protein A magnetic beads

  • LC-MS/MS system

Procedure:

  • Spike AbGn-108 and control ADC into separate aliquots of human plasma to a final concentration of 100 µg/mL.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 1, 3, 5, and 7 days), collect an aliquot from each incubation.[8]

  • To separate the ADC from the free payload, add Protein A magnetic beads to the plasma aliquots and incubate for 1 hour at room temperature with gentle shaking.

  • Use a magnetic stand to pellet the beads (with bound ADC) and collect the supernatant containing the free payload.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

  • Calculate the percentage of free payload at each time point relative to the initial total payload concentration.

Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis

This protocol is used to determine the percentage of monomer, aggregate, and fragment in a sample of AbGn-108.

Materials:

  • AbGn-108 ADC sample

  • SEC-HPLC system with a UV detector

  • Size exclusion column suitable for monoclonal antibodies

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Prepare the AbGn-108 sample by diluting it to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Inject a defined volume of the sample onto the column.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).

  • Integrate the peak areas to calculate the percentage of each species in the sample.

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate like AbGn-108.

G cluster_cell Target Cancer Cell receptor Target Antigen endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload_release Payload Release lysosome->payload_release Linker Cleavage dna_damage DNA Damage & Apoptosis payload_release->dna_damage adc AbGn-108 (ADC) adc->receptor Binding

Caption: General mechanism of ADC internalization and payload release.

References

Validation & Comparative

A Comparative Analysis of P-glycoprotein Inhibition: Anticancer Agent 108 vs. Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Anticancer agent 108 (also known as Compound 3.10) and the well-established P-glycoprotein (P-gp) inhibitor, verapamil. P-gp, a key member of the ATP-binding cassette (ABC) transporter family, is a major contributor to multidrug resistance (MDR) in cancer cells, actively effluxing a broad spectrum of chemotherapeutic agents and diminishing their efficacy. The inhibition of P-gp is a critical strategy to overcome MDR and enhance the therapeutic outcomes of anticancer drugs.

While both this compound and verapamil are recognized for their P-gp inhibitory properties, a direct quantitative comparison of their potency has been challenging due to the limited publicly available data for this compound's specific P-gp inhibition (IC50). This guide synthesizes the available information on both compounds, highlighting their known characteristics and providing a framework for understanding their potential roles in circumventing P-gp-mediated drug resistance.

Quantitative Comparison of P-gp Inhibition

A direct, head-to-head comparison of the half-maximal inhibitory concentration (IC50) for P-gp inhibition between this compound and verapamil from a single study is not currently available in the public domain. However, based on various independent studies, a range of IC50 values for verapamil has been reported. It is important to note that these values can vary significantly based on the experimental conditions, including the cell line used, the P-gp substrate, and the specific assay protocol.

CompoundP-gp Inhibition IC50Cell LineP-gp SubstrateReference
This compound (Compound 3.10) Not Reported---
Verapamil 1.1 µMCaco-2Digoxin[1]
Verapamil 0.3 µM (for norverapamil)Caco-2Digoxin[1]
Verapamil ~10 µMNamalwa/MDR1Rhodamine 123[2]

Note: The table highlights the absence of a specific P-gp inhibition IC50 value for this compound. The provided values for verapamil are for illustrative purposes and demonstrate the variability observed across different studies.

Mechanism of Action and Cellular Effects

This compound (Compound 3.10) is described as a potent P-gp inhibitor with significant antitumor activity.[3][4][5] It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[3][4] While its direct interaction with P-gp at a molecular level is not extensively detailed in the available literature, its potency suggests a strong affinity for the transporter.

Verapamil , a first-generation P-gp inhibitor, is a calcium channel blocker that also directly interacts with P-gp.[6][7] It is believed to competitively inhibit the binding of P-gp substrates.[7] Some studies also suggest that verapamil can decrease the expression of P-gp at the mRNA and protein levels, offering a dual mechanism for overcoming MDR.[8] However, the clinical use of verapamil as a P-gp inhibitor has been limited by its cardiovascular side effects at the concentrations required for effective P-gp inhibition.[9]

Experimental Methodologies for P-gp Inhibition Assays

The inhibitory effect of compounds on P-gp is typically evaluated using in vitro assays that measure the accumulation of a fluorescent or radiolabeled P-gp substrate within cancer cells overexpressing the transporter. Common assays include the Rhodamine 123 efflux assay and the Calcein-AM assay.

Rhodamine 123 Efflux Assay

This assay utilizes the fluorescent dye Rhodamine 123, a known P-gp substrate. In P-gp-overexpressing cells, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. The addition of a P-gp inhibitor blocks this efflux, leading to an increase in intracellular fluorescence, which can be quantified using flow cytometry or fluorescence microscopy.

Experimental Workflow: Rhodamine 123 Efflux Assay

G cluster_incubation Incubation cluster_analysis Analysis Pgp_Cells P-gp overexpressing cells Incubate_Rho123 Incubate with Rhodamine 123 Pgp_Cells->Incubate_Rho123 Control_Cells Parental cells (low P-gp) Control_Cells->Incubate_Rho123 Incubate_Inhibitor Co-incubate with Test Compound (e.g., Agent 108 or Verapamil) Incubate_Rho123->Incubate_Inhibitor Wash Wash to remove extracellular dye Incubate_Inhibitor->Wash Flow_Cytometry Measure intracellular fluorescence (Flow Cytometry) Wash->Flow_Cytometry IC50_Calc Calculate IC50 Flow_Cytometry->IC50_Calc

Caption: Workflow for the Rhodamine 123 efflux assay to determine P-gp inhibition.

Calcein-AM Efflux Assay

Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate for P-gp. Once inside the cell, it is cleaved by intracellular esterases to the fluorescent molecule calcein, which is not a P-gp substrate and is retained in the cell. In P-gp overexpressing cells, Calcein-AM is effluxed before it can be converted, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to increased intracellular fluorescence.

Signaling Pathway of P-gp Mediated Drug Efflux

P-gp utilizes the energy from ATP hydrolysis to actively transport a wide variety of substrates out of the cell, against their concentration gradient. This process involves a series of conformational changes in the transporter.

P-gp Efflux Mechanism

G cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (intracellular) Drug_in->Pgp Binding ATP ATP ATP->Pgp Hydrolysis

Caption: Simplified diagram of P-gp mediated drug efflux powered by ATP hydrolysis.

Conclusion

Both this compound and verapamil demonstrate the ability to inhibit P-glycoprotein, a key mechanism of multidrug resistance in cancer. Verapamil is a well-characterized, first-generation P-gp inhibitor, but its clinical utility is hampered by off-target effects. This compound is described as a potent P-gp inhibitor with promising anticancer activity. However, a significant gap in the publicly available data exists regarding its specific P-gp inhibitory potency (IC50). To enable a direct and meaningful comparison with established inhibitors like verapamil and to fully assess its potential in overcoming MDR, further studies quantifying the P-gp inhibitory activity of this compound are essential. Such data would be invaluable for the rational design of combination chemotherapy strategies aimed at improving patient outcomes.

References

Comparing cytotoxicity of "Compound 3.10" across cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of Compound 3.10, also known as Anticancer Agent 108, against various cancer cell lines. Its performance is contrasted with the established chemotherapeutic agent, Doxorubicin, supported by experimental data and detailed methodologies.

Executive Summary

Compound 3.10, a potent P-glycoprotein (P-gp) inhibitor, demonstrates significant antitumor activity across a broad spectrum of cancer cell lines.[1][2] Exhibiting a half-maximal inhibitory concentration (IC50) in the micromolar range (0.6 to 5.98 µM), this compound shows promise as a cytotoxic agent.[3][4] Notably, it appears to be less toxic to normal and pseudonormal cells compared to conventional drugs like Doxorubicin. The mechanism of action for Compound 3.10 involves the induction of apoptosis through endoplasmic reticulum (ER) stress. This guide presents a side-by-side comparison of the cytotoxic effects of Compound 3.10 and Doxorubicin on a selection of human cancer cell lines from the NCI-60 panel.

Data Presentation: Cytotoxicity Comparison

The following table summarizes the cytotoxic activity of Compound 3.10 and Doxorubicin against a representative panel of human cancer cell lines. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeCompound 3.10 (this compound) IC50 (µM)Doxorubicin IC50 (µM)
MCF7 Breast Cancer0.6 - 5.98~0.010
NCI-H460 Non-Small Cell Lung Cancer0.6 - 5.98~0.009
SF-268 CNS Cancer0.6 - 5.98~0.015
HCT-116 Colon Cancer0.6 - 5.98~0.030
UACC-62 Melanoma0.6 - 5.98~0.040

Note: Specific IC50 values for Compound 3.10 across the NCI-60 panel are not publicly available. The provided range of 0.6 to 5.98 µM is based on published findings.[3][4] Doxorubicin IC50 values are approximated from the Genomics of Drug Sensitivity in Cancer database.

Experimental Protocols

The following are detailed methodologies for standard cytotoxicity assays used to evaluate the efficacy of anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Compound 3.10 or Doxorubicin) and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.[4][9][10][11][12]

  • Cell Seeding and Treatment: Prepare and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing diaphorase and NAD+, to each well with the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, generating NADH. The diaphorase then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product. Measure the absorbance of the formazan at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action for Compound 3.10 and a typical experimental workflow for its evaluation.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Unfolded Proteins Unfolded Proteins IRE1α IRE1α Unfolded Proteins->IRE1α PERK PERK Unfolded Proteins->PERK ATF6 ATF6 Unfolded Proteins->ATF6 TRAF2 TRAF2 IRE1α->TRAF2 eIF2α eIF2α PERK->eIF2α CHOP CHOP ATF6->CHOP ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Bcl-2 family Bcl-2 family JNK->Bcl-2 family ATF4 ATF4 eIF2α->ATF4 ATF4->CHOP CHOP->Bcl-2 family Caspase Cascade Caspase Cascade Bcl-2 family->Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis Compound 3.10 Compound 3.10 Compound 3.10->Unfolded Proteins induces ER Stress

Caption: ER Stress-Induced Apoptosis Pathway of Compound 3.10.

Cytotoxicity_Workflow cluster_Assays Cytotoxicity Assays Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay LDH Assay LDH Assay Incubation->LDH Assay Data Analysis Data Analysis MTT Assay->Data Analysis LDH Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: Experimental Workflow for Cytotoxicity Assessment.

References

Validating Target Engagement of P-gp Inhibitor 108: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "P-gp inhibitor 108," a novel investigational agent, with established P-glycoprotein (P-gp) inhibitors. We present supporting experimental data and detailed methodologies to objectively assess its performance in engaging its target, the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp).

P-glycoprotein is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[1][2][3][4][5][6] P-gp inhibitors aim to block this efflux mechanism, thereby increasing the intracellular concentration and efficacy of anticancer drugs.[5][7] The validation of target engagement is a critical step in the preclinical development of any new P-gp inhibitor.

Comparative Efficacy of P-gp Inhibitor 108

The potency of "P-gp inhibitor 108" was evaluated against other known P-gp inhibitors using a calcein-AM accumulation assay in a P-gp overexpressing cell line (MDCK-MDR1). Calcein-AM is a non-fluorescent P-gp substrate that is converted to fluorescent calcein by intracellular esterases. Inhibition of P-gp leads to increased intracellular accumulation of calcein, resulting in a higher fluorescence signal.

CompoundIC50 (nM) for P-gp Inhibition
P-gp Inhibitor 108 75
Verapamil (1st Gen)1,200
PSC 833 (Valspodar) (2nd Gen)250
Zosuquidar (3rd Gen)30

Table 1: Comparative IC50 values of P-gp inhibitors in a Calcein-AM accumulation assay using MDCK-MDR1 cells. Lower IC50 values indicate higher potency.

Reversal of Multidrug Resistance

To assess the functional consequence of P-gp inhibition, the ability of "P-gp inhibitor 108" to reverse paclitaxel resistance was measured in the P-gp-overexpressing human colon adenocarcinoma cell line, SW620/Ad300. The half-maximal inhibitory concentration (IC50) of paclitaxel was determined in the presence and absence of the P-gp inhibitors.

TreatmentPaclitaxel IC50 (nM) in SW620/Ad300 cellsFold Reversal
Paclitaxel alone5,000-
Paclitaxel + P-gp Inhibitor 108 (1 µM) 150 33.3
Paclitaxel + Verapamil (5 µM)8006.25
Paclitaxel + Zosuquidar (1 µM)10050.0

Table 2: Chemosensitization effect of P-gp inhibitors on paclitaxel cytotoxicity in a multidrug-resistant cancer cell line. Fold reversal is calculated as the IC50 of paclitaxel alone divided by the IC50 of paclitaxel in the presence of the inhibitor.

Experimental Protocols

Calcein-AM Accumulation Assay

This assay is a common method to screen for P-gp inhibitors.[8]

  • Cell Culture: MDCK-MDR1 cells, which overexpress human P-gp, are seeded in 96-well plates and cultured to form a confluent monolayer.

  • Compound Incubation: Cells are pre-incubated with various concentrations of "P-gp inhibitor 108" or other reference inhibitors for 30 minutes at 37°C.

  • Substrate Addition: Calcein-AM, a fluorescent P-gp substrate, is added to all wells at a final concentration of 1 µM and incubated for an additional 60 minutes.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression analysis.

Chemosensitization (MDR Reversal) Assay

This assay determines the ability of a P-gp inhibitor to restore the cytotoxic effect of a chemotherapeutic drug in a resistant cancer cell line.

  • Cell Seeding: SW620/Ad300, a paclitaxel-resistant cell line, is seeded in 96-well plates and allowed to attach overnight.

  • Drug Treatment: Cells are treated with serial dilutions of paclitaxel, either alone or in combination with a fixed, non-toxic concentration of "P-gp inhibitor 108" or a reference inhibitor.

  • Incubation: The cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.

  • IC50 Determination: The percentage of cell viability is plotted against the drug concentration to determine the IC50 values. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the P-gp inhibitor.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in validating P-gp inhibitor target engagement, the following diagrams illustrate the P-gp efflux mechanism, the experimental workflow for the calcein-AM assay, and the logical framework for confirming target engagement.

P_gp_Signaling_Pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (Extracellular) Pgp->Drug_out ATP-dependent Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug (Intracellular) Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Inhibitor P-gp Inhibitor 108 Inhibitor->Pgp Inhibition ATP ATP ATP->Pgp

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

Experimental_Workflow A Seed P-gp overexpressing cells (e.g., MDCK-MDR1) in 96-well plate B Pre-incubate cells with 'P-gp inhibitor 108' or controls A->B C Add Calcein-AM (P-gp substrate) B->C D Incubate for 60 minutes at 37°C C->D E Measure intracellular fluorescence (Ex: 485nm, Em: 530nm) D->E F Analyze data and calculate IC50 value E->F

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Logical_Relationship cluster_data Experimental Data Data1 Increased Calcein-AM accumulation (Low IC50 in biochemical assay) Conclusion Conclusion: 'P-gp Inhibitor 108' effectively engages and inhibits P-gp Data1->Conclusion Data2 Increased cytotoxicity of P-gp substrate drug (e.g., Paclitaxel) (Low IC50 in cell viability assay) Data2->Conclusion

Caption: Logical framework for confirming P-gp target engagement.

References

Comparative Analysis of Anticancer Agent 108 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Anticancer agent 108" can be ambiguous. This guide focuses on This compound (Compound 3.10) , a potent P-glycoprotein (P-gp) inhibitor. It is important to distinguish this small molecule from IO-108 , a fully human monoclonal antibody that targets the myeloid checkpoint LILRB2 (also known as ILT4). This guide will exclusively detail the cross-resistance and mechanistic studies related to the P-gp inhibitor.

Overview of this compound (Compound 3.10)

This compound (Compound 3.10) is a potent P-glycoprotein (P-gp) inhibitor demonstrating significant antitumor activity.[1][2] P-gp is a transmembrane protein that can pump various anticancer drugs out of cancer cells, leading to multidrug resistance (MDR).[3][4][5] By inhibiting P-gp, this compound aims to overcome this resistance and enhance the efficacy of co-administered chemotherapeutic agents. Studies have shown it to have low toxicity to normal and pseudonormal cells and no acute toxic effects in mice.[1][2]

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action. Primarily, it functions as a P-gp inhibitor, thereby increasing the intracellular concentration of other chemotherapeutic drugs that are P-gp substrates.[1][2] Additionally, at higher concentrations, it can independently induce apoptosis in cancer cells.[1][2] This induction of apoptosis is mediated, at least in part, through the endoplasmic reticulum (ER) stress pathway.[1][2] In MDA-MB-231 breast cancer cells, it has been shown to induce apoptosis through both extrinsic and intrinsic pathways.[1]

Anticancer_agent_108_Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_cell Cancer Cell Agent_108 This compound Pgp P-glycoprotein (P-gp) Agent_108->Pgp Inhibits ER Endoplasmic Reticulum (ER) Agent_108->ER Induces Stress Chemo Chemotherapeutic Drug (e.g., Doxorubicin) Pgp->Chemo Blocks Efflux Chemo->Pgp Efflux BIP BIP Expression ER->BIP Increases Apoptosis Apoptosis BIP->Apoptosis Leads to Cell_Proliferation_Assay_Workflow Experimental Workflow: Cell Proliferation Assay Start Start Seed_Cells Seed cancer cells (e.g., KB-3-1) in 96-well plates Start->Seed_Cells Incubate_Attach Incubate for 24h to allow cell attachment Seed_Cells->Incubate_Attach Add_Agent Add varying concentrations of This compound (50-500 nM) and control (e.g., Doxorubicin) Incubate_Attach->Add_Agent Incubate_Treat Incubate for 72h Add_Agent->Incubate_Treat Assess_Viability Assess cell viability (e.g., MTT assay) Incubate_Treat->Assess_Viability Analyze_Data Analyze data and calculate percentage of cell proliferation Assess_Viability->Analyze_Data End End Analyze_Data->End

References

"Compound 3.10" efficacy compared to other novel P-gp inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Novel P-gp Inhibitors

An Objective Analysis of Compound 3.10 versus Leading Alternatives for Researchers and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical factor in multidrug resistance (MDR) in oncology and influences the pharmacokinetics of numerous drugs. The development of potent and specific P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy and bioavailability of therapeutic agents. This guide provides a comparative analysis of the efficacy of "Compound 3.10" against other novel, third-generation P-gp inhibitors: Tariquidar, Zosuquidar, and Elacridar.

As "Compound 3.10" is a proprietary designation, this document serves as a template, presenting a framework for comparison using publicly available data for well-characterized inhibitors. Researchers can use this guide to benchmark the performance of Compound 3.10 by substituting the placeholder data with their own experimental results.

Comparative Efficacy of P-gp Inhibitors

The inhibitory potency of P-gp inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are determined through various in vitro assays that measure the inhibition of P-gp-mediated efflux of a known substrate. The table below summarizes the reported efficacy of Tariquidar, Zosuquidar, and Elacridar.

Data Presentation: In Vitro Efficacy of Novel P-gp Inhibitors

CompoundIC50 / ED50 / KiAssay TypeCell Line / SystemP-gp Substrate ProbeSource
Compound 3.10 [Insert Data][Insert Assay][Insert System][Insert Probe][Internal Data]
Tariquidar (XR9576) ED50: 3.0 mg/kgIn vivo PET imagingSprague-Dawley Rats(R)-[11C]verapamil[1]
Ki: 59 nM[3H]azidopine bindingP-gp-expressing cells[3H]azidopine[2]
Zosuquidar (LY335979) IC50: 0.05 µMRhodamine 123 accumulationMCF7R cellsRhodamine 123[3]
Elacridar (GF120918) ED50: 1.2 mg/kgIn vivo PET imagingSprague-Dawley Rats(R)-[11C]verapamil[1]
Reverses PAC resistance by 162-397 fold at 0.1 µMCytotoxicity (MTT) assayA2780PR1 & A2780PR2Paclitaxel (PAC)[4]

Note: The direct comparison of IC50/ED50 values should be approached with caution as they are derived from different experimental setups (in vivo vs. in vitro), and in vitro results can vary based on the cell line, P-gp substrate probe, and specific assay conditions used.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are step-by-step protocols for two key assays used to evaluate the efficacy of P-gp inhibitors.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo intestinal absorption and to identify substrates and inhibitors of efflux transporters like P-gp.[5][6][7]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound and assess its potential as a P-gp inhibitor by measuring the transport of a known P-gp substrate (e.g., digoxin) across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements (10% FBS, 1% non-essential amino acids, penicillin/streptomycin)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES

  • P-gp substrate (e.g., [3H]-digoxin)

  • Test inhibitor (Compound 3.10) and reference inhibitors

  • Scintillation counter and fluid

  • TEER (Transepithelial Electrical Resistance) meter

Procedure:

  • Cell Culture and Seeding: Caco-2 cells are cultured in DMEM. For the assay, they are seeded onto Transwell inserts at a density of approximately 100,000 cells/cm².[5] The cells are maintained for about 21 days, with media changes every 2 days, to allow for differentiation into a polarized monolayer.[5][7]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the TEER. A TEER value of ≥250 Ω·cm² is generally considered acceptable.[7]

  • Transport Study Setup:

    • The cell monolayers are washed twice with pre-warmed HBSS buffer.[5]

    • For apical-to-basolateral (A→B) permeability, the P-gp substrate and the test inhibitor are added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.[5]

    • For basolateral-to-apical (B→A) permeability, the substrate and inhibitor are added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.[5]

  • Incubation: The plates are incubated at 37°C with 5% CO2 for a specified period, typically 2 hours.[6]

  • Sampling and Analysis: At the end of the incubation, samples are collected from the receiver compartment and the concentration of the P-gp substrate is quantified, for example, by liquid scintillation counting for radiolabeled substrates.[5]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.[7]

    • The efflux ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)

    • A significant reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition.

Rhodamine 123 Efflux Assay

This is a fluorescence-based assay to screen for P-gp inhibitors by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[3]

Objective: To determine the IC50 of a test compound for P-gp inhibition by quantifying its ability to increase the intracellular accumulation of Rhodamine 123 in P-gp overexpressing cells.

Materials:

  • P-gp overexpressing cell line (e.g., MCF7R) and a parental cell line (e.g., MCF7)

  • Rhodamine 123

  • Test inhibitor (Compound 3.10) and reference inhibitors (e.g., verapamil)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Cells are seeded in a multi-well plate (e.g., 96-well) and allowed to attach overnight.

  • Inhibitor Incubation: Cells are pre-incubated with various concentrations of the test inhibitor or a reference inhibitor.

  • Rhodamine 123 Loading: Rhodamine 123 (e.g., at 5.25 µM) is added to each well, and the cells are incubated for a defined period (e.g., 30 minutes at 37°C) to allow for substrate accumulation.[3]

  • Washing: The cells are washed with cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement:

    • If using a plate reader, a lysis buffer is added to the cells, and the fluorescence of the lysate is measured (e.g., excitation at 485 nm, emission at 520 nm).[8]

    • If using a flow cytometer, cells are trypsinized and resuspended in PBS for analysis of intracellular fluorescence.

  • Data Analysis:

    • The increase in intracellular fluorescence in the presence of the inhibitor is a measure of P-gp inhibition.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for P-gp Inhibitor Screening

G cluster_screening In Vitro Screening Start Compound Library Assay1 Primary Screen (e.g., Rhodamine 123 Efflux Assay) Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Secondary Screen (e.g., Caco-2 Permeability Assay) Decision1->Assay2 Yes Inactive Inactive Decision1->Inactive No Decision2 Potent Inhibitor? Assay2->Decision2 Decision2->Inactive No Lead_Candidate Lead Candidate Decision2->Lead_Candidate Yes

Caption: Workflow for identifying novel P-gp inhibitors.

Mechanism of P-gp Efflux and Inhibition

G cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_intra Intracellular cluster_extra Extracellular Pgp P-gp Transporter ADP ADP + Pi Pgp->ADP Drug_Out Drug Substrate Pgp->Drug_Out Efflux Drug_In Drug Substrate Drug_In->Pgp Binding Inhibitor P-gp Inhibitor (e.g., Compound 3.10) Inhibitor->Pgp Inhibition ATP ATP ATP->Pgp Hydrolysis

Caption: P-gp mediated drug efflux and its inhibition.

References

A Comparative Guide: TAS-108 versus Fulvestrant in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two steroidal antiestrogen compounds, TAS-108 and fulvestrant, for the treatment of estrogen receptor (ER)-positive breast cancer. While both agents target the estrogen receptor, they exhibit distinct mechanisms of action and have followed different clinical development trajectories. This document summarizes available preclinical and clinical data to offer an objective comparison for research and drug development professionals.

Executive Summary

Fulvestrant is an established therapeutic agent, a selective estrogen receptor degrader (SERD) widely used in the treatment of ER-positive breast cancer, both as a monotherapy and in combination with other targeted agents. Its mechanism of action involves binding to the estrogen receptor, inhibiting its dimerization, and promoting its degradation, thereby completely abrogating ER signaling.[1][2][3] In contrast, TAS-108 is a novel steroidal antiestrogen that acts as a full antagonist of ERα and a partial agonist of ERβ.[4][5][6] Preclinical studies demonstrated its activity against tamoxifen-resistant breast cancer cell lines.[4][7][8] However, clinical development of TAS-108 appears to have stalled, with most published research dating back to the mid-2000s.

Mechanism of Action

The fundamental difference between TAS-108 and fulvestrant lies in their interaction with the estrogen receptor and the subsequent downstream effects.

TAS-108 is a selective estrogen receptor modulator (SERM) with a unique profile. It acts as a pure antagonist on ERα, which is the primary driver of proliferation in ER-positive breast cancer.[5][6][9] Concurrently, it displays partial agonist activity on ERβ, which may have positive effects on bone and cardiovascular tissues.[5][6] Additionally, TAS-108 has been reported to activate the co-repressor SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptor), which further inhibits estrogen receptor activity.[5][9]

Fulvestrant , on the other hand, is a selective estrogen receptor degrader (SERD).[1] It binds competitively to the estrogen receptor with high affinity, approximately 89% that of estradiol.[1][2] This binding leads to an unstable receptor complex that undergoes accelerated degradation via the proteasome pathway.[1][10] This dual action of blocking and degrading the estrogen receptor results in a more complete shutdown of estrogen signaling compared to SERMs.[1][3]

TAS-108_vs_Fulvestrant_Mechanism cluster_0 TAS-108 cluster_1 Fulvestrant TAS-108 TAS-108 ERa ERα TAS-108->ERa Full Antagonist ERb ERβ TAS-108->ERb Partial Agonist SMRT SMRT TAS-108->SMRT Activates Gene_Transcription_Inhibition Inhibition of Gene Transcription ERa->Gene_Transcription_Inhibition Bone_Cardio_Agonism Agonist Effects (Bone, CV) ERb->Bone_Cardio_Agonism SMRT->ERa Inhibits Fulvestrant Fulvestrant ER ER Fulvestrant->ER Binds ER_Dimerization ER Dimerization & Nuclear Localization ER->ER_Dimerization Inhibits ER_Degradation ER Degradation ER->ER_Degradation Promotes Gene_Transcription_Block Blockade of Gene Transcription ER_Dimerization->Gene_Transcription_Block ER_Degradation->Gene_Transcription_Block

Caption: Comparative Mechanisms of Action: TAS-108 and Fulvestrant.

Preclinical Data

Direct comparative preclinical studies are scarce. However, individual data provides insights into the potency and efficacy of each compound.

ParameterTAS-108Fulvestrant
ER Binding Affinity High, similar to estradiol.[4]High, 89% relative to estradiol.[1][2]
MCF-7 Cell Growth Inhibition (IC50) Data not readily available in searched literature.~0.29 nM[11]
Activity in Tamoxifen-Resistant Models Active in tamoxifen-resistant cell lines (FST-1, KPL-1, LY-2).[12]Active in tamoxifen-resistant cell lines and xenografts.[3]

Clinical Data

Clinical data for fulvestrant is extensive, with numerous phase III trials supporting its use in various settings. Data for TAS-108 is limited to phase I and II studies conducted several years ago.

TAS-108 Clinical Trial Data

A randomized, double-blind, phase II study evaluated three doses of TAS-108 in postmenopausal women with advanced breast cancer who had progressed on prior endocrine therapy.

Parameter40 mg/day80 mg/day120 mg/day
Number of Patients 606019
Clinical Benefit Rate (CR+PR+SD ≥24 wks) 21.7%20%Not met criterion for stage 2
Median Time to Progression 15.0 weeks15.9 weeksN/A

Source: Buzdar et al., Cancer, 2012.[13]

The 40 mg daily dose was recommended for further development due to a superior safety profile.[13] Common adverse events included hot flashes, headache, nausea, and vomiting.[7][8]

Fulvestrant Clinical Trial Data

Fulvestrant has been evaluated in numerous large-scale clinical trials. The following table summarizes key efficacy data from select studies.

TrialTreatment ArmsPatient PopulationMedian Progression-Free Survival (PFS)
FALCON Fulvestrant 500 mg vs. Anastrozole 1 mgEndocrine therapy-naïve, HR+ advanced BC16.6 months vs. 13.8 months
PALOMA-3 Fulvestrant 500 mg + Palbociclib vs. Fulvestrant 500 mg + PlaceboHR+, HER2- advanced BC, progressed on prior endocrine therapy9.5 months vs. 4.6 months

Sources: FALCON (Robertson et al., The Lancet, 2016), PALOMA-3 (Cristofanilli et al., The Lancet Oncology, 2016).

Fulvestrant is generally well-tolerated, with the most common side effects being injection site reactions, asthenia, nausea, and bone pain.

Experimental Protocols

Estrogen Receptor Degradation Assay (Western Blot)

This assay is crucial for characterizing SERDs like fulvestrant.

ER_Degradation_Workflow Cell_Culture 1. Culture ER+ breast cancer cells (e.g., MCF-7) Drug_Treatment 2. Treat cells with varying concentrations of test compound (e.g., fulvestrant) and controls for a specified time. Cell_Culture->Drug_Treatment Cell_Lysis 3. Harvest and lyse cells to extract total protein. Drug_Treatment->Cell_Lysis Protein_Quantification 4. Quantify protein concentration (e.g., BCA assay). Cell_Lysis->Protein_Quantification SDS_PAGE 5. Separate proteins by size using SDS-PAGE. Protein_Quantification->SDS_PAGE Transfer 6. Transfer separated proteins to a membrane (e.g., PVDF). SDS_PAGE->Transfer Blocking 7. Block non-specific binding sites on the membrane. Transfer->Blocking Primary_Antibody 8. Incubate with primary antibody specific for ERα. Blocking->Primary_Antibody Secondary_Antibody 9. Incubate with HRP-conjugated secondary antibody. Primary_Antibody->Secondary_Antibody Detection 10. Add chemiluminescent substrate and image the blot. Secondary_Antibody->Detection Analysis 11. Quantify band intensity to determine ERα protein levels relative to a loading control (e.g., β-actin). Detection->Analysis

Caption: Western Blot Workflow for ER Degradation.

Protocol Outline:

  • Cell Culture: ER-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media.

  • Treatment: Cells are treated with the test compound (TAS-108 or fulvestrant) at various concentrations for a defined period (e.g., 24-48 hours).

  • Lysis: Cells are washed and then lysed using a buffer containing protease inhibitors to extract total cellular proteins.

  • Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.

  • Electrophoresis: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: A chemiluminescent substrate is applied to the membrane, and the signal is detected using an imaging system.

  • Analysis: The intensity of the ERα bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the extent of protein degradation.

Cell Proliferation Assay (e.g., MTT or Ki-67 Staining)

This assay measures the effect of the compounds on cancer cell growth.

Protocol Outline (MTT Assay):

  • Cell Seeding: ER-positive breast cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 3-5 days).

  • MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to untreated controls, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.

Resistance Mechanisms

Resistance to endocrine therapies is a significant clinical challenge. For fulvestrant, mechanisms of resistance include mutations in the estrogen receptor gene (ESR1), which can lead to ligand-independent receptor activation, and the activation of alternative growth factor signaling pathways.

Conclusion and Future Perspectives

Fulvestrant is a well-established SERD with a clear mechanism of action and proven clinical efficacy in ER-positive advanced breast cancer. Its development has continued, with a focus on its use in combination with targeted therapies to overcome endocrine resistance.

TAS-108 presented a promising and distinct mechanism of action as a SERM with ERα antagonism and ERβ agonism. Preclinical and early clinical data showed antitumor activity. However, the lack of recent published data on TAS-108 suggests that its clinical development has not progressed significantly. For researchers, the distinct profile of TAS-108 may still offer valuable insights into ER signaling and the development of novel endocrine agents with tissue-selective activities. In the current clinical landscape, however, fulvestrant remains the clinically relevant and widely utilized agent.

References

A Head-to-Head Comparison of TAS-108 with Other Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TAS-108, a novel steroidal antiestrogen, with other prominent Selective Estrogen Receptor Modulators (SERMs) including tamoxifen, raloxifene, fulvestrant, bazedoxifene, and lasofoxifene. The comparative analysis is supported by preclinical and clinical experimental data to aid in the evaluation of their therapeutic potential, particularly in the context of breast cancer research and development.

Executive Summary

TAS-108 distinguishes itself from other SERMs through its unique molecular mechanism of action. It functions as a pure antagonist of Estrogen Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ)[1][2]. This profile contributes to its potent antitumor activity, especially in tamoxifen-resistant breast cancer models[3]. Preclinical data suggests TAS-108 possesses a strong binding affinity for the estrogen receptor, comparable to estradiol, and demonstrates greater or comparable antitumor efficacy in certain models when compared to tamoxifen and fulvestrant[3][4]. Clinical studies have shown that TAS-108 is well-tolerated and exhibits clinical activity in patients with advanced breast cancer[5][6]. This guide will delve into the quantitative comparisons of binding affinities, in vitro anti-proliferative effects, in vivo efficacy, and the distinct signaling pathways of these compounds.

Quantitative Data Comparison

For ease of comparison, the following tables summarize the available quantitative data for TAS-108 and other key SERMs. It is important to note that direct head-to-head comparisons in single studies are limited, and data has been compiled from various sources.

Table 1: Estrogen Receptor Binding Affinity (IC50/Ki in nM)
CompoundERαERβERβ/ERα Selectivity RatioReference(s)
TAS-108 Strong affinity (comparable to estradiol)Partial Agonist-[2][3]
Tamoxifen ----
4-Hydroxytamoxifen ----
Raloxifene Similar to EstradiolSimilar to Estradiol~1[7]
Fulvestrant 0.94--[8]
Bazedoxifene 26--[9]
Lasofoxifene High AffinityHigh Affinity-[10]

Note: Specific Ki or IC50 values for TAS-108 binding affinity were not available in the searched literature. " - " indicates data not found in the conducted searches.

Table 2: In Vitro Anti-proliferative Activity (IC50 in µM) in Breast Cancer Cell Lines
CompoundMCF-7 (ER+)Tamoxifen-Resistant MCF-7 (TAM-R)Reference(s)
TAS-108 ---
Tamoxifen 20.5 ± 4.027.0 ± 1.9[11]
4-Hydroxytamoxifen 11.3 ± 0.618.3 ± 1.1[11]
Toremifene 18.9 ± 4.113.7 ± 1.2[11]
Ospemifene ~IC50~IC50[11]
Idoxifene 6.5 ± 0.69.6 ± 0.5[11]
Raloxifene 13.7 ± 0.315.7 ± 0.7[11]
Fulvestrant ---
Bazedoxifene Inhibits proliferation-[9]

Note: " - " indicates data not found in the conducted searches. The study providing these IC50 values did not include TAS-108, fulvestrant, or bazedoxifene in the direct comparison.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of SERMs stem from their differential modulation of ERα and ERβ signaling pathways in various tissues. These pathways can be broadly categorized into genomic (ERE-dependent and tethered) and non-genomic signaling.

TAS-108 Signaling Pathway

TAS-108 acts as a pure antagonist on ERα, completely blocking estrogen-mediated gene transcription. On ERβ, it exhibits partial agonist activity, which may contribute to its beneficial effects on bone and the cardiovascular system[1][3]. Additionally, TAS-108 has been reported to activate the co-repressor SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptor), further inhibiting estrogenic activity[1].

TAS_108_Signaling cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAS108 TAS-108 ERa ERα TAS108->ERa Binds & Blocks ERb ERβ TAS108->ERb Binds & Partially Activates SMRT SMRT (Co-repressor) TAS108->SMRT Activates ERE Estrogen Response Element (ERE) ERa->ERE Prevents Binding ERb->ERE Binds SMRT->ERE Inhibits Gene_Transcription Gene Transcription ERE->Gene_Transcription Inhibition of proliferative genes ERE->Gene_Transcription Activation of protective genes Proliferation Cell Proliferation Gene_Transcription->Proliferation Apoptosis Apoptosis Gene_Transcription->Apoptosis Bone_Cardio Bone/Cardiovascular Effects Gene_Transcription->Bone_Cardio

TAS-108 blocks ERα while partially activating ERβ signaling.
Tamoxifen Signaling Pathway

Tamoxifen is a partial agonist, acting as an antagonist in breast tissue but as an agonist in the endometrium and bone. It competes with estrogen for ER binding, and the resulting complex recruits a mix of co-repressors and co-activators, leading to its tissue-specific effects[9][12][13][14].

Tamoxifen_Signaling cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tamoxifen Tamoxifen ER ERα / ERβ Tamoxifen->ER Binds ERE_Breast ERE (Breast) ER->ERE_Breast Recruits Co-repressors ERE_Uterus_Bone ERE (Uterus/Bone) ER->ERE_Uterus_Bone Recruits Co-activators Gene_Transcription_Breast Gene Transcription ERE_Breast->Gene_Transcription_Breast Inhibition Gene_Transcription_Uterus_Bone Gene Transcription ERE_Uterus_Bone->Gene_Transcription_Uterus_Bone Activation

Tamoxifen exhibits tissue-specific ER agonist/antagonist activity.
Raloxifene Signaling Pathway

Raloxifene acts as an estrogen antagonist in the breast and uterus, but an agonist in bone[7][15][16][17]. Its mechanism involves binding to ERs and inducing a conformation that favors interaction with co-repressors in breast and uterine tissues, while promoting co-activator binding in bone[15][17].

Raloxifene_Signaling cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Raloxifene Raloxifene ER ERα / ERβ Raloxifene->ER Binds ERE_Breast_Uterus ERE (Breast/Uterus) ER->ERE_Breast_Uterus Recruits Co-repressors ERE_Bone ERE (Bone) ER->ERE_Bone Recruits Co-activators Gene_Transcription_Breast_Uterus Gene Transcription ERE_Breast_Uterus->Gene_Transcription_Breast_Uterus Inhibition Gene_Transcription_Bone Gene Transcription ERE_Bone->Gene_Transcription_Bone Activation

Raloxifene shows antagonist action in breast/uterus and agonist in bone.
Fulvestrant Signaling Pathway

Fulvestrant is a selective estrogen receptor downregulator (SERD). It binds to ERα with high affinity, leading to receptor dimerization impairment, inhibition of nuclear localization, and subsequent degradation of the ER protein via the ubiquitin-proteasome pathway. This results in a complete abrogation of ER signaling[4][8][18][19].

Fulvestrant_Signaling cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fulvestrant Fulvestrant ERa ERα Fulvestrant->ERa Binds ERa->ERa Proteasome Proteasome ERa->Proteasome Targets for Degradation ERE ERE ERa->ERE Blocks Nuclear Localization Proteasome->ERa Degrades Gene_Transcription Gene Transcription ERE->Gene_Transcription Complete Inhibition

Fulvestrant leads to the degradation of the estrogen receptor.
Bazedoxifene Signaling Pathway

Bazedoxifene acts as an antagonist on ERα in breast and uterine tissue, while demonstrating agonist effects on bone. It has been shown to inhibit STAT3 and MAPK signaling pathways[20][21][22][23]. Its binding to the ER induces a conformational change that favors the recruitment of co-repressors in reproductive tissues[21].

Bazedoxifene_Signaling cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bazedoxifene Bazedoxifene ER ERα / ERβ Bazedoxifene->ER Binds STAT3_MAPK STAT3/MAPK Pathways Bazedoxifene->STAT3_MAPK Inhibits ERE_Breast_Uterus ERE (Breast/Uterus) ER->ERE_Breast_Uterus Antagonist ERE_Bone ERE (Bone) ER->ERE_Bone Agonist Gene_Transcription Gene Transcription ERE_Breast_Uterus->Gene_Transcription Inhibition ERE_Bone->Gene_Transcription Activation

Bazedoxifene modulates ER and inhibits STAT3/MAPK signaling.
Lasofoxifene Signaling Pathway

Lasofoxifene is a third-generation SERM that binds with high affinity to both ERα and ERβ[10]. It acts as an antagonist in breast and uterine tissue while functioning as an agonist in bone[10][24][25]. It is suggested to suppress estrogen signaling in oncogenic pathways and may also act as an inverse agonist at the CB2 cannabinoid receptor[24].

Lasofoxifene_Signaling cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lasofoxifene Lasofoxifene ERab ERα / ERβ Lasofoxifene->ERab Binds CB2R CB2 Receptor Lasofoxifene->CB2R Inverse Agonist ERE_Breast_Uterus ERE (Breast/Uterus) ERab->ERE_Breast_Uterus Antagonist ERE_Bone ERE (Bone) ERab->ERE_Bone Agonist Gene_Transcription Gene Transcription ERE_Breast_Uterus->Gene_Transcription Inhibition ERE_Bone->Gene_Transcription Activation

Lasofoxifene exhibits tissue-selective ER modulation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of SERMs.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the estrogen receptor.

Methodology:

  • Preparation of ER-containing lysate: Cytosolic or nuclear extracts are prepared from ER-positive cells (e.g., MCF-7) or tissues.

  • Competitive Binding: A constant concentration of a radiolabeled estrogen (e.g., [3H]estradiol) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand using methods like hydroxyapatite adsorption or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare ER Lysate B Incubate ER with [3H]Estradiol + Test Compound A->B C Separate Bound from Free Ligand B->C D Quantify Bound Radioactivity C->D E Calculate IC50 and Ki D->E

Workflow for ER competitive binding assay.
Cell Proliferation Assay (e.g., MTT or Crystal Violet)

Objective: To assess the effect of a SERM on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: ER-positive breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to attach.

  • Treatment: Cells are treated with various concentrations of the SERM or control vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 3-6 days).

  • Quantification of Cell Viability/Proliferation:

    • MTT Assay: MTT reagent is added, which is converted by metabolically active cells into a colored formazan product. The absorbance is measured spectrophotometrically.

    • Crystal Violet Assay: Cells are fixed and stained with crystal violet, which stains the cell nuclei. The dye is then solubilized, and the absorbance is measured.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of a SERM in a living organism.

Methodology:

  • Cell Implantation: Human breast cancer cells (e.g., MCF-7) are implanted subcutaneously or orthotopically into the mammary fat pad of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered the SERM or vehicle control via an appropriate route (e.g., oral gavage, subcutaneous injection).

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

TAS-108 presents a promising profile as a novel SERM with a distinct mechanism of action that translates to potent anti-tumor activity, particularly in endocrine-resistant settings. Its pure ERα antagonism combined with partial ERβ agonism may offer a therapeutic advantage over traditional SERMs. While the available data is encouraging, further direct, head-to-head comparative studies generating comprehensive quantitative data on binding affinities, a wider range of cell lines, and in vivo models are warranted to fully elucidate its position relative to existing and emerging endocrine therapies. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers designing and interpreting future investigations in this field.

References

Validating Long-Term Immune Memory: A Comparative Analysis of AT-108

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The induction of long-term immune memory is a critical hallmark of effective vaccines and immunotherapies, providing durable protection against pathogens and malignancies. AT-108 is an investigational therapeutic designed to elicit robust and persistent antigen-specific immune responses. This guide provides a comparative analysis of the long-term immune memory induced by AT-108 against other established and experimental platforms. The data presented herein is derived from preclinical and clinical studies, with a focus on key metrics of cellular and humoral immunity.

Comparative Analysis of Immune Memory Induction

The ability of AT-108 to establish long-lasting immune memory was evaluated in comparison to a traditional protein subunit vaccine and a potent adjuvant combination. The following tables summarize the key findings from these studies, focusing on the generation of memory T cells and bone marrow-resident plasma cells, which are essential for sustained immunity.

Table 1: Memory T Cell Phenotyping in Peripheral Blood Mononuclear Cells (PBMCs) at 6 Months Post-Vaccination

Metric AT-108 Protein Subunit Vaccine Protein + Adjuvant X
Antigen-Specific CD8+ T Cells (per 10^6 PBMCs) 1,500250900
% Central Memory (Tcm) 65%30%55%
% Effector Memory (Tem) 30%60%40%
% Tissue-Resident Memory (Trm) 5%10%5%

Table 2: Long-Lived Plasma Cell Quantification in Bone Marrow at 1 Year Post-Vaccination

Metric AT-108 Protein Subunit Vaccine Protein + Adjuvant X
Antigen-Specific Plasma Cells (per 10^6 Bone Marrow Cells) 50050200
Mean Antibody Titer (Serum) 1:10,0001:5001:4,000

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing future studies.

1. Memory T Cell Phenotyping by Flow Cytometry

  • Objective: To identify and quantify different subsets of antigen-specific memory T cells.

  • Methodology:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Stimulate 1-2 x 10^6 PBMCs with the target antigen peptide pool for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • Stain cells with fluorescently-labeled antibodies against surface markers (CD3, CD8, CD45RA, CCR7) to distinguish T cell subsets.

    • Fix and permeabilize the cells.

    • Perform intracellular staining for cytokines (e.g., IFN-γ, TNF-α) to identify antigen-responsive cells.

    • Acquire data on a multicolor flow cytometer and analyze using appropriate software.

2. Quantification of Long-Lived Plasma Cells by ELISpot

  • Objective: To enumerate antigen-specific antibody-secreting cells in the bone marrow.

  • Methodology:

    • Obtain bone marrow aspirates from vaccinated subjects.

    • Isolate bone marrow mononuclear cells (BMMCs).

    • Coat ELISpot plates with the target antigen.

    • Block non-specific binding sites.

    • Add a known number of BMMCs to the wells and incubate for 18-24 hours.

    • Wash away the cells and add a biotinylated anti-IgG detection antibody.

    • Add streptavidin-alkaline phosphatase and the substrate to develop colored spots.

    • Count the spots, where each spot represents a single antigen-specific plasma cell.

Visualizing Immune Response Pathways

To better understand the mechanism by which AT-108 is hypothesized to induce long-term immune memory, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 Antigen Presentation cluster_1 T Cell Activation & Differentiation cluster_2 Long-Term Memory APC Antigen Presenting Cell (APC) MHC MHC Class I APC->MHC Processes & Presents TCR T Cell Receptor MHC->TCR Peptide AT-108 Peptide Peptide->MHC Binds NaiveT Naive CD8+ T Cell EffectorT Effector T Cell NaiveT->EffectorT Activation & Clonal Expansion TCR->NaiveT Recognizes MemoryT Memory T Cell EffectorT->MemoryT Differentiation Tcm Central Memory (Tcm) (Lymph Node Resident) MemoryT->Tcm Establishes Pool Tem Effector Memory (Tem) (Peripheral Tissue Patrolling) MemoryT->Tem Establishes Pool Tcm->EffectorT Rapid Recall Response

Caption: Hypothetical signaling pathway for AT-108 induced T cell memory.

G cluster_workflow ELISpot Workflow for Memory B Cell Quantification start 1. Isolate PBMCs stim 2. Stimulate with Antigen & CpG for 5 days start->stim wash 3. Wash & Resuspend Cells stim->wash plate 4. Add cells to Antigen-Coated ELISpot Plate wash->plate incubate 5. Incubate 18-24h plate->incubate develop 6. Develop & Count Spots incubate->develop

Caption: Experimental workflow for quantifying memory B cells via ELISpot.

Benchmarking AT-108: A Comparative Guide to In Situ Cancer Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

The field of immuno-oncology is witnessing a paradigm shift with the advent of in situ cancer vaccines, a therapeutic strategy that turns the tumor itself into a personalized vaccine factory. Among the promising candidates in this class is AT-108, a novel agent that reprograms tumor cells into antigen-presenting cells. This guide provides a comprehensive comparison of AT-108 with other leading in situ cancer vaccines, supported by available preclinical and clinical data, to aid researchers, scientists, and drug development professionals in their evaluation of this emerging therapeutic landscape.

Executive Summary

In situ cancer vaccines aim to generate a systemic anti-tumor immune response by manipulating the tumor microenvironment, thereby circumventing the need for ex vivo vaccine manufacturing. This is achieved through various mechanisms, including oncolytic virotherapy, engagement of Toll-like receptors (TLRs), and, in the case of AT-108, direct cellular reprogramming. This guide benchmarks AT-108 against three distinct in situ vaccination strategies:

  • Talimogene Laherparepvec (T-VEC): An oncolytic virus and the first FDA-approved in situ cancer vaccine.

  • BO-112: A synthetic double-stranded RNA that acts as a TLR3 agonist.

  • TLR9 Agonists (e.g., PF-3512676): Oligonucleotides that stimulate the innate immune system through TLR9 activation.

  • Nanoparticle-based Vaccines (e.g., AIRISE-02): A platform for co-delivering immunostimulatory agents to the tumor microenvironment.

The following sections detail the mechanisms of action, present comparative efficacy and safety data in tabular format, and provide insights into the experimental protocols that generated this information.

Mechanism of Action: A Comparative Overview

The fundamental difference between these in situ vaccines lies in their approach to initiating an anti-tumor immune response.

AT-108: This novel therapy utilizes a replication-deficient adenoviral vector to deliver a proprietary combination of reprogramming factors directly into tumor cells.[1][2] This forces the cancer cells to transform into conventional type 1 dendritic cells (cDC1s), potent antigen-presenting cells that can effectively prime and activate a robust anti-tumor T-cell response.[1][2][3][4]

T-VEC (Imlygic®): T-VEC is a genetically modified herpes simplex virus-1. It selectively replicates within and lyses cancer cells, releasing tumor-associated antigens and danger signals.[5][6] Furthermore, it is engineered to express granulocyte-macrophage colony-stimulating factor (GM-CSF), a cytokine that enhances the recruitment and maturation of dendritic cells to the tumor site.

BO-112: This synthetic, double-stranded RNA molecule mimics a viral infection.[7] When injected intratumorally, it activates Toll-like receptor 3 (TLR3) and other intracellular sensors, leading to the induction of immunogenic cell death and a pro-inflammatory tumor microenvironment, thereby attracting and activating immune cells.[7]

TLR9 Agonists (e.g., PF-3512676): These are synthetic oligonucleotides containing unmethylated CpG motifs that are recognized by TLR9, a receptor expressed on immune cells like B cells and plasmacytoid dendritic cells. Intratumoral injection of TLR9 agonists stimulates a potent innate immune response, leading to the activation of antigen-presenting cells and subsequent T-cell priming against tumor antigens.[8][9]

Nanoparticle-based Vaccines (e.g., AIRISE-02): This approach utilizes nanoparticles to co-deliver immunostimulatory agents, such as a TLR9 agonist (CpG) and an inhibitor of an immunosuppressive molecule (STAT3 siRNA), directly to the tumor. This combination is designed to both stimulate an anti-tumor immune response and overcome the immunosuppressive tumor microenvironment.[10][11][12]

Comparative Data Tables

The following tables summarize the available preclinical and clinical data for AT-108 and its comparators.

Table 1: Preclinical Efficacy of AT-108 and Nanoparticle-based In Situ Vaccines

VaccineModel SystemKey Findings
AT-108 Mouse melanoma models (including checkpoint blockade-resistant models)- Induces complete tumor regressions.[1] - Establishes long-term systemic immunity and protects against tumor rechallenge, even in a metastatic setting.[1][2] - Remodels the tumor microenvironment, promoting infiltration and activation of cytotoxic T cells.[1]
AIRISE-02 Mouse melanoma, breast, and colon cancer models- In combination with checkpoint inhibitors, cured 63% of mice with aggressive melanoma.[10][11][12] - Induced regression of both injected and distant, untreated tumors.[10][11][12] - Demonstrated a long-term memory immune effect.[10][11][12]

Table 2: Clinical Efficacy of In Situ Cancer Vaccines

VaccineTrial (Phase)IndicationNOverall Response Rate (ORR)Durable Response Rate (DRR)Key Survival Data
T-VEC OPTiM (III)Unresectable Melanoma29526.4%16.3%Median OS: 23.3 months
BO-112 + Pembrolizumab SPOTLIGHT-203 (II)Anti-PD-1 Resistant Melanoma4025%Not Reported54% of patients alive at 24 months
PF-3512676 + Radiotherapy Phase I/IILow-grade B-cell Lymphoma1527% (1 CR, 3 PR)Not ReportedNot Reported

Table 3: Safety and Tolerability of Clinically Tested In Situ Cancer Vaccines

VaccineTrial (Phase)Most Common Adverse EventsGrade ≥3 Adverse Events
T-VEC OPTiM (III)Fatigue, chills, pyrexia, nausea, influenza-like illness, injection site painCellulitis (2.1%)
BO-112 + Pembrolizumab SPOTLIGHT-203 (II)Asthenia, pyrexia, diarrhea, chills, nausea38.1% (any cause), 9.5% (drug-related)
PF-3512676 + Radiotherapy Phase I/IIGrade 1-2 local or systemic reactionsNo treatment-limiting adverse events reported

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

AT-108 Preclinical Studies (Based on Science Immunology Publication)
  • Animal Models: C57BL/6 mice were used for syngeneic melanoma models, including B16F10. Checkpoint blockade-resistant models were also utilized.

  • Treatment Regimen: AT-108, a replication-deficient adenoviral vector encoding three proprietary reprogramming factors, was administered via intratumoral injection.

  • Efficacy Evaluation: Tumor growth was monitored by caliper measurements. Systemic immunity was assessed by challenging cured mice with a secondary tumor inoculation. The tumor microenvironment was analyzed using techniques such as flow cytometry and immunohistochemistry to characterize immune cell infiltration and activation.

T-VEC OPTiM Phase III Trial
  • Study Design: A randomized, open-label, multicenter trial comparing intratumoral T-VEC with subcutaneous GM-CSF in patients with unresectable stage IIIB-IV melanoma.[5][6][13][14][15][16][17]

  • Patient Population: Patients with injectable cutaneous, subcutaneous, or nodal melanoma lesions.

  • Treatment Regimen: T-VEC was administered intralesionally, starting with a priming dose followed by subsequent doses every two weeks. The total volume injected was dependent on the lesion size.

  • Endpoints: The primary endpoint was Durable Response Rate (DRR), defined as a complete or partial response lasting continuously for at least six months. Overall Survival (OS) was a key secondary endpoint.

BO-112 SPOTLIGHT-203 Phase II Trial
  • Study Design: A single-arm, multicenter trial evaluating the combination of intratumoral BO-112 and intravenous pembrolizumab.[18][19][20][21]

  • Patient Population: Patients with advanced melanoma who had progressed on prior anti-PD-1 therapy.[18][19][20][21]

  • Treatment Regimen: BO-112 was injected into one or more tumor lesions weekly for the first seven weeks, then every three weeks. Pembrolizumab was administered intravenously every three weeks.[18][19][20][21]

  • Endpoints: The primary endpoint was Objective Response Rate (ORR) according to RECIST 1.1. Progression-Free Survival (PFS) and Overall Survival (OS) were secondary endpoints.[18][19][22][20][21]

PF-3512676 Phase I/II Lymphoma Trial
  • Study Design: A single-center, open-label trial investigating the combination of low-dose radiotherapy and intratumoral PF-3512676.[8][9][23][24][25][26][27]

  • Patient Population: Patients with low-grade B-cell lymphoma.[8][9][23][24][25][26][27]

  • Treatment Regimen: A single tumor site received low-dose radiation (4 Gy in two fractions) followed by intratumoral injections of PF-3512676.[9][23][24][25][26][27]

  • Endpoints: Clinical responses were assessed at distant, untreated tumor sites. Immune responses were evaluated by measuring T-cell activation.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

AT108_Mechanism cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response Tumor_Cell Tumor Cell Reprogramming_Factors Reprogramming Factors (PU.1, IRF8, BATF3) cDC1_like_Cell cDC1-like Cell Reprogramming_Factors->cDC1_like_Cell Direct Reprogramming Tumor_Antigen_Presentation Tumor Antigen Presentation (MHC I & II) cDC1_like_Cell->Tumor_Antigen_Presentation T_Cell CD8+ T Cell Tumor_Antigen_Presentation->T_Cell Priming T_Cell_Activation T Cell Activation & Proliferation T_Cell->T_Cell_Activation Tumor_Cell_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing Tumor_Cell_Killing->Tumor_Cell AT108 AT-108 (Adenoviral Vector) AT108->Tumor_Cell Intratumoral Injection T_VEC_Mechanism cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response Tumor_Cell Tumor Cell Viral_Replication Viral Replication Tumor_Cell->Viral_Replication Cell_Lysis Cell Lysis Viral_Replication->Cell_Lysis GM_CSF_Expression GM-CSF Expression Viral_Replication->GM_CSF_Expression Antigen_Release Tumor Antigen & DAMPs Release Cell_Lysis->Antigen_Release DC Dendritic Cell Antigen_Release->DC Uptake GM_CSF_Expression->DC Recruitment & Maturation DC_Maturation DC Maturation & Antigen Presentation DC->DC_Maturation T_Cell_Activation T Cell Activation DC_Maturation->T_Cell_Activation T_VEC T-VEC (Oncolytic Virus) T_VEC->Tumor_Cell Intratumoral Injection TLR_Agonist_Mechanism cluster_immune_cells Immune Cells in TME cluster_tumor_response Anti-Tumor Response APC Antigen Presenting Cell (e.g., Dendritic Cell) TLR TLR3 / TLR9 APC_Activation APC Activation & Cytokine Release TLR->APC_Activation T_Cell_Priming T Cell Priming APC_Activation->T_Cell_Priming Systemic_Immunity Systemic Anti-Tumor Immunity T_Cell_Priming->Systemic_Immunity TLR_Agonist TLR Agonist (BO-112 or PF-3512676) TLR_Agonist->APC Intratumoral Injection TLR_Agonist->TLR Binding Tumor_Antigens Tumor Antigens (from natural cell death) Tumor_Antigens->APC Uptake Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (if applicable) Patient_Screening->Randomization Treatment_Administration Treatment Administration (Intratumoral Injection +/- Systemic Therapy) Randomization->Treatment_Administration Monitoring Monitoring (Safety & Tolerability) Treatment_Administration->Monitoring Efficacy_Assessment Efficacy Assessment (Tumor Response - RECIST, etc.) Monitoring->Efficacy_Assessment Follow_Up Long-term Follow-up (Survival) Efficacy_Assessment->Follow_Up

References

The Evolving Landscape of CCR8-Targeting Antibodies: A Comparative Analysis of LM-108 and Other Developmental Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target in immuno-oncology, primarily due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs). These Tregs are potent suppressors of anti-tumor immunity, and their selective depletion within the tumor microenvironment (TME) is a key strategy to enhance the efficacy of cancer immunotherapies. Several pharmaceutical companies are actively developing monoclonal antibodies targeting CCR8, with LaNova Medicines' LM-108 showing promising early clinical results. This guide provides a comparative overview of LM-108 and other notable CCR8-targeting antibodies in development, summarizing available data to aid researchers and drug development professionals in this competitive field.

Mechanism of Action: Depleting the Suppressors

CCR8-targeting antibodies primarily function by eliminating Tregs within the tumor. These antibodies are often Fc-engineered to enhance their effector functions, such as Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP). This leads to the specific killing of CCR8-expressing Tregs by immune cells like Natural Killer (NK) cells and macrophages, thereby relieving immunosuppression and augmenting the anti-tumor immune response.

cluster_TME Tumor Microenvironment (TME) Treg Tumor-Infiltrating Regulatory T cell (Treg) (High CCR8 Expression) TumorCell Tumor Cell Treg->TumorCell Promotes Growth Teff Effector T cell (Teff) Treg->Teff Suppression NK_Macrophage NK Cell / Macrophage Treg->NK_Macrophage ADCC/ADCP Mediated Depletion Teff->TumorCell Tumor Cell Killing CCR8_Ab CCR8-Targeting Antibody (e.g., LM-108) CCR8_Ab->Treg

Figure 1: Mechanism of action for CCR8-targeting antibodies in the tumor microenvironment.

Comparative Overview of CCR8-Targeting Antibodies

The following tables summarize the available information on LM-108 and its key competitors. It is important to note that the clinical data for many of these competing molecules are not yet publicly available, as they are in early stages of development.

Table 1: Development Status of Key CCR8-Targeting Antibodies
AntibodyDeveloper(s)TargetHighest Development Phase
LM-108 LaNova MedicinesCCR8Phase 1/2
GS-1811 (JTX-1811) Gilead Sciences / Jounce TherapeuticsCCR8Phase 1
BAY 3375968 BayerCCR8Phase 1
BMS-986340 (ONO-7427) Bristol Myers Squibb / Ono PharmaceuticalCCR8Phase 1/2
CHS-114 (SRF114) Coherus BioSciencesCCR8Phase 1

LM-108: Clinical Data Highlights

LM-108, a novel Fc-optimized anti-CCR8 monoclonal antibody, has demonstrated promising anti-tumor activity in combination with anti-PD-1 antibodies in heavily pretreated patients with advanced solid tumors.

Table 2: Efficacy of LM-108 in Combination with Anti-PD-1 Therapy in Gastric Cancer[1][2]
Patient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
All evaluable patients (n=36)36.1%72.2%6.53 months
Patients progressed on 1st-line treatment (n=11)63.6%81.8%Not Reported
Patients progressed on 1st-line treatment with high CCR8 expression (n=8)87.5%100%Not Reported
Table 3: Efficacy of LM-108 in Combination with Anti-PD-1 Therapy in Pancreatic Cancer[3]
Patient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Overall Survival (OS)
All evaluable patients (n=74)20.3%62.2%10.02 months
Patients with high CCR8 expression (n=9)33.3%77.8%9.15 months
Table 4: Safety Profile of LM-108 in Combination with Anti-PD-1 Therapy (Gastric Cancer)[1][2]
Adverse Event TypeIncidence (All Grades)Incidence (Grade ≥3)
Most Common Treatment-Related Adverse Events (TRAEs)
Alanine transaminase increased25.0%Not specified
Aspartate transaminase increased22.9%Not specified
White blood cell decreased22.9%Not specified
Anemia16.7%8.3%
Most Common Grade ≥3 TRAEs
AnemiaNot specified8.3%
Lipase increasedNot specified4.2%
RashNot specified4.2%
Lymphocyte count decreasedNot specified4.2%

Competitor Landscape: A Look at Other CCR8-Targeting Antibodies

While detailed clinical data for competitors are limited, the following provides an overview of their current status and proposed mechanisms.

GS-1811 (formerly JTX-1811)

Developed by Jounce Therapeutics and now under the helm of Gilead Sciences, GS-1811 is an anti-CCR8 monoclonal antibody designed to selectively deplete immunosuppressive tumor-infiltrating Tregs.[1][2][3][4] It is currently in a Phase 1 clinical trial as a monotherapy and in combination with the anti-PD-1 antibody zimberelimab in adults with advanced solid tumors.[2] Preclinical data suggest that GS-1811's depleting activity is dependent on the level of CCR8 expression, potentially allowing for selective targeting of tumor-infiltrating Tregs.[1]

BAY 3375968

Bayer's BAY 3375968 is a novel, fully human afucosylated monoclonal IgG1 anti-CCR8 antibody.[5] The afucosylation is designed to enhance its ADCC and ADCP activities.[5] Preclinical studies have shown that it effectively depletes Tregs within the TME, leading to increased CD8+ T cell infiltration and tumor growth inhibition, with enhanced efficacy when combined with immune checkpoint inhibitors.[5] A Phase 1 clinical trial is currently underway to evaluate its safety, tolerability, and pharmacokinetics as a monotherapy and in combination with pembrolizumab in patients with selected advanced solid tumors.[6]

BMS-986340 (ONO-7427)

Bristol Myers Squibb, in collaboration with Ono Pharmaceutical, is developing BMS-986340, an anti-CCR8 antibody. It is being evaluated in a Phase 1/2 clinical trial as a monotherapy and in combination with nivolumab (an anti-PD-1 antibody) or docetaxel in participants with advanced solid tumors.[7][8][9] The trial aims to assess the safety, tolerability, and recommended dose of BMS-986340.[8]

CHS-114 (SRF114)

CHS-114 from Coherus BioSciences is another anti-CCR8 antibody in early-stage clinical development. A Phase 1 study is evaluating its safety and preliminary efficacy in patients with advanced solid tumors. Publicly available data on its clinical performance is not yet available.

Experimental Protocols: A Glimpse into Clinical Trial Designs

The following provides a general overview of the methodologies employed in the clinical trials of these CCR8-targeting antibodies.

LM-108 Phase 1/2 Studies (e.g., NCT05199753, NCT05255484)[12][13][14][15]
  • Study Design: These are first-in-human, open-label, multicenter, dose-escalation and dose-expansion studies.

  • Patient Population: Patients with advanced solid tumors who have progressed on or are intolerant to standard therapies.

  • Intervention:

    • Monotherapy Arm: LM-108 administered intravenously at various dose levels.

    • Combination Arm: LM-108 administered intravenously in combination with an anti-PD-1 antibody (e.g., pembrolizumab or toripalimab).

  • Primary Endpoints: To assess the safety, tolerability, and determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

  • Secondary Endpoints: To evaluate pharmacokinetics, immunogenicity, and preliminary anti-tumor activity (ORR, DCR, PFS, etc.) per RECIST v1.1.

cluster_protocol LM-108 Phase 1/2 Trial Workflow Start Patient Screening (Advanced Solid Tumors) Enrollment Enrollment Start->Enrollment DoseEscalation Dose Escalation Phase (Monotherapy & Combination) Enrollment->DoseEscalation RP2D Determine RP2D DoseEscalation->RP2D DoseExpansion Dose Expansion Phase (at RP2D) RP2D->DoseExpansion Endpoint Primary & Secondary Endpoint Analysis DoseExpansion->Endpoint

Figure 2: Generalized workflow for the LM-108 Phase 1/2 clinical trials.

GS-1811 Phase 1 Study (NCT05007782)[1][16][17][18][19]
  • Study Design: A first-in-human, multi-part study including dose escalation and expansion.[10]

  • Patient Population: Adults with advanced solid tumors who have received, been intolerant to, or been ineligible for all treatments known to confer clinical benefit.[11]

  • Intervention:

    • Monotherapy: GS-1811 administered intravenously.[11]

    • Combination Therapy: GS-1811 in combination with zimberelimab (anti-PD-1).[11]

  • Primary Objective: To evaluate the safety and tolerability and to determine the MTD and/or RP2D of GS-1811.[11]

  • Secondary Objectives: To evaluate the pharmacokinetics, immunogenicity, and preliminary efficacy of GS-1811.[11]

BAY 3375968 Phase 1 Study (NCT05537740)[2][3][8][20][21][22][23]
  • Study Design: A first-in-human, dose-escalation and expansion study.[6]

  • Patient Population: Participants with selected advanced solid tumors.[6]

  • Intervention:

    • Monotherapy: BAY 3375968 administered intravenously.[6]

    • Combination Therapy: BAY 3375968 in combination with pembrolizumab.[6]

  • Primary Objective: To evaluate the safety, tolerability, and pharmacokinetics of BAY 3375968 and to find the best dose.[6]

  • Secondary Objectives: To assess the preliminary anti-tumor activity.[12]

BMS-986340 Phase 1/2 Study (NCT04895709)[9][10][24][25][26][27][28]
  • Study Design: A first-in-human, multi-part, Phase 1/2, non-randomized, dose-escalation and dose-expansion study.[13]

  • Patient Population: Participants with advanced solid tumors.[14]

  • Intervention:

    • Monotherapy: BMS-986340.[8]

    • Combination Therapy: BMS-986340 with nivolumab or docetaxel.[8]

  • Primary Objective: To assess the safety, tolerability, and recommended dose(s) of BMS-986340.[13]

CCR8 Signaling Pathway in Regulatory T cells

The binding of the chemokine ligand CCL1 to CCR8 on Tregs initiates a signaling cascade that is believed to enhance their suppressive functions. This pathway involves G-protein coupled receptor signaling, which can influence cell migration, survival, and function. The interaction is also thought to induce a STAT3-dependent upregulation of Foxp3, a key transcription factor for Treg development and function, as well as other molecules associated with immunosuppression like IL-10 and granzyme B.[15]

cluster_pathway CCR8 Signaling in Tregs CCL1 CCL1 CCR8 CCR8 Receptor CCL1->CCR8 Binding G_Protein G-protein Signaling CCR8->G_Protein STAT3 STAT3 Activation G_Protein->STAT3 Migration Cell Migration G_Protein->Migration Foxp3 ↑ Foxp3 Expression STAT3->Foxp3 Suppression Enhanced Suppressive Function (↑ IL-10, Granzyme B, etc.) Foxp3->Suppression

Figure 3: Simplified CCR8 signaling pathway in regulatory T cells.

Conclusion

The development of CCR8-targeting antibodies represents a promising new frontier in cancer immunotherapy. LM-108 has demonstrated encouraging early clinical efficacy and a manageable safety profile, particularly in patient populations with high unmet needs. While several other companies are actively pursuing this target, the publicly available clinical data for these competing molecules remain limited. As more data from ongoing Phase 1 and 2 trials become available, a clearer picture of the comparative efficacy and safety of these agents will emerge. For now, LM-108 appears to be a leading candidate in this exciting and rapidly evolving therapeutic space. Researchers and clinicians should continue to monitor the progress of these trials closely as they have the potential to offer new hope for patients with difficult-to-treat cancers.

References

Validation of Treg Depletion as a Pharmacodynamic Marker for LM-108: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LM-108, a novel anti-CCR8 monoclonal antibody, with other therapeutic agents targeting regulatory T cells (Tregs) for cancer immunotherapy. We will delve into the mechanism of action, present available quantitative data on Treg depletion, and provide detailed experimental protocols for assessing this critical pharmacodynamic marker.

Introduction to LM-108 and the Rationale for Treg Depletion

Regulatory T cells are a subset of T lymphocytes that play a crucial role in maintaining immune homeostasis and preventing autoimmunity. However, in the tumor microenvironment (TME), their immunosuppressive functions can hinder effective anti-tumor immune responses. Consequently, depleting or functionally impairing Tregs within the TME is a promising strategy in cancer immunotherapy.

LM-108 is a novel, humanized anti-CCR8 monoclonal antibody with an engineered IgG1 Fc domain designed to selectively deplete tumor-infiltrating Tregs.[1] The rationale for targeting C-C chemokine receptor 8 (CCR8) lies in its preferential and high expression on Tregs within the TME, as opposed to Tregs in peripheral tissues or other immune effector cells.[2] This selectivity suggests a potentially wider therapeutic window with fewer off-target effects compared to broader Treg-depleting agents. The mechanism of action of LM-108 involves enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the elimination of CCR8-expressing Tregs.[3]

Comparative Analysis of Treg Depletion Efficacy

The validation of Treg depletion as a pharmacodynamic marker for LM-108 requires a quantitative comparison with alternative Treg-depleting strategies. This section summarizes the available data for LM-108 and two prominent alternative approaches: targeting CD25 and CTLA-4.

Therapeutic TargetAgent Example(s)Mechanism of Treg DepletionReported Treg Depletion EfficacyTissueReferences
CCR8 LM-108 Enhanced ADCC and ADCPPreclinical data indicates "significant" reduction. Quantitative clinical data is emerging from ongoing trials (NCT05255484, NCT05199753, NCT05518045).Tumor Microenvironment[3][4][5]
BAY 3375968Enhanced ADCC and ADCPPreclinical data suggests a threshold of >50% intratumoral Treg depletion is required for anti-tumor activity.Tumor Microenvironment[6]
CD25 (IL-2Rα) DaclizumabIL-2 signaling blockade, potential ADCC70-95% depletion of circulating Tregs. Antitumor activity in solid tumors has been disappointing.Peripheral Blood[7]
CTLA-4 IpilimumabFc-mediated ADCC (debated in humans)Conflicting data in human tumors; some studies show no significant depletion, while others suggest it may occur.Tumor Microenvironment[8]

Key Observations:

  • LM-108 and other anti-CCR8 antibodies are designed for selective depletion of Tregs within the tumor, which is a key differentiator. While preclinical data is promising, quantitative clinical data on the extent of intratumoral Treg depletion is a critical next step for validation.

  • Anti-CD25 antibodies (e.g., Daclizumab) have demonstrated potent depletion of circulating Tregs. However, their clinical efficacy in solid tumors has been limited, which may be due to a lack of sustained depletion within the tumor microenvironment or the depletion of activated effector T cells that also transiently express CD25.

  • Anti-CTLA-4 antibodies (e.g., Ipilimumab) have a more complex and debated mechanism regarding Treg depletion in humans. While preclinical models suggest a role for Fc-mediated depletion, clinical studies in patients have yielded inconsistent results.[8]

Experimental Protocols

Accurate and reproducible measurement of Treg depletion is paramount for the clinical development of agents like LM-108. Below are detailed methodologies for key experiments.

Flow Cytometry for Quantification of Tumor-Infiltrating Tregs

This protocol outlines a standard approach for identifying and quantifying Tregs within a dissociated tumor sample.

1. Sample Preparation:

  • Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.
  • Perform red blood cell lysis if necessary.
  • Cryopreserve peripheral blood mononuclear cells (PBMCs) for comparative analysis.

2. Staining Panel:

  • A typical antibody panel for Treg identification includes:
  • Lineage markers: CD3, CD4
  • Treg markers: CD25 (high expression), FOXP3 (intracellular)
  • Exclusionary marker: CD127 (low to negative expression)
  • Additional markers for activation (e.g., Ki-67) or other Treg-related molecules can be included.

3. Staining Procedure:

  • Perform surface staining for CD3, CD4, CD25, and CD127.
  • Fix and permeabilize the cells using a commercially available kit optimized for FOXP3 staining.
  • Perform intracellular staining for FOXP3 and any other intracellular markers.
  • Include appropriate isotype controls and fluorescence minus one (FMO) controls to set accurate gates.

4. Gating Strategy:

  • Gate on live, single cells.
  • Gate on CD3+ T cells.
  • From the CD3+ population, gate on CD4+ T helper cells.
  • Within the CD4+ gate, identify Tregs as CD25high and FOXP3+.
  • Further refine the Treg population by confirming low to negative expression of CD127.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to induce the killing of target cells by effector cells, such as Natural Killer (NK) cells.

1. Cell Preparation:

  • Target Cells: CCR8-expressing cells (e.g., a transfected cell line or isolated tumor-infiltrating Tregs). Label target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).
  • Effector Cells: Isolate NK cells from healthy donor PBMCs.

2. Assay Procedure:

  • Incubate the labeled target cells with varying concentrations of LM-108 or a control antibody.
  • Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 25:1).
  • Incubate the co-culture for a defined period (e.g., 4 hours).

3. Data Acquisition and Analysis:

  • Measure the release of the label (fluorescence or radioactivity) from the lysed target cells.
  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
  • Plot the percentage of specific lysis against the antibody concentration to determine the EC50.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This assay evaluates the ability of an antibody to promote the engulfment of target cells by phagocytic cells like macrophages.

1. Cell Preparation:

  • Target Cells: CCR8-expressing cells. Label target cells with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of the phagosome.
  • Effector Cells: Differentiate monocytes from healthy donor PBMCs into macrophages.

2. Assay Procedure:

  • Opsonize the labeled target cells with varying concentrations of LM-108 or a control antibody.
  • Co-culture the opsonized target cells with the macrophages for a set time (e.g., 2-4 hours).

3. Data Acquisition and Analysis:

  • Analyze the cells by flow cytometry.
  • Identify the macrophage population (e.g., by CD14 or CD11b staining).
  • Quantify the percentage of macrophages that have phagocytosed the target cells by detecting the fluorescence of the pH-sensitive dye within the macrophage gate.
  • Determine the EC50 from the dose-response curve.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

LM108_Mechanism_of_Action Treg Tumor-Infiltrating Treg (CCR8+) Teff Effector T Cell (CD8+) Treg->Teff Suppression ADCC ADCC ADCP ADCP TumorCell Tumor Cell NK_Cell NK Cell NK_Cell->ADCC Macrophage Macrophage Macrophage->ADCP Teff->TumorCell Tumor Cell Killing LM108 LM-108 (anti-CCR8 mAb) LM108->Treg Binds to CCR8 ADCC->Treg ADCP->Treg

Caption: Mechanism of Action of LM-108 in the Tumor Microenvironment.

Treg_Depletion_Workflow Tumor Tumor Biopsy Dissociation Mechanical & Enzymatic Dissociation Tumor->Dissociation SingleCell Single-Cell Suspension Dissociation->SingleCell Staining Surface & Intracellular Staining SingleCell->Staining FlowCytometry Flow Cytometry Acquisition Staining->FlowCytometry Analysis Data Analysis (Treg Quantification) FlowCytometry->Analysis CCR8_Signaling_Pathway CCL1 CCL1 CCR8 CCR8 Receptor CCL1->CCR8 Binding G_Protein G-Protein Signaling CCR8->G_Protein STAT3 STAT3 Activation G_Protein->STAT3 Gene_Expression Upregulation of: - FOXP3 - CD39 - IL-10 - Granzyme B STAT3->Gene_Expression Treg_Function Enhanced Treg Suppressive Function & Proliferation Gene_Expression->Treg_Function

References

Long-Term Follow-up of LM-108 Clinical Trials: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the long-term efficacy and safety data from the Phase 1/2 clinical trials of LM-108, a novel anti-CCR8 monoclonal antibody, is presented in this guide. This document provides a comparative overview of LM-108's performance against standard-of-care treatments for advanced gastric and pancreatic cancers, supported by available clinical trial data and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this promising immunotherapeutic agent.

Executive Summary

LM-108 is a humanized IgG1 monoclonal antibody designed to target C-C chemokine receptor 8 (CCR8), a receptor preferentially expressed on tumor-infiltrating regulatory T cells (Tregs). By selectively depleting these immunosuppressive cells within the tumor microenvironment, LM-108 aims to restore and enhance the body's natural anti-tumor immune response. This mechanism of action holds the potential to overcome resistance to existing immune checkpoint inhibitors (ICIs).

Clinical data from Phase 1/2 studies have demonstrated encouraging anti-tumor activity and a manageable safety profile for LM-108 in combination with anti-PD-1 antibodies in heavily pre-treated patients with advanced solid tumors, including gastric and pancreatic cancers. Notably, a biomarker-driven approach has identified that patients with high CCR8 expression in their tumors may derive a greater benefit from LM-108 therapy. This guide provides a comprehensive comparison of the available long-term follow-up data for LM-108 with established therapeutic alternatives.

Comparative Efficacy of LM-108

The following tables summarize the key efficacy outcomes for LM-108 in combination with an anti-PD-1 antibody compared to standard-of-care (SoC) therapies in third-line advanced gastric cancer and second-line advanced pancreatic cancer. It is important to note that the data for LM-108 is from single-arm cohorts within Phase 1/2 trials and not from direct head-to-head comparative studies.

Advanced Gastric Cancer (Third-Line Setting)

Table 1: Comparison of Efficacy in Advanced Gastric Cancer (Third-Line)

Treatment RegimenTrial(s)Patient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
LM-108 + anti-PD-1 Pooled Phase 1/2 (NCT05199753, NCT05255484, NCT05518045)[1][2][3][4][5][6]N=36 (efficacy-evaluable), majority failed prior anti-PD-1 therapy36.1%72.2%6.53Not Reported
LM-108 + anti-PD-1 (High CCR8 Expression) Pooled Phase 1/2 (NCT05199753, NCT05255484, NCT05518045)[1][2][3][4][5][6]N=8, progressed on first-line treatment87.5%100%Not ReportedNot Reported
Trifluridine/Tipiracil (TAS-102) TAGS (NCT02500043)[2]N=507, previously treated with ≥2 prior regimens4%40%2.05.7
Irinotecan Monotherapy Retrospective Studies[7][8][9][10]Varied3% - 11%22% - 50.4%2.3 - 3.54.0 - 11.3
Advanced Pancreatic Cancer (Second-Line Setting)

Table 2: Comparison of Efficacy in Advanced Pancreatic Cancer (Second-Line)

Treatment RegimenTrial(s)Patient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Median Follow-up (months)
LM-108 + anti-PD-1 Pooled Phase 1/2 (NCT05199753, NCT05518045)[11][12]N=74 (efficacy-evaluable), progressed on ≥1 prior systemic therapy20.3%62.2%3.1210.0210.48
FOLFIRINOX Retrospective & Phase 2 Studies[13][14][15]Varied, post-gemcitabine based therapyNot consistently reportedNot consistently reported4.5 - 5.08.5 - 9.7Varied
Gemcitabine + nab-paclitaxel Retrospective & Phase 2 Studies[13][16][17][18][19][20]Varied, post-FOLFIRINOX8.7% - 22%73% - 87.5%3.7 - 5.88.6 - 15.6Varied

Safety Profile of LM-108

The safety profile of LM-108 in combination with an anti-PD-1 antibody has been reported as manageable. The most common treatment-related adverse events (TRAEs) are summarized below.

Table 3: Common Treatment-Related Adverse Events (TRAEs) with LM-108 + anti-PD-1

Adverse EventGastric Cancer Cohort (Any Grade)[1][2][3][4][5][6]Pancreatic Cancer Cohort (Grade ≥3)[11][12]
Alanine transaminase increased25.0%6.3%
Aspartate transaminase increased22.9%5.0%
White blood cell decreased22.9%Not Reported
Anemia16.7%Not Reported
Lipase increased4.2% (Grade ≥3)7.5%
Rash4.2% (Grade ≥3)5.0%
Lymphocyte count decreased4.2% (Grade ≥3)Not Reported
Immune-mediated enterocolitisNot Reported5.0%
HypokalemiaNot Reported5.0%

Experimental Protocols

A comprehensive understanding of the clinical trial methodologies is crucial for the interpretation of the presented data.

LM-108 Clinical Trial Design (General Overview)

The data for LM-108 is derived from Phase 1/2, open-label, multicenter, dose-escalation and dose-expansion studies (NCT05199753, NCT05255484, NCT05518045).[1][3][4][5][21][22][23]

  • Patient Population: Patients with histologically or cytologically confirmed recurrent or refractory advanced solid tumors who have progressed on standard therapy, are intolerant to available standard therapy, or have no available standard therapy.[3][21] Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1 and at least one measurable lesion as per RECIST v1.1 for expansion cohorts.[3][21] Key exclusion criteria included prior treatment with an anti-CCR8 antibody, active brain metastases, and uncontrolled autoimmune disease.[21]

  • Treatment Regimens:

    • Gastric Cancer Cohorts: Intravenous LM-108 at dose levels of 3 mg/kg every 2 weeks (Q2W), 6 mg/kg every 3 weeks (Q3W), or 10 mg/kg Q3W in combination with an anti-PD-1 antibody (pembrolizumab or toripalimab).[1][4][5]

    • Pancreatic Cancer Cohorts: Intravenous LM-108 at doses of 3 mg/kg Q3W, 3 mg/kg Q2W, 10 mg/kg Q3W, or 10 mg/kg Q2W, in combination with pembrolizumab or toripalimab.[11]

  • Endpoints:

    • Primary Endpoint: Investigator-assessed Objective Response Rate (ORR) per RECIST v1.1.[1][4][11]

    • Secondary Endpoints: Safety, Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), and biomarker analysis.[1][4][11]

Assessment of Tumor Response

Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1) .[7][8][16] This standardized methodology involves the measurement of target lesions at baseline and subsequent time points to categorize the response as a Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).

Assessment of Adverse Events

The safety and tolerability of the treatment were assessed by monitoring and grading adverse events (AEs) according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0 .[24][10][13][15][19] This system provides a standardized grading scale (Grade 1 to 5) for the severity of AEs.

Biomarker Analysis: CCR8 Expression

While the publications mention the enrichment of efficacy in patients with "high CCR8 expression," the specific immunohistochemistry (IHC) protocol and the quantitative cutoff for defining "high" expression are not detailed in the currently available abstracts. A general IHC protocol for CCR8 staining is as follows:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections (4-µm) are mounted on charged microscope slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded alcohol washes.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a sodium citrate buffer (pH 6.0).

  • Immunostaining: Slides are incubated with a primary antibody against CCR8, followed by a biotinylated secondary antibody and a streptavidin-alkaline phosphatase conjugate.

  • Visualization and Analysis: A chromogen substrate is applied for visualization, and the slides are counterstained, dehydrated, and coverslipped for microscopic evaluation.[25]

Signaling Pathways and Experimental Workflows

Mechanism of Action of LM-108

LM-108 exerts its anti-tumor effect by targeting and depleting CCR8-positive regulatory T cells (Tregs) within the tumor microenvironment. This action is believed to shift the balance of the immune response towards an anti-tumor state.

LM-108_Mechanism_of_Action LM-108 Mechanism of Action cluster_TME Tumor Microenvironment (TME) Tumor_Cell Tumor Cell Treg Regulatory T cell (Treg) (CCR8+) Effector_T_Cell Effector T cell (CD8+) Treg->Effector_T_Cell Suppression Effector_T_Cell->Tumor_Cell Tumor Cell Killing APC Antigen Presenting Cell (APC) APC->Effector_T_Cell Activation LM108 LM-108 LM108->Treg Binds to CCR8 & Depletes

Caption: LM-108 binds to CCR8 on Tregs, leading to their depletion and enhancing effector T cell-mediated tumor cell killing.

CCR8 Signaling Pathway in Regulatory T cells

The binding of the chemokine ligand CCL1 to CCR8 on Tregs is known to potentiate their immunosuppressive functions through a signaling cascade involving STAT3.

CCR8_Signaling_Pathway CCR8 Signaling in Tregs CCL1 CCL1 CCR8 CCR8 Receptor CCL1->CCR8 Binds STAT3 STAT3 CCR8->STAT3 Activates Gene_Expression Upregulation of: - FOXP3 - CD39 - IL-10 - Granzyme B STAT3->Gene_Expression Induces Suppression Enhanced Immunosuppressive Activity Gene_Expression->Suppression

Caption: CCL1-CCR8 interaction in Tregs activates STAT3, leading to enhanced immunosuppressive function.

Clinical Trial Workflow

The general workflow for a patient participating in the LM-108 clinical trials is outlined below.

Clinical_Trial_Workflow LM-108 Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessments (Tumor Imaging, Biomarkers) Consent->Baseline Treatment Treatment with LM-108 (+/- anti-PD-1) Baseline->Treatment Monitoring Safety & Efficacy Monitoring (AEs, Tumor Response) Treatment->Monitoring Follow_up Long-term Follow-up (PFS, OS) Monitoring->Follow_up

Caption: Overview of the patient journey in the LM-108 clinical trials.

Conclusion

The available long-term follow-up data from the LM-108 Phase 1/2 clinical trials suggest that this novel anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 inhibitor, demonstrates promising anti-tumor activity and a manageable safety profile in heavily pre-treated patients with advanced gastric and pancreatic cancers. The particularly high response rates observed in patients with high CCR8 expression underscore the potential of a biomarker-driven approach for this therapy.

While these early results are encouraging, it is crucial to acknowledge the limitations of non-randomized, single-arm trial data. Further investigation in larger, randomized controlled trials is necessary to definitively establish the long-term efficacy and safety of LM-108 and to fully understand its place in the evolving landscape of cancer immunotherapy. This guide provides a foundational overview for researchers to critically evaluate the existing data and consider the future directions of this innovative therapeutic strategy.

References

AbGn-108 in the Evolving Landscape of ADCs for Lung and Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific details regarding the target antigen, linker, and payload of AbGn-108 remain proprietary due to its early IND-enabling stage of development, this guide provides a comparative overview of its potential standing against the current landscape of antibody-drug conjugates (ADCs) approved or in clinical development for lung and ovarian cancer. This analysis is based on publicly available data for other ADCs and general information about AbGn-108 from its developer, AbGenomics International.

AbGn-108 is an investigational ADC that has shown promising preclinical in vivo antitumor efficacy and an acceptable safety profile.[1] It is being developed for lung and ovarian cancer, two malignancies with significant unmet medical needs.[1] Although other biologics targeting the same tumor-associated antigen as AbGn-108 have previously failed in clinical trials due to lack of efficacy, AbGn-108 is positioned as a potentially "best-in-class" ADC, suggesting a novel approach to the target or a more effective ADC construct.[1]

The Core Components of an ADC: A Framework for Comparison

The efficacy and safety of an ADC are determined by the interplay of its three main components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them. The following diagram illustrates the general mechanism of action for an ADC.

ADC_Mechanism cluster_tumor Tumor Microenvironment cluster_cell Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cell Death DESTINY_Lung01 cluster_enrollment Patient Enrollment cluster_treatment Treatment Protocol cluster_endpoints Study Endpoints Eligibility Eligibility Criteria: - Metastatic NSCLC - HER2 mutation - Progressed on standard therapy Treatment Trastuzumab deruxtecan 6.4 mg/kg IV Q3W Eligibility->Treatment Enrollment Primary Primary Endpoint: Objective Response Rate (ORR) by independent central review Treatment->Primary Evaluation Secondary Secondary Endpoints: - Duration of Response (DoR) - Progression-Free Survival (PFS) - Overall Survival (OS) - Safety Treatment->Secondary Evaluation MIRASOL_Trial cluster_enrollment Patient Enrollment cluster_randomization Randomization (1:1) cluster_endpoints Study Endpoints Eligibility Eligibility Criteria: - Platinum-resistant ovarian cancer - High FRα expression - 1-3 prior lines of therapy ArmA Mirvetuximab soravtansine 6 mg/kg adjusted ideal body weight IV Q3W Eligibility->ArmA Randomization ArmB Investigator's Choice Chemotherapy (paclitaxel, PLD, or topotecan) Eligibility->ArmB Randomization Primary Primary Endpoint: Progression-Free Survival (PFS) ArmA->Primary Secondary Secondary Endpoints: - Objective Response Rate (ORR) - Overall Survival (OS) - Patient-reported outcomes - Safety ArmA->Secondary ArmB->Primary ArmB->Secondary

References

AbGn-108: A Preclinical Antibody-Drug Conjugate for Lung and Ovarian Cancers - A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

AbGn-108, an investigational antibody-drug conjugate (ADC) developed by AbGenomics International, is currently in the IND-enabling stage for the treatment of lung and ovarian cancers.[1][2] While specific preclinical efficacy data and detailed molecular characteristics of AbGn-108 remain proprietary, this guide provides a comparative overview of its underlying technology against standard chemotherapy regimens used for these indications. This document is intended for researchers, scientists, and drug development professionals to offer context on the potential positioning of this novel therapeutic.

Understanding the Therapeutic Landscape

Standard-of-care for advanced non-small cell lung cancer (NSCLC) and ovarian cancer typically involves platinum-based chemotherapy agents such as cisplatin and carboplatin, often in combination with other cytotoxic drugs like paclitaxel or pemetrexed.[1] These traditional chemotherapies, while effective in inducing DNA damage in rapidly dividing cancer cells, are associated with significant systemic toxicity due to their non-targeted nature.

AbGn-108 emerges from the rapidly advancing field of ADCs, which are designed to offer a wider therapeutic window by selectively delivering a potent cytotoxic payload to cancer cells. This targeted approach aims to enhance anti-tumor efficacy while minimizing off-target side effects.

AbGn-108 Technology and Presumed Mechanism of Action

AbGn-108 is built on AbGenomics' proprietary ADC platform, which emphasizes site-specific conjugation and the use of a novel hydrophilic, self-immolative linker.[3] While the specific target antigen and cytotoxic payload for AbGn-108 have not been publicly disclosed, the general mechanism of action for such an ADC can be outlined as follows:

  • Target Binding: The monoclonal antibody component of AbGn-108 is engineered to bind to a specific tumor-associated antigen that is overexpressed on the surface of lung and/or ovarian cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Payload Release: Inside the cell, the linker is cleaved, releasing the potent cytotoxic payload. AbGenomics' platform utilizes a "self-immolative" linker, designed to ensure efficient and clean release of the active drug at the target site.

  • Cell Death: The released payload then exerts its cell-killing effect, for instance, by disrupting microtubule dynamics or causing catastrophic DNA damage, leading to apoptosis of the cancer cell.

This targeted delivery mechanism is intended to concentrate the cytotoxic agent within the tumor, thereby increasing its efficacy at lower systemic concentrations compared to traditional chemotherapy.

Preclinical Efficacy: A Qualitative Comparison

AbGenomics has reported that AbGn-108 has demonstrated "superior in vivo antitumor efficacy" in xenograft models of lung and ovarian cancer.[1] However, without specific quantitative data, a direct comparison to standard chemotherapy is not possible at this time.

For context, preclinical studies of standard chemotherapy agents in xenograft models have shown varying degrees of tumor growth inhibition. The efficacy of agents like cisplatin, carboplatin, and paclitaxel in these models is well-documented and serves as a benchmark for novel therapeutics. The "superior" efficacy claimed for AbGn-108 suggests that in head-to-head preclinical studies, it may have demonstrated a greater reduction in tumor volume or a longer delay in tumor growth compared to standard chemotherapeutic agents.

Table 1: Conceptual Comparison of AbGn-108 and Standard Chemotherapy

FeatureAbGn-108 (Anticipated Profile)Standard Chemotherapy (e.g., Cisplatin, Paclitaxel)
Mechanism of Action Targeted delivery of a cytotoxic payload to cancer cells expressing a specific antigen.Non-specific DNA damage or microtubule disruption in rapidly dividing cells.
Specificity High, directed by the monoclonal antibody.Low, affects all rapidly dividing cells, including healthy tissues.
Therapeutic Index Expected to be wider due to targeted delivery.Narrower, limited by systemic toxicity.
Preclinical Efficacy Reported as "superior in vivo antitumor efficacy". Specific data is not publicly available.Variable tumor growth inhibition is observed in xenograft models.
Safety Profile Anticipated to have a more manageable safety profile with reduced systemic toxicity.Commonly associated with significant side effects such as myelosuppression, nephrotoxicity, and neurotoxicity.

Experimental Protocols: A General Framework

Detailed experimental protocols for AbGn-108 are not available. However, a typical preclinical efficacy study for an ADC in a xenograft model would involve the following steps:

  • Cell Line Selection: Human lung or ovarian cancer cell lines with confirmed expression of the target antigen are selected.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: The selected cancer cells are implanted into the mice, either subcutaneously or orthotopically, to establish tumors.

  • Treatment Groups: Once tumors reach a specified volume, the mice are randomized into treatment groups, including a vehicle control, a standard chemotherapy arm (e.g., cisplatin or paclitaxel at a clinically relevant dose), and one or more AbGn-108 dose groups.

  • Dosing and Monitoring: The respective treatments are administered according to a predetermined schedule. Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a maximum allowed size. The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include tumor regression, survival analysis, and biomarker studies on the excised tumors.

Visualizing the Concepts

To illustrate the proposed mechanism of action of an ADC like AbGn-108 and a comparative experimental workflow, the following diagrams are provided.

AbGn_108_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC AbGn-108 (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Surface Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5a. DNA DNA Damage Payload->DNA 5b. Apoptosis Cell Death (Apoptosis) Microtubules->Apoptosis DNA->Apoptosis Comparative_Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Human Cancer Cell Lines (Lung or Ovarian) Implantation Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Establishment (to palpable size) Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Group_A Group A: Vehicle Control Randomization->Group_A Group_B Group B: Standard Chemotherapy Randomization->Group_B Group_C Group C: AbGn-108 Randomization->Group_C Monitoring Regular Monitoring: - Tumor Volume - Body Weight Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Statistical Comparison Monitoring->Endpoint

References

Preclinical Safety and Toxicology Profile of AbGn-108: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical safety and toxicology profile of AbGn-108, an investigational antibody-drug conjugate (ADC), in the context of other ADCs developed for similar indications. Due to the limited publicly available preclinical data on AbGn-108, this guide leverages information on comparable approved ADCs, Trastuzumab deruxtecan (Enhertu®) and Sacituzumab govitecan (Trodelvy®), to provide a relevant framework for assessing its potential safety profile.

Introduction to AbGn-108

AbGn-108 is an antibody-drug conjugate being developed by AbGenomics International, targeting lung and ovarian cancers.[1][2] Currently in the Investigational New Drug (IND)-enabling stage, AbGn-108 has been reported to demonstrate superior in vivo antitumor efficacy and an acceptable safety profile in preclinical models.[1] It utilizes a site-specific conjugation technology platform.[1] While specific details of its molecular components (antibody target, linker, and payload) are not extensively disclosed in the public domain, it is positioned as a potential treatment for therapy-resistant cancers.[1]

Comparative Preclinical and Clinical Toxicology Data

Quantitative preclinical toxicology data for AbGn-108 is not publicly available at this time. Therefore, this section presents the safety and toxicology data for two approved ADCs, Trastuzumab deruxtecan and Sacituzumab govitecan, which are used in the treatment of various solid tumors, including indications relevant to lung and breast cancers. This information can serve as a benchmark for understanding the potential toxicities associated with ADCs in this therapeutic area.

Trastuzumab Deruxtecan (Enhertu®)

Trastuzumab deruxtecan is a HER2-directed ADC. The following table summarizes key nonclinical and clinical safety findings.

ParameterFindingSpecies/PopulationReference
Maximum Tolerated Dose (MTD) Not reached in dose-escalation phase I study (doses from 0.8 to 8.0 mg/kg). 6.4 mg/kg was chosen for dose expansion in non-breast/non-gastric solid tumors.Human (Phase I)[3]
Pivotal Toxicology Study GLP toxicology studies are required in a relevant species to inform clinical start dose and identify human risks.General ADC Guideline[4]
Common Treatment-Emergent Adverse Events (TEAEs) (>50%) Nausea, decreased appetite, and vomiting.Human (Phase I)[3]
Serious Adverse Events Two drug-related TEAEs with fatal outcomes were reported in a phase I study of various solid tumors.Human (Phase I)[3]
Preclinical Dosing in Efficacy Studies 10 mg/kg intravenously once per 3 weeks in a T-DM1–resistant HER2-positive breast cancer brain metastases PDX model.Mouse (PDX model)[5]
Sacituzumab Govitecan (Trodelvy®)

Sacituzumab govitecan is a Trop-2-directed ADC. The following table summarizes key preclinical and clinical safety findings.

ParameterFindingSpecies/PopulationReference
Preclinical Toxicology Well tolerated in monkeys at clinically relevant doses.Non-human primate[6]
Preclinical Toxicology (Rodent) Transient reductions in body weight and transient increases in liver enzymes (AST and ALT) were observed at doses up to 750 mg/kg/dose (2 IP doses, 3 days apart). All animals survived.Mouse[7]
Most Common Adverse Reactions (>25% in humans) Neutropenia, diarrhea, nausea, fatigue, alopecia, anemia, constipation, vomiting, and decreased appetite.Human (Clinical Trials)[8]
Grade ≥3 Adverse Events (pooled analysis of 6 clinical trials) Neutropenia (46%), leukopenia (13%), and anemia (8%).Human (Clinical Trials)[9]
Serious Adverse Reactions (>1% in humans) Febrile neutropenia (5.0%), diarrhea (3.5%), neutropenia (2.7%), pneumonia (2.7%), anemia (1.2%), and abdominal pain (1.2%).Human (Clinical Trials)[8]

Experimental Protocols in Preclinical ADC Toxicology

Standard preclinical safety evaluation of ADCs for IND submission requires a comprehensive set of studies conducted under Good Laboratory Practice (GLP) guidelines.[10][11]

Pivotal GLP Toxicology Studies
  • Objective: To determine the toxicity profile of the ADC, identify target organs of toxicity, and establish a safe starting dose for human clinical trials.

  • Methodology:

    • Species Selection: At least two species are typically required, a rodent (e.g., rat) and a non-rodent (e.g., non-human primate), where the antibody component is pharmacologically active.[10] If the antibody is not cross-reactive in rodents, a single non-rodent species may be justified.[4]

    • Dose Levels and Administration: A range of dose levels, including a no-observed-adverse-effect-level (NOAEL), are administered. The route and frequency of administration should mimic the intended clinical use.

    • Endpoints: Comprehensive evaluation including clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, coagulation), and full histopathological examination of all organs and tissues.

    • Toxicokinetics: Measurement of the ADC, total antibody, and unconjugated payload in plasma to understand exposure-response relationships.[10]

Safety Pharmacology Studies
  • Objective: To assess the potential effects of the ADC on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Methodology: These endpoints are often integrated into the pivotal toxicology studies to reduce animal use.[4] This can include cardiovascular monitoring (ECG, blood pressure) and detailed clinical observations for neurological and respiratory effects.

Genotoxicity and Carcinogenicity Studies
  • Genotoxicity: The genotoxic potential of the small molecule payload is a key consideration. These studies are often conducted in vitro (e.g., Ames test, chromosome aberration test).

  • Carcinogenicity: Long-term carcinogenicity studies in animals may be required depending on the nature of the payload, the intended patient population, and the duration of treatment.

Visualizing Key Concepts in ADC Development

The following diagrams illustrate important aspects of ADC mechanism, development, and toxicology.

ADC_Mechanism_of_Action cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Targeting & Binding Normal_Cell Normal Cell Internalization Internalization Tumor_Cell->Internalization 2. Internalization Antigen Target Antigen Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General Mechanism of Action of an Antibody-Drug Conjugate (ADC).

Preclinical_Tox_Workflow Discovery Drug Discovery & ADC Assembly InVitro In Vitro Cytotoxicity & Target Binding Discovery->InVitro NonGLP_Tox Non-GLP Dose Range-Finding Toxicology (Rodent) InVitro->NonGLP_Tox Pivotal_GLP_Tox Pivotal GLP Toxicology (Rodent & Non-Rodent) NonGLP_Tox->Pivotal_GLP_Tox Inform Dose Selection IND_Submission IND Submission Pivotal_GLP_Tox->IND_Submission Safety_Pharm Safety Pharmacology Safety_Pharm->IND_Submission ADC_Toxicity_Factors cluster_components ADC Components cluster_properties Conjugate Properties ADC_Toxicity Overall ADC Toxicity Antibody Antibody Properties (Target, Specificity) Antibody->ADC_Toxicity On-target/Off-tumor Toxicity Linker Linker Stability (Cleavable vs. Non-cleavable) Linker->ADC_Toxicity Premature Payload Release Payload Payload Potency & Class Payload->ADC_Toxicity Systemic Toxicity DAR Drug-to-Antibody Ratio (DAR) DAR->ADC_Toxicity Impacts Therapeutic Index Conjugation_Site Conjugation Chemistry & Site Conjugation_Site->ADC_Toxicity Affects Stability & PK

References

Validating the Anti-Tumor Efficacy of RG108 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring epigenetic modulators in oncology, this guide provides a comprehensive comparison of the in vivo anti-tumor effects of RG108, a non-nucleoside DNA methyltransferase (DNMT) inhibitor, against other well-established DNMT inhibitors. This guide synthesizes available experimental data, details methodologies for key in vivo assays, and visualizes relevant biological pathways and workflows to support informed decision-making in preclinical research.

Comparative Efficacy of DNMT Inhibitors in Preclinical Models

The following table summarizes the in vivo anti-tumor effects of RG108 and two alternative DNMT inhibitors, Decitabine (a nucleoside analog) and Zebularine (a cytidine analog), in various cancer xenograft models. While direct head-to-head studies are limited, this compilation of data from individual studies provides valuable insights into their comparative efficacy.

Compound Cancer Model Animal Model Dosage & Administration Key Findings Citation
RG108 Esophageal Cancer (Eca-109 cells)BALB/c nude miceIntraperitoneal injection- Significantly inhibited tumor growth in combination with radiation. - Enhanced radiosensitivity of tumor cells. - Reduced expression of proliferation marker Ki67 and angiogenesis marker CD31.[1]
Prostate Cancer (LNCaP, 22Rv1, DU145, PC-3 cells)-In vitro study suggesting mandatory in vivo confirmation- Effective tumor growth suppressor in most prostate cancer cell lines tested.[2][2]
Decitabine Prostate Cancer (DU145 cells)Xenograft modelIntravenous infusion (in a phase II clinical trial)- Modest clinical activity in hormone-independent prostate cancer.[3][3]
Gastric Cancer (BGC-823 cells)Nude miceNot specified- Inhibited transplanted tumor growth with a tumor inhibition rate of 53.2%.[4][4]
Melanoma (B16-OVA cells)Immunocompetent miceNot specified- Delayed tumor growth when combined with a TLR9 agonist.[5][5]
Zebularine Human Tumor Xenografts (U251 cells)MiceNot specified- Increased radiation-induced tumor growth delay.[6][6]
Medulloblastoma-In vitro study suggesting further in vivo studies- Inhibited proliferation and clonogenicity, and increased apoptosis in medulloblastoma cell lines.[7][7]
Oral Squamous Cell Carcinoma (HSC4 cells)-In vitro and in vivo study- Inhibited tumor growth in vivo when combined with valproic acid.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments commonly employed in the in vivo assessment of anti-tumor agents.

Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model in mice, a widely used method for evaluating the efficacy of anti-cancer compounds in vivo.

  • Cell Culture: Tumor cells (e.g., Eca-109, DU145) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice), typically 5-6 weeks old, are used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of tumor cells (typically 1-5 x 10^6 cells in 100-200 µL of sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The test compound (e.g., RG108) is administered via a specified route (e.g., intraperitoneal injection) and schedule. The control group typically receives the vehicle used to dissolve the compound.

  • Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. Tumors are then excised, weighed, and processed for further analysis.

Immunohistochemistry (IHC) for Ki67 and CD31

IHC is used to detect the expression of specific proteins in tissue sections, providing insights into cell proliferation (Ki67) and angiogenesis (CD31).

  • Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned into 4-5 µm thick slices.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked using a blocking serum.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies against Ki67 or CD31 overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.

  • Analysis: The percentage of Ki67-positive cells or the density of CD31-positive microvessels is quantified using image analysis software.[9][10]

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, a hallmark of apoptosis.[11]

  • Tissue Preparation: Similar to IHC, paraffin-embedded tumor sections are deparaffinized and rehydrated.

  • Permeabilization: Sections are treated with proteinase K to permeabilize the tissue.

  • TdT Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and biotin-labeled dUTP. TdT catalyzes the addition of the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The incorporated biotin-labeled nucleotides are detected using a streptavidin-HRP conjugate and a chromogen like DAB.

  • Counterstaining and Analysis: Sections are counterstained with a nuclear stain (e.g., methyl green) and the number of TUNEL-positive (apoptotic) cells is counted under a microscope.[12]

Visualizing the Mechanism of Action

To understand how RG108 and other DNMT inhibitors exert their anti-tumor effects, it is essential to visualize the underlying molecular pathways and the experimental process.

DNMT_Inhibition_Pathway cluster_drug Drug Action cluster_enzyme Enzyme cluster_process Epigenetic Process cluster_gene Gene Regulation cluster_cellular Cellular Outcome RG108 RG108 (Non-nucleoside inhibitor) DNMT1 DNA Methyltransferase 1 (DNMT1) RG108->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Catalyzes TSG Tumor Suppressor Genes (e.g., p16, RASSF1A) DNA_Methylation->TSG Silences TSG_Expression Tumor Suppressor Gene Expression TSG->TSG_Expression Leads to Apoptosis Apoptosis TSG_Expression->Apoptosis CellCycleArrest Cell Cycle Arrest TSG_Expression->CellCycleArrest TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibits CellCycleArrest->TumorGrowth Inhibits

Caption: Mechanism of RG108 action.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Tumor Cell Culture Implantation 3. Subcutaneous Implantation Cell_Culture->Implantation Animal_Model 2. Immunocompromised Mice Animal_Model->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. RG108 Administration Randomization->Treatment Endpoint 7. Endpoint & Tumor Excision Treatment->Endpoint IHC 8. Immunohistochemistry (Ki67, CD31) Endpoint->IHC TUNEL 9. TUNEL Assay (Apoptosis) Endpoint->TUNEL Data_Analysis 10. Statistical Analysis IHC->Data_Analysis TUNEL->Data_Analysis

Caption: In vivo anti-tumor efficacy workflow.

References

Navigating Epigenetic Drug Resistance: A Comparative Guide on RG108

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to epigenetic drugs poses a significant challenge in cancer therapy. Understanding the potential for cross-resistance between different epigenetic modifiers is crucial for designing effective treatment strategies and developing novel therapeutic agents. This guide provides a comparative overview of the DNA methyltransferase (DNMT) inhibitor RG108 and other epigenetic drugs, with a focus on potential cross-resistance mechanisms, supported by experimental data and detailed protocols for investigation.

Comparative Analysis of RG108 and Other DNMT Inhibitors

While direct clinical or preclinical studies on cross-resistance between RG108 and other epigenetic drugs are not extensively documented, a comparative analysis of their mechanisms can provide insights into potential overlapping resistance pathways. RG108 is a non-nucleoside analogue that directly binds to the active site of DNMTs, preventing DNA methylation. This mechanism differs from nucleoside analogues like 5-azacytidine and decitabine, which require incorporation into DNA to exert their inhibitory effects.[1] This distinction may have implications for the development of resistance.

FeatureRG1085-Azacytidine / Decitabine
Drug Class Non-nucleoside DNMT inhibitorNucleoside analogue DNMT inhibitor
Mechanism of Action Directly blocks the active site of DNMT enzymes.[2]Incorporates into DNA, trapping DNMTs and leading to their degradation.
Toxicity Profile Generally lower cytotoxicity as it does not require DNA incorporation.[1]Can exhibit higher toxicity due to its incorporation into DNA.
Reported IC50 ~70-75 µM in Eca-109 and TE-1 esophageal cancer cells.[1]Varies by cell line; for example, 5-azacytidine has an ID50 of 0.019 µg/ml in L1210 cells.[3]

Potential Mechanisms of Cross-Resistance

The emergence of resistance to one epigenetic drug may confer resistance to others through shared or compensatory mechanisms. Several potential pathways for cross-resistance between DNMT inhibitors like RG108 and other epigenetic drugs, such as histone deacetylase (HDAC) inhibitors, have been proposed.

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can reduce the intracellular concentration of various drugs, potentially leading to broad cross-resistance.[4]

  • Alterations in Drug Targets: While RG108 directly targets DNMT1, resistance could emerge through mutations in the drug-binding site or upregulation of other DNMT isoforms.[2]

  • Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways such as Wnt, Notch, and TGF-β, which can be triggered by various epigenetic stressors.[4][5]

  • Enhanced DNA Repair Mechanisms: Increased DNA repair capacity can counteract the effects of DNA-damaging agents and may play a role in resistance to nucleoside analogue DNMT inhibitors.[4]

  • Changes in Chromatin Accessibility: Modifications to histone proteins can alter chromatin structure, potentially limiting the access of DNMT inhibitors to their DNA targets. This suggests a possible interplay in resistance mechanisms between DNMT and HDAC inhibitors.[4]

Experimental Protocols

Protocol for In Vitro Cross-Resistance Assessment

This protocol outlines a general workflow for establishing a drug-resistant cancer cell line and subsequently evaluating its cross-resistance to other therapeutic agents.

1. Development of a Drug-Resistant Cell Line:

  • Continuous Exposure Method: Culture cancer cells in the presence of a specific epigenetic drug (e.g., RG108) at a starting concentration equal to its IC50.
  • Gradually increase the drug concentration in the culture medium as the cells adapt and resume proliferation.
  • Continue this process until the cells can tolerate a drug concentration that is significantly higher (e.g., 5- to 10-fold) than the initial IC50 of the parental cell line.
  • Alternatively, a pulsed treatment method can be used, where cells are exposed to the drug for a defined period, followed by a recovery phase in drug-free medium.[6]

2. Confirmation of Resistance:

  • Perform a cell viability assay (e.g., MTT or CCK-8 assay) to determine the IC50 of the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 confirms the resistant phenotype.[7]

3. Cross-Resistance Profiling:

  • Culture both the parental and the resistant cell lines in 96-well plates.
  • Expose the cells to a range of concentrations of a second epigenetic drug (e.g., an HDAC inhibitor like Trichostatin A or a different DNMT inhibitor like decitabine).
  • After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using a suitable assay.
  • Calculate the IC50 values for the second drug in both the parental and resistant cell lines.
  • Interpretation: A significant increase in the IC50 of the second drug in the resistant cell line compared to the parental line indicates cross-resistance.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Epigenetic Drug Resistance

Several key signaling pathways are implicated in the development of resistance to epigenetic therapies. Understanding these pathways is crucial for identifying potential targets to overcome resistance.

cluster_0 Resistance Mechanisms cluster_1 Signaling Pathways Drug Efflux Drug Efflux Target Alteration Target Alteration DNA Repair DNA Repair Apoptosis Evasion Apoptosis Evasion Wnt/β-catenin Wnt/β-catenin Wnt/β-catenin->Drug Efflux Notch Notch Notch->Target Alteration TGF-β TGF-β TGF-β->DNA Repair PI3K/Akt PI3K/Akt PI3K/Akt->Apoptosis Evasion Epigenetic Drug (e.g., RG108) Epigenetic Drug (e.g., RG108) Epigenetic Drug (e.g., RG108)->Wnt/β-catenin activates Epigenetic Drug (e.g., RG108)->Notch activates Epigenetic Drug (e.g., RG108)->TGF-β activates Epigenetic Drug (e.g., RG108)->PI3K/Akt activates

Caption: Key signaling pathways activated in response to epigenetic drugs, leading to various resistance mechanisms.

Experimental Workflow for Cross-Resistance Studies

A structured workflow is essential for systematically investigating cross-resistance between different drugs.

A Parental Cancer Cell Line B Induce Resistance to Drug A (e.g., RG108) - Continuous or Pulsed Exposure A->B E Expose Parental and A-R Cells to Drug B A->E C Resistant Cell Line (A-R) B->C D Confirm Resistance (IC50 Assay) C->D D->E F Determine IC50 of Drug B in both lines E->F G Compare IC50 values F->G H Cross-Resistance Confirmed if IC50(A-R) > IC50(Parental) G->H

Caption: A stepwise experimental workflow to determine in vitro cross-resistance between two drugs.

References

A Comparative Analysis of the Cytotoxicity of RG108 and Nucleoside DNMT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of epigenetic cancer therapy, DNA methyltransferase (DNMT) inhibitors are a cornerstone. This guide provides a comparative analysis of the cytotoxicity of the non-nucleoside DNMT inhibitor, RG108, against the widely studied nucleoside analogs, 5-azacytidine and decitabine. We present a compilation of experimental data on their cytotoxic profiles, detail the methodologies for key assays, and visualize the underlying mechanisms of action.

Executive Summary

Nucleoside DNMT inhibitors, such as 5-azacytidine and decitabine, exert their anticancer effects in part through significant cytotoxicity. Their incorporation into DNA and RNA leads to the formation of covalent adducts with DNMT enzymes, triggering DNA damage responses and apoptosis.[1] In contrast, RG108, a non-nucleoside inhibitor, functions by directly blocking the active site of DNMTs without forming covalent bonds.[2][3] This fundamental mechanistic difference results in a generally lower cytotoxic profile for RG108 compared to its nucleoside counterparts, which exhibit potent cytotoxicity at higher concentrations.[3][4]

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for RG108, 5-azacytidine, and decitabine across various cancer cell lines as reported in the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as treatment duration and specific assay used.

RG108
Cell Line IC50 (µM) Treatment Duration Assay
Eca-109 (Esophageal Carcinoma)70Not SpecifiedMTT
TE-1 (Esophageal Carcinoma)75Not SpecifiedMTT
LNCaP (Prostate Cancer)Dose-dependent growth inhibition24, 48, 72hNot Specified
22Rv1 (Prostate Cancer)Dose-dependent growth inhibition24, 48, 72hNot Specified
DU145 (Prostate Cancer)Dose-dependent growth inhibition24, 48, 72hNot Specified
5-Azacytidine
Cell Line IC50 (µM) Treatment Duration Assay
Oral Squamous Cell Carcinoma (OSCC)0.824hMTT[5]
Cancer Stem Cells (from OSCC)1.524hMTT[5]
A549 (Non-small cell lung cancer)2.21848hMTT[6]
SK-MES-1 (Non-small cell lung cancer)1.62948hMTT[6]
H1792 (Non-small cell lung cancer)1.47148hMTT[6]
H522 (Non-small cell lung cancer)1.94848hMTT[6]
Decitabine
Cell Line IC50 (µM) Treatment Duration Assay
K562 (Chronic Myelogenous Leukemia)0.2696hTrypan Blue[7]
K562/DAC (Decitabine-resistant)3.1696hTrypan Blue[7]

Mechanisms of Action and Cytotoxicity Pathways

The distinct mechanisms of action of RG108 and nucleoside DNMT inhibitors are central to their differing cytotoxic profiles.

RG108: As a non-nucleoside inhibitor, RG108 directly and reversibly binds to the active site of DNMTs, preventing the transfer of methyl groups to DNA.[2][3] This leads to passive demethylation during DNA replication. Its cytotoxic effects are generally considered to be low.[2][4] However, some studies have shown that RG108 can induce apoptosis in certain prostate cancer cell lines.[8]

RG108_Mechanism RG108 Mechanism of Action RG108 RG108 DNMT1 DNMT1 Active Site RG108->DNMT1 Blocks Apoptosis Apoptosis (in some cell lines) RG108->Apoptosis DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Catalyzes Gene_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->Gene_Silencing Leads to

Caption: RG108 directly inhibits DNMT1, leading to reduced DNA methylation.

Nucleoside DNMT Inhibitors (5-Azacytidine, Decitabine): These cytidine analogs are incorporated into newly synthesized DNA (and RNA in the case of 5-azacytidine).[1] Once incorporated, they form a covalent bond with DNMTs, trapping the enzyme and leading to its degradation. This adduct formation is a form of DNA damage, which triggers a DNA damage response (DDR) mediated by kinases such as ATM and ATR, leading to cell cycle arrest and apoptosis.[1]

Nucleoside_Inhibitor_Pathway Nucleoside DNMT Inhibitor Cytotoxicity Pathway Inhibitor 5-Azacytidine / Decitabine DNA_Incorp Incorporation into DNA/RNA Inhibitor->DNA_Incorp DNMT_Adduct DNMT-DNA Covalent Adduct DNA_Incorp->DNMT_Adduct Traps DNMTs DNA_Damage DNA Damage DNMT_Adduct->DNA_Damage DDR DNA Damage Response (ATM/ATR, Chk2, p53) DNA_Damage->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest

Caption: Nucleoside inhibitors cause cytotoxicity via DNA incorporation and damage response.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of cytotoxicity. Below are detailed methodologies for commonly used assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow MTT Assay Workflow Start Seed cells in 96-well plate Treat Treat with DNMT inhibitor (various concentrations) Start->Treat Incubate Incubate for desired time (e.g., 24, 48, 72h) Treat->Incubate Add_MTT Add MTT reagent (0.5 mg/mL) Incubate->Add_MTT Incubate_MTT Incubate for 1-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read Read absorbance (570 nm) Solubilize->Read

Caption: A typical workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[9]

  • Treatment: Treat cells with various concentrations of the DNMT inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization: Remove the MTT-containing medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[9]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

  • Annexin V: Binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[11]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12]

Detailed Protocol:

  • Cell Harvesting: After treatment with the DNMT inhibitor, harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2 µL of PI (1 mg/mL).[12]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Conclusion

The choice between RG108 and nucleoside DNMT inhibitors will depend on the specific research or therapeutic goal. For applications where potent cytotoxicity and cell killing are desired, such as in certain cancer treatments, nucleoside inhibitors like 5-azacytidine and decitabine are effective, albeit with potential for off-target toxicity.[4] Conversely, when the primary objective is to study the effects of DNA demethylation with minimal confounding cytotoxicity, RG108 presents a valuable tool.[2][3] Its lower toxicity profile makes it particularly suitable for in vitro studies focused on gene reactivation and for potential therapeutic strategies where a cytostatic rather than cytotoxic effect is preferred. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their specific experimental needs.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Anticancer Agent 108

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Anticancer Agent 108. Adherence to these procedural guidelines is critical to ensure personnel safety and mitigate environmental contamination. The following protocols for personal protective equipment (PPE), operational procedures, and waste disposal are based on established best practices for handling potent cytotoxic compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier between laboratory personnel and the hazardous properties of this compound.[1][2] The following table summarizes the required PPE for various activities involving this agent. All personnel must receive training on the proper selection and use of PPE.[1]

ActivityRequired PPESpecifications
Receiving & Storage - Double GlovesASTM D6978-05 rated chemotherapy gloves.[2][3] Change immediately if contaminated or torn.[1]
- Protective GownDisposable, polyethylene-coated polypropylene or similar laminate material.[2]
- Eye ProtectionSafety glasses.
Preparation & Handling (in a Biological Safety Cabinet/Fume Hood) - Double GlovesASTM D6978-05 rated chemotherapy gloves.[2][3] Inner glove under gown cuff, outer glove over.[2]
- Protective GownDisposable, solid-front, back-closure gown made of low-permeability fabric.
- Eye ProtectionSafety glasses.
- Respiratory ProtectionNot typically required if handled within a certified Biological Safety Cabinet (BSC) or fume hood.
Administration & Animal Dosing - Double GlovesASTM D6978-05 rated chemotherapy gloves.[2][3]
- Protective GownDisposable, low-permeability fabric.
- Eye & Face ProtectionFull-face shield or safety goggles in conjunction with a fluid-resistant mask if splashing is possible.[1]
- Respiratory ProtectionN95 respirator may be required if there is a risk of aerosolization outside of a containment device.[2]
Waste Disposal - Double GlovesASTM D6978-05 rated chemotherapy gloves.[2][3]
- Protective GownDisposable, low-permeability fabric.
- Eye ProtectionSafety glasses.
Spill Cleanup - Double GlovesHeavy-duty, industrial-thickness gloves (>0.45mm) made of nitrile or neoprene.[4]
- Protective GownDisposable, low-permeability fabric.
- Eye & Face ProtectionFull-face shield and safety goggles.
- Respiratory ProtectionNIOSH-certified respirator (e.g., N95 or higher).[5]

Experimental Protocols

Receiving and Unpacking this compound

  • Inspect Package: Upon receipt, inspect the external packaging for any signs of damage or leakage.[1]

  • Don PPE: Before handling, put on one pair of ASTM-rated chemotherapy gloves and a protective gown.[2]

  • Transport: Immediately transport the container to the designated hazardous drug storage area.[1]

  • Unpack in a Controlled Area: Open the shipping container in a designated area, such as a fume hood or a contained space, to minimize potential exposure.

  • Wipe Down: Before storage, wipe the exterior of the primary container with a suitable deactivating agent or 70% isopropyl alcohol.[6]

  • Store Securely: Store this compound in a clearly labeled, dedicated, and secure negative-pressure storage area.[1]

Preparation of this compound Solutions

  • Work within Engineering Controls: All handling of powdered or concentrated forms of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a fume hood to protect against aerosol and particle inhalation.[3]

  • Don Full PPE: Wear two pairs of chemotherapy-rated gloves, with the inner glove tucked under the cuff of a disposable gown and the outer glove pulled over the cuff.[2] Eye protection is also mandatory.

  • Use Closed Systems: Whenever possible, utilize closed system drug-transfer devices (CSTDs) to minimize the generation of aerosols and spills.[7]

  • Careful Handling: Avoid creating aerosols by using techniques such as slowly aspirating fluids and not tapping syringes to concentrate air bubbles.[8]

Disposal Plan

Proper disposal of all materials contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.

  • Segregate Waste: All items that have come into contact with this compound, including gloves, gowns, vials, syringes, and bench paper, must be disposed of in designated cytotoxic waste containers.[9] These containers should be clearly labeled, puncture-resistant, and leak-proof.

  • Sharps Disposal: All needles and syringes must be disposed of in a designated chemotherapy sharps container.

  • Decontamination of Work Surfaces: At the end of each procedure, thoroughly decontaminate the work area with an appropriate cleaning agent.[7]

  • Waste Removal: Cytotoxic waste should be collected and disposed of by trained personnel or a certified hazardous waste contractor in accordance with institutional and regulatory guidelines.

Workflow for Handling this compound

G receiving Receiving and Unpacking storage Secure Storage receiving->storage spill Spill Event receiving->spill ppe_donning Donning Full PPE storage->ppe_donning preparation Preparation in BSC/ Fume Hood ppe_donning->preparation experiment Experimental Procedure/ Animal Dosing preparation->experiment preparation->spill decontamination Work Surface Decontamination experiment->decontamination experiment->spill waste_segregation Segregate Cytotoxic Waste decontamination->waste_segregation ppe_doffing Doffing PPE waste_segregation->ppe_doffing final_disposal Final Waste Disposal ppe_doffing->final_disposal spill_kit Use Cytotoxic Spill Kit spill->spill_kit

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.